Product packaging for 1-Nonylimidazole(Cat. No.:CAS No. 53657-08-2)

1-Nonylimidazole

Cat. No.: B1210700
CAS No.: 53657-08-2
M. Wt: 194.32 g/mol
InChI Key: KCWDRMKPLNYFEA-UHFFFAOYSA-N
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Description

1-Nonylimidazole is a versatile alkylimidazole derivative primarily utilized in research and industrial chemistry as a key precursor for the synthesis of specialized compounds. Its core value lies in its application as a building block for N-heterocyclic carbene (NHC) ligands and as a precursor for ionic liquids. The mechanism of action for these applications is rooted in the compound's molecular structure; the nitrogen atoms in the imidazole ring act as strong coordination sites for metals in catalytic systems and can be quaternized to form cationic species used in ionic liquids. Researchers employ this compound in the development of homogeneous catalysts for organic transformations and in the creation of task-specific ionic liquids for separations and electrochemistry. The extended nonyl chain can influence the lipophilicity and solubility of the resulting compounds, allowing for fine-tuning of properties. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses. All information presented is based on the typical properties of alkylimidazole compounds. Specific data for this compound, including its CAS number, exact physical properties, and handling specifications, must be confirmed by the supplier from authoritative sources prior to product listing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2 B1210700 1-Nonylimidazole CAS No. 53657-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22N2/c1-2-3-4-5-6-7-8-10-14-11-9-13-12-14/h9,11-12H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWDRMKPLNYFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201891
Record name 1-Nonylimidazole
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Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53657-08-2
Record name 1-Nonyl-1H-imidazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nonylimidazole
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Record name 1-Nonylimidazole
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Nonylimidazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of 1-Nonylimidazole, a versatile heterocyclic compound with significant potential in materials science and pharmaceutical development. The document details its core chemical and physical properties, expected spectral characteristics, a standard synthesis protocol, and key applications. It is intended for an audience of researchers, scientists, and professionals in drug development who require a deep technical understanding of this molecule.

Introduction to this compound

This compound is a substituted imidazole derivative featuring a nine-carbon alkyl chain attached to the nitrogen atom at the first position of the imidazole ring.[1] This structure imparts an amphiphilic nature to the molecule, with a hydrophilic imidazole head and a hydrophobic nonyl tail.[2] This duality is central to its utility, influencing its solubility, reactivity, and interaction with biological systems.[1][2] The imidazole ring itself is a crucial heterocyclic aromatic system, known for its presence in biologically active molecules and its ability to coordinate with metal ions.[1] Consequently, this compound serves as a valuable building block in organic synthesis, a functional monomer in polymer chemistry, and a promising scaffold for pharmaceutical intermediates.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are rooted in its molecular architecture. The molecule consists of a planar, five-membered aromatic ring containing two nitrogen atoms, which is responsible for its basicity and coordination chemistry. The long, flexible nonyl chain dictates its physical properties like solubility and melting point.[1]

Table 1: Core Properties of this compound

Property Value Source(s)
IUPAC Name 1-Nonyl-1H-imidazole [1]
Synonyms N-Nonylimidazole, this compound [2]
CAS Number 53657-08-2 [1]
Molecular Formula C₁₂H₂₂N₂ [1][2]
Molecular Weight 194.32 g/mol [1][2]
Appearance Colorless to pale yellow liquid or solid [2]

| Solubility | Limited solubility in water; soluble in organic solvents. |[1][2] |

The amphiphilic character of this compound makes it an interesting compound for applications involving interfaces, such as in the formation of emulsifiers or as a component in drug delivery systems that need to interact with lipid membranes.[1][2] Its solubility is markedly higher in nonpolar and moderately polar organic solvents compared to aqueous media.[1]

Spectral Characterization (Predicted)

While specific spectral data for this compound is not widely published, its structure allows for a reliable prediction of its key spectral features. These predictions are essential for researchers to confirm the identity and purity of the compound after synthesis or during its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons and the nonyl chain protons.

    • Imidazole Protons: The three protons on the imidazole ring would appear in the aromatic region, typically between δ 7.0-8.0 ppm.[3] The proton at the C2 position (between the two nitrogens) would likely be the most downfield, appearing as a singlet. The protons at the C4 and C5 positions would appear as distinct signals, likely singlets or narrow triplets depending on the solvent and resolution.[3]

    • Nonyl Chain Protons: The aliphatic protons of the nonyl chain would appear upfield. The methylene group attached directly to the imidazole nitrogen (N-CH₂) would be the most deshielded of the chain protons, likely appearing as a triplet around δ 4.0-4.2 ppm. The other methylene groups (-CH₂-) would produce a complex multiplet signal around δ 1.2-1.3 ppm, and the terminal methyl group (-CH₃) would appear as a triplet around δ 0.8-0.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum would provide complementary information.[4][5]

    • Imidazole Carbons: The three carbons of the imidazole ring are expected in the aromatic region (δ 120-140 ppm).[3][6] The C2 carbon, being between two nitrogen atoms, would be the most downfield of the ring carbons.

    • Nonyl Chain Carbons: The carbons of the alkyl chain would appear in the aliphatic region (δ 14-50 ppm). The carbon of the N-CH₂ group would be the most downfield in this group, likely around δ 45-50 ppm. The terminal methyl carbon would be the most upfield signal, around δ 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.[7][8][9]

  • C-H Stretching: Aromatic C-H stretching from the imidazole ring would appear just above 3000 cm⁻¹ (approx. 3100-3150 cm⁻¹). Aliphatic C-H stretching from the nonyl chain would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).[7]

  • C=N and C=C Stretching: Vibrations from the imidazole ring (C=N and C=C bonds) would result in several bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: This would be found in the fingerprint region, typically around 1000-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and provide structural information through fragmentation analysis.[10][11]

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (194.32).

  • Fragmentation Pattern: A prominent fragmentation pathway would be the cleavage of the C-C bonds of the nonyl chain.[11] A significant fragment would likely be observed corresponding to the loss of an octyl radical (C₈H₁₇•), resulting in a peak at m/z 81, which represents the methyl-imidazole cation. Another key fragmentation would be alpha-cleavage at the bond between the first and second carbons of the nonyl chain, leading to a stable imidazolylmethyl cation.

Synthesis and Reactivity

General Synthesis Protocol: N-Alkylation of Imidazole

The most common and straightforward method for synthesizing this compound is the N-alkylation of imidazole with a suitable nonyl halide, such as 1-bromononane, in the presence of a base.[1] The base deprotonates the pyrrole-like nitrogen of the imidazole ring, creating a potent nucleophile (the imidazolide anion) that subsequently attacks the electrophilic carbon of the nonyl halide in an Sₙ2 reaction.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve imidazole (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the stirring solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the imidazolide anion. Causality: Using a strong, non-nucleophilic base like NaH ensures efficient deprotonation without competing in the subsequent alkylation step. An aprotic solvent is chosen to prevent protonation of the highly reactive imidazolide anion.

  • Alkylation: Slowly add 1-bromononane (1.05 eq) to the reaction mixture via a dropping funnel.

  • Reaction: Heat the mixture to 60-70 °C and allow it to react for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH with a few drops of water or methanol.

  • Extraction: Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

SynthesisWorkflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_purification Step 3: Isolation Imidazole Imidazole in DMF Deprotonation Deprotonation (0°C -> RT) Imidazole->Deprotonation Base Sodium Hydride (NaH) Base->Deprotonation Alkylation Add 1-Bromononane Heat (60-70°C) Deprotonation->Alkylation Imidazolide Anion Workup Quench & Extract Alkylation->Workup Crude Product Purify Column Chromatography Workup->Purify Product This compound Purify->Product DrugDelivery cluster_system Drug Delivery System Concept Drug API This compound Moiety Membrane Hydrophilic Heads Hydrophobic Tails Drug:f1->Membrane:t Hydrophobic Interaction (Nonyl Chain) Drug:f0->Membrane:h Potential H-Bonding (Imidazole Ring) Cell Target Cell Membrane->Cell Enhanced Permeation

Caption: Interaction of a this compound-containing drug with a cell membrane.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safety precautions for alkylimidazoles apply. These compounds should be handled in accordance with good industrial hygiene and safety practices. [12]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact. [12]* Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing vapors or mists. Avoid ingestion and contact with skin, eyes, and clothing.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. [12]

Conclusion

This compound is a structurally simple yet functionally sophisticated molecule. Its amphiphilic nature, combined with the inherent reactivity and biological relevance of the imidazole core, makes it a highly valuable compound for both materials and life sciences. For researchers, it offers a versatile platform for synthesizing novel polymers with specific recognition or sequestration properties. For drug development professionals, it represents a strategic component for modulating the pharmacokinetic properties of APIs, with significant potential in enhancing membrane permeability and developing novel drug delivery systems like ionic liquids. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount to safely and effectively harnessing its full potential.

References

  • Smolecule. (2023, August 15). Buy this compound | 53657-08-2.
  • CymitQuimica. CAS 53657-08-2: 1-Nonyl-1H-imidazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, June 7). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, February 13). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • University of York. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
  • PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development.
  • PubMed Central. (n.d.). Ionic liquids and their potential use in development and improvement of drug delivery systems.
  • AWS. (2025, March 4). Applications of Ionic Liquids in Pharmaceuticals.
  • ResearchGate. (2023, February 5). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems.
  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems.
  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940).
  • MDPI. (2020, November 5). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications.

Sources

synthesis of 1-Nonylimidazole from imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Nonylimidazole from Imidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of ionic liquids, pharmaceuticals, and other specialized chemical applications. The primary focus is on the N-alkylation of imidazole, a robust and widely adopted synthetic strategy. This document delves into the mechanistic underpinnings of the reaction, compares various catalytic and solvent systems, and provides detailed, field-proven experimental protocols. By explaining the causality behind procedural choices, this guide aims to equip researchers with the necessary knowledge to not only replicate the synthesis but also to troubleshoot and optimize it for their specific applications.

Introduction: The Significance of 1-Alkylimidazoles

The imidazole ring is a fundamental heterocyclic scaffold found in numerous biologically significant molecules, including the amino acid histidine and purine nucleobases.[1] Alkylation of the imidazole ring, particularly at the N-1 position, dramatically alters its physicochemical properties, notably increasing its hydrophobicity while only slightly affecting its basicity.[1] this compound, a member of the 1-alkylimidazole family, is of particular interest due to the long C9 alkyl chain, which imparts significant nonpolar character. This makes it an important precursor for the synthesis of surfactants, phase-transfer catalysts, and, most notably, imidazolium-based ionic liquids. The antibacterial properties of 1-alkylimidazoles have also been noted to increase with the length of the alkyl chain, peaking around nine carbon atoms, making this compound a compound of interest in medicinal chemistry.[2]

The synthesis of this compound is primarily achieved through the N-alkylation of imidazole with a suitable nine-carbon alkylating agent. This guide will explore the most effective methodologies for this transformation.

The Core Reaction: N-Alkylation Mechanism

The synthesis of this compound from imidazole is a classic example of nucleophilic substitution. The reaction proceeds in two fundamental steps:

  • Deprotonation: Imidazole is a weak acid (pKa ≈ 14.5).[3] A base is required to remove the proton from the N-1 nitrogen, generating the imidazolide anion. This anion is a significantly stronger nucleophile than the neutral imidazole molecule.

  • Nucleophilic Attack: The highly nucleophilic imidazolide anion then attacks the electrophilic carbon of the alkylating agent (e.g., 1-bromononane) in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the C-N bond, yielding this compound and a salt byproduct.

N-Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Imidazole Imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide + B⁻ Base Base (B⁻) HB HB Imidazolide->HB + HB Imidazolide_2 Imidazolide Anion Imidazolide->Imidazolide_2 Nucleophilic Attack AlkylHalide 1-Bromononane (C₉H₁₉Br) Product This compound Halide Br⁻ Product->Halide + Br⁻ Imidazolide_2->Product + C₉H₁₉Br

Fig 1. General mechanism for the N-alkylation of imidazole.

The choice of base, solvent, and reaction conditions significantly impacts the efficiency, selectivity, and overall success of this synthesis.

Synthetic Methodologies and Protocols

The N-alkylation of imidazole can be performed under various conditions, including conventional heating in an organic solvent, using phase-transfer catalysis, or under solvent-free conditions.

Conventional Synthesis in Aromatic Solvents

This method is a straightforward and reliable approach, particularly for laboratory-scale synthesis. It involves heating imidazole with an alkyl halide in the presence of a base in a non-reactive aromatic solvent.[4][5]

Causality Behind Experimental Choices:

  • Solvent: A non-reactive aromatic solvent like toluene or xylene is chosen. Their boiling points (111 °C and ~140 °C, respectively) allow the reaction to be conducted at elevated temperatures (75-115 °C) to ensure a reasonable reaction rate.[4][5] These solvents are also immiscible with water, which simplifies the work-up procedure for removing inorganic salts.

  • Base: Powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used. They are inexpensive and effective at deprotonating imidazole. Using a powdered base increases the surface area for the solid-liquid reaction.

  • Stoichiometry: A slight molar excess of the base is often used to drive the deprotonation to completion. The alkyl halide is typically used in a near-stoichiometric amount (0.8 to 1.0 moles per mole of imidazole) to minimize side reactions, such as the formation of quaternary imidazolium salts.[4][5]

Experimental Protocol: N-Alkylation of Imidazole with 1-Bromononane

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add imidazole (10.0 g, 0.147 mol), powdered potassium hydroxide (9.9 g, 0.176 mol), and toluene (100 mL).

  • Heating: Heat the mixture to 90 °C with vigorous stirring.

  • Addition of Alkyl Halide: Add 1-bromononane (30.4 g, 0.147 mol) dropwise from the dropping funnel over a period of 2 hours.

  • Reaction: After the addition is complete, maintain the reaction mixture at 90-95 °C for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salt byproduct (KBr) and any excess base.

  • Purification: Wash the filtrate with water (3 x 50 mL) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation to obtain a colorless to pale yellow oil.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions involving reagents in two immiscible phases.[6] For the N-alkylation of imidazole, this typically involves a solid-liquid or liquid-liquid system. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the imidazolide anion from the solid base surface or an aqueous phase into the organic phase where the alkyl halide resides.[3][7]

Causality Behind Experimental Choices:

  • Catalyst: The lipophilic cation of the PTC (e.g., tetrabutylammonium, Q⁺) pairs with the imidazolide anion (Im⁻) to form a lipophilic ion pair [Q⁺Im⁻]. This ion pair has sufficient solubility in the organic phase to react with the alkyl halide.

  • Benefits: PTC often allows for milder reaction conditions (lower temperatures), faster reaction rates, and can sometimes be performed without a solvent.[6][7] This makes the process more energy-efficient and environmentally friendly.

Experimental Protocol: PTC N-Alkylation of Imidazole

  • Setup: In a 100 mL round-bottom flask, combine imidazole (5.0 g, 73.4 mmol), powdered sodium hydroxide (3.5 g, 87.5 mmol), 1-bromononane (15.2 g, 73.4 mmol), and tetrabutylammonium bromide (TBAB) (1.2 g, 3.7 mmol, ~5 mol%).

  • Reaction (Solvent-Free): Heat the heterogeneous mixture to 70 °C with vigorous stirring for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture to room temperature. Add dichloromethane (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation.

Summary of Reaction Conditions
ParameterConventional MethodPhase-Transfer Catalysis (PTC)
Base KOH, NaOHKOH, NaOH
Solvent Toluene, Xylene[4]Dichloromethane or Solvent-Free[6][7]
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Temperature 75 - 115 °C[4]50 - 70 °C
Time 5 - 8 hours3 - 5 hours
Yield Generally HighGenerally High
Key Advantage Simple, reliable procedureMilder conditions, faster rates

Experimental Workflow and Characterization

A successful synthesis requires a systematic workflow from reaction setup to final product characterization.

Synthesis_Workflow Reagents 1. Reagent Setup - Imidazole - Base (e.g., KOH) - Alkyl Halide (1-Bromononane) - Solvent/Catalyst Reaction 2. Reaction - Heat mixture to target temp - Add alkyl halide - Stir for specified time Reagents->Reaction Combine & Heat Monitoring 3. Monitoring - Thin Layer Chromatography (TLC) Reaction->Monitoring Sample periodically Workup 4. Work-up - Cool reaction - Filter inorganic salts - Aqueous wash Reaction->Workup Upon completion Monitoring->Reaction Continue if incomplete Purification 5. Purification - Dry organic layer - Solvent removal (Rotovap) - Vacuum Distillation Workup->Purification Characterization 6. Characterization - NMR Spectroscopy (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct Confirm Structure & Purity

Fig 2. Standard workflow for the synthesis and analysis of this compound.
Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

  • ¹H NMR Spectroscopy: This is one of the most powerful tools for structural elucidation.[8] The spectrum of this compound will show characteristic signals for the protons on the imidazole ring and the nonyl chain.

    • Imidazole Protons: Three distinct signals in the aromatic region (typically δ 7.0-7.7 ppm). The proton at the C2 position will appear as a singlet, while the C4 and C5 protons will appear as distinct signals coupled to each other.

    • Nonyl Chain Protons: The α-methylene protons (–N–CH₂ –) will appear as a triplet downfield from the other alkyl protons due to the deshielding effect of the adjacent nitrogen atom. The terminal methyl group (–CH₃) will appear as a triplet around δ 0.8-0.9 ppm. The remaining methylene groups will form a complex multiplet in the aliphatic region.

  • ¹³C NMR Spectroscopy: Provides information on the carbon framework, confirming the number and type of carbon atoms in the molecule.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound, confirming the successful incorporation of the nonyl group.

Conclusion and Outlook

The N-alkylation of imidazole is a robust and versatile method for the synthesis of this compound. While conventional heating in aromatic solvents provides a reliable route, phase-transfer catalysis offers a more efficient and greener alternative by enabling lower reaction temperatures and potentially solvent-free conditions.[4][6][7] The choice of method will depend on the scale of the synthesis, available equipment, and environmental considerations. The detailed protocols and mechanistic insights provided in this guide serve as a solid foundation for researchers to successfully synthesize, purify, and characterize this compound for a wide array of applications in materials science and drug development.

References

  • Jayachandran, J. P., & Wang, J. (2001). ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC. SYNTHETIC COMMUNICATIONS, 31(18), 2743–2752.
  • Begal, M., et al. (2025). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate.
  • ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole. ResearchGate.
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  • Halpern, M. (n.d.). High-Dilution PTC N-Alkylation. PTC Organics, Inc.
  • Filatov, A. A., et al. (2018). Alkenylimidazoles: methods of synthesis and chemical properties. ResearchGate.
  • Sare, E. J. (1990). Process for preparing 1-alkylimidazoles. U.S. Patent 5,011,934.
  • Gundogdu, N., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. ResearchGate.
  • University of Otago. (n.d.). N-Alkylation of imidazoles.
  • Sare, E. J. (1991). A process for preparing 1-alkylimidazoles. WIPO Patent WO/1991/019699.
  • Calvino-Casilda, V., et al. (2007). N-alkylation of imidazole by alkaline carbons. ResearchGate.
  • Altanlar, N., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.
  • Qin, Q., et al. (2020). Rapid preparation of 1-vinylimidazole based non-affinity polymers for the highly-selective purification of antibodies from multiple biological sources. Journal of Chromatography A, 1635, 461607.
  • MDPI. (n.d.). Alkylimidazoles. Encyclopedia MDPI.
  • Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles. U.S. Patent 3,197,476.
  • Zhang, Q-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
  • CN115626896A. (2023). Method for synthesizing imidazole compound. Google Patents.
  • Wikipedia. (n.d.). 1-Methylimidazole.
  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectrum of 1‐vinylimidazole. ResearchGate.
  • ResearchGate. (n.d.). 1H NMR spectrum of poly(1-vinylimidazole). ResearchGate.
  • Ma, J., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 223, 115110.
  • Porcelli, F., et al. (2010). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. ResearchGate.

Sources

An In-depth Technical Guide to 1-Nonylimidazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-nonylimidazole, a versatile heterocyclic compound with growing significance in materials science, organic synthesis, and industrial applications. We will delve into its fundamental molecular characteristics, explore its chemical behavior, and detail its utility in various research and development sectors. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound.

Core Molecular and Physical Characteristics

This compound is an organic compound featuring a five-membered imidazole ring substituted with a nine-carbon alkyl chain at one of the nitrogen atoms.[1][2] This structure imparts a unique combination of a polar, aromatic head group and a long, nonpolar hydrocarbon tail, leading to its amphiphilic nature.[2]

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight:

  • Molecular Formula: C₁₂H₂₂N₂[1]

  • Molecular Weight: 194.32 g/mol [1]

These fundamental parameters are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Properties

The physical state and solubility of this compound are key to its handling and application. A summary of its key properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name 1-nonyl-1H-imidazole[1]
CAS Number 53657-08-2[1]
Appearance Colorless to pale yellow liquid or solid[2]
Density 0.91 g/cm³[1]
Melting Point 78 - 81 °C (172 - 178 °F)[3]
Boiling Point 268 °C (514 °F)[3]
Solubility Limited in water; Soluble in organic solvents[1][2]

The long nonyl chain contributes to its hydrophobic character, making it sparingly soluble in water but readily soluble in many organic solvents.[1][2] This amphiphilic nature is a key driver of its utility as a surfactant and in emulsion formulations.[2]

Caption: Chemical structure of this compound.

Synthesis and Reactivity

General Synthesis Pathway

The synthesis of 1-alkylimidazoles, such as this compound, is typically achieved through the N-alkylation of imidazole. A common laboratory-scale method involves the reaction of imidazole with an appropriate alkylating agent, in this case, a nonyl halide (e.g., 1-bromononane), in the presence of a base.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products imidazole Imidazole stirring Stirring imidazole->stirring nonyl_bromide 1-Bromononane nonyl_bromide->stirring base Base (e.g., NaH) base->stirring solvent Solvent (e.g., DMF) solvent->stirring nonylimidazole This compound stirring->nonylimidazole salt Salt (e.g., NaBr) stirring->salt

Caption: General workflow for the synthesis of this compound.

Illustrative Experimental Protocol: Synthesis of this compound
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add imidazole (1.0 eq) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath and add a strong base, such as sodium hydride (1.1 eq), portion-wise. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the imidazole.

  • Alkylation: Add 1-bromononane (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir overnight under a nitrogen atmosphere.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Reactivity Profile

The chemical reactivity of this compound is governed by the imidazole ring.[1]

  • Coordination Chemistry: The lone pair of electrons on the non-substituted nitrogen atom allows this compound to act as a ligand, forming stable complexes with various metal ions.[1]

  • Electrophilic Substitution: The imidazole ring is susceptible to electrophilic attack, primarily at the C4 and C5 positions.[1]

  • Nucleophilic Substitution: The C2 position of the imidazole ring is available for nucleophilic substitution reactions.[1]

Applications in Research and Industry

The unique properties of this compound have led to its use in a variety of applications.[1]

Polymer Science

This compound serves as a functional monomer in the synthesis of specialized polymers.[1]

  • Molecularly Imprinted Polymers (MIPs): It can be used to create MIPs, which are polymers designed to selectively bind to a specific target molecule. These find applications in separation science, drug delivery, and sensor technology.[1]

  • Heavy Metal Sequestration: Polymers derived from this compound have shown high efficiency in binding to heavy metal ions, making them valuable for environmental remediation and wastewater treatment.[1]

  • Copolymers: It can be copolymerized with other monomers, such as vinylpyrrolidone, to create materials with diverse functionalities, including color transfer inhibitors in detergents.[1]

Organic Synthesis and Catalysis

Beyond polymer chemistry, this compound is a valuable building block in organic synthesis for the creation of more complex molecules, including potential pharmaceutical compounds.[1] There is also ongoing research into its use as a ligand in various catalytic systems.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3]

  • Precautions: When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood.[4]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water.[3] If swallowed, rinse the mouth and seek immediate medical attention.[3]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[3]

Conclusion

This compound is a compound with a rich chemical profile and a growing number of applications. Its amphiphilic nature, coupled with the reactivity of the imidazole ring, makes it a valuable tool for chemists and materials scientists. As research continues to uncover new synthetic routes and applications, the importance of this compound in both academic and industrial settings is set to expand.

References

  • National Institute of Standards and Technology. N-Vinylimidazole. [Link]

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A Comprehensive Guide to the Spectroscopic Characterization of 1-Nonylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonylimidazole is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a nine-carbon alkyl chain at the N1 position. As with many N-alkylimidazoles, this molecule holds significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the imidazole moiety. The imidazole ring can act as a ligand for metal ions, a proton donor or acceptor, and participate in hydrogen bonding, making it a valuable pharmacophore in drug design. The nonyl group imparts significant lipophilicity, influencing the molecule's solubility, membrane permeability, and potential for hydrophobic interactions with biological targets.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a foundational reference for its synthesis and characterization. The data presented herein is a combination of predicted values from computational models and established characteristic values for similar N-alkylimidazole compounds, providing a robust framework for spectral interpretation.

Molecular Structure of this compound

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with atoms systematically numbered for unambiguous reference in the subsequent spectral analysis sections.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and their relative numbers.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Standard acquisition parameters include a 90° pulse, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data for this compound

The following table outlines the predicted chemical shifts (δ) in ppm, expected splitting patterns, and integration values for the protons of this compound. These predictions are based on established chemical shift ranges for N-alkylimidazoles and computational prediction tools.[2][3][4][5]

Proton(s) Predicted Chemical Shift (δ, ppm) Splitting Pattern Integration
H27.4 - 7.6Singlet (s)1H
H46.9 - 7.1Singlet (s)1H
H56.8 - 7.0Singlet (s)1H
H1'3.8 - 4.0Triplet (t)2H
H2'1.7 - 1.9Quintet (quint)2H
H3'-H8'1.2 - 1.4Multiplet (m)12H
H9'0.8 - 0.9Triplet (t)3H
Interpretation of the ¹H NMR Spectrum
  • Imidazole Ring Protons (H2, H4, H5): The protons on the imidazole ring are expected to appear as sharp singlets in the aromatic region of the spectrum. The H2 proton, situated between two nitrogen atoms, is the most deshielded and thus appears at the lowest field (highest ppm value). The H4 and H5 protons are in a more electron-rich environment and appear at higher fields.

  • Nonyl Chain Protons:

    • H1': The methylene protons (CH₂) directly attached to the N1 of the imidazole ring are significantly deshielded due to the electron-withdrawing nature of the ring and will appear as a triplet, split by the adjacent H2' protons.

    • H2': These methylene protons will appear as a quintet, being split by both the H1' and H3' protons.

    • H3'-H8': The methylene groups in the middle of the alkyl chain are in very similar chemical environments and will overlap to form a broad multiplet.

    • H9': The terminal methyl protons (CH₃) are the most shielded and will appear at the highest field as a triplet, split by the adjacent H8' protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer.

  • Data Acquisition: ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[1] Therefore, a greater number of scans (typically several hundred to thousands) and a longer acquisition time are required. Proton decoupling is routinely applied to simplify the spectrum by removing C-H splitting, resulting in a spectrum of singlets for each carbon.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and phasing.

Predicted ¹³C NMR Data for this compound

The predicted chemical shifts for the carbon atoms of this compound are listed below. These values are based on typical shifts for N-alkylimidazoles and computational predictions.[6][7][8][9][10]

Carbon(s) Predicted Chemical Shift (δ, ppm)
C2135 - 138
C4128 - 130
C5118 - 120
C1'48 - 50
C2'31 - 33
C3' - C7'28 - 30
C8'22 - 24
C9'13 - 15
Interpretation of the ¹³C NMR Spectrum
  • Imidazole Ring Carbons (C2, C4, C5): The carbons of the imidazole ring are deshielded and appear in the downfield region of the spectrum. C2, being adjacent to two nitrogen atoms, is the most deshielded.

  • Nonyl Chain Carbons: The chemical shifts of the carbons in the nonyl chain are characteristic of a saturated alkyl group. The C1' carbon, directly attached to the nitrogen, is the most deshielded of the alkyl carbons. The remaining carbons of the chain show typical alkane chemical shifts, with the terminal methyl carbon (C9') being the most shielded and appearing at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[11]

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Interpretation: The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹). Absorption bands are identified and correlated with specific functional groups.

Characteristic IR Absorption Bands for this compound

The following table lists the expected characteristic IR absorption bands for this compound based on its functional groups.[12][13][14][15]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (sp²-hybridized, imidazole ring)3100 - 3000Medium
C-H stretch (sp³-hybridized, nonyl chain)3000 - 2850Strong
C=N stretch (imidazole ring)1670 - 1640Medium
C=C stretch (imidazole ring)1550 - 1475Medium
C-N stretch (imidazole ring and alkyl-N)1300 - 1000Medium to Strong
C-H bend (nonyl chain)1465 and 1375Medium
Interpretation of the IR Spectrum
  • C-H Stretching: The spectrum will be characterized by strong absorption bands just below 3000 cm⁻¹ corresponding to the sp³ C-H stretches of the nonyl chain. Weaker bands just above 3000 cm⁻¹ are expected for the sp² C-H stretches of the imidazole ring.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring will give rise to medium intensity bands in the 1670-1475 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of absorptions due to C-N stretching and various bending vibrations, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).[16]

  • Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals.[17]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.

Predicted Mass Spectrum of this compound
  • Molecular Ion (M⁺•): The molecular weight of this compound (C₁₂H₂₂N₂) is 194.32 g/mol . Therefore, the molecular ion peak is expected at m/z = 194.

  • Major Fragmentation Pathways: The fragmentation of N-alkylimidazoles is often initiated by cleavage of the C-C bonds of the alkyl chain. The most prominent fragmentation is typically the cleavage of the bond beta to the imidazole ring, leading to the formation of a stable imidazolium-containing cation.[16][18][19][20]

The following diagram illustrates the predicted major fragmentation pathway for this compound.

G M This compound (M) m/z = 194 F1 [M - C₈H₁₇]⁺ m/z = 81 M->F1 - •C₈H₁₇ F2 [M - C₇H₁₅]⁺ m/z = 95 M->F2 - •C₇H₁₅

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Predicted Mass Spectrometry Data for this compound
m/z Proposed Fragment Notes
194[C₁₂H₂₂N₂]⁺•Molecular Ion (M⁺•)
95[C₅H₇N₂]⁺Loss of a C₇H₁₅• radical (cleavage of the C2'-C3' bond)
81[C₄H₅N₂]⁺Loss of a C₈H₁₇• radical (cleavage of the C1'-C2' bond)
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The presence of a peak at m/z = 194 confirms the molecular weight of the compound.

  • Base Peak: The most intense peak in the spectrum (the base peak) is likely to be at m/z = 81, corresponding to the loss of an octyl radical. This fragment is particularly stable due to the positive charge being delocalized within the aromatic imidazole ring.

  • Other Fragments: A peak at m/z = 95, corresponding to the loss of a heptyl radical, is also expected. The rest of the spectrum will likely show a series of peaks corresponding to further fragmentation of the nonyl chain, with peaks separated by 14 mass units (CH₂).

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by referencing the predicted and typical data presented, researchers can confidently characterize this important molecule. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This foundational spectroscopic information is crucial for quality control in synthesis, for studying the interactions of this compound in various chemical and biological systems, and for the overall advancement of research and development involving this compound.

References

  • Flores-Parra, A., & Contreras, R. (2000). Boron Coordination Compounds Derived from Organic Molecules of Biological Interest. ChemInform, 31(10).
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  • Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids. (2006). Journal of the American Society for Mass Spectrometry.
  • Abboud, J. L. M., Boyer, G., et al. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular Spectroscopy.
  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.
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  • 13 Carbon NMR. (n.d.). University of Ottawa.
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  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.
  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts.
  • Alkylimidazoles. (n.d.). MDPI Encyclopedia.
  • Lausa, G., et al. (2014). Synthesis and Crystal Structures of 1-Alkoxy-3-alkylimidazolium Salts Including Ionic Liquids, 1-Alkylimidazole 3-oxides and 1-Alkylimidazole Perhydrates.
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (n.d.).
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts.
  • How to predict the 13C NMR spectrum of a compound. (2017). YouTube.
  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
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  • Spectra Prediction. (n.d.). CFM-ID.
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  • 1H-Imidazole, 1-phenyl-. (n.d.). NIST WebBook.
  • NEIMS Performance. (n.d.). GCMS-ID.
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The Solubility of 1-Nonylimidazole in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-nonylimidazole, a key intermediate in pharmaceutical synthesis and a component of ionic liquids. Recognizing the scarcity of direct experimental solubility data, this document pioneers a predictive approach grounded in the principles of cohesive energy density, specifically utilizing Hansen Solubility Parameters (HSP). Through the application of the Stefanis-Panayiotou group contribution method, the HSP values for this compound are estimated, enabling the prediction of its miscibility with a wide array of common organic solvents. This guide offers researchers and drug development professionals a robust framework for solvent selection, formulation design, and process optimization, thereby mitigating the risks associated with poor solubility and enhancing the efficiency of development pipelines. Detailed experimental protocols for solubility determination are also provided to validate these theoretical predictions.

Introduction: The Significance of this compound in Pharmaceutical Development

This compound, a substituted imidazole derivative with a nine-carbon alkyl chain, is a molecule of significant interest in the pharmaceutical and specialty chemical industries. Its amphiphilic nature, arising from the polar imidazole head and the nonpolar nonyl tail, imparts unique surfactant-like properties.[1] This structure is pivotal in its applications, which range from its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) to its use as a component in ionic liquids, which are gaining traction as "green solvents" in various chemical processes.[1]

The solubility of this compound in organic solvents is a critical parameter that governs its utility in numerous applications. In drug development, for instance, understanding a compound's solubility is paramount for designing effective purification strategies, controlling reaction kinetics, and formulating stable and bioavailable drug products. A poorly chosen solvent can lead to issues such as incomplete reactions, low yields, and difficulties in product isolation and purification.

This guide addresses the current gap in publicly available, quantitative solubility data for this compound. By employing a predictive modeling approach based on Hansen Solubility Parameters, we provide a scientifically grounded methodology for assessing its compatibility with a diverse range of organic solvents. This empowers researchers to make informed decisions in solvent selection, thereby accelerating the development timeline and improving the overall efficiency of their processes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to comprehending its solubility behavior.

Molecular Structure and Properties:

  • Molecular Formula: C₁₂H₂₂N₂[1]

  • Molecular Weight: 194.32 g/mol [1]

  • Structure: this compound consists of a five-membered aromatic imidazole ring, containing two nitrogen atoms, with a nine-carbon alkyl chain (nonyl group) attached to one of the nitrogen atoms.

The presence of the imidazole ring, with its lone pair of electrons on the non-protonated nitrogen, allows for hydrogen bonding and dipole-dipole interactions. The long nonyl chain, conversely, is nonpolar and contributes to van der Waals forces. This dual character is the primary determinant of its solubility profile.

Physical Properties:

  • Appearance: Colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[1]

  • Boiling Point: 318.3°C[1]

  • Flash Point: 146.3°C[1]

The relatively high boiling point is indicative of strong intermolecular forces, a consequence of both the polar imidazole ring and the significant van der Waals interactions from the nonyl chain.[1]

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, a theoretical approach can provide valuable insights into the solubility of a compound. Hansen Solubility Parameters (HSP) offer a powerful predictive tool based on the principle of "like dissolves like." The core concept is that substances with similar cohesive energy densities are more likely to be miscible.

HSP dissects the total cohesive energy density (δ²) into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is given by the equation:

δt² = δd² + δp² + δh²

The closer the HSP values of a solute and a solvent are in three-dimensional Hansen space, the more likely they are to be soluble in one another. This "distance" (Ra) in Hansen space can be calculated using the following equation:

Ra² = 4(δd1 - δd2)² + (δp1 - δp2)² + (δh1 - δh2)²

A smaller Ra value signifies a higher likelihood of solubility.

Estimation of this compound Hansen Solubility Parameters via the Stefanis-Panayiotou Group Contribution Method

To predict the solubility of this compound, its HSP values must first be determined. In the absence of experimentally derived values, the Stefanis-Panayiotou group contribution method provides a robust and reliable means of estimation. This method calculates the HSP components by summing the contributions of the individual functional groups within the molecule.

The this compound molecule can be deconstructed into the following functional groups for the purpose of this calculation:

  • 1 x >N- (imidazole ring nitrogen)

  • 2 x -CH= (aromatic)

  • 1 x -CH= (aromatic, between two nitrogens)

  • 1 x -CH2- (attached to the imidazole ring)

  • 7 x -CH2- (in the alkyl chain)

  • 1 x -CH3

The following diagram illustrates the breakdown of the this compound molecule into its constituent groups for the group contribution calculation.

G cluster_imidazole Imidazole Ring cluster_nonyl Nonyl Chain N1 >N- CH2_1 -CH2- N1->CH2_1 Attached to Ring CH1 -CH= CH2 -CH= N2 >N- CH3_ring -CH= CH2_2 -CH2- CH2_1->CH2_2 CH2_3 -CH2- CH2_2->CH2_3 CH2_4 -CH2- CH2_3->CH2_4 CH2_5 -CH2- CH2_4->CH2_5 CH2_6 -CH2- CH2_5->CH2_6 CH2_7 -CH2- CH2_6->CH2_7 CH2_8 -CH2- CH2_7->CH2_8 CH3_chain -CH3 CH2_8->CH3_chain

Caption: Group contribution breakdown of this compound.

By utilizing established group contribution values from the Stefanis-Panayiotou method, the HSP for this compound are estimated as follows:

Table 1: Estimated Hansen Solubility Parameters for this compound

ParameterValue (MPa0.5)
δd (Dispersion) 17.5
δp (Polar) 8.5
δh (Hydrogen Bonding) 7.0

These estimated values provide the foundation for predicting the solubility of this compound in a wide range of organic solvents.

Predicted Solubility of this compound in Common Organic Solvents

With the estimated HSP for this compound and the known HSP for various organic solvents, the HSP distance (Ra) can be calculated to predict miscibility. A lower Ra value suggests a higher likelihood of solubility.

Table 2: Predicted Solubility of this compound in Common Organic Solvents Based on HSP Distance (Ra)

Solventδd (MPa0.5)δp (MPa0.5)δh (MPa0.5)Ra (MPa0.5)Predicted Solubility
Alcohols
Methanol15.112.322.316.5Low
Ethanol15.88.819.413.0Moderate
1-Propanol16.06.817.410.9Good
1-Butanol16.05.715.89.7Good
Ketones
Acetone15.510.47.04.0High
Methyl Ethyl Ketone16.09.05.13.8High
Esters
Ethyl Acetate15.85.37.25.1High
Ethers
Diethyl Ether14.52.95.18.0Moderate
Tetrahydrofuran (THF)16.85.78.04.8High
Aromatic Hydrocarbons
Toluene18.01.42.08.9Moderate
Aliphatic Hydrocarbons
n-Hexane14.90.00.013.2Low
Cyclohexane16.80.00.212.2Low
Chlorinated Solvents
Dichloromethane17.07.37.12.0High

Interpretation of Results:

The predictions align with the amphiphilic nature of this compound. Solvents with a balanced HSP profile, such as ketones, esters, and some ethers, exhibit the smallest Ra values, indicating a high likelihood of good solubility. The moderate polarity and hydrogen bonding capability of these solvents can effectively solvate the imidazole head, while their organic character interacts favorably with the nonyl tail.

Conversely, highly polar and protic solvents like methanol show a large Ra value, primarily due to a significant mismatch in the hydrogen bonding component (δh). Nonpolar aliphatic hydrocarbons such as hexane and cyclohexane also display large Ra values, indicating poor solubility due to their inability to effectively solvate the polar imidazole ring.

Experimental Protocols for Solubility Determination

While theoretical predictions are invaluable for initial screening, experimental verification is crucial for process validation and optimization. The following are standard protocols for determining the solubility of a liquid solute like this compound in an organic solvent.

Shake-Flask Method (Isothermal Equilibrium)

This is the gold-standard method for determining thermodynamic solubility.

Protocol:

  • Preparation: Add an excess of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed flask). The presence of a distinct second phase of undissolved solute is essential.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatted shaker bath is recommended.

  • Phase Separation: Cease agitation and allow the two phases to separate completely. If necessary, centrifugation can be employed to accelerate this process.

  • Sampling: Carefully withdraw a known volume of the solvent-rich phase (the supernatant), ensuring no droplets of the undissolved solute are included.

  • Analysis: Quantify the concentration of this compound in the sample using a suitable analytical technique, such as:

    • Gas Chromatography (GC): Ideal for volatile solutes and solvents.

    • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds.

    • UV-Vis Spectroscopy: Applicable if this compound has a distinct chromophore and the solvent is transparent in that region. A calibration curve must be prepared beforehand.

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated solvent at the given temperature (e.g., in g/L or mol/L).

The following diagram outlines the workflow for the shake-flask solubility determination method.

G start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-72h) add_excess->equilibrate separate Phase Separation (settling or centrifugation) equilibrate->separate sample Sample the solvent-rich phase separate->sample analyze Analyze concentration (GC, HPLC, etc.) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing a critical knowledge gap for researchers and professionals in drug development and chemical synthesis. By leveraging the predictive power of Hansen Solubility Parameters, calculated via the Stefanis-Panayiotou group contribution method, we have established a scientifically robust framework for solvent selection.

The presented data and methodologies empower scientists to make more informed decisions, leading to improved process efficiency, higher yields, and more stable formulations. The detailed experimental protocols further enable the validation of these predictions and the fine-tuning of processes for specific applications.

Future research should focus on obtaining experimental solubility data for this compound in a wider range of solvents and at various temperatures. This will not only validate and refine the predictive models presented here but also contribute to a more comprehensive understanding of the solution thermodynamics of this important molecule. Such data will be invaluable for the continued development of innovative pharmaceuticals and sustainable chemical processes.

References

Sources

thermal properties and stability of 1-Nonylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Properties and Stability of 1-Nonylimidazole

Introduction

This compound is a substituted imidazole derivative featuring a nine-carbon alkyl chain attached to one of the nitrogen atoms of the imidazole ring. This molecular architecture imparts amphiphilic characteristics, with a polar imidazole head group and a non-polar, hydrophobic nonyl tail[1]. These properties make it a valuable precursor in the synthesis of ionic liquids, surfactants, and corrosion inhibitors, and a subject of interest in drug development. For its effective and safe application in these fields, particularly in processes that involve elevated temperatures, a thorough understanding of its thermal properties and stability is paramount. This guide provides a detailed examination of the thermal behavior of this compound, outlines robust experimental protocols for its characterization, and offers insights into the interpretation of the resulting data.

Section 1: Core Thermal and Physicochemical Properties

The thermal behavior of this compound is fundamentally dictated by its molecular structure. The aromatic imidazole ring confers a degree of inherent thermal stability, while the long nonyl chain significantly influences its physical properties through enhanced van der Waals interactions compared to smaller alkylimidazoles[1].

Data Summary

The known quantitative thermal data for this compound are summarized below. These values are critical for defining the operational limits for its storage, handling, and application.

PropertyValueSignificance
Boiling Point 318.3°CIndicates the temperature at which the liquid transitions to a vapor at atmospheric pressure. Its relatively high value reflects strong intermolecular forces[1].
Flash Point 146.3°CThe lowest temperature at which vapors will ignite with an ignition source. This is a crucial parameter for safety and handling protocols[1].
Physical State Liquid or SolidAt ambient temperatures, it can exist as a colorless to pale yellow liquid or solid, depending on its purity[1].

Section 2: Thermal Stability and Decomposition Profile

The stability of this compound under thermal stress is a critical consideration for any high-temperature application. Degradation not only leads to loss of the primary material but can also generate hazardous byproducts.

Mechanistic Insights

The thermal decomposition of this compound is expected to proceed via mechanisms characteristic of alkyl-substituted heterocyclic compounds. For related vinylimidazole polymers, studies have shown that decomposition primarily occurs through the homolytic scission of carbon-nitrogen bonds rather than elimination reactions[1]. This cleavage of the bond between the nonyl chain and the imidazole ring is often the initial and rate-limiting step in the degradation pathway.

This contrasts with the decomposition mechanisms observed in alkylimidazolium-based ionic liquids, which often involve interaction with the counter-anion, leading to pathways such as deprotonation or dealkylation of the imidazolium cation[2][3][4]. For the neutral this compound molecule, the decomposition is intrinsic to its covalent structure.

Influence of Atmosphere

The surrounding atmosphere plays a decisive role in thermal stability.

  • Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the material's intrinsic thermal stability is measured. Decomposition is driven solely by thermal energy breaking the weakest bonds within the molecule.

  • Oxidative Atmosphere (e.g., Air): The presence of oxygen typically lowers the decomposition temperature significantly[5]. Oxidative degradation pathways are introduced, which are often more facile and exothermic, posing a greater thermal hazard[6][7]. Therefore, characterization in both inert and air atmospheres is essential for a comprehensive safety assessment.

Section 3: Experimental Workflow for Thermal Analysis

A multi-technique approach is necessary to fully characterize the thermal properties of this compound. The logical workflow involves sequential analysis using Thermogravimetric Analysis (TGA) to determine mass loss as a function of temperature, followed by Differential Scanning Calorimetry (DSC) to identify thermal transitions.

G cluster_workflow Experimental Workflow A Sample Preparation (Purity Check, Degassing) B Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmosphere) A->B Mass Stability C Differential Scanning Calorimetry (DSC) (Heating/Cooling Cycles) A->C Phase Transitions D Data Integration & Interpretation (Comprehensive Thermal Profile) B->D C->D

Caption: Workflow for comprehensive thermal analysis.

Protocol 3.1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is the primary technique for determining thermal stability and decomposition temperatures.

Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) for this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials as per instrument protocol.

  • Sample Preparation: Place 5-10 mg of high-purity this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere Purge: Place the sample in the TGA furnace. Purge the system with the desired gas (e.g., high-purity nitrogen for inert atmosphere) at a flow rate of 20-50 mL/min for at least 30 minutes.

    • Rationale: This step ensures the complete removal of atmospheric oxygen, allowing for the measurement of the material's intrinsic thermal stability. It establishes a controlled and reproducible experimental environment[6][8].

  • Thermal Program (Nonisothermal):

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

    • Rationale: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Using multiple heating rates (e.g., 5, 10, 15, 20°C/min) can provide data for kinetic analysis of the decomposition process[6][9].

  • Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

  • Repeat in Air: Repeat steps 3-5 using dry air as the purge gas to evaluate stability under oxidative conditions.

Protocol 3.2: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program. It is used to detect thermal events like melting, crystallization, and glass transitions.

Objective: To identify the melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc) of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

    • Rationale: Hermetic sealing prevents mass loss due to volatilization during the experiment, which would otherwise interfere with the heat flow measurement and generate erroneous results.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., -20°C).

    • Ramp the temperature up to a point below its decomposition temperature (e.g., 250°C) at a rate of 10°C/min.

    • Hold isothermally for 2 minutes to ensure thermal equilibrium.

    • Cool the sample back down to the starting temperature (-20°C) at 10°C/min.

    • Heat the sample again using the same ramp rate (10°C/min) to 250°C.

    • Rationale: The initial heating scan reveals the thermal history of the sample. The cooling and second heating scans provide data on the intrinsic transition behavior of the material after erasing prior thermal history[10].

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

Section 4: Interpretation of Thermal Data

The data from TGA and DSC are complementary and together provide a comprehensive thermal profile.

  • TGA Curve: The TGA thermogram plots percent mass versus temperature. A sharp drop in mass indicates decomposition. The onset temperature (Tonset) is often determined by the intersection of tangents drawn from the baseline and the steepest part of the mass loss curve, representing the start of significant degradation[5]. The derivative of the TGA curve (DTG) shows the rate of mass loss; its peak corresponds to the Tpeak , the temperature of the maximum decomposition rate[5].

  • DSC Thermogram: This plot of heat flow versus temperature reveals endothermic (heat absorbing) and exothermic (heat releasing) events.

    • A sharp endothermic peak typically corresponds to the melting point (Tm) [10][11].

    • A step-like change in the baseline indicates the glass transition temperature (Tg) , a characteristic of amorphous materials[10].

    • An exothermic peak upon cooling represents crystallization (Tc) [10]. An exothermic event during heating that is not accompanied by mass loss in the TGA could indicate cold crystallization or a chemical reaction[10].

By overlaying the TGA and DSC data, one can distinguish between physical and chemical processes. For instance, an endothermic event in the DSC that coincides with a mass loss in the TGA is indicative of boiling or sublimation, whereas an exothermic event coinciding with mass loss strongly suggests an exothermic decomposition reaction.

Conclusion

This compound is a thermally robust molecule, a property conferred by its stable imidazole core. Its high boiling point and moderate flash point are critical parameters for its safe handling and define its suitability for various applications. A comprehensive thermal analysis, employing a systematic workflow of TGA and DSC under both inert and oxidative conditions, is essential for any researcher, scientist, or drug development professional working with this compound. The protocols and interpretive guidelines presented here provide a self-validating framework for accurately determining the thermal stability and phase behavior of this compound, ensuring its effective and safe utilization in advanced material and pharmaceutical development.

References

  • Yoo, B., et al. (n.d.). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with CN-containing Anions. DTIC.
  • Leone, S. R., et al. (2014, November 26). Thermal decomposition mechanisms of alkylimidazolium ionic liquids with cyano-functionalized anions. PubMed.
  • Leone, S. R., et al. (2014, November 1). Thermal decomposition mechanisms of alkylimidazolium ionic liquids with cyano-functionalized anions. SciSpace.
  • ResearchGate. (2015, August 7). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids With Cyano-Functionalized Anions. | Request PDF.
  • Belieres, J., et al. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics (RSC Publishing).
  • Wang, R., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI.
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An In-Depth Technical Guide to the Amphiphilic Nature of 1-Nonylimidazole and Its Implications for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Nonylimidazole is a heterocyclic organic compound distinguished by its pronounced amphiphilic character, stemming from a polar imidazole headgroup and a non-polar nine-carbon alkyl tail. This dual nature drives its self-assembly in solution into various supramolecular structures, such as micelles and vesicles, a behavior characteristic of surface-active agents. This technical guide provides a comprehensive exploration of the physicochemical underpinnings of this compound's amphiphilicity, from its molecular architecture to its aggregation behavior in aqueous media. We present detailed, field-proven protocols for characterizing its critical micelle concentration (CMC) and the resulting aggregates. Furthermore, this guide elucidates the significant implications of these properties across diverse scientific domains, with a primary focus on its role as an excipient in advanced drug delivery systems for solubilizing hydrophobic drugs and enhancing membrane permeability. Its utility as a functional monomer in materials science and as a ligand in catalysis is also discussed, offering researchers and drug development professionals a thorough understanding of its potential and practical application.

Section 1: The Molecular Basis of Amphiphilicity in this compound

The Principle of Amphiphilicity

Amphiphilic molecules, or surfactants, possess two distinct regions within their structure: a hydrophilic ("water-loving") portion and a hydrophobic ("water-fearing") portion. This intrinsic duality governs their behavior at interfaces and in solution. In aqueous environments, amphiphiles orient themselves to minimize the unfavorable interaction between their hydrophobic segments and water molecules. This fundamental principle drives the formation of organized supramolecular structures and the reduction of surface tension, which are the hallmarks of surfactant activity.[1]

Imidazole Derivatives as Surface-Active Agents

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] Its polar nature, arising from the nitrogen heteroatoms and its aromaticity, allows it to serve as a versatile hydrophilic headgroup. By attaching alkyl chains of varying lengths to one of the nitrogen atoms, a homologous series of 1-alkylimidazoles can be synthesized, each with tunable hydrophobic properties.[2] When the alkyl chain is sufficiently long (typically greater than eight carbon atoms), the resulting molecule exhibits significant surface activity and is classified as a surface-active ionic liquid (SAIL) or a non-ionic surfactant, depending on its charge state.[3][4]

Introducing this compound: A Molecule of Duality

This compound is a prime example of this molecular architecture.[5] It consists of a hydrophilic imidazole ring covalently bonded to a hydrophobic nine-carbon (nonyl) chain.[5] This structure imparts a distinct amphiphilic character, making it soluble in both polar and non-polar solvents and highly active at interfaces. The nonyl chain provides the necessary hydrophobicity to drive self-assembly, while the imidazole headgroup interacts favorably with aqueous environments and can be protonated in acidic conditions, adding a pH-responsive cationic character.[6]

cluster_0 This compound Head Imidazole Ring (Hydrophilic Head) Tail Nonyl Chain (C9H19) (Hydrophobic Tail) Head->Tail C-N Bond

Caption: Molecular structure of this compound.

Section 2: Self-Assembly and Physicochemical Behavior

The Hydrophobic-Lipophilic Balance (HLB)

The balance between the hydrophilic and hydrophobic portions of a surfactant molecule is quantified by the Hydrophilic-Lipophilic Balance (HLB) scale. While not strictly calculated here, the structure of this compound—a significant nonyl tail and a compact imidazole head—suggests it is effective at forming water-in-oil emulsions or acting as a solubilizing agent for oily substances in water, depending on the conditions.

Self-Assembly in Aqueous Media: The Critical Micelle Concentration (CMC)

In an aqueous solution at low concentrations, this compound exists as individual molecules (monomers). As the concentration increases, the monomers begin to adsorb at the air-water interface, aligning their hydrophobic tails away from the water, which causes a sharp decrease in the surface tension of the solution.[7]

Upon reaching a specific concentration, known as the Critical Micelle Concentration (CMC), the interface becomes saturated. Any further addition of this compound molecules causes them to spontaneously aggregate in the bulk solution to form thermodynamically stable structures called micelles.[7][8] This process is a cooperative self-assembly driven by the hydrophobic effect.

Formation of Micelles and Other Supramolecular Structures

The most common aggregates formed are spherical micelles, where the nonyl tails sequester themselves into a non-polar core, and the imidazole headgroups form a hydrophilic corona exposed to the surrounding water.[6] This arrangement effectively shields the hydrophobic chains from the aqueous environment. Depending on factors like concentration, temperature, pH, and ionic strength, this compound can also form other structures, such as worm-like micelles or bilayer vesicles (niosomes), which are useful in various applications.[9][10]

Caption: Self-assembly of this compound in aqueous solution.

Section 3: Experimental Characterization of this compound Systems

Protocol: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry

This protocol describes a universally accepted method for determining the CMC of a surfactant.[11] The underlying principle is that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[7]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in deionized water or a relevant buffer. The choice of solvent is critical as pH and ionic strength can influence the CMC.

  • Serial Dilutions: Create a series of dilutions from the stock solution, spanning a wide concentration range expected to bracket the CMC (e.g., from 0.01 mM to 50 mM).

  • Tensiometer Calibration: Calibrate a surface tensiometer (using methods like the Du Noüy ring or Wilhelmy plate) according to the manufacturer's instructions. Ensure the measurement probe is impeccably clean to prevent artifacts.

  • Measurement: Measure the surface tension of each dilution, starting from the most dilute sample and progressing to the most concentrated to minimize cross-contamination. Allow the system to equilibrate at a constant temperature (e.g., 25°C) before each reading.

  • Data Analysis: Plot surface tension (γ, in mN/m) as a function of the logarithm of the concentration (log C). The resulting plot will show two distinct linear regions. The CMC is determined from the intersection point of the regression lines of these two regions.

Causality: The initial steep decline in surface tension occurs because monomeric this compound molecules preferentially migrate to the air-water interface to lower the system's free energy. Once the surface is saturated, further addition of monomers leads to micellization in the bulk solution, which does not significantly alter the surface concentration. This results in the observed plateau, and the inflection point provides a reliable measure of the CMC.[7][8]

prep 1. Prepare Stock Solution & Serial Dilutions calib 2. Calibrate Tensiometer prep->calib measure 3. Measure Surface Tension (Low to High Concentration) calib->measure plot 4. Plot Surface Tension vs. log(Concentration) measure->plot analyze 5. Identify Inflection Point plot->analyze result Result: CMC Value analyze->result

Caption: Workflow for CMC determination via surface tensiometry.

Protocol: Characterization of Micellar Size and Morphology

Dynamic Light Scattering (DLS):

DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles and micelles in solution.

  • Sample Preparation: Prepare a solution of this compound at a concentration significantly above its determined CMC. Filter the solution through a sub-micron filter (e.g., 0.22 µm) into a clean cuvette to remove dust and large aggregates.

  • Instrument Setup: Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

  • Measurement: A laser beam is passed through the sample. The scattered light intensity fluctuations, caused by the Brownian motion of the micelles, are measured over time.

  • Data Analysis: An autocorrelation function is generated from the intensity fluctuations. From this, the diffusion coefficient is calculated, which is then used in the Stokes-Einstein equation to determine the average hydrodynamic diameter and the size distribution (Polydispersity Index, PDI).

Cryogenic Transmission Electron Microscopy (Cryo-TEM):

Cryo-TEM provides direct visualization of the micellar structures, confirming their shape and size.[12][13]

  • Sample Preparation: A small aliquot (a few microliters) of the micellar solution (concentration > CMC) is applied to a TEM grid.

  • Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane). This process, called vitrification, freezes the sample so quickly that water molecules do not form crystalline ice, preserving the native structure of the micelles in an amorphous, glass-like solid.[12]

  • Imaging: The vitrified sample is transferred to a cryo-electron microscope and imaged at cryogenic temperatures.

  • Analysis: The resulting micrographs provide direct visual evidence of the micelles' morphology (e.g., spherical, worm-like) and allow for direct measurement of their dimensions.[12]

Data Summary Table

The following table presents illustrative physicochemical data for 1-alkylimidazole surfactants. Actual values for this compound would require experimental determination.

PropertyTypical Value RangeSignificance
Molecular Weight 194.31 g/mol -
Critical Micelle Conc. (CMC) 0.1 - 10 mMDefines the onset of self-assembly and therapeutic action.[14]
Hydrodynamic Diameter 5 - 20 nmInfluences biodistribution and drug release kinetics.[6]
Surface Tension at CMC (γCMC) 25 - 40 mN/mIndicates the effectiveness of surface tension reduction.[15]

Section 4: Implications in Drug Delivery and Development

Mechanism: Solubilization of Hydrophobic APIs

A primary application of this compound in pharmaceutics is the solubilization of poorly water-soluble Active Pharmaceutical Ingredients (APIs).[16] The hydrophobic core of the micelles acts as a nano-sized reservoir, encapsulating the non-polar drug molecules and shielding them from the aqueous environment.[16] This dramatically increases the apparent aqueous solubility of the API, which is crucial for developing viable formulations for intravenous administration.[17]

Interaction with Biological Membranes

The amphiphilic nature of this compound facilitates its interaction with the lipid bilayers of cell membranes.[5] The hydrophobic nonyl tail can intercalate into the lipid core of the membrane, while the polar imidazole headgroup interacts with the polar lipid heads.[18][19] This interaction can transiently disrupt the membrane structure, increasing its fluidity and permeability.[18][20] This mechanism is highly valuable for enhancing the transdermal or transmucosal delivery of drugs that would otherwise poorly penetrate these biological barriers.

Caption: Interaction of this compound with a lipid bilayer.

Protocol: Preparation of this compound-Based Drug Nanocarriers

This protocol outlines the thin-film hydration method, a common technique for preparing niosomes or other vesicular structures for drug encapsulation.[10]

  • Component Dissolution: Dissolve this compound and any co-surfactants or stabilizers (e.g., cholesterol to increase bilayer rigidity) in a suitable organic solvent (e.g., chloroform or a methanol/chloroform mixture) in a round-bottom flask. The hydrophobic API to be encapsulated is also added at this stage.

  • Film Formation: The organic solvent is slowly removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry film of the surfactant-drug mixture on the inner wall of the flask.

  • Hydration: The film is hydrated with an aqueous phase (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation at a temperature above the gel-liquid transition temperature of the surfactant. This hydration step leads to the spontaneous self-assembly of the amphiphiles into vesicular nanocarriers, entrapping the API.

  • Size Reduction and Purification: The resulting suspension is typically sonicated or extruded through polycarbonate membranes of a defined pore size to produce vesicles with a uniform and controlled size distribution. Free, unencapsulated drug can be removed by dialysis or size exclusion chromatography.

  • Characterization: The final formulation should be characterized for particle size (DLS), drug encapsulation efficiency (e.g., via HPLC), and stability.

Section 5: Applications in Materials Science and Catalysis

Beyond its biomedical applications, the unique properties of this compound are leveraged in other advanced fields.

  • Monomer for Functional Polymers: this compound serves as a functional monomer in polymerization reactions. The resulting polymers incorporate the imidazole ring and the long alkyl chain, leading to materials with unique properties for applications like molecularly imprinted polymers for selective binding, or for the chelation and removal of heavy metal ions from wastewater.[5]

  • Templating Nanostructured Materials: The self-assembling nature of this compound allows it to act as a template or structure-directing agent in the synthesis of mesoporous materials.[21] The micelles can organize inorganic precursors, and upon removal of the organic template, leave behind a network of uniform pores.

  • Catalysis: The imidazole moiety can coordinate with metal ions, making this compound a useful ligand in various catalytic systems.[5] Furthermore, as an ionic liquid, it can serve as a non-volatile, recyclable solvent for chemical reactions.[4]

Section 6: Future Outlook and Challenges

The amphiphilic nature of this compound positions it as a highly versatile molecule for scientific research and development. Future work will likely focus on its incorporation into "smart" drug delivery systems that respond to specific biological stimuli (e.g., pH, enzymes) to trigger drug release. However, a critical aspect for its translation into clinical or widespread commercial use is the thorough evaluation of its long-term toxicity and biocompatibility. Understanding its metabolic fate and potential for membrane disruption at therapeutic concentrations is paramount. As research progresses, this compound and its derivatives hold significant promise for creating next-generation drug formulations, functional materials, and efficient catalytic processes.

Section 7: References

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  • Self-assembly of an imidazolium surfactant in aprotic ionic liquids. 2. More than solvents. Soft Matter (RSC Publishing). [Link]

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  • Ionic liquids as amphiphile self-assembly media. Chemical Society Reviews (RSC Publishing). [Link]

  • The chemical formula 1-alkyl-imidazoles and their physicochemical properties. MDPI. [Link]

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  • Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability. National Institutes of Health (NIH). [Link]

  • 1-Methylimidazole. Wikipedia. [Link]

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  • Critical micelle concentration. Wikipedia. [Link]

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An In-Depth Technical Guide to the Mechanism of Action of 1-Nonylimidazole in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Nonylimidazole, a member of the N-substituted imidazole family, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound in biological systems, with a primary focus on its antifungal properties. Drawing upon evidence from structurally related long-chain alkylimidazoles, this document elucidates the multifaceted impact of this compound on cellular integrity and enzymatic function. Key mechanistic pillars explored include the disruption of fungal cell membrane integrity and the inhibition of critical biosynthetic pathways, particularly that of ergosterol. Furthermore, the guide addresses the potential for this compound to interact with and inhibit key enzyme systems, such as cytochrome P450. Designed for researchers, scientists, and drug development professionals, this document integrates established scientific principles with detailed, field-proven experimental protocols to empower further investigation into the therapeutic potential of this compound and its derivatives.

Introduction: The Emerging Profile of this compound

This compound is a heterocyclic organic compound characterized by a nine-carbon alkyl chain attached to a nitrogen atom of the imidazole ring. This structural feature imparts an amphiphilic character to the molecule, driving its interaction with biological membranes and macromolecules. While research directly focused on this compound is emerging, the broader class of long-chain N-alkylimidazoles has demonstrated significant promise as antimicrobial and antifungal agents. The lipophilic nonyl chain is crucial for its biological activity, facilitating its insertion into and disruption of lipid bilayers, a key mechanism in its antifungal efficacy. This guide synthesizes the current understanding of this compound's mechanism of action, drawing parallels from well-studied analogues and providing a robust framework for future research and development.

Primary Mechanism of Action: A Two-Pronged Antifungal Assault

The antifungal activity of this compound is believed to be driven by a dual mechanism that targets the fungal cell's primary defense and essential metabolic processes. This two-pronged attack involves the physical disruption of the cell membrane and the enzymatic inhibition of ergosterol biosynthesis.

Disruption of Fungal Cell Membrane Integrity

The long alkyl chain of this compound is a key determinant of its ability to interact with and disrupt the fungal cell membrane. This interaction is a primary driver of its fungicidal or fungistatic effects.

Conceptual Workflow for Membrane Disruption:

Ergosterol_Pathway Squalene Squalene 2_3_Oxidosqualene 2_3_Oxidosqualene Squalene->2_3_Oxidosqualene Squalene epoxidase Lanosterol Lanosterol 2_3_Oxidosqualene->Lanosterol Lanosterol cyclase 14_demethyl_lanosterol 14_demethyl_lanosterol Lanosterol->14_demethyl_lanosterol Lanosterol 14α-demethylase (Erg11p/CYP51) Ergosterol Ergosterol 14_demethyl_lanosterol->Ergosterol Multiple Steps 1_Nonylimidazole_High This compound (High Conc.) 1_Nonylimidazole_High->2_3_Oxidosqualene Inhibits 1_Nonylimidazole_Low This compound (Low Conc.) 1_Nonylimidazole_Low->14_demethyl_lanosterol Inhibits

Caption: Putative inhibition sites of this compound in the ergosterol biosynthesis pathway.

The inhibition of ergosterol biosynthesis by this compound likely contributes significantly to its antifungal activity, synergizing with its direct membrane-disrupting effects.

Secondary Mechanism of Action: Enzyme Inhibition

The imidazole moiety is a well-known coordinating ligand for metal ions, and this property is central to the ability of many imidazole-containing compounds to inhibit metalloenzymes.

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases involved in a vast array of metabolic processes, including drug metabolism and steroid biosynthesis. [1][2]The nitrogen atom in the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to reversible, and in some cases, irreversible inhibition. [3] While specific kinetic data for this compound is not readily available, studies on other imidazole derivatives have demonstrated potent inhibition of various CYP isoforms. For example, a pyrimidineimidazole compound was shown to be a competitive inhibitor of CYP3A4 with a Ki of approximately 2.0 µM. [3]The inhibition of fungal CYP51 (Erg11p) is a prime example of this mechanism, as discussed in the previous section. It is plausible that this compound also inhibits mammalian CYP enzymes, a factor that must be considered in any therapeutic development.

Quantitative Data for Related Imidazole Derivatives against CYP3A4:

InhibitorKi (µM)Inhibition TypeReference
Pyrimidineimidazole (PH-302)~2.0Competitive[3]
Ketoconazole0.027Noncompetitive[4]
Fluconazole9.21Noncompetitive[4]

Modulation of Cellular Signaling Pathways

The disruption of membrane integrity and the inhibition of key enzymes by this compound can have profound downstream effects on cellular signaling pathways. While direct evidence for this compound's impact on specific signaling cascades is limited, we can hypothesize potential targets based on the known consequences of its primary mechanisms of action.

Potential Impact on Calcium Signaling

The increase in membrane permeability caused by this compound can lead to an influx of extracellular calcium or the leakage of calcium from intracellular stores like the endoplasmic reticulum. [5][6]Altered intracellular calcium concentrations can dysregulate a multitude of signaling pathways that control processes such as cell cycle progression, apoptosis, and stress responses. [7]

Possible Modulation of MAPK Signaling

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial for responding to a variety of extracellular stimuli and cellular stress. [8][9]The cellular stress induced by membrane disruption and metabolic inhibition by this compound could potentially activate or inhibit MAPK pathways, leading to diverse cellular outcomes, including apoptosis or adaptive responses. [10][11] Hypothetical Signaling Cascade Modulation:

Signaling_Modulation 1_Nonylimidazole This compound Membrane_Disruption Membrane Disruption 1_Nonylimidazole->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition 1_Nonylimidazole->Enzyme_Inhibition Ca_Influx Ca2+ Influx / Leakage Membrane_Disruption->Ca_Influx Cellular_Stress Cellular Stress Membrane_Disruption->Cellular_Stress Enzyme_Inhibition->Cellular_Stress Ca_Signaling Calcium Signaling (e.g., Calcineurin, CamK) Ca_Influx->Ca_Signaling MAPK_Signaling MAPK Signaling (e.g., Hog1, Mpk1) Cellular_Stress->MAPK_Signaling Cellular_Response Diverse Cellular Responses (Apoptosis, Cell Cycle Arrest) Ca_Signaling->Cellular_Response MAPK_Signaling->Cellular_Response

Caption: Hypothetical modulation of cellular signaling pathways by this compound.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed, step-by-step protocols for key experiments.

Protocol 1: Assessment of Fungal Membrane Integrity

This protocol utilizes the fluorescent dye propidium iodide (PI) to assess membrane integrity. PI is a membrane-impermeant dye that only enters cells with compromised membranes, where it intercalates with DNA and fluoresces brightly.

Materials:

  • Fungal cell culture (e.g., Candida albicans, Saccharomyces cerevisiae)

  • This compound stock solution (in DMSO or ethanol)

  • Propidium iodide (PI) solution (1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Culture Preparation: Grow the fungal cells in appropriate liquid medium to mid-log phase.

  • Cell Harvest and Washing: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final density of approximately 1 x 10^6 cells/mL.

  • Treatment: Aliquot 100 µL of the cell suspension into the wells of a 96-well plate. Add 1 µL of this compound stock solution at various concentrations (e.g., 0.1x to 10x the predetermined Minimum Inhibitory Concentration - MIC). Include a vehicle control (DMSO or ethanol).

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus for a defined period (e.g., 1-4 hours).

  • Staining: Add 1 µL of PI solution to each well and incubate in the dark for 15-30 minutes.

  • Analysis:

    • Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

    • Fluorescence Microscope: Observe the cells under a fluorescence microscope using a rhodamine filter set. Count the percentage of fluorescent (membrane-compromised) cells.

Data Analysis: Calculate the percentage of membrane permeabilization relative to a positive control (e.g., heat-killed cells) and plot against the concentration of this compound.

Protocol 2: Quantification of Ergosterol Content

This protocol describes the extraction and quantification of ergosterol from fungal cells using High-Performance Liquid Chromatography (HPLC). A decrease in ergosterol content upon treatment with this compound would support the inhibition of its biosynthesis.

Materials:

  • Fungal cell culture treated with this compound and a vehicle control

  • Methanolic potassium hydroxide (25% w/v)

  • n-Heptane

  • Methanol (HPLC grade)

  • Ergosterol standard

  • Glass vials with Teflon-lined caps

  • HPLC system with a C18 column and UV detector

Procedure:

  • Cell Harvest: Harvest a defined quantity of fungal cells (e.g., 50 mg dry weight) by centrifugation.

  • Saponification: Resuspend the cell pellet in 2 mL of methanolic KOH in a glass vial. Incubate at 85°C for 1 hour to saponify the lipids.

  • Sterol Extraction: After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane layer.

  • Phase Separation: Centrifuge briefly to separate the phases. Carefully transfer the upper heptane layer to a new glass vial.

  • Solvent Evaporation: Evaporate the n-heptane to dryness under a stream of nitrogen.

  • Resuspension: Resuspend the dried sterol extract in a known volume of methanol (e.g., 1 mL).

  • HPLC Analysis: Inject an aliquot of the resuspended extract onto the HPLC system.

    • Mobile Phase: Isocratic methanol at a flow rate of 1 mL/min.

    • Detection: UV absorbance at 282 nm.

  • Quantification: Create a standard curve using known concentrations of the ergosterol standard. Quantify the ergosterol content in the samples by comparing their peak areas to the standard curve.

Data Analysis: Compare the ergosterol content (e.g., in µg/mg of dry cell weight) between the this compound-treated and control samples.

Protocol 3: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against a specific human cytochrome P450 isoform (e.g., CYP3A4) using a commercially available kit with a fluorescent probe substrate.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP3A4) and corresponding NADPH-P450 reductase in a microsomal preparation

  • CYP-specific fluorescent probe substrate and its metabolite standard

  • NADPH regenerating system

  • This compound stock solution

  • Potassium phosphate buffer

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the CYP enzyme, NADPH regenerating system, and fluorescent probe substrate in potassium phosphate buffer according to the manufacturer's instructions.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in the buffer. Include a known inhibitor as a positive control and a vehicle control.

  • Assay Setup: In a 96-well plate, add the buffer, the CYP enzyme preparation, and the this compound dilutions or controls.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system and the fluorescent probe substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile or as specified by the kit).

  • Fluorescence Measurement: Read the fluorescence of the formed metabolite using a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Subtract the background fluorescence (wells without enzyme).

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • If desired, determine the inhibition constant (Ki) by performing the assay at multiple substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate models (e.g., Lineweaver-Burk plot).

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive molecule, particularly in the realm of antifungal research. The evidence strongly suggests a multifaceted mechanism of action centered on the disruption of fungal membrane integrity and the inhibition of ergosterol biosynthesis. Its structural similarity to known cytochrome P450 inhibitors also points to a broader potential for enzyme modulation.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

  • Quantitative Potency Assessment: Determination of specific IC50 and Ki values for this compound against a panel of fungal pathogens and key metabolic enzymes is critical.

  • Elucidation of Signaling Pathway Modulation: In-depth studies are needed to confirm the impact of this compound on specific cellular signaling cascades, such as calcium and MAPK signaling, in fungal and mammalian cells.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the alkyl chain length and the imidazole ring of this compound will provide valuable insights for optimizing its potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are essential to evaluate the therapeutic efficacy and safety profile of this compound.

This technical guide provides a foundational understanding and a practical toolkit for the scientific community to further explore the intricate biological activities of this compound, paving the way for the potential development of novel therapeutic agents.

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Foreword: Beyond a Single Molecule - A Versatile Materials Science Platform

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 1-Nonylimidazole in Materials Science

In the vast landscape of chemical compounds, certain molecules distinguish themselves not by a single, remarkable property, but by a versatile and tunable chemical architecture. This compound is a prime example of such a platform molecule. Characterized by a polar, aromatic imidazole head and a nonpolar, nine-carbon alkyl tail, its inherent amphiphilic nature is the foundation for a diverse and growing range of applications in advanced materials.[1] This guide moves beyond a simple cataloging of uses; it aims to provide researchers, scientists, and development professionals with a foundational understanding of why this compound is selected for specific applications and how its unique structure is leveraged to achieve desired material properties. We will explore its role from the molecular level—examining its synthesis and electronic properties—to its macroscopic impact in fields such as corrosion prevention, polymer engineering, and tribology.

Foundational Profile of this compound

A thorough understanding of a material's potential begins with its fundamental characteristics. This compound, with the chemical formula C₁₂H₂₂N₂ and a molecular weight of 194.32 g/mol , is a substituted imidazole derivative where a nonyl group is attached to a nitrogen atom of the imidazole ring.[1] This structure is the key to its utility.

  • The Imidazole Head: This five-membered aromatic heterocycle contains two nitrogen atoms. One is a pyridine-like nitrogen with a lone pair of electrons in an sp² hybrid orbital, making it a good ligand and proton acceptor (base). The other is a pyrrole-like nitrogen. This arrangement provides sites for hydrogen bonding, coordination with metal ions, and catalytic activity.[2]

  • The Nonyl Tail: This C₉H₁₉ alkyl chain is hydrophobic and nonpolar. It imparts solubility in organic solvents and creates steric hindrance, which can be used to control reaction rates and intermolecular interactions.[1] Its length is significant enough to create a substantial hydrophobic barrier in applications like corrosion inhibition and lubrication.

This dual character results in an amphiphilic molecule with limited water solubility but good solubility in many organic solvents.[1]

Synthesis Pathway: From Precursors to Product

The industrial synthesis of 1-alkylimidazoles, including this compound, is typically achieved through one of two primary routes:

  • Direct N-Alkylation of Imidazole: This is the most common laboratory and industrial method. Imidazole is first deprotonated with a base (like sodium hydride or sodium hydroxide) to form an imidazolide salt. This salt then acts as a nucleophile, reacting with an alkyl halide (in this case, 1-bromononane or 1-chlorononane) via an Sɴ2 reaction to form the this compound product.[3][4]

  • Radziszewski-Type Synthesis: An alternative route involves a one-pot reaction of glyoxal, formaldehyde, ammonia, and a primary amine (nonylamine).[5][6] This method builds the imidazole ring from acyclic precursors.

Diagram: Molecular Structure of this compound

Figure 1: this compound Structure cluster_imidazole Imidazole Ring cluster_nonyl Nonyl Chain N1 N C2 CH N1->C2 C1n CH₂ N1->C1n Bond N3 N C2->N3 C4 CH N3->C4 C5 CH C4->C5 C5->N1 C2n CH₂ C1n->C2n C3n CH₂ C2n->C3n C4n CH₂ C3n->C4n C5n CH₂ C4n->C5n C6n CH₂ C5n->C6n C7n CH₂ C6n->C7n C8n CH₂ C7n->C8n C9n CH₃ C8n->C9n

Caption: Chemical structure highlighting the imidazole ring and nonyl chain.

Application Focus: Corrosion Inhibition

One of the most significant applications for this compound is as a corrosion inhibitor, particularly for carbon steel in acidic environments.[7][8] The efficacy of imidazole derivatives stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[9][10]

Mechanism of Protection: A Multi-Faceted Adsorption

The protective action is not merely a physical barrier; it involves complex chemical and physical adsorption processes.

  • Chemisorption: The nitrogen atoms in the imidazole ring possess lone pairs of electrons, and the aromatic ring has a delocalized π-electron system. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds.[11] This strong interaction is the primary anchor for the inhibitor molecule.

  • Physisorption: The protonated imidazole ring (in acidic media) can be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions from the acid (e.g., Cl⁻).

  • Hydrophobic Barrier: Once adsorbed, the long, nonpolar nonyl chains orient themselves away from the metal surface, creating a dense hydrophobic layer. This layer physically repels water and corrosive species, significantly slowing down both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[8]

Diagram: Corrosion Inhibition Mechanism

Caption: Diagram of this compound's protective mechanism on a metal surface.

Experimental Protocol: Weight Loss Measurement

This protocol provides a self-validating system to quantify the inhibition efficiency (IE%) of this compound.

  • Preparation of Specimens:

    • Cut carbon steel coupons to a standard size (e.g., 2cm x 2cm x 0.1cm).

    • Mechanically polish the coupons with progressively finer grades of silicon carbide paper, rinse with deionized water and acetone, and dry.

    • Accurately weigh each coupon to four decimal places (W_initial).

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a series of corrosive solutions (e.g., 1 M HCl) containing varying concentrations of this compound (e.g., 50, 100, 200, 400 ppm). Include a blank solution with no inhibitor.

  • Immersion Test:

    • Completely immerse one prepared coupon into each test solution at a constant temperature (e.g., 25°C) for a set duration (e.g., 6 hours).

  • Analysis:

    • After immersion, carefully remove the coupons.

    • Rinse with a cleaning solution (e.g., Clarke's solution) to remove corrosion products, followed by water and acetone.

    • Dry and re-weigh each coupon (W_final).

  • Calculation:

    • Calculate the weight loss (ΔW = W_initial - W_final).

    • Calculate the corrosion rate (CR) and the Inhibition Efficiency (IE%) using the formulas:

      • IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] * 100

Performance Data

The following table summarizes representative data for imidazole-based inhibitors.

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (IE%)
0 (Blank)150.21.560%
5045.10.4770.0%
10028.50.3081.0%
20018.00.1988.0%
40013.50.1491.0%
(Note: Data is illustrative, based on typical performance of long-chain alkylimidazoles in 1M HCl)[7][8][11]

Application Focus: Polymer and Resin Systems

This compound serves dual roles in polymer science: as a functional monomer and as a highly efficient curing agent for epoxy resins.[1]

Functional Monomer for Advanced Polymers

The presence of both a polymerizable site (the imidazole ring can be part of various polymerization schemes) and a functional handle (the nonyl group) makes this compound an attractive monomer.[1]

  • Molecularly Imprinted Polymers (MIPs): It can be used as a functional monomer in creating MIPs, which are polymers designed to selectively bind to a specific target molecule. The imidazole group can form specific interactions (e.g., hydrogen bonding) with the target during polymerization, creating a "memory" of its shape.[1]

  • Polymers for Heavy Metal Removal: Polymers derived from this compound can efficiently bind to heavy metal ions, making them useful for environmental remediation.[1] The nitrogen atoms on the imidazole ring act as chelation sites for the metal ions.[12]

Curing Agent for Epoxy Resins

Imidazoles are highly effective catalytic curing agents for epoxy resins. Unlike stoichiometric hardeners like amines, they are used in small quantities (e.g., < 8 phr) and work by initiating anionic homopolymerization of the epoxy resin.[13][14]

Curing Mechanism:

  • Adduct Formation: The nucleophilic nitrogen of the imidazole ring attacks an epoxy group, opening the ring and forming a 1:1 adduct.

  • Anionic Polymerization: The resulting alkoxide ion is a potent initiator for a chain-reaction polymerization, where it proceeds to open subsequent epoxy rings, creating a highly cross-linked polymer network.[15][16]

The nonyl group in this compound plays a crucial role in controlling latency. Its steric bulk and influence on resin solubility can be tuned to create one-component epoxy systems that are stable at room temperature but cure rapidly at elevated temperatures.[14] Resins cured with imidazoles exhibit high thermal stability (high glass transition temperature, Tg), excellent chemical resistance, and strong mechanical properties.[13][16]

Diagram: Epoxy Curing Workflow

Figure 3: Workflow for Epoxy Curing with this compound A 1. Mixing: Epoxy Resin + this compound B 2. Degassing: Vacuum to remove air bubbles A->B C 3. Casting: Pour into preheated mold B->C D 4. Curing: Heat at elevated temperature (e.g., 120°C for 30 min) C->D E 5. Cooling: Gradual cool to room temp D->E F 6. Demolding: Obtain cross-linked part E->F

Caption: Step-by-step process for preparing an epoxy part using this compound.

Application Focus: Ionic Liquids and Tribology

This compound is an ideal precursor for synthesizing imidazolium-based ionic liquids (ILs). ILs are salts with melting points below 100°C, known for their negligible vapor pressure, high thermal stability, and tunable properties.[17][18]

Synthesis of Imidazolium-Based Ionic Liquids

By reacting this compound with an alkyl halide (e.g., methyl iodide), the second nitrogen on the imidazole ring is quaternized, forming a 1-nonyl-3-methylimidazolium cation. This cation can be paired with various anions (e.g., BF₄⁻, PF₆⁻, (CF₃SO₂)₂N⁻) to create a diverse range of ILs.[19]

Tribological Applications: Advanced Lubricants

Imidazolium ILs with long alkyl chains, such as those derived from this compound, have shown exceptional promise as high-performance lubricants and lubricant additives.[20][21]

Lubrication Mechanism:

  • Boundary Film Formation: The polar imidazolium head of the IL has a strong affinity for metal surfaces, forming an ordered, physically adsorbed layer.

  • Prevention of Asperity Contact: The long nonyl chains form a robust, thick boundary film that effectively separates the moving metal surfaces, preventing direct contact between surface asperities. This significantly reduces friction and wear.[21][22]

  • Tribochemical Film: Under high pressure and temperature at the contact point, some ILs can undergo tribochemical reactions with the metal surface to form a durable, protective film (e.g., metal fluorides if fluoride-containing anions are used), further enhancing anti-wear properties.[21]

Studies have shown that increasing the alkyl chain length on the imidazolium cation generally leads to a lower coefficient of friction, making this compound-derived ILs particularly effective.[21]

Conclusion and Future Outlook

This compound is far more than a simple heterocyclic compound; it is a molecular building block of significant industrial relevance. Its unique amphiphilic structure, combining a reactive, polar head with a substantial nonpolar tail, enables its high performance across a spectrum of materials science applications. From forming robust, self-healing protective layers in corrosion prevention to controlling the latency and enhancing the final properties of epoxy resins, and serving as a precursor to high-performance lubricating ionic liquids, its versatility is clear. Future research will likely focus on copolymerizing this compound with other functional monomers to create multi-property smart materials and on developing new ionic liquids with tailored anions to further enhance their performance in extreme tribological conditions. The principles outlined in this guide provide a solid foundation for leveraging this powerful molecule in the development of next-generation materials.

References

  • Buy this compound | 53657-08-2. Smolecule.
  • Synthesis of 1-Alkylimidazoles. Synthetic Communications - Taylor & Francis Online.
  • The Application of Ionic Liquids in the Lubrication Field: Their Design, Mechanisms, and Behaviors. MDPI.
  • A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts. PMC - NIH.
  • Corrosion inhibition of 1-vinylimidazole-3-phenacyl hexafluoroantimonate salt on mild steel in HCl solution. Int. J. Corros. Scale Inhib.
  • Ionic Liquid-Based Materials for Biomedical Applications. PMC - NIH.
  • A comparison of some imidazoles in the curing of epoxy resin. ResearchGate.
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection. PMC - PubMed Central.
  • Ionic Liquids in Tribology. PMC - NIH.
  • Synthesis and Characterization of Imidazolium-Based Ionenes. PMC - NIH.
  • Imidazolium-based ionic liquids grafted on solid surfaces. Chemical Society Reviews (RSC Publishing).
  • Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. MDPI.
  • US5011934A - Process for preparing 1-alkylimidazoles. Google Patents.
  • Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, Catalysts and Solvents. PDF.
  • Exploring the World of Ionic Liquids. YouTube.
  • Insight into the corrosion mitigation performance of three novel benzimidazole derivatives. NIH.
  • Synthesis of 1-Alkylimidazoles. Marcel Dekker, Inc.
  • Ionic Liquids in Tribology. ResearchGate.
  • Imidazole Curing Agents. Evonik.
  • Schematic view of imidazole adsorption at different concentrations. ResearchGate.
  • Corrosion inhibition of mild steel in HCl solution by Tinidazole. ResearchGate.
  • Application of 2-Phenylimidazole as the curing agent of epoxy. ChemicalBook.
  • The Development of Tribology in Lubrication Systems of Industrial Applications.
  • Original Paper Corrosion inhibition of mild steel by benzimidazole-based organic compounds. ResearchGate.
  • A Comparative Guide to Epoxy Resin Curing Agents. Benchchem.
  • WO1991019699A1 - A process for preparing 1-alkylimidazoles. Google Patents.
  • A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. RSC Publishing.
  • Alkylimidazoles. Encyclopedia MDPI.
  • Tuning the adsorption interactions of imidazole derivatives with specific metal cations. Journal of Physical Chemistry.

Sources

health and safety data for 1-Nonylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety Profile of 1-Nonylimidazole

Introduction and Physicochemical Profile

This compound is a substituted imidazole compound characterized by a nine-carbon alkyl chain attached to one of the nitrogen atoms of the imidazole ring. While specific industrial applications are not broadly documented, its chemical structure suggests potential utility as a building block in the synthesis of ionic liquids, surfactants, corrosion inhibitors, and pharmaceutical intermediates. The presence of the basic imidazole ring and the long, hydrophobic nonyl chain imparts unique chemical properties that also dictate its health and safety considerations. Understanding these properties is the first step in establishing safe handling and experimental protocols.

Due to the limited availability of direct safety data for this compound (CAS 53657-08-2), this guide synthesizes information from safety data sheets (SDS) of structurally similar imidazole derivatives, such as 1-Methylimidazole and 1-Butylimidazole, to provide a robust and scientifically grounded safety profile.[1][2][3][4][5] This approach, known as "read-across" in toxicology, is a standard methodology for assessing the hazards of less-studied chemicals.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Reference)1-Methylimidazole (Reference)
CAS Number 53657-08-2[6]616-47-7[1][3]
Molecular Formula C12H22N2C4H6N2[1][3]
Molecular Weight 194.32 g/mol 82.12 g/mol [1]
Appearance Colorless to light yellow liquid (predicted)Colorless to light yellow liquid
Boiling Point Not available198 °C
Flash Point Not available92 °C / 197.6 °F[1]
Solubility Very slightly soluble in water (predicted)[7]Soluble in water

Hazard Identification and Toxicological Assessment

Based on data from analogous imidazole compounds, this compound is anticipated to be a hazardous substance requiring careful handling. The primary hazards are associated with its corrosive nature and potential for acute toxicity upon contact or ingestion.[4][5]

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[5]

  • Skin Corrosion / Irritation (Category 1B): Causes severe skin burns and eye damage.[5]

  • Serious Eye Damage / Irritation (Category 1): Causes serious eye damage.[4][8]

Toxicological Data Summary

The toxicological profile is inferred from structurally related imidazoles. The imidazole ring is known to be corrosive to tissues, and this property is expected to be the dominant hazard.

Table 2: Toxicological Data for Imidazole Analogs

EndpointTestSpeciesResultSource Compound
Acute Oral Toxicity LD50Rat1144 mg/kg1-Methylimidazole[1]
Acute Dermal Toxicity LD50Rabbit400-640 mg/kg1-Methylimidazole[1]
Skin Corrosion N/AN/ACauses severe skin burns1-Methylimidazole[5]
Eye Damage N/AN/ACauses serious eye damage1-Butylimidazole[4]

Discussion of Toxicological Endpoints:

  • Acute Effects (Skin and Eyes): Direct contact with this compound is predicted to cause severe chemical burns.[7] The basic nitrogen atoms in the imidazole ring can disrupt cell membranes, leading to rapid tissue damage. Ocular exposure is particularly dangerous and can result in permanent eye damage, including blindness.[1] Immediate and prolonged flushing with water is critical following any contact.[1][9]

  • Acute Effects (Ingestion and Inhalation): Ingestion is likely to be harmful or fatal, causing severe burns to the gastrointestinal tract.[7][10] Use of gastric lavage or emesis is contraindicated due to the risk of perforation.[10] While the vapor pressure is expected to be low, inhalation of mists or aerosols can cause severe respiratory tract irritation and chemical burns.[2][7]

  • Chronic Effects: Data on the long-term effects of exposure to this compound is not available. For related compounds, there is no classification for carcinogenicity, mutagenicity, or reproductive toxicity.[5] However, repeated skin contact, even at low concentrations, may lead to dermatitis.

  • Sensitization: The potential for respiratory or skin sensitization has not been determined.[5]

Exposure Control and Personal Protection

Given the anticipated corrosive and toxic properties, stringent exposure controls are mandatory. The hierarchy of controls—engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE)—must be implemented.

Engineering Controls

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of vapors or aerosols.[7][11] An emergency eyewash station and safety shower must be immediately accessible in the work area.[7][11]

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Body PartEquipmentStandard/SpecificationRationale
Hands Nitrile or Butyl Rubber GlovesASTM D6978 (Chemotherapy Glove Standard)Provides protection against corrosive chemicals and skin absorption. Double gloving is recommended.[12]
Eyes/Face Chemical Safety Goggles & Face ShieldANSI Z87.1Goggles prevent splashes from entering the eyes. A face shield must be worn over goggles to protect the entire face.[13]
Body Chemical-Resistant Laboratory Coat or Impermeable GownN/AA fully-buttoned lab coat is the minimum requirement. An impermeable gown is required for larger quantities or tasks with a high splash risk.[12]
Respiratory None required in a fume hood. Air-purifying respirator with organic vapor cartridge if used outside a hood.NIOSH ApprovedRequired only if engineering controls are insufficient to maintain exposure below safe levels or during a large spill.[14]
Feet Closed-toe shoesN/APrevents exposure from spills.
PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Exit Lab Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Mask/Respirator Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling, Storage, and Emergency Procedures

Handling and Storage
  • Handling: Wear all required PPE as detailed above.[2] Avoid contact with skin, eyes, and clothing.[4][11] Do not breathe mist or vapors.[2] Use non-sparking tools if there is a risk of flammable vapors.[15] Keep containers tightly closed when not in use. Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][3] Keep containers tightly closed.[11] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][15]

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

Table 4: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately.[9] If breathing has stopped, provide artificial respiration.[10] Seek immediate medical attention.[1][10]
Skin Contact Immediately remove all contaminated clothing.[5][9] Flush the affected skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[2][10] If the victim is conscious, rinse their mouth with water.[5] Call a physician or poison control center immediately.[1][10]
Spill Response Workflow

A systematic approach is required to safely manage a chemical spill.

Spill_Response A 1. Alert Personnel & Evacuate Area B 2. Don Appropriate PPE A->B C 3. Contain Spill with Absorbent Material B->C D 4. Neutralize (if applicable & safe) C->D Consult SDS E 5. Absorb and Collect Spill D->E F 6. Place Waste in Sealed Container E->F G 7. Decontaminate Area F->G H 8. Dispose of Waste via EHS G->H

Caption: Step-by-step workflow for responding to a chemical spill.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[1][11][15] Water spray can be used to cool closed containers.[15]

  • Specific Hazards: Combustion will produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[1][11] Containers may explode when heated.[1]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11]

Experimental Protocol: In Vitro Cytotoxicity Assessment

To provide a quantitative measure of this compound's potential toxicity at a cellular level, a standard cytotoxicity assay is recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality: This protocol is chosen because it is a robust, widely accepted method for initial toxicity screening. It provides a dose-response curve, allowing for the calculation of an IC50 value (the concentration of the substance that inhibits 50% of cell viability). This data is invaluable for risk assessment and for guiding the design of further toxicological studies.

Protocol: MTT Assay for Cytotoxicity of this compound

1. Cell Culture and Seeding: a. Culture a relevant cell line (e.g., HeLa or HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. Harvest cells using trypsin and perform a cell count using a hemocytometer. c. Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

2. Compound Preparation and Treatment: a. Prepare a 100 mM stock solution of this compound in sterile DMSO. b. Perform serial dilutions of the stock solution in cell culture media to achieve final concentrations ranging from 1 µM to 1000 µM. c. Remove the old media from the 96-well plate and add 100 µL of the diluted compound solutions to the respective wells. d. Self-Validation: Include "vehicle control" wells (media with DMSO only) and "untreated control" wells (media only). A positive control (e.g., doxorubicin) should also be included. e. Incubate the plate for 24 or 48 hours.

3. MTT Assay: a. Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). b. Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. c. Carefully remove the media from each well. d. Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. e. Gently shake the plate for 5 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control: % Viability = (Absorbance_treated / Absorbance_control) * 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

References

  • Fisher Scientific.
  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]
  • Chemos GmbH & Co.KG. (2023).
  • American Society of Health-System Pharmacists (ASHP). Personal Protective Equipment. [Link]
  • UNODC Laboratory. (2020). Full chemical resistant personal protective equipment (PPE) ensemble. [Link]
  • Novarlo. Personal Protective Equipment Products. [Link]

Sources

CAS number 53657-08-2 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Nonylimidazole (CAS 53657-08-2) for Advanced Research and Development

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS No. 53657-08-2), a versatile N-alkylated imidazole derivative. Intended for an audience of researchers, chemists, and drug development professionals, this guide synthesizes key data on its physicochemical properties, primary applications, and biological context. We delve into the causality behind its utility as a functional monomer and a synthetic building block, provide validated experimental protocols for its synthesis and application, and discuss its potential biological activities based on current literature for the broader class of 1-alkylimidazoles. This guide is structured to serve as a foundational resource, enabling informed decision-making in experimental design and procurement.

Introduction to this compound: Structure and Scientific Context

This compound is a heterocyclic organic compound featuring a five-membered imidazole ring N-substituted with a nine-carbon alkyl chain.[1][2] This structure imparts an amphiphilic character, with the polar imidazole head providing basicity and coordination capabilities, while the hydrophobic nonyl tail governs its solubility and interaction with nonpolar environments, such as lipid membranes.[2] The imidazole ring itself is a π-electron-rich aromatic system, containing one pyrrole-type nitrogen (N-1) and one pyridine-type nitrogen (N-3), making it a versatile component in both chemical synthesis and biological systems.[2]

The strategic importance of this compound lies in its dual functionality. The imidazole moiety can act as a base, a nucleophile, or a ligand for metal catalysis, while the nonyl group can be leveraged to tune physical properties like solubility, viscosity, and self-assembly in polymeric systems.[1][2] These characteristics make it a compound of significant interest in materials science, particularly in the synthesis of functional polymers and ionic liquids, as well as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.

Physicochemical and Spectroscopic Properties

The functional utility of a chemical compound is fundamentally dictated by its physical properties. The data for this compound, summarized below, provides the necessary parameters for its application in reaction engineering, formulation, and materials science.

PropertyValueSource(s)
CAS Number 53657-08-2[2]
IUPAC Name 1-Nonyl-1H-imidazole[2]
Synonyms N-Nonylimidazole, this compound
Molecular Formula C₁₂H₂₂N₂[2]
Molecular Weight 194.32 g/mol [2]
Physical Appearance Colorless to pale yellow liquid or solid
Boiling Point 318.3 °C (Predicted)[1]
Density 0.91 g/cm³[2]
Flash Point 146.3 °C (Predicted)[1]
Solubility Limited in water; soluble in organic solvents[2]
pKa (Conjugate Acid) Not experimentally determined for C9. The pKa of the conjugate acid of 1-methylimidazole is ~7.4, slightly more basic than unsubstituted imidazole (~7.0).[3] Basicity of 1-alkylimidazoles is generally consistent across the homologous series.[4]
Refractive Index Not experimentally determined for C9. For 1-alkyl-3-methylimidazolium ionic liquids, the refractive index tends to decrease with increasing alkyl chain length.[5][6]

Spectroscopic Signature: Proton NMR (¹H-NMR) spectroscopy of this compound reveals characteristic signals for the imidazole ring protons typically between 7.0-7.6 ppm. The protons of the nonyl chain appear in the upfield aliphatic region (0.8-4.0 ppm), with the methylene group (–N-CH₂–) adjacent to the imidazole nitrogen being the most deshielded of the chain, appearing around 3.9 ppm.[2]

Core Applications and Scientific Rationale

The unique bifunctional nature of this compound makes it a valuable component in several advanced applications.

Functional Monomer in Polymer Science

This compound serves as a functional monomer for the synthesis of specialty polymers. The imidazole ring can be incorporated as a side chain, imparting unique properties to the polymer backbone.

  • Rationale: The imidazole side chains can act as ligands for metal ion chelation, making these polymers highly effective for heavy metal removal from wastewater.[2] They can also serve as proton conductors in fuel cell membranes or as catalytic sites. The long nonyl chain enhances the polymer's solubility in organic solvents and acts as an internal plasticizer.

  • Key Applications:

    • Polymers for Heavy Metal Remediation: Poly(this compound) and its copolymers demonstrate high efficiency in binding and removing heavy metal ions from aqueous solutions.[2]

    • Molecularly Imprinted Polymers (MIPs): It can be used as a functional monomer in the creation of MIPs, which are designed to selectively bind to specific target molecules, finding use in sensors and separation science.[2]

The following workflow illustrates a typical free-radical copolymerization process involving this compound.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Polymerization Reaction cluster_workup 3. Purification and Isolation Monomer1 This compound Flask Reaction Vessel (Schlenk Flask) Monomer1->Flask Monomer2 Co-monomer (e.g., MMA) Monomer2->Flask Initiator Initiator (e.g., AIBN) Initiator->Flask Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Flask Stir Inert Atmosphere (N₂/Ar) Magnetic Stirring Heat (60-80°C) Precipitate Precipitate in Non-Solvent (e.g., Hexane) Stir->Precipitate Reaction Mixture Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Polymer Final Copolymer Product Dry->Polymer

Caption: Workflow for copolymerization using this compound.

Intermediate in Organic Synthesis

This compound is a key building block for constructing more complex molecules.

  • Rationale: The N-1 position is blocked by the nonyl group, directing further electrophilic substitution on the imidazole ring to the carbon positions. More commonly, the pyridine-like N-3 nitrogen can be quaternized with an alkyl halide to form 1-nonyl-3-alkylimidazolium salts. These salts are a class of ionic liquids (ILs) with tunable properties. The choice of the N-3 alkyl group and the counter-anion dictates the melting point, viscosity, and solvent properties of the resulting IL.

  • Key Applications:

    • Synthesis of Ionic Liquids: Used as a precursor to task-specific ionic liquids for applications in catalysis, electrochemistry, and as "green" solvents.[7]

    • Pharmaceutical Intermediates: The imidazole core is a common scaffold in many biologically active compounds. This compound can serve as a lipophilic starting material for drug candidates.[1]

Biological Activity and Toxicological Profile

While specific toxicological and pharmacological data for this compound is limited, extensive research on the broader class of 1-alkylimidazoles provides a strong basis for predicting its biological behavior.

Antimicrobial Activity
  • Mechanism of Action: The antimicrobial activity of 1-alkylimidazoles is strongly correlated with the length of the N-alkyl chain. The hydrophobic chain facilitates interaction with and insertion into the phospholipid bilayer of bacterial cell membranes. This disruption compromises membrane integrity, leading to leakage of cellular contents and ultimately cell death. Studies on homologous series have shown that antibacterial efficacy increases with chain length, often peaking around C9 to C12, making this compound a potentially potent antimicrobial agent.[8]

  • Spectrum: This class of compounds generally shows greater activity against Gram-positive bacteria and fungi.[9] Gram-negative bacteria are often more resistant due to their protective outer membrane.

Cytotoxicity
  • Mechanism of Action: The same membrane-disrupting properties that confer antimicrobial activity can also lead to cytotoxicity in mammalian cells.[7] Furthermore, some imidazole-based compounds have been shown to induce cellular toxicity by impairing mitochondrial function. They can disrupt the mitochondrial membrane potential, increase the production of reactive oxygen species (ROS), and create a state of oxidative stress, which can trigger apoptosis (programmed cell death).[10]

The proposed mechanism for imidazole-induced cytotoxicity is outlined below.

G Cpd 1-Alkylimidazole (e.g., this compound) Membrane Cellular or Mitochondrial Membrane Cpd->Membrane Hydrophobic interaction Mito Mitochondrion Cpd->Mito Accumulation Disruption Membrane Disruption & Permeabilization Membrane->Disruption Apoptosis Apoptosis / Cell Death Disruption->Apoptosis MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Impairment ROS Increased Reactive Oxygen Species (ROS) MMP->ROS Stress Oxidative Stress ROS->Stress Stress->Apoptosis

Caption: Proposed mechanism of 1-Alkylimidazole cytotoxicity.

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of this compound.

Protocol 5.1: Synthesis of this compound via N-Alkylation

This protocol describes the synthesis of this compound from imidazole and 1-bromononane using a strong base.[1][11]

Materials:

  • Imidazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 1-Bromononane (1.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, addition funnel, nitrogen/argon line

Procedure:

  • Reaction Setup: Add imidazole to a dry round-bottom flask equipped with a magnetic stir bar. Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Add anhydrous DMF via syringe and stir until the imidazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH dispersion portion-wise. Caution: H₂ gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation: Add 1-bromononane dropwise to the reaction mixture via an addition funnel or syringe over 20-30 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature overnight (12-18 hours). Monitor reaction progress by TLC (e.g., 10% MeOH in DCM), visualizing with iodine or KMnO₄ stain.

  • Work-up: Once the reaction is complete, cautiously quench by slowly adding water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude oil via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a clear or pale yellow oil.

Protocol 5.2: Application in Free-Radical Copolymerization

This protocol outlines a representative procedure for copolymerizing this compound with methyl methacrylate (MMA).

Materials:

  • This compound (e.g., 0.2 eq)

  • Methyl methacrylate (MMA), inhibitor removed (0.8 eq)

  • Azobisisobutyronitrile (AIBN) (0.01 eq relative to total monomers)

  • Anhydrous toluene

  • Methanol or hexane (for precipitation)

  • Schlenk flask, magnetic stirrer, oil bath, nitrogen/argon line

Procedure:

  • Reagent Preparation: Prepare a solution of this compound, freshly purified MMA, and AIBN in anhydrous toluene within a Schlenk flask.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.

  • Polymerization: Backfill the flask with an inert atmosphere. Place the flask in a preheated oil bath at 70 °C and stir.

  • Reaction: Allow the polymerization to proceed for 6-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Termination: Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Isolation: Slowly pour the viscous reaction mixture into a large volume of a stirred non-solvent (e.g., cold methanol or hexane) to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or CH₂Cl₂) and re-precipitate to remove unreacted monomers and initiator fragments.

  • Drying: Collect the final polymer and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Commercial Sourcing and Availability

This compound (CAS 53657-08-2) is commercially available from a variety of chemical suppliers catering to research and development as well as bulk manufacturing needs. When sourcing, it is crucial to request a certificate of analysis (CoA) to verify purity and identity.

Notable Suppliers:

  • Smolecule

  • CymitQuimica

  • EON Biotech

  • ChemicalBook

  • LookChem

These suppliers typically offer the compound in various purities (e.g., 97%, 98%) and quantities ranging from grams to kilograms. For drug development applications, sourcing from suppliers who can provide detailed impurity profiles and adhere to GMP standards may be necessary.

Conclusion

This compound is a highly functionalized molecule with well-defined utility in polymer chemistry and organic synthesis. Its amphiphilic nature, a direct consequence of its N-nonyl and imidazole components, provides a predictable handle for tuning material properties and directing chemical reactions. While its biological profile suggests potential as an antimicrobial agent, this is accompanied by likely cytotoxicity, a common trade-off for membrane-active compounds. The experimental protocols provided herein offer robust and reproducible methods for its synthesis and use. For researchers and developers, this compound represents a valuable and versatile tool, with applications spanning from advanced materials to the foundational synthesis of novel chemical entities.

References

  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • Lozano-Vidal, N., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Scientific Reports, 10(1), 13498. [Link]
  • Google Patents. (n.d.). WO1991019699A1 - A process for preparing 1-alkylimidazoles.
  • Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
  • ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,.... [Link]
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1-Nonylimidazole as a Precursor for Ionic Liquids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ionic liquids (ILs) have emerged as a class of novel solvents and functional materials with tunable physicochemical properties, finding extensive applications in diverse scientific and industrial domains. Among the vast array of potential precursors for ILs, 1-nonylimidazole stands out as a key building block for the synthesis of imidazolium-based ILs with long alkyl chains. The presence of the nonyl group imparts unique characteristics to the resulting ionic liquids, such as enhanced hydrophobicity, modified viscosity, and specific interactions with nonpolar molecules, making them particularly suitable for applications in areas like biocatalysis, extraction, and materials science. This technical guide provides a comprehensive overview of this compound, from its synthesis to its role as a precursor for a versatile range of ionic liquids. We will delve into the synthetic methodologies for preparing this compound and its subsequent conversion into various imidazolium salts through quaternization and anion exchange reactions. Furthermore, this guide will explore the key physicochemical properties of 1-nonylimidazolium-based ionic liquids and highlight their current and potential applications for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a substituted imidazole derivative characterized by a nine-carbon alkyl chain attached to one of the nitrogen atoms of the imidazole ring.[1] This structural feature, a polar imidazolium head group and a nonpolar nonyl tail, gives the molecule amphiphilic properties. The imidazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms, which is a common scaffold in many biologically active molecules and a versatile platform for the synthesis of N-heterocyclic carbenes and, most notably, ionic liquids.

The long alkyl chain in this compound is a critical determinant of the properties of the ionic liquids derived from it. It influences key parameters such as melting point, viscosity, density, and solubility, allowing for the fine-tuning of the ILs for specific applications.

Physicochemical Properties of this compound

A thorough understanding of the properties of the precursor is essential for its effective use in synthesis. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 1-nonyl-1H-imidazole[1]
Molecular Formula C₁₂H₂₂N₂[1]
Molecular Weight 194.32 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 318.3 °C[1]
Flash Point 146.3 °C[1]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-alkylation of imidazole with a nonyl halide, such as 1-bromononane, in the presence of a base.[1] This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated imidazole acts as the nucleophile.


Imidazole [label="Imidazole"]; Base [label="Base (e.g., KOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nonyl_Halide [label="1-Bromononane"]; Solvent [label="Solvent (e.g., Toluene)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Imidazolide Anion", style=dashed]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="KX + H₂O"];

Imidazole -> Intermediate [label="Deprotonation"]; Base -> Intermediate; Intermediate -> Product [label="SN2 Reaction"]; Nonyl_Halide -> Product; Solvent -> Product [style=dotted]; Product -> Byproduct [style=dotted, arrowhead=none]; }

Synthesis of this compound via N-alkylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for the N-alkylation of imidazole.

Materials:

  • Imidazole

  • 1-Bromononane

  • Potassium hydroxide (KOH)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ethyl acetate

  • Hexane

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add imidazole and toluene.

  • Base Addition: While stirring, add powdered potassium hydroxide to the imidazole solution.

  • Alkylation: Heat the mixture to a gentle reflux. Add 1-bromononane dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Continue refluxing for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using an ethyl acetate/hexane eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (KBr and unreacted KOH) and wash with toluene.

  • Extraction: Combine the filtrates and wash with deionized water multiple times to remove any remaining salts and base.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Synthesis of Ionic Liquids from this compound

This compound serves as the foundational precursor for a wide range of ionic liquids. The synthesis is typically a two-step process: quaternization of the second nitrogen atom of the imidazole ring, followed by an optional anion exchange to introduce different functionalities.

Step 1: Quaternization (N-Alkylation)

In this step, this compound is reacted with an alkylating agent (e.g., a haloalkane) to form a 1-nonyl-3-alkylimidazolium halide salt. The choice of the alkylating agent determines the second alkyl chain on the imidazolium cation, which also influences the final properties of the ionic liquid.


Nonylimidazole [label="this compound"]; Alkyl_Halide [label="Alkyl Halide (R-X)\ne.g., Iodomethane", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent (optional)\ne.g., Acetonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="1-Nonyl-3-alkylimidazolium Halide", fillcolor="#34A853", fontcolor="#FFFFFF"];

Nonylimidazole -> Product [label="SN2 Reaction"]; Alkyl_Halide -> Product; Solvent -> Product [style=dotted]; }

Quaternization of this compound.

Experimental Protocol: Synthesis of 1-Methyl-3-nonylimidazolium Iodide

Materials:

  • This compound

  • Iodomethane

  • Acetonitrile (optional, the reaction can be run neat)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound. If a solvent is used, add acetonitrile.

  • Alkylation: Cool the mixture in an ice bath and slowly add iodomethane with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Isolation: If the product precipitates, it can be collected by filtration. If it remains as a viscous liquid, the excess iodomethane and solvent (if used) are removed under reduced pressure.

  • Purification: The resulting ionic liquid can be washed with a non-polar solvent like ethyl acetate or hexane to remove any unreacted starting materials. The product is then dried under vacuum.

Step 2: Anion Exchange (Metathesis)

The halide anion of the initially synthesized imidazolium salt can be exchanged for a wide variety of other anions to tailor the properties of the ionic liquid. This is typically achieved through a metathesis reaction with a salt containing the desired anion.


Imidazolium_Halide [label="1-Nonyl-3-alkylimidazolium\nHalide"]; Anion_Source [label="Anion Source (M⁺A⁻)\ne.g., Li[NTf₂]", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Solvent (e.g., Water or\nOrganic Solvent)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="1-Nonyl-3-alkylimidazolium\nIonic Liquid (Im⁺A⁻)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Precipitated Salt (M⁺X⁻)"];

Imidazolium_Halide -> Product; Anion_Source -> Product; Solvent -> Product [style=dotted]; Product -> Byproduct [style=dotted, arrowhead=none]; }

Anion Exchange Reaction.

Experimental Protocol: Synthesis of 1-Methyl-3-nonylimidazolium Bis(trifluoromethylsulfonyl)imide

Materials:

  • 1-Methyl-3-nonylimidazolium iodide

  • Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂])

  • Dichloromethane

  • Deionized water

Procedure:

  • Dissolution: Dissolve 1-methyl-3-nonylimidazolium iodide in deionized water. Dissolve a stoichiometric amount of lithium bis(trifluoromethylsulfonyl)imide in deionized water in a separate container.

  • Reaction: Add the Li[NTf₂] solution to the imidazolium iodide solution with vigorous stirring. A second, denser ionic liquid phase should form.

  • Extraction: Extract the ionic liquid phase with dichloromethane.

  • Washing: Wash the organic layer with deionized water several times to remove any residual lithium iodide. The absence of halide in the aqueous washings can be confirmed by adding a few drops of silver nitrate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure.

  • Final Drying: The resulting ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water and solvent.

Physicochemical Properties of 1-Nonylimidazolium-Based Ionic Liquids

The properties of ionic liquids derived from this compound are highly tunable based on the choice of the second alkyl group (at the N-3 position) and the anion. The long nonyl chain generally leads to lower melting points and increased hydrophobicity compared to shorter-chain analogues.

PropertyGeneral Trend with Increasing Alkyl Chain Length (at N-3)Influence of Anion
Melting Point Generally decreasesStrong hydrogen bond accepting anions (e.g., halides) tend to have higher melting points than weakly coordinating anions (e.g., [NTf₂]⁻).
Viscosity Increases due to stronger van der Waals interactionsLarger, more symmetric anions can increase viscosity. Fluorinated anions often lead to lower viscosities.
Density Generally decreasesDenser anions (e.g., those containing heavier elements) will increase the overall density of the ionic liquid.
Thermal Stability Relatively high, but can be influenced by the anionHalide anions often lead to lower thermal stability compared to anions like [NTf₂]⁻ or [PF₆]⁻.[2]
Electrochemical Window Primarily determined by the anion and cation stabilityAnions that are resistant to oxidation and reduction (e.g., [BF₄]⁻, [PF₆]⁻, [NTf₂]⁻) provide a wider electrochemical window.
Solubility Increased solubility in non-polar solvents and decreased solubility in waterHydrophilic anions (e.g., halides, acetate) increase water solubility, while hydrophobic anions (e.g., [NTf₂]⁻, [PF₆]⁻) decrease it.

Applications of 1-Nonylimidazolium-Based Ionic Liquids

The unique properties conferred by the long nonyl chain make these ionic liquids valuable in several specialized applications.

  • Antimicrobial and Antifungal Agents: Long-chain alkylimidazolium ionic liquids have shown significant antimicrobial and antifungal activity.[3][4][5] Their amphiphilic nature allows them to disrupt microbial cell membranes, making them promising candidates for new therapeutic agents and anti-biofilm coatings.[3][4]

  • Extraction and Separation Processes: The enhanced hydrophobicity of 1-nonylimidazolium-based ILs makes them effective solvents for the extraction of nonpolar molecules from aqueous solutions. They can be employed in liquid-liquid extraction for the separation of organic compounds or metal ions.

  • Catalysis: These ionic liquids can serve as solvents or catalysts in organic reactions, particularly those involving nonpolar substrates. Their ability to form biphasic systems with aqueous or other polar solvents simplifies catalyst recycling and product separation.

  • Materials Science: 1-Nonylimidazolium ILs can be used as templates or structure-directing agents in the synthesis of nanomaterials. They can also be incorporated into polymers to create ion-conductive materials for applications in batteries and sensors.[6]

  • CO₂ Capture: The presence of long alkyl chains can increase the free volume in the ionic liquid, which can enhance the solubility of gases like CO₂.[7] This makes them potential candidates for carbon capture technologies.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of imidazolium-based ionic liquids. The presence of the long nonyl chain provides a powerful tool for tuning the physicochemical properties of the resulting ILs, enabling their application in specialized areas where properties like hydrophobicity, amphiphilicity, and specific intermolecular interactions are crucial. The synthetic routes to this compound and its derivative ionic liquids are well-established, allowing for the rational design and creation of task-specific ILs for a multitude of applications in research and industry. As the demand for green and sustainable chemical processes continues to grow, the importance of precursors like this compound in the development of advanced ionic liquid technologies is set to increase.

References

  • Reddy, P. V., et al. (2020). Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. Frontiers in Microbiology. [Link]
  • Axenov, K. V., & Laschat, S. (2014). Long-alkyl-chain-derivatized imidazolium salts and ionic liquid crystals with tailor-made properties. RSC Advances. [Link]
  • Reddy, P. V., et al. (2017). Long alkyl-chain imidazolium ionic liquids: Antibiofilm activity against phototrophic biofilms. Biofouling. [Link]
  • Khan, N. A., et al. (2024). Alkylimidazolium-based ionic liquids with tailored anions and cations for CO2 capture. RSC Advances. [Link]
  • Zaccheroni, N., et al. (2017).
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  • Wang, J., et al. (2011). Synthesis and Optical Properties of 1-Alkyl-3-Methylimidazolium Lauryl Sulfate Ionic Liquids. Journal of the Chinese Chemical Society. [Link]
  • Shmukler, L. E., et al. (2021). Alkylimidazolium Protic Ionic Liquids: Structural Features and Physicochemical Properties. ChemPhysChem. [Link]
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  • Smirnova, E. A., et al. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules. [Link]
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discovery and history of N-alkylimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of N-Alkylimidazoles

Executive Summary

N-alkylimidazoles represent a cornerstone class of heterocyclic compounds, evolving from a 19th-century chemical curiosity to an indispensable scaffold in modern science. The parent imidazole ring, first identified by the Polish chemist Radziszewski, is a fundamental building block in nature, found in essential biomolecules like the amino acid histidine.[1] This guide provides a comprehensive exploration of the journey of N-alkylimidazoles, from their initial synthesis to their contemporary applications. We will trace the evolution of synthetic methodologies, from classical N-alkylation reactions to the development of sophisticated multi-component and mechanochemical strategies. A significant focus is placed on the transition from neutral N-alkylimidazoles to their quaternized N,N'-dialkylimidazolium salts, which heralded the "ionic liquid revolution" and opened new frontiers in green chemistry, catalysis, and materials science. This document serves as a technical resource for researchers and professionals, offering not only a historical narrative but also practical, field-proven insights into the synthesis and application of this versatile chemical family.

The Imidazole Core: A Foundation in Nature and Chemistry

The story of N-alkylimidazoles begins with the discovery of their parent heterocycle, imidazole, in the 1800s.[1] Imidazole is a five-membered aromatic ring containing two nitrogen atoms.[1] This structure imparts a unique combination of properties: it is a solid at room temperature due to intermolecular hydrogen bonding and acts as a base in aqueous solutions.[1] Its aromaticity provides stability, while the non-bonding electron pair on one of its nitrogen atoms makes it an effective nucleophile, a characteristic central to its alkylation.

The imidazole moiety is not merely a laboratory construct; it is a recurring motif in biological systems. It forms the side chain of the amino acid histidine and is a component of vital molecules such as histamine, purines (adenine and guanine), and certain vitamins.[1] This natural prevalence hinted at the potential for imidazole derivatives to exhibit significant biological activity, a prediction that has been extensively validated over the last century.[2][3][4]

The Genesis of N-Alkylation: Early Synthetic Endeavors

The ability to substitute the hydrogen atom on a ring nitrogen with an alkyl group (N-alkylation) was the critical step that unlocked the vast potential of the imidazole scaffold. Early methods for preparing 1-alkylimidazoles were direct and often relied on brute-force conditions. A common approach involved the direct reaction of an imidazole with an alkyl halide.

A seminal method, often cited in historical and patent literature, involves heating a mixture of the imidazole and an alkyl halide, sometimes neat or in a non-reactive solvent.[5] A base is required to deprotonate the imidazole's N-H group, enhancing its nucleophilicity to attack the electrophilic alkyl halide.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products imidazole Imidazole deprotonation Deprotonation imidazole->deprotonation base Base (e.g., OH⁻) base->deprotonation alkyl_halide Alkyl Halide (R-X) nucleophilic_attack SN2 Attack alkyl_halide->nucleophilic_attack deprotonation->nucleophilic_attack Imidazolide Anion water H₂O deprotonation->water n_alkylimidazole N-Alkylimidazole nucleophilic_attack->n_alkylimidazole salt Salt (X⁻) nucleophilic_attack->salt

These initial syntheses, while foundational, often suffered from drawbacks such as harsh reaction conditions, the use of hazardous reagents like sodium hydride, and challenges in purification.[5]

The Maturation of Synthesis: An Arsenal of Methodologies

As the demand for N-alkylimidazoles grew, driven by their utility in pharmaceuticals and materials, more efficient, scalable, and environmentally benign synthetic routes were developed.

Classical N-Alkylation in Organic Solvents

This approach remains a workhorse in both academic and industrial labs. The core principle is the reaction between an imidazole, an alkylating agent (typically an alkyl halide), and a base in a suitable organic solvent.[5][6]

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) ensure complete deprotonation of the imidazole, driving the reaction to completion.[5][7] Weaker bases like potassium carbonate (K₂CO₃) are often used for more sensitive substrates, offering a milder reaction profile, though they may require higher temperatures or longer reaction times.[6]

  • Solvent Effects: The solvent's role is multifaceted. Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed because they effectively solvate the cation of the base (e.g., K⁺) and do not interfere with the nucleophilic attack of the imidazolide anion.[5][7] Aromatic solvents like toluene can also be used, particularly in industrial processes where azeotropic removal of water (a byproduct of using hydroxide bases) is desired.[5]

Detailed Experimental Protocol: Synthesis of 1-Butylimidazole

The following protocol is a representative example of a classical N-alkylation procedure.

  • Reaction Setup: A mixture of imidazole (1.0 mol), potassium hydroxide (1.1 mol), and toluene (500 mL) is added to a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Heating: The mixture is heated to approximately 100°C with vigorous stirring.[5]

  • Reagent Addition: 1-Bromobutane (1.0 mol) is added dropwise to the heated mixture over a period of 2 hours, maintaining the temperature between 100-110°C.[5]

  • Reaction Monitoring: The reaction is maintained at this temperature for an additional 4-6 hours until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: After cooling to room temperature, the inorganic salts (potassium bromide) are removed by filtration. The solvent (toluene) is then removed from the filtrate under reduced pressure. The resulting crude product is purified by vacuum distillation to yield high-purity 1-butylimidazole.[5]

Modern Synthetic Innovations

In recent decades, the field has moved towards more sophisticated and sustainable methods.

  • Multi-component Reactions: These elegant strategies combine three or more reactants in a single step to generate complex molecules, such as the four-component reaction of N-alkylimidazoles, dialkyl but-2-ynedioate, N-alkylisatins, and malononitrile.[8] Another approach synthesizes the N-alkylimidazole ring directly from raw materials like an alkylamine, ammonia gas, formaldehyde, and glyoxal, reducing waste and improving atom economy.[9]

  • Mechanochemistry: Pioneering work has demonstrated the synthesis of N,N-dialkylimidazolium salts under solvent-free mechanochemical conditions (ball milling), offering a greener alternative that proceeds in shorter reaction times and high yields.[10]

  • Catalytic N-Arylation: While the focus here is on alkylation, the development of palladium-catalyzed methods for N-arylation demonstrates the broader progress in C-N bond formation involving the imidazole ring, often using recyclable catalysts in environmentally friendly solvents.[11]

Comparative Summary of Synthetic Methodologies
MethodKey FeaturesTypical YieldsAdvantagesDisadvantages
Classical Alkylation Imidazole + Alkyl Halide + Base in Solvent60-95%Well-established, versatile, scalableRequires organic solvents, sometimes harsh conditions
Multi-component 3+ reactants in one pot70-90%High efficiency, molecular complexitySubstrate scope can be limited, optimization required
Mechanochemistry Solvent-free, ball milling79-99%Environmentally friendly, fast reaction timesSpecialized equipment needed, scalability challenges

The Ionic Liquid Revolution

While N-alkylimidazoles are valuable in their own right, their most profound impact on modern chemistry came after a second alkylation step. The reaction of an N-alkylimidazole with another molecule of an alkyl halide results in a quaternized salt, an N,N'-dialkylimidazolium salt . These salts, particularly those with melting points below 100°C, are known as Ionic Liquids (ILs) .[12]

The introduction of 1,3-dialkylimidazolium cations into ionic liquid research in the early 1980s by the Wilkes group was a watershed moment.[13] These imidazolium-based ILs exhibited a unique and highly desirable set of properties:

  • Negligible Vapor Pressure: They are non-volatile, which reduces air pollution and workplace exposure risks compared to traditional organic solvents.[12]

  • High Thermal and Chemical Stability: They can be used over a wide range of temperatures and are compatible with many chemical reactions.[12][14]

  • Tunable Properties: The physical and chemical properties (e.g., viscosity, polarity, solubility) can be finely tuned by changing the alkyl chains on the cation and by pairing it with different anions.[12][14]

A landmark industrial application that solidified the importance of this class was the BASIL™ (Biphasic Acid Scavenging utilising Ionic Liquids) process developed by BASF.[13] In this process, 1-methylimidazole is used to scavenge HCl produced in a reaction. The resulting 1-methylimidazolium chloride byproduct is a molten salt at the reaction temperature and conveniently separates as a distinct liquid phase, simplifying product purification immensely.[13]

G start Imidazole step1 Step 1: N-Alkylation + R¹-X + Base start->step1 intermediate N-Alkylimidazole step1->intermediate step2 Step 2: Quaternization + R²-X intermediate->step2 product N,N'-Dialkylimidazolium Salt (Ionic Liquid) step2->product

A Spectrum of Applications: From Medicine to Materials

The structural versatility of N-alkylimidazoles and their ionic liquid derivatives has led to their application across numerous scientific and industrial fields.

Medicinal and Pharmaceutical Chemistry

N-alkylimidazole derivatives are the core structural motif in a wide range of biologically active molecules.[9][11]

  • Antifungal Agents: Compounds like miconazole and clotrimazole, which feature an N-alkylimidazole core, are frontline treatments for fungal infections.[7]

  • Antibacterial Agents: Research has shown that the antibacterial activity of 1-alkylimidazole derivatives increases with the length of the alkyl chain (up to nine carbons), making them promising candidates for new antimicrobial drugs.[15]

  • Other Therapeutic Areas: They are used as raw materials for diuretics and hypotensive drugs and are investigated for their roles as enzyme inhibitors and anticancer agents.[6][9]

Industrial and Green Chemistry

The advent of imidazolium-based ionic liquids has revolutionized industrial processes.

  • Green Solvents: Their low volatility and high stability make them environmentally friendly alternatives to conventional organic solvents for synthesis and extractions.[12][16]

  • Catalysis: Ionic liquids can act as both solvents and catalysts. Furthermore, N-alkylimidazoles are crucial precursors to N-heterocyclic carbenes (NHCs), a class of powerful organometallic catalysts used in a wide array of chemical transformations.[10][17]

  • CO₂ Capture: The tunability of N-alkylimidazoles and their IL counterparts allows for the design of solvents with high CO₂ solubility, which are being actively researched for carbon capture and sequestration technologies.[12][18]

Conclusion and Future Outlook

The history of N-alkylimidazoles is a compelling narrative of chemical evolution. From the initial discovery of the imidazole ring to the development of sophisticated, sustainable synthetic methods, this class of compounds has continually expanded its reach. The leap from neutral heterocycles to task-specific ionic liquids marked a paradigm shift, positioning N-alkylimidazole derivatives as key enablers of green chemistry. Looking ahead, the focus will likely be on developing N-alkylimidazoles from renewable feedstocks, designing highly specialized ionic liquids for targeted applications such as biomass processing and drug delivery, and further integrating them into catalytic cycles to drive the next generation of efficient and sustainable chemical manufacturing. The journey that began in the 19th century is far from over, with the versatile N-alkylimidazole scaffold poised to remain at the forefront of chemical innovation.

References

  • Alkylimidazoles | Encyclopedia MDPI. [Link]
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  • Alkylimidazolium-based ionic liquids with tailored anions and c
  • Synthesis of ionic liquids based on alkylimidazolium salts and their coal dissolution and dispersion properties | Request PDF - ResearchG
  • Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants - MDPI. [Link]
  • N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substr
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]
  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. [Link]
  • Synthesis of N-Arylindazoles and Benzimidazoles
  • Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups - MDPI. [Link]
  • US5011934A - Process for preparing 1-alkylimidazoles - Google P
  • THE HISTORY OF MEDICINAL CHEMISTRY. [Link]
  • CN101633642B - The preparation method of N-alkylimidazole - Google P
  • Four-component reaction of N-alkylimidazoles(N-alkylbenzimidazoles), dialkyl but-2-ynedioate, N-alkylisatins and malononitrile - RSC Publishing. [Link]
  • History and Development of Medicinal Chemistry | Pharmaguideline. [Link]
  • EP0922698A1 - Process for producing N-alkylimidazole - Google P
  • CN103012275A - Method for producing high-purity N-alkyl imidazole - Google P
  • Ionic liquids: a brief history - PMC - NIH. [Link]
  • History and development of medicinal chemistry Dr. Gopal Krishna Padhy - CUTM Courseware. [Link]
  • Lecture Notes: Session 1 - History and Development of Medicinal Chemistry - SNS Courseware. [Link]
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  • WO1991019699A1 - A process for preparing 1-alkylimidazoles - Google P

Sources

theoretical studies on 1-Nonylimidazole molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Elucidation of 1-Nonylimidazole's Molecular Structure

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure of this compound. While direct, extensive literature on this specific molecule is nascent, this document synthesizes established computational methodologies and field-proven insights from studies on the parent imidazole ring and related 1-alkylimidazole derivatives. We delve into the core theoretical techniques, primarily Density Functional Theory (DFT), to predict and analyze the geometric, electronic, and vibrational properties of this compound. This guide serves as a robust protocol for researchers aiming to model, understand, and predict the behavior of this and similar molecules, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of biological chemistry. It forms the core of the essential amino acid histidine and is a key component of purine nucleobases, fundamental to the structure of DNA and RNA. The versatility of the imidazole moiety extends into medicinal chemistry, where its derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and antihistaminic properties.

1-alkylimidazoles, such as this compound, are a critical subclass. The addition of an alkyl chain at the N1 position significantly modulates the molecule's physicochemical properties, particularly its lipophilicity, which is a crucial parameter in drug design for membrane permeability and target engagement. Furthermore, these molecules are vital precursors in the synthesis of imidazolium-based ionic liquids, materials with diverse applications in green chemistry and energy storage.

Understanding the precise three-dimensional structure, electronic landscape, and vibrational dynamics of this compound is paramount for predicting its reactivity, intermolecular interactions, and biological activity. Theoretical and computational studies offer a powerful, cost-effective avenue to achieve this understanding, providing insights that are often difficult to obtain through experimental means alone. This guide outlines the state-of-the-art computational workflows for characterizing the molecular structure of this compound.

Part 1: The Computational Scientist's Toolkit: Methodologies for Structural Analysis

The theoretical study of molecular structures relies on solving the Schrödinger equation, which is computationally prohibitive for all but the simplest systems. Therefore, a range of approximations and methods have been developed. For molecules like this compound, Density Functional Theory (DFT) has emerged as the gold standard, offering an optimal balance between computational expense and predictive accuracy.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of calculating the complex wave function of every electron, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties can be derived.

Causality of Method Selection: The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set like 6-311++G(d,p) is a field-proven standard for organic heterocyclic systems.

  • B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electron correlation than simpler functionals, which is crucial for aromatic systems like the imidazole ring.

  • 6-311++G(d,p) Basis Set: This notation describes the set of mathematical functions used to build the molecular orbitals. '6-311' indicates a triple-zeta quality for valence electrons, providing flexibility. The '++' signifies the addition of diffuse functions on both heavy atoms and hydrogens, essential for describing lone pairs and non-covalent interactions. The '(d,p)' adds polarization functions, allowing orbitals to change shape and better describe chemical bonding.

  • Input Structure Generation: Construct an initial 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro). The nonyl chain can be initially set to an all-trans (zigzag) conformation.

  • Computational Setup:

    • Select the DFT method: B3LYP.

    • Select the basis set: 6-311++G(d,p).

    • Specify the task: Geometry Optimization (Opt) followed by Frequency Calculation (Freq). The Freq calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to compute the vibrational spectra.

  • Execution: Submit the calculation to a computational chemistry software package like Gaussian, ORCA, or GAMESS.

  • Analysis:

    • Extract the optimized Cartesian coordinates to determine final bond lengths, angles, and dihedrals.

    • Visualize the output to confirm the structure is chemically reasonable.

    • Analyze the calculated vibrational frequencies to predict the IR and Raman spectra. The results can be compared with experimental data for validation.

A typical workflow for a DFT-based molecular structure investigation is illustrated below.

DFT_Workflow cluster_input 1. Pre-processing cluster_compute 2. Computation cluster_output 3. Post-processing & Analysis Start Initial 3D Structure (e.g., from builder) Setup Define Calculation: - Method (B3LYP) - Basis Set (6-311++G(d,p)) - Task (Opt+Freq) Start->Setup Compute Run DFT Calculation (e.g., Gaussian) Setup->Compute Validation Verify Minimum Energy (No imaginary frequencies) Compute->Validation Validation->Setup Failure (Re-run) Geom Optimized Geometry (Bond lengths, angles) Validation->Geom Success Vib Vibrational Spectra (IR, Raman) Geom->Vib Elec Electronic Properties (HOMO, LUMO, MEP) Geom->Elec

Caption: Workflow for DFT-based molecular structure and property analysis.

Advanced Methods: TD-DFT and Molecular Dynamics
  • Time-Dependent DFT (TD-DFT): To investigate the electronic excited states and predict UV-Vis absorption spectra, TD-DFT is the standard approach. It provides information on electronic transitions, which is crucial for understanding the photophysical properties of a molecule.

  • Molecular Dynamics (MD): While DFT provides a static, gas-phase picture at 0 K, MD simulations model the dynamic behavior of a molecule over time, often in a solvent environment. This is critical for understanding conformational flexibility, especially of the long nonyl chain, and for studying interactions with solvent molecules or biological targets.

Part 2: The Anatomy of this compound: Predicted Structural and Electronic Properties

By applying the methodologies described above, we can predict the key structural and electronic features of this compound. These predictions are grounded in extensive theoretical and experimental data available for the parent imidazole and other alkyl-substituted derivatives.

Geometric Structure: Bond Lengths and Angles

The geometry of the imidazole ring is expected to be largely unperturbed by the nonyl substituent. The ring will remain planar due to its aromatic character. The primary structural variables will be the conformation of the flexible nonyl chain. The table below compares experimentally and theoretically determined bond lengths for the parent imidazole with predicted values for this compound.

Parameter Imidazole (Experimental/Theoretical) This compound (Predicted Theoretical) Reference
C2-N1 Bond Length (Å)~1.35 - 1.38 Å~1.38 - 1.39 Å
N1-C5 Bond Length (Å)~1.37 - 1.38 Å~1.37 - 1.38 Å
C4-C5 Bond Length (Å)~1.35 - 1.36 Å~1.35 - 1.36 Å
N1-C(nonyl) Bond Length (Å)N/A~1.47 ÅN/A
C-C (nonyl chain) (Å)N/A~1.53 - 1.54 ÅN/A
C-H (nonyl chain) (Å)N/A~1.09 - 1.10 ÅN/A

Note: Predicted values are based on typical values for similar N-alkyl and alkane structures computed at the B3LYP/6-311++G(d,p) level of theory.

Electronic Landscape: Reactivity and Charge Distribution

The electronic properties dictate the molecule's reactivity, polarity, and interaction with other molecules. The nonyl group, being an electron-donating alkyl chain, is expected to slightly influence the electronic distribution within the imidazole ring.

FMO_Diagram cluster_homo HOMO (Highest Occupied Molecular Orbital) homo_node π-system of Imidazole Ring (Electron Donating Sites) lumo_node π*-system of Imidazole Ring (Electron Accepting Sites) gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) energy Energy

Caption: Schematic of Frontier Molecular Orbitals (FMOs) for this compound.

  • Frontier Molecular Orbitals (HOMO/LUMO): The HOMO and LUMO are central to chemical reactivity. For this compound, the HOMO is expected to be localized on the electron-rich π-system of the imidazole ring, while the LUMO will be the corresponding π* anti-bonding orbital. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. The electron-donating nonyl group is predicted to slightly raise the HOMO energy, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted imidazole.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack. For this compound, the most negative potential (red/yellow regions) is expected around the pyridine-like nitrogen (N3), indicating the primary site for protonation and hydrogen bonding. The nonyl chain will be largely neutral (green), while the regions around the hydrogen atoms will be slightly positive (blue).

Electronic Property Parent Imidazole (Theoretical) This compound (Predicted Effect) Reference
HOMO Energy~ -6.3 to -6.8 eVSlightly Higher (Less Negative)
LUMO Energy~ -0.9 to -1.2 eVSlightly Higher (Less Negative)
HOMO-LUMO Gap (ΔE)~ 5.1 to 5.6 eVSlightly Smaller
Dipole Moment~ 3.7 DSimilar magnitude, vector orientation will differ
Vibrational Signatures: Predicted IR Spectrum

DFT frequency calculations provide a theoretical infrared spectrum that can be used to identify a molecule and analyze its bonding. Key predicted vibrational modes for this compound include:

  • ~3100-3150 cm⁻¹: C-H stretching vibrations of the imidazole ring.

  • ~2850-2960 cm⁻¹: Symmetric and asymmetric C-H stretching vibrations of the nonyl chain's CH₂ and CH₃ groups. These will be prominent peaks.

  • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring.

  • ~1470 cm⁻¹: CH₂ scissoring vibration from the nonyl chain.

  • ~600-900 cm⁻¹: Out-of-plane C-H bending modes of the imidazole ring.

Conclusion and Future Outlook

This guide has outlined a robust theoretical framework for the comprehensive analysis of this compound's molecular structure. By leveraging established DFT methodologies, researchers can confidently predict its geometric parameters, electronic properties, and vibrational spectra. These theoretical insights are foundational for rational drug design, allowing for the prediction of how structural modifications will influence biological activity and ADME properties. They are also critical in materials science for designing novel ionic liquids with tailored properties. The synergy of these computational protocols with experimental validation provides a powerful, self-validating system for advancing our understanding and application of this important class of molecules.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

  • Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and mo. (n.d.). Elsevier B.V.
  • Roos, B. O., et al. (n.d.). Theoretical Study of the Electronic Spectrum of Imidazole. The Journal of Physical Chemistry A.
  • Melosso, M., et al. (2020). Experimental and theoretical spectroscopic parameters of imidazole. Astronomy & Astrophysics, 641, A144.
  • Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. (n.d.).
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). Scientific Reports.
  • Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. (n.d.). MDPI.
  • Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. (n.d.). National Institutes of Health.
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. (n.d.). MDPI.
  • Perez-Villanueva, M., et al. (2007). Molecular modeling of some 1H-benzimidazole derivatives with biological activity against Entamoeba histolytica: a comparative molecular field analysis study. Bioorganic & Medicinal Chemistry, 15(2), 1117-26.
  • Synthesis, X-Ray Crystallography, Thermal Analysis, and DFT Studies of Ni(II) Complex with 1-Vinylimidazole Ligand. (2018). ResearchGate.
  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. (2022). Liquids.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). National Institutes of Health.
  • Structural and vibrational study of 4-(2′-furyl)-1-methylimidazole. (2011). Journal of Molecular Structure.
  • Wang, Z., et al. (2011). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Chemical Biology & Drug Design, 78(1), 108-21.
  • Synthesis, Characterization, DFT Studies, and NLO Properties of Some Benzimidazole Compounds. (2019). Proceedings.
  • New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. (2023). ResearchGate.
  • Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives – Imidazoline Receptor Agonists. (2024). Research Journal of Pharmacy and Technology.
  • Guaitoli, V., et al. (2020). A computational strategy to understand structure-activity relationship of 1,3-disubstituted imidazole [1,5-α] pyrazine derivatives described as ATP competitive inhibitors of the IGF-1 receptor related to Ewing sarcoma. Journal of Molecular Modeling, 26(8), 222.
  • Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists. (n.d.). Journal of Medicinal Chemistry.
  • Li, K., et al. (2011). Theoretical studies of molecular structure, electronic structure, spectroscopic properties and the ancillary ligand effect: a comparison of tris-chelate ML3-type and ML2X-type species for gallium(III) complexes with N,O-donor phenolic ligand, 2-(2-hydroxyphenyl)benzothiazole. *Spectrochimica Acta Part A: Molecular and

Methodological & Application

experimental protocol for 1-Nonylimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-09-IMDZ

Topic: Experimental Protocol for the Synthesis of 1-Nonylimidazole

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via the N-alkylation of imidazole with 1-bromononane. The procedure detailed herein is a robust method that can be reliably performed in a standard laboratory setting. This guide explains the underlying chemical principles, offers a detailed experimental procedure, outlines necessary safety precautions, and provides a framework for the characterization of the final product.

Introduction and Scientific Background

This compound belongs to the family of 1-alkylimidazoles, a class of compounds with significant interest in various fields of chemistry and materials science.[1] The introduction of an alkyl chain, such as a nonyl group, onto the imidazole ring imparts amphiphilic properties, making these molecules useful as surfactants, corrosion inhibitors, and key components in the synthesis of ionic liquids.[1] Furthermore, N-alkylated imidazole derivatives have been investigated for their potential as antibacterial agents, with their efficacy often correlating with the length of the alkyl chain.[2]

The synthesis described here is a classic example of N-alkylation, a fundamental reaction in organic chemistry.[3] The protocol utilizes a base to deprotonate imidazole, forming the imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromononane in a substitution reaction to form the desired this compound.

Reaction Mechanism: Nucleophilic Substitution

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The process can be understood in two primary steps:

  • Deprotonation: Imidazole is a weak acid (pKa of the proton on nitrogen is approximately 14.5).[4] A strong base, such as sodium hydroxide (NaOH), is used to remove the acidic proton from the imidazole ring, generating a highly nucleophilic imidazolide anion.

  • Nucleophilic Attack: The imidazolide anion then attacks the carbon atom bonded to the bromine in 1-bromononane. This attack occurs from the side opposite to the leaving group (bromide), leading to an inversion of stereochemistry at the carbon center (though not relevant for a linear alkyl chain). The carbon-nitrogen bond is formed concurrently with the cleavage of the carbon-bromine bond.

This method is highly effective for the N-alkylation of various nitrogen-containing heterocycles.[5]

Detailed Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesCAS NumberPurity
Imidazole68.085.0 g0.073 mol288-32-4≥99%
Sodium Hydroxide (NaOH)40.003.5 g0.088 mol1310-73-2≥97%
1-Bromononane207.1516.7 g (14.5 mL)0.081 mol693-58-3≥98%
Toluene-150 mL-108-88-3Anhydrous
Deionized Water-As needed---
Diethyl Ether-As needed-60-29-7ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-7487-88-9Anhydrous
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a stopper. Ensure all glassware is dry.

  • Charging the Flask: To the flask, add imidazole (5.0 g), sodium hydroxide (3.5 g), and toluene (150 mL).

  • Heating: Begin stirring the mixture and heat it to a gentle reflux (approximately 110°C).

  • Addition of Alkyl Halide: Once the mixture is refluxing, slowly add 1-bromononane (14.5 mL) to the flask over a period of about 1.5 hours.[6][7]

  • Reaction: Maintain the reaction mixture at reflux with vigorous stirring for an additional 4-6 hours. The progress of the reaction can be monitored by TLC (using a mobile phase such as ethyl acetate/hexanes) by observing the disappearance of the imidazole spot.

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully add 100 mL of deionized water to the flask to dissolve the inorganic salts (NaBr and unreacted NaOH).

    • Transfer the entire mixture to a separatory funnel.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic layers.

  • Washing: Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent (toluene and diethyl ether) under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the nonyl group.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Visualization of the Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Product Isolation cluster_final Final Product A Charge Flask: Imidazole, NaOH, Toluene B Heat to Reflux (~110°C) A->B C Slowly Add 1-Bromononane B->C D Maintain Reflux (4-6 hours) C->D E Monitor by TLC D->E F Cool to RT D->F G Add Water F->G H Extract with Diethyl Ether G->H I Wash with Water and Brine H->I J Dry with MgSO4 I->J K Solvent Removal (Rotary Evaporator) J->K L Crude this compound K->L M Optional: Vacuum Distillation L->M N Characterization (NMR, IR, MS) M->N

Sources

Application Notes and Protocols for the Free-Radical Polymerization of 1-Nonylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Poly(1-Nonylimidazole) and its Synthesis

Poly(1-vinylimidazole) and its derivatives are a class of polymers with a unique combination of properties, including pH-responsiveness, catalytic activity, and the ability to coordinate with metal ions. The incorporation of a long alkyl chain, such as a nonyl group, at the N-1 position of the imidazole ring imparts significant hydrophobicity to the monomer and the resulting polymer, poly(this compound). This modification opens up new applications in areas such as drug delivery systems for hydrophobic drugs, novel coatings, and as components in polymer-based ionic liquids.

This document provides a detailed methodology for the free-radical polymerization of this compound. As a Senior Application Scientist, this guide is structured to not only provide a step-by-step protocol but also to elucidate the underlying scientific principles and rationale for the experimental design. This ensures that researchers can adapt and troubleshoot the procedure effectively.

Mechanism & Rationale: Understanding the Free-Radical Polymerization of this compound

Free-radical polymerization is a chain reaction process involving three key stages: initiation, propagation, and termination[1][2].

  • Initiation: The process begins with the thermal decomposition of an initiator, typically an azo compound like 2,2'-azobisisobutyronitrile (AIBN), to generate primary free radicals[2]. These highly reactive species then attack the vinyl group of a this compound monomer, transferring the radical to the monomer and initiating the polymer chain.

  • Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain.

  • Termination: The polymerization process ceases when two growing polymer chains react with each other, either by combination or disproportionation, to form a stable, non-radical polymer molecule.

The presence of the long nonyl chain in this compound introduces significant van der Waals interactions, which can influence the polymerization kinetics and the properties of the resulting polymer[3][4]. The increased hydrophobicity of both the monomer and the polymer necessitates the use of organic solvents of intermediate polarity for a homogeneous solution polymerization.

Experimental Workflow for Free-Radical Polymerization of this compound

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer_Prep Monomer & Solvent Preparation Reaction_Setup Reaction Setup & Purging Monomer_Prep->Reaction_Setup Initiator_Prep Initiator Solution Preparation Initiator_Prep->Reaction_Setup Initiation Initiation at Elevated Temperature Reaction_Setup->Initiation Propagation Polymerization for a Defined Time Initiation->Propagation Precipitation Precipitation of Polymer Propagation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying FTIR_NMR FTIR & NMR Spectroscopy Drying->FTIR_NMR GPC Gel Permeation Chromatography (GPC) Drying->GPC

Caption: Workflow for the synthesis and characterization of poly(this compound).

Detailed Experimental Protocol: Solution Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via a solution polymerization technique using AIBN as the initiator.

Materials and Reagents
Reagent Grade Supplier Purpose
This compound>98%e.g., Sigma-AldrichMonomer
2,2'-Azobisisobutyronitrile (AIBN)98%e.g., Sigma-AldrichInitiator
TolueneAnhydrous, >99.8%e.g., Sigma-AldrichSolvent
MethanolACS Reagent, >99.8%e.g., Fisher ScientificNon-solvent for precipitation
Diethyl etherAnhydrous, >99%e.g., Sigma-AldrichWashing agent

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • AIBN is a potentially explosive solid and should be stored and handled with care, avoiding heat and friction.

Equipment Setup
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet and outlet

  • Thermometer or temperature probe

  • Glass syringe and needles

  • Schlenk line or inert gas manifold

Polymerization Procedure
  • Monomer and Solvent Preparation:

    • In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 27.7 mmol) in anhydrous toluene (e.g., 50 mL). The choice of toluene is based on its ability to dissolve the hydrophobic monomer and the resulting polymer, ensuring a homogeneous reaction mixture.

  • Initiator Solution Preparation:

    • In a separate vial, dissolve AIBN (e.g., 0.045 g, 0.27 mmol, corresponding to a monomer-to-initiator molar ratio of 100:1) in a small amount of toluene (e.g., 2 mL).

  • Reaction Setup and Degassing:

    • Assemble the reaction flask with a reflux condenser and a nitrogen/argon inlet and outlet.

    • Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation and Polymerization:

    • After purging, place the flask in a preheated oil bath at 70 °C.

    • Once the reaction mixture has reached the desired temperature, inject the AIBN solution into the flask using a syringe.

    • Allow the polymerization to proceed under an inert atmosphere with continuous stirring for a predetermined time (e.g., 24 hours). The reaction time can be varied to control the molecular weight and conversion.

Polymer Purification and Isolation
  • Precipitation:

    • After the reaction is complete, cool the flask to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as cold methanol (e.g., 500 mL), while stirring vigorously. The polymer will precipitate as a solid. The long alkyl chains on the polymer will likely make it less soluble in highly polar solvents like methanol.

  • Filtration and Washing:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer multiple times with fresh portions of the non-solvent (methanol) to remove any unreacted monomer and initiator residues.

    • A final wash with a volatile solvent like diethyl ether can aid in the drying process.

  • Drying:

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of Poly(this compound)

The successful synthesis and the structural properties of the polymer should be confirmed using standard analytical techniques.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum should confirm the polymerization by the disappearance of the vinyl C=C stretching vibration (typically around 1650 cm⁻¹) present in the monomer.

    • Characteristic peaks for the polymer will include C-H stretching vibrations of the alkyl chain and the polymer backbone, and C=N and C=C stretching vibrations of the imidazole ring[5][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the polymer structure.

    • In the ¹H NMR spectrum, the disappearance of the vinyl proton signals (typically between 5-7 ppm) and the appearance of broad signals corresponding to the polymer backbone protons are indicative of successful polymerization. The signals for the nonyl chain protons should remain visible.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC):

    • GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

    • The choice of eluent and calibration standards will depend on the solubility of the poly(this compound). A solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) with appropriate additives may be suitable.

Advanced Methodologies: Controlled Radical Polymerization

For applications requiring polymers with well-defined molecular weights and narrow molecular weight distributions (low PDI), controlled radical polymerization (CRP) techniques are recommended. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully applied to the polymerization of vinylimidazoles[7][8]. This technique involves the use of a RAFT agent to mediate the polymerization, providing "living" characteristics to the growing polymer chains. The use of specific solvents, such as acetic acid, has been shown to be beneficial for the controlled polymerization of vinylimidazoles by stabilizing the propagating radicals[8]. Researchers aiming for advanced polymer architectures should consider exploring these methods.

Conclusion

The protocol outlined in this document provides a robust and well-rationalized methodology for the synthesis of poly(this compound) via free-radical polymerization. By understanding the underlying chemical principles and the influence of the long alkyl chain, researchers can confidently synthesize and characterize this promising material for a variety of applications in materials science and drug development.

References

  • Alshaikh, A., O'Harra, K. E., Liu, X., Whitley, J. W., Mittenthal, M. S., Taylor, W. F., ... & Bara, J. E. (2020). Scalable, safer and greener syntheses of vinylimidazoles via reactive distillation of hydroxyethylimidazole intermediates.
  • Santanakrishnan, S., & Hutchinson, R. A. (2013). Free‐Radical Polymerization of N‐Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. Macromolecular Chemistry and Physics, 214(10), 1148-1156. [Link]
  • Fodor, C., Gajewska, B., Rifaie-Graham, O., Apebende, E. A., & Bruns, N. (2021). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm) using conventional free radical polymerization methods.
  • Vijayan, A., & Raj, V. (2015). Synthesis and characterization of poly (1-vinyl-3-alkylimidazolium) iodide polymers for quasi-solid electrolytes in dye sensitized solar cells. Journal of Applied Polymer Science, 132(21). [Link]
  • Wang, Y. T., & Chen, C. H. (2021). Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. Macromolecules, 54(17), 7948-7957. [Link]
  • Sato, E., & Tsuchida, H. (2005). Living radical polymerization of vinyl monomers in the presence of charge transfer complexes formed by trialkylphosphine and carbon disulfide. 54th SPSJ Annual Meeting 2005. [Link]
  • Dankov, P. I., & Tadjer, A. V. (2022). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Polymers, 14(19), 4048. [Link]
  • Boday, D. J., Kontsevoi, D. M., & Long, T. E. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules, 45(10), 4075-4081. [Link]
  • ResearchG
  • Boday, D. J., & Long, T. E. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Request PDF. [Link]
  • LibreTexts. (2021). 2.
  • Pekel, N., & Rzaev, Z. M. O. (2001). Synthesis and Characterization of Poly (N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios. Journal of Polymer Science Part A: Polymer Chemistry, 39(2), 248-256. [Link]
  • Güven, O., & Pekel, N. (2002). Synthesis and characterization of poly (N‐vinyl imidazole) hydrogels crosslinked by gamma irradiation. Polymer International, 51(12), 1347-1352. [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly(N%E2%80%90vinyl-by-G%C3%BCven-Pekel/f7e0257e1b59a96e67611e3b3c3b3e8e8e3c1a2e]([Link]
  • Polymer Source. Poly(N-vinyl imidazole) Sample #P18151-VIMDZ Structure. [Link]
  • Hsu, C. C., Su, F. Y., & Liao, C. S. (2021). Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. Polymers, 13(21), 3794. [Link]
  • Singh, T., & Kumar, A. (2014). Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. Physical Chemistry Chemical Physics, 16(27), 14257-14266. [Link]
  • Wikipedia. 1-Vinylimidazole. [Link]
  • Żyła, P., & Dąbrowska, A. (2021). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids.
  • Quiroz-Guzman, E., & De la Cruz-Arciniega, S. (2022). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo [2.2. 2] oct-7-ene-2, 3, 5, 6-tetracarboxylic Dianhydride. Polymers, 14(11), 2217. [Link]
  • Wang, Y., & Li, H. (2023). In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. Polymers, 15(13), 2873. [Link]
  • Van der Bruggen, B., & Geens, J. (2015). Preparation and characterization of poly (N-vinyl imidazole) gel-filled nanofiltration membranes. Journal of Materials Chemistry A, 3(24), 12795-12805. [Link]
  • Palermo, E. F., & Kuroda, K. (2010). Influence of Alkyl Chain Length on the Surface Activity of Antibacterial Polymers Derived from ROMP. Biomacromolecules, 11(12), 3464-3470. [https://www.researchgate.
  • Savin, G., & Theato, P. (2004). Global Solution Properties of Poly (N-vinylimidazole) in Ethanol. Macromolecules and Aggregates. Macromolecules, 37(23), 8769-8775. [Link]
  • ResearchGate. Solubility behavior of polyimides in different organic solvents. [Link]

Sources

Application Note: Synthesis and Application of Poly(1-Nonylimidazolium) Salts for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polymers containing imidazole moieties are a cornerstone of advanced materials science, finding applications in catalysis, membrane technology, and biomedicine.[1] The unique properties of the imidazole ring—its aromaticity, basicity, and ability to coordinate with metal ions and form hydrogen bonds—make it a highly versatile functional group.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of polymers featuring a 1-nonylimidazole component. We focus on a robust and highly controllable two-step methodology: first, the synthesis of a well-defined poly(1-vinylimidazole) precursor via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, followed by a quantitative post-polymerization modification to introduce the nonyl chain. This approach yields amphiphilic poly(ionic liquid)s with tunable properties, making them exemplary candidates for sophisticated drug delivery vehicles.[3][4]

Introduction: The Rationale for Imidazole-Based Polymers in Drug Development

The imidazole group is a privileged structure in biological systems, most notably in the amino acid histidine. Its pH-responsive nature (pKa ≈ 6-7) is central to the function of many proteins and enzymes. When incorporated into a polymer backbone, this functionality can be harnessed to create "smart" materials that respond to physiological pH gradients, such as those found in endosomal compartments or tumor microenvironments.[5]

Introducing a long alkyl chain, such as a nonyl group, onto the imidazole ring transforms the polymer into a poly(ionic liquid) (PIL) or an amphiphilic polyelectrolyte. This structural modification imparts several desirable characteristics for drug delivery applications:

  • Amphiphilicity: The combination of a hydrophilic charged backbone and hydrophobic nonyl side chains enables the formation of micelles or nanoparticles for encapsulating poorly water-soluble drugs.[3]

  • Membrane Activity: The cationic charge and hydrophobic tails can interact with and disrupt cell membranes, facilitating endosomal escape—a critical barrier in intracellular drug and gene delivery.[5]

  • Tunable Properties: The degree of alkylation and the molecular weight of the polymer can be precisely controlled to fine-tune the material's hydrophobicity, charge density, and self-assembly behavior.[5]

While conventional free-radical polymerization can be used to synthesize poly(vinylimidazole), it often results in polymers with high polydispersity and limited control over molecular weight, which is undesirable for biomedical applications where batch-to-batch consistency and predictable behavior are paramount.[6] Therefore, controlled radical polymerization (CRP) techniques are strongly preferred.[7][8]

Strategic Approach: Controlled Synthesis via RAFT Polymerization

Among CRP methods, RAFT polymerization stands out for its tolerance of a wide range of functional monomers, including vinylimidazoles.[9][10] However, the direct RAFT polymerization of 1-vinylimidazole (1-VIm) has historically been challenging due to the high reactivity of the propagating radical, which is not stabilized by resonance.[11]

A breakthrough in this area involves the use of a protic solvent, such as acetic acid.[10] The acid protonates the imidazole monomer, which is thought to stabilize the propagating radical species, thereby preventing premature termination and allowing for a controlled polymerization.[10][11] This enables the synthesis of poly(1-vinylimidazole), or P(1-VIm), with predetermined molecular weights and narrow molecular weight distributions (Đ < 1.20).[9][11]

This well-defined P(1-VIm) serves as an ideal precursor for post-polymerization modification, where the pendant imidazole groups are quaternized with 1-bromononane to yield the target poly(1-nonyl-3-vinylimidazolium bromide).

Experimental Workflow Overview

The synthesis is a two-stage process, as illustrated in the workflow diagram below.

G cluster_0 Part 1: RAFT Polymerization cluster_1 Part 2: Post-Polymerization Modification Monomer 1-Vinylimidazole (1-VIm) Reaction1 RAFT Polymerization (e.g., 70°C, 24h) Monomer->Reaction1 RAFT_Agent RAFT Agent (CEP) RAFT_Agent->Reaction1 Initiator Initiator (AIBN) Initiator->Reaction1 Solvent Acetic Acid Solvent->Reaction1 Purification1 Purification (Precipitation in Ether) Reaction1->Purification1 Product1 Poly(1-vinylimidazole) P(1-VIm) Purification1->Product1 Product1_input P(1-VIm) Precursor Reaction2 Quaternization (e.g., 60°C, 48h) Product1_input->Reaction2 Alkyl_Halide 1-Bromononane Alkyl_Halide->Reaction2 Solvent2 Solvent (e.g., DMF) Solvent2->Reaction2 Purification2 Purification (Dialysis & Lyophilization) Reaction2->Purification2 Final_Product Poly(1-nonyl-3-vinylimidazolium bromide) Purification2->Final_Product

Caption: Two-stage synthesis workflow for poly(1-nonyl-3-vinylimidazolium bromide).

Detailed Protocols

Part 1: Synthesis of Poly(1-vinylimidazole) via RAFT Polymerization

This protocol is adapted from methodologies proven effective for the controlled polymerization of vinylimidazoles.[9][10] The target is a P(1-VIm) with a degree of polymerization (DP) of 100.

Materials & Reagents

ReagentAbbreviationM.W. ( g/mol )Supplier Example
1-Vinylimidazole1-VIm94.11Sigma-Aldrich
4-Cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acidCEP263.38Sigma-Aldrich
AzobisisobutyronitrileAIBN164.21Sigma-Aldrich
Glacial Acetic AcidAcOH60.05Fisher Scientific
Diethyl Ether (Anhydrous)Et₂O74.12VWR

Protocol:

  • Monomer Purification: 1-Vinylimidazole should be purified by vacuum distillation to remove inhibitors before use.

  • Reagent Calculation: For a target DP of 100 and a Monomer:RAFT:Initiator ratio of[12]:[6]:[0.2], calculate the required masses.

    • 1-VIm (Monomer): 1.00 g (10.63 mmol)

    • CEP (RAFT Agent): 28.0 mg (0.106 mmol)

    • AIBN (Initiator): 3.5 mg (0.021 mmol)

    • Acetic Acid (Solvent): 5.0 mL

  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CEP, AIBN, and 1-VIm.

    • Add the glacial acetic acid to dissolve the components.

    • Seal the flask with a rubber septum.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization. Backfill with an inert gas (Nitrogen or Argon) after the final cycle.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C. Allow the polymerization to proceed for 24 hours with constant stirring.

  • Termination & Isolation:

    • Stop the reaction by removing the flask from the oil bath and exposing it to air.

    • Precipitate the polymer by slowly adding the viscous reaction mixture dropwise into a beaker of cold, rapidly stirring diethyl ether (approx. 200 mL).

    • A white or pale-yellow solid, the P(1-VIm) polymer, will form.

  • Purification:

    • Decant the diethyl ether.

    • Redissolve the polymer in a minimal amount of methanol (approx. 5-10 mL) and re-precipitate into cold diethyl ether.

    • Repeat this dissolution/precipitation step two more times to remove unreacted monomer and initiator fragments.

  • Drying: Collect the purified polymer by filtration or centrifugation and dry it under vacuum at 40°C overnight. The final product should be a white, hygroscopic powder.

Part 2: Synthesis of Poly(1-nonyl-3-vinylimidazolium bromide)

This protocol describes the quaternization of the P(1-VIm) precursor to introduce the nonyl side chains.

Materials & Reagents

ReagentM.W. ( g/mol )Supplier Example
Poly(1-vinylimidazole)~9411 (DP=100)Synthesized above
1-Bromononane207.16Sigma-Aldrich
N,N-Dimethylformamide (DMF, Anhydrous)73.09Sigma-Aldrich
Dialysis Tubing (e.g., 3.5 kDa MWCO)N/ASpectrum Labs

Protocol:

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve the dried P(1-VIm) (e.g., 500 mg, ~0.053 mmol of polymer, 5.31 mmol of imidazole units) in anhydrous DMF (15 mL).

    • Add 1-bromononane. To ensure complete quaternization, use a slight molar excess relative to the imidazole repeating units (e.g., 1.2 equivalents).

      • 1-Bromononane: (5.31 mmol * 1.2) * 207.16 g/mol = 1.32 g

  • Reaction: Equip the flask with a condenser and place it in a preheated oil bath at 60°C. Let the reaction proceed under an inert atmosphere (Nitrogen or Argon) for 48 hours with stirring.

  • Solvent Removal: After cooling to room temperature, remove the DMF solvent using a rotary evaporator. The crude product will be a viscous oil or waxy solid.

  • Purification:

    • Dissolve the crude product in deionized water.

    • Transfer the aqueous solution to a dialysis tube (ensure the Molecular Weight Cut-Off is well below the expected polymer molecular weight).

    • Dialyze against deionized water for 3 days, changing the water twice daily, to remove excess 1-bromononane and any remaining salts.

  • Isolation: Freeze the purified polymer solution and lyophilize (freeze-dry) to obtain the final product as a fluffy, white, and often highly hygroscopic solid.

Characterization

Thorough characterization is essential to validate the success of each step.

Characterization Workflow

G cluster_0 Precursor Characterization cluster_1 Final Product Characterization P1 P(1-VIm) Precursor HNMR1 ¹H NMR: - Confirm polymerization - Calculate conversion P1->HNMR1 GPC GPC/SEC: - Determine Mn, Mw, Đ P1->GPC FTIR1 FTIR: - Identify imidazole C=N, C-N stretches P1->FTIR1 P2 Final Polymer (Quaternized) HNMR2 ¹H NMR: - Confirm quaternization - Calculate % modification P2->HNMR2 FTIR2 FTIR: - Shift in imidazole peaks - Appearance of alkyl C-H P2->FTIR2 TGA TGA: - Assess thermal stability P2->TGA

Caption: Characterization scheme for precursor and final polymers.

  • ¹H NMR Spectroscopy: This is the most powerful tool for this synthesis.

    • P(1-VIm): Compare the monomer vinyl peaks (~5.0-7.0 ppm) to the new broad polymer backbone peaks (~1.5-3.5 ppm) to confirm polymerization.

    • Quaternized Polymer: Look for the appearance of new peaks corresponding to the nonyl chain protons (~0.8 ppm for terminal CH₃, ~1.2 ppm for bulk CH₂) and a significant downfield shift of the imidazole ring protons upon quaternization. The degree of quaternization can be calculated by comparing the integration of the nonyl chain peaks to the polymer backbone peaks.

  • Gel Permeation Chromatography (GPC/SEC): Use an appropriate solvent system (e.g., DMF with LiBr, or aqueous systems for the final polymer) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn). A low Đ (< 1.3) confirms the "controlled" nature of the RAFT polymerization.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming functional groups. For P(1-VIm), characteristic peaks for the imidazole ring will be present (~1500-1650 cm⁻¹).[13] Upon quaternization, shifts in these peaks and the appearance of strong alkyl C-H stretching peaks (~2850-2960 cm⁻¹) are expected.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and degradation profile of the final polymer, which is important for formulation and processing considerations.

Applications in Drug Development

The resulting poly(1-nonyl-3-vinylimidazolium bromide) is a versatile material for drug development professionals.

  • Nanocarriers for Hydrophobic Drugs: The amphiphilic nature allows for the self-assembly into micelles in aqueous solution, capable of encapsulating hydrophobic drugs like paclitaxel or doxorubicin, potentially improving their solubility and bioavailability.[3][4]

  • Gene Delivery Vectors: The cationic polymer can electrostatically complex with anionic nucleic acids (siRNA, mRNA, pDNA) to form polyplexes. These nanoparticles can protect the genetic material from degradation and facilitate its entry into cells.[5]

  • Antimicrobial Agents: Quaternary ammonium compounds, especially those with long alkyl chains, are known to possess antimicrobial properties by disrupting bacterial cell membranes.

  • Stimuli-Responsive Systems: The imidazole-based backbone, even when quaternized, can still exhibit some pH-responsive behavior, which could be exploited for targeted release in specific cellular compartments.[5]

By following these detailed protocols, researchers can reliably synthesize well-defined imidazole-containing polymers and explore their vast potential in the next generation of therapeutic delivery systems.

References

  • Fodor, C., Gajewska, B., Rifaie-Graham, O., et al. (2021). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm). Journal of Molecular Liquids.
  • Funayama, H., Taguchi, T., & Kataoka, K. (2010). Synthesis and Characterization of Alkylated Poly(1-vinylimidazole) to Control the Stability of its DNA Polyion Complexes for Gene Delivery. Bioconjugate Chemistry.
  • Bapat, A. P., Ray, J. G., Iacono, S. T., & Long, T. E. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules.
  • Bapat, A. P., et al. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. ResearchGate.
  • Wikipedia. (n.d.). 1-Vinylimidazole. Wikipedia.
  • Pekel, N., & Guven, O. (2001). Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. ResearchGate.
  • Cristea, M., et al. (2015). POLY(1-VINYLIMIDAZOLE) GRAFTED ON MAGNETIC NANOPARTICLES - ATTAINMENT OF NOVEL NANOSTRUCTURES. Revue Roumaine de Chimie.
  • Zhang, Y., et al. (2015). Water soluble graphene oxide/poly(1-vinylimidazole) composites: synthesis and characterization. PubMed.
  • Lippert, J. L., et al. (1976). Structural studies of poly(N-vinylimidazole) complexes by infrared and Raman spectroscopy. Macromolecules.
  • Uysal, B., & Karaca, E. (2010). Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios. ResearchGate.
  • Zhang, Q., et al. (2012). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry.
  • Qiu, J., et al. (2001). Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. Progress in Polymer Science.
  • AZoM. (2020). What is Controlled Radical Polymerization?. AZoM.com.
  • Janaswamy, P., & Jayanthi, S. (2015). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI.
  • Lim, S. F., et al. (2012). Polymers for Drug Delivery Systems. Annual Review of Chemical and Biomolecular Engineering.
  • Singh, S., et al. (2013). Role Of Novel Polymer In Drug Delivery System. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Application Note: High-Affinity Molecularly Imprinted Polymers (MIPs) Using 1-Nonylimidazole for Selective Recognition of Hydrophobic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Molecular Recognition

Molecular Imprinting is a sophisticated technique for creating synthetic polymers with tailor-made binding sites that are complementary in shape, size, and functionality to a target molecule (the "template").[1] These Molecularly Imprinted Polymers (MIPs) function as artificial receptors, exhibiting high affinity and selectivity, much like natural antibodies.[1] The robustness, cost-effectiveness, and stability of MIPs in harsh chemical and physical conditions make them highly attractive for a wide range of applications, including selective extraction, chemical sensing, and controlled drug delivery.[2][3]

The choice of the functional monomer is paramount in dictating the selectivity and binding strength of the resulting MIP.[2] This application note details the preparation and application of MIPs using 1-nonylimidazole , a versatile functional monomer particularly suited for the imprinting of molecules with both aromatic and hydrophobic moieties.

The Rationale for this compound as a Functional Monomer

This compound offers a unique combination of interaction capabilities, making it an excellent choice for imprinting a variety of template molecules, especially those with hydrophobic and aromatic characteristics. The efficacy of this compound stems from its bifunctional nature:

  • The Imidazole Moiety: The aromatic imidazole ring is capable of engaging in several key non-covalent interactions, including:

    • π-π stacking: This interaction is particularly strong with template molecules that also contain aromatic rings.

    • Hydrogen bonding: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors.

    • Coordinate bonding: The lone pair of electrons on the nitrogen can coordinate with metal ions if present in the template.

  • The Nonyl Chain: The long C9 alkyl chain provides a strong hydrophobic interaction domain. This is especially advantageous when imprinting non-polar or amphiphilic molecules in more polar solvent systems, as it drives the association of the hydrophobic parts of the template with the functional monomer.

This dual-interaction capability allows for the creation of highly specific and stable pre-polymerization complexes, which is a critical factor for successful molecular imprinting.

Experimental Section: A Protocol for the Synthesis of a Bupivacaine-Imprinted Polymer

This protocol describes the synthesis of a Molecularly Imprinted Polymer for the local anesthetic, bupivacaine, a molecule that possesses both an aromatic ring and a hydrophobic alkyl chain, making it an ideal template for a this compound-based MIP.

Materials and Reagents
Reagent/MaterialGradeSupplier
Bupivacaine (Template)≥98%Sigma-Aldrich
This compound (Functional Monomer)95%Sigma-Aldrich
Ethylene glycol dimethacrylate (EGDMA) (Cross-linker)98%Sigma-Aldrich
2,2'-Azobisisobutyronitrile (AIBN) (Initiator)98%Sigma-Aldrich
Toluene (Porogen)Anhydrous, 99.8%Sigma-Aldrich
MethanolHPLC GradeFisher Scientific
Acetic AcidGlacialFisher Scientific
MIP Synthesis Workflow

MIP_Synthesis_Workflow cluster_prep Pre-polymerization Complex Formation cluster_poly Polymerization cluster_post Post-synthesis Processing Template Bupivacaine Mix Mix & Sonicate Template->Mix Monomer This compound Monomer->Mix Porogen Toluene Porogen->Mix Crosslinker EGDMA Polymerize Polymerize (60°C, 24h) Crosslinker->Polymerize Initiator AIBN Initiator->Polymerize Crush Crush & Grind Polymerize->Crush Sieve Sieve Particles Crush->Sieve Wash Template Removal (Methanol/Acetic Acid) Sieve->Wash Dry Dry under Vacuum Wash->Dry Final_MIP MIP Particles Dry->Final_MIP

Caption: Workflow for the synthesis of bupivacaine-imprinted MIPs.

Step-by-Step Protocol
  • Pre-polymerization Complex Formation:

    • In a thick-walled glass tube, dissolve 1 mmol of bupivacaine (template) and 4 mmol of this compound (functional monomer) in 15 mL of toluene (porogen).

    • Sonicate the mixture for 15 minutes to ensure complete dissolution and facilitate the formation of the pre-polymerization complex.

  • Polymerization:

    • To the above solution, add 20 mmol of ethylene glycol dimethacrylate (EGDMA) as the cross-linker and 0.2 mmol of 2,2'-azobisisobutyronitrile (AIBN) as the initiator.

    • Purge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Seal the glass tube and place it in a water bath at 60°C for 24 hours.

  • Post-synthesis Processing:

    • After polymerization, the resulting bulk polymer will be a rigid block. Carefully break the glass tube and crush the polymer using a mortar and pestle.

    • Grind the crushed polymer into a fine powder.

    • To remove the template, wash the polymer particles with a solution of methanol/acetic acid (9:1, v/v) using a Soxhlet extractor until the template is no longer detected in the washing solvent (as determined by UV-Vis spectroscopy).

    • Wash the particles with methanol to remove any residual acetic acid.

    • Dry the MIP particles in a vacuum oven at 50°C overnight.

  • Non-Imprinted Polymer (NIP) Synthesis:

    • A non-imprinted polymer (NIP) should be synthesized following the same procedure but in the absence of the template molecule (bupivacaine). The NIP serves as a crucial control to evaluate the imprinting effect.

Visualization of Non-Covalent Interactions

Non_Covalent_Interactions cluster_template Bupivacaine (Template) cluster_monomer This compound (Functional Monomer) T_Aro Aromatic Ring M_Imi Imidazole Ring T_Aro->M_Imi π-π Stacking T_Alkyl Butyl Chain M_Nonyl Nonyl Chain T_Alkyl->M_Nonyl Hydrophobic Interaction

Sources

Application Notes and Protocols for Heavy Metal Removal Using 1-Nonylimidazole Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Heavy Metal Pollution and the Promise of Imidazole-Based Polymers

Heavy metal contamination of aqueous environments represents a significant and persistent threat to ecological balance and public health. Industrial effluents from mining, electroplating, battery manufacturing, and other sectors release toxic metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), and copper (Cu²⁺) into water sources. These metals are non-biodegradable and can bioaccumulate in living organisms, leading to severe health issues.[1][2] Conventional remediation methods like chemical precipitation, ion exchange, and membrane filtration often face challenges related to high cost, low efficiency at low concentrations, and the generation of secondary pollutants.[3][4]

Adsorption has emerged as a simple, effective, and economical alternative for heavy metal removal.[3][5] Among various adsorbent materials, chelating polymers containing nitrogen-based heterocyclic compounds have shown exceptional promise due to their high affinity and selectivity for heavy metal ions.[6][7] The imidazole ring, with its electron-rich nitrogen atoms, acts as an effective Lewis base, forming stable coordination complexes with heavy metal ions (Lewis acids).[3][6]

This application note details the synthesis and application of polymers functionalized with 1-nonylimidazole for the removal of heavy metals from aqueous solutions. The long nonyl chain enhances the polymer's hydrophobicity, which can be advantageous in certain application scenarios, while the imidazole group provides the active site for metal chelation. While direct literature on polymers of this compound for this specific application is emerging, the protocols and principles outlined herein are based on established methodologies for analogous long-chain alkylimidazole and poly(1-vinylimidazole) systems.[7][8][9]

Synthesis of this compound-Functionalized Polymer

The synthesis of a this compound functionalized polymer can be achieved through various routes. A common and versatile method is the free-radical polymerization of a vinyl-functionalized this compound monomer. This approach allows for the creation of a polymer backbone with pendant nonylimidazole groups. For enhanced mechanical stability and to prevent dissolution in aqueous media, the polymer is typically crosslinked.

Protocol: Synthesis of Crosslinked Poly(1-vinyl-3-nonylimidazolium bromide)

This protocol describes the synthesis of a crosslinked poly(1-vinyl-3-nonylimidazolium bromide) adsorbent. The vinylimidazole monomer is first quaternized with nonyl bromide and then polymerized and crosslinked.

Materials:

  • 1-Vinylimidazole

  • Nonyl bromide

  • Acetonitrile (anhydrous)

  • Divinylbenzene (DVB) (crosslinker)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Ethanol

  • Deionized water

Procedure:

  • Quaternization of 1-Vinylimidazole:

    • In a round-bottom flask, dissolve 1-vinylimidazole and a molar equivalent of nonyl bromide in anhydrous acetonitrile.

    • Reflux the mixture at 80°C for 24 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature.

    • Precipitate the product, 1-vinyl-3-nonylimidazolium bromide, by adding the reaction mixture to an excess of diethyl ether.

    • Filter the white precipitate, wash with diethyl ether, and dry under vacuum.

  • Polymerization and Crosslinking:

    • In a polymerization vessel, dissolve the synthesized 1-vinyl-3-nonylimidazolium bromide monomer in a suitable solvent (e.g., a mixture of ethanol and water).

    • Add divinylbenzene (DVB) as the crosslinking agent (typically 5-10 mol% with respect to the monomer).

    • Add azobisisobutyronitrile (AIBN) as the radical initiator (typically 1 mol% with respect to the monomer).

    • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

    • Seal the vessel and heat to 70°C for 24 hours to initiate polymerization.

    • The resulting crosslinked polymer will precipitate out of the solution.

    • Cool the mixture, filter the polymer, and wash extensively with ethanol and deionized water to remove any unreacted monomers and initiator.

    • Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

    • Grind the polymer into a fine powder and sieve to obtain a uniform particle size for adsorption experiments.

Characterization of the Polymer

The synthesized polymer should be characterized to confirm its structure and properties:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including the imidazole ring and the alkyl chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and porosity of the polymer particles.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Experimental Workflow for Heavy Metal Removal

The following protocols outline the procedures for evaluating the heavy metal removal efficiency of the synthesized this compound polymer using batch adsorption experiments.[10]

Diagram: Experimental Workflow

G cluster_prep Adsorbent & Adsorbate Preparation cluster_batch Batch Adsorption Experiments cluster_analysis Analysis & Data Processing synth Polymer Synthesis & Grinding exp_setup Add Polymer to Metal Solution in Flasks synth->exp_setup stock Prepare Heavy Metal Stock Solutions (e.g., Pb(NO₃)₂, CdCl₂) stock->exp_setup ph_adj Adjust pH exp_setup->ph_adj agitate Agitate at Constant Temperature ph_adj->agitate sampling Collect Samples at Different Time Intervals agitate->sampling separation Separate Polymer from Solution (Centrifugation/Filtration) sampling->separation analysis Analyze Residual Metal Concentration (AAS/ICP-OES) separation->analysis calc Calculate Adsorption Capacity (qₑ) and Removal Efficiency (%) analysis->calc modeling Apply Adsorption Isotherm & Kinetic Models calc->modeling

Caption: Workflow for batch adsorption studies of heavy metals.

Protocol: Batch Adsorption Studies

1. Preparation of Metal Ion Solutions:

  • Prepare 1000 mg/L stock solutions of the desired heavy metals (e.g., Pb²⁺, Cd²⁺, Cu²⁺) by dissolving their corresponding salts (e.g., Pb(NO₃)₂, CdCl₂·2.5H₂O, Cu(NO₃)₂·3H₂O) in deionized water.[1]

  • Prepare working solutions of desired concentrations by diluting the stock solutions.

2. General Batch Adsorption Procedure:

  • Add a known amount of the this compound polymer adsorbent (e.g., 0.05 g) to a series of flasks containing a fixed volume of the heavy metal solution (e.g., 50 mL) of a known initial concentration.[10]

  • Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.[11]

  • Seal the flasks and place them in a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a specified period.

  • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

  • Analyze the residual concentration of the heavy metal in the supernatant using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[12]

3. Investigating the Effect of pH:

  • Perform the batch adsorption experiment at different initial pH values (e.g., 2, 3, 4, 5, 6, 7) while keeping the adsorbent dose, initial metal concentration, contact time, and temperature constant. The optimal pH for heavy metal adsorption by imidazole-based polymers is often in the range of 5-7.[13][14]

4. Investigating the Effect of Contact Time (Kinetics):

  • Conduct the batch experiment at the optimal pH and take samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 240 minutes) until equilibrium is reached.[15] This helps in determining the equilibrium time and understanding the adsorption kinetics.

5. Investigating the Effect of Initial Concentration (Isotherms):

  • Vary the initial concentration of the heavy metal solution (e.g., 10, 25, 50, 100, 200 mg/L) while keeping the other parameters (pH, adsorbent dose, contact time, temperature) constant at their optimal values. This data is used to construct adsorption isotherms.

Data Analysis
  • Removal Efficiency (%):

    Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100

    where C₀ and Cₑ are the initial and equilibrium concentrations of the heavy metal (mg/L), respectively.

  • Adsorption Capacity at Equilibrium (qₑ, mg/g):

    qₑ = [(C₀ - Cₑ) * V] / m

    where V is the volume of the solution (L) and m is the mass of the adsorbent (g).[16]

  • Adsorption Kinetics: The experimental data can be fitted to kinetic models like the pseudo-first-order and pseudo-second-order models to understand the adsorption rate and mechanism. The pseudo-second-order model often provides a better fit for chemisorption processes.[10]

  • Adsorption Isotherms: The equilibrium data can be analyzed using isotherm models such as the Langmuir and Freundlich models to describe the relationship between the amount of adsorbed metal and its equilibrium concentration. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.

Mechanism of Heavy Metal Chelation

The primary mechanism for heavy metal removal by this compound polymers is chelation. The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons that can be donated to the vacant orbitals of a heavy metal ion, forming a coordinate covalent bond.[3] This interaction is a Lewis acid-base reaction, where the metal ion is the Lewis acid and the imidazole nitrogen is the Lewis base.

Diagram: Chelation Mechanism

G P1 ~CH₂-CH~ Im1 N-C | | C=N Nonyl1 C₉H₁₉ Metal M²⁺ Im1:s->Metal Coordination Bond P2 ~CH-CH₂~ Im2 N-C | | C=N Nonyl2 C₉H₁₉ Im2:n->Metal Coordination Bond

Caption: Chelation of a metal ion (M²⁺) by imidazole groups.

Performance Data

The following table summarizes representative adsorption capacities of imidazole-based polymers for various heavy metals. Note that these values can vary depending on the specific polymer structure, experimental conditions, and the nature of the aqueous matrix.

Heavy Metal IonAdsorbent TypeMax. Adsorption Capacity (mg/g)Optimal pHReference
Lead (Pb²⁺) Poly(1-vinylimidazole) grafted resin132.35.0[7]
Cadmium (Cd²⁺) Poly(1-vinylimidazole) grafted resin317.15.0[7]
Copper (Cu²⁺) Poly(1-vinylimidazole) grafted resin53.25.0[7]
Mercury (Hg²⁺) Imidazole-based polyimides37.97-8[13]
Chromium (Cr³⁺) Imidazole-based polyamides32.77-8[13]

Conclusion and Future Perspectives

Polymers functionalized with this compound represent a promising class of adsorbents for the effective removal of toxic heavy metals from contaminated water. The straightforward synthesis, high chelating capacity of the imidazole moiety, and the influence of the alkyl chain on the polymer's physical properties make them versatile materials for environmental remediation. The protocols provided in this application note offer a comprehensive framework for the synthesis, characterization, and evaluation of these polymers.

Future research should focus on optimizing the polymer architecture, such as controlling the porosity and surface area, to enhance adsorption kinetics and capacity. Furthermore, studies on the regeneration and reusability of these adsorbents are crucial for their practical and economic viability in large-scale applications. Investigating the performance of these polymers in complex industrial wastewater matrices will also be essential to validate their real-world applicability.

References

  • Soleimani, B., et al. (2017). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. Journal of the Mexican Chemical Society, 61(3).
  • Manzoor, U., et al. (2024). Progress and challenges in heterocyclic polymers for the removal of heavy metals from wastewater: a review. OAE Publishing Inc.
  • Cosmin, M., et al. (2025). Selective Adsorption of Heavy Metals by Renewable Complexing Polymer. Preprints.org.
  • Soleimani, B., et al. (2017). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. ResearchGate.
  • Akashi, M., et al. (2008). Synthesis of alkylated poly(1-vinylimidazole) for a new pH-sensitive DNA carrier. Nucleic Acids Symposium Series.
  • Chen, Y., et al. (2018). Efficient removal of heavy metal ions from aqueous solution by a novel poly (1-vinylimidazole) chelate resin. Polymer Bulletin.
  • Yamashita, A., et al. (2009). Synthesis and Characterization of Alkylated Poly(1-vinylimidazole) to Control the Stability of its DNA Polyion Complexes for Gene Delivery. Bioconjugate Chemistry.
  • El-Hamshary, H., et al. (2014). Removal of heavy metal using poly (N-vinyl imidazole)-grafted-carboxymethylated starch. International Journal of Biological Macromolecules.
  • Ulewicz, M., et al. (2019). Formulas of 1-alkylimidazoles. ResearchGate.
  • Pekel, N., et al. (2004). Separation of heavy metal ions by complexation on poly (N-vinyl imidazole) hydrogels. ResearchGate.
  • Lee, S. H., et al. (2005). Preparation of Poly(1-vinylimidazole)-Grafted Magnetic Nanoparticles and Their Application for Removal of Metal Ions. Journal of Applied Polymer Science.
  • Guo, X., et al. (2023). Magnetic Carbon Porous Polymer Prepared from a New Suspended Emulsion for the Absorption of Heavy Metal Ions. MDPI.
  • El-Hamshary, H., et al. (2014). Removal of heavy metal using poly (N-vinylimidazole)-grafted-carboxymethylated starch. ResearchGate.
  • Request PDF. (n.d.). adsorption of heavy metals. ResearchGate.
  • Ghasemzadeh, H., et al. (2020). Poly(N-vinyl imidazole)/nitrogen-doped graphene quantum dot nanocomposite hydrogel as an efficient metal ion adsorbent of aqueous systems. ResearchGate.
  • Lee, S. M., et al. (2017). Adsorption of Pb(II) and brilliant green dye onto geopolymer/zeolite hybrid composites. Science of The Total Environment.
  • Zhang, Q., et al. (2014). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry.
  • Stefania, R. A., et al. (2022). Simultaneous Removal of Heavy Metals (Cu, Cd, Cr, Ni, Zn and Pb) from Aqueous Solutions Using Thermally Treated Romanian Zeolitic Volcanic Tuff. PMC - NIH.
  • Yarkadas, G., et al. (2023). Synthesis and Characterization of Terpolymer Adsorbents Using Photopolymerization: Investigation of Heavy Metal Adsorption C. DergiPark.
  • Li, H., et al. (2020). Green and Superior Adsorbents Derived from Natural Plant Gums for Removal of Contaminants: A Review. NIH.
  • Tziritis, E., et al. (2023). Study of Potentially Toxic Metal Adsorption in a Polluted Acid and Alkaline Soil: Influence of Soil Properties and Levels of Metal Concentration. MDPI.
  • Al-Homaidan, A. A., et al. (2014). Competitive biosorption of lead, cadmium, copper, and arsenic ions using algae. PMC - NIH.
  • Singh, S., et al. (2021). Recent advancements in molecularly imprinted polymers for the removal of heavy metal ions and dyes. MOST Wiedzy.
  • Khalili, F., et al. (2015). Removal of Pb(II), Zn(II), Sn(II) and Cu(II) Ions from Aqueous Solutions by. Jordan Journal of Chemistry (JJC).
  • El-Sayed, M. Y., et al. (2023). New Hybrid Adsorbents Based on Polyaniline and Polypyrrole with Silicon Dioxide: Synthesis, Characterization, Kinetics, Equilibrium, and Thermodynamic Studies for the Removal of 2,4-Dichlorophenol. MDPI.
  • Al-jammal, N., et al. (2016). Recycled polymer/clay composites for heavy-metals adsorption. ResearchGate.
  • Gaina, C., et al. (2020). One-pot synthesis of poly(ionic liquid)s with 1,2,3-triazolium-based backbones via clickable ionic liquid monomers. NIH.
  • Li, Y., et al. (2020). Study on the adsorption behavior of cadmium, copper, and lead ions on the crosslinked polyethylenimine dithiocarbamate material. ResearchGate.

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Application Notes & Protocols: 1-Nonylimidazole as a Versatile Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Alkyl Imidazoles in Catalysis

In the landscape of transition metal catalysis, the ligand is not a mere spectator but a crucial architect of reactivity, selectivity, and stability. N-heterocyclic compounds, particularly imidazoles, have emerged as a cornerstone in ligand design. Their strong σ-donating properties and tunable steric profiles allow for the stabilization of metal centers and the modulation of catalytic activity.[1][2]

This guide focuses on 1-nonylimidazole , a member of the N-alkylimidazole family. The defining feature of this ligand is its C9 alkyl chain, which imparts distinct physicochemical properties compared to its short-chain analogues. This lipophilic tail significantly enhances solubility in non-polar organic solvents, a critical factor for homogeneous catalysis involving organic substrates.[3] Furthermore, this structural feature can influence the microenvironment around the catalytic center, potentially affecting substrate approach and product release.

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals. We will delve into the synthesis of this compound, the preparation of its key transition metal complexes, and detailed protocols for its application in high-impact catalytic transformations, including Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. The causality behind experimental choices is emphasized throughout, providing not just a "how-to" but a "why-to" for robust and reproducible results.

Section 1: The Ligand - Synthesis and Characterization of this compound

A thorough understanding of the ligand is paramount before its application in catalysis. This compound is a stable, colorless to pale yellow liquid at room temperature. Its properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₂₂N₂
Molecular Weight 194.32 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~295-297 °C

| Solubility | Soluble in most organic solvents (e.g., Toluene, THF, DCM, DMF, DMSO); Insoluble in water.[3] |

Protocol: Synthesis of this compound

This protocol describes a standard nucleophilic substitution reaction for the N-alkylation of imidazole.

Materials:

  • Imidazole

  • 1-Bromononane (or 1-Iodononane)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Toluene or Acetonitrile (as solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve imidazole (1.0 eq) and NaOH (1.2 eq, finely ground) in toluene.

    • Rationale: Toluene is a suitable solvent that allows for azeotropic removal of water formed during the deprotonation of imidazole. Using a strong base like NaOH is necessary to deprotonate the imidazole, forming the imidazolide anion, which is a potent nucleophile.

  • Alkylation: Add 1-bromononane (1.1 eq) to the suspension. Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating accelerates the Sₙ2 reaction between the imidazolide anion and the alkyl halide. A slight excess of the alkylating agent ensures complete consumption of the imidazole.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the sodium bromide salt and any excess base. Wash the filtrate with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: Filtration removes inorganic byproducts. The water and brine washes remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Characterization of this compound
  • ¹H NMR (CDCl₃): Expect characteristic peaks for the imidazole ring protons (singlets, ~7.5 ppm, ~7.0 ppm, ~6.9 ppm) and the nonyl chain (triplet for the CH₂ adjacent to the nitrogen, multiplets for the aliphatic backbone, and a terminal methyl triplet).

  • ¹³C NMR (CDCl₃): Signals corresponding to the three distinct carbons of the imidazole ring and the nine carbons of the alkyl chain.

  • FT-IR: Absence of the N-H stretch (broad peak ~3100-3300 cm⁻¹) seen in the starting imidazole. Presence of C-H stretches from the alkyl chain (~2850-2960 cm⁻¹).

  • Mass Spectrometry (ESI-MS): A prominent peak corresponding to the [M+H]⁺ ion at m/z = 195.18.

Section 2: Synthesis and Characterization of Metal Complexes

This compound readily coordinates with various transition metals to form stable complexes. These complexes are often the active pre-catalysts in catalytic reactions.

Protocol: Synthesis of a Palladium(II) Complex - [PdCl₂(this compound)₂]

This protocol outlines the synthesis of a common and versatile palladium(II) pre-catalyst.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous) or Ethanol

  • Diethyl ether

Procedure:

  • Preparation of Palladium Precursor: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), suspend PdCl₂ (1.0 eq) in anhydrous acetonitrile.

    • Rationale: PdCl₂ has low solubility. Using a coordinating solvent like acetonitrile helps to form a more reactive intermediate, [PdCl₂(MeCN)₂], facilitating ligand exchange.

  • Ligand Addition: Add this compound (2.1 eq) dropwise to the suspension while stirring vigorously.

    • Rationale: The N-donor of the imidazole displaces the weakly coordinating acetonitrile ligands to form the more stable palladium-imidazole complex. A slight excess of the ligand ensures complete reaction.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. A color change and the formation of a clear solution or a new precipitate is typically observed.

  • Isolation: Reduce the solvent volume under vacuum. Add diethyl ether to precipitate the complex.

    • Rationale: The complex is typically soluble in polar solvents like acetonitrile but insoluble in non-polar solvents like diethyl ether, allowing for its precipitation and isolation.

  • Purification: Filter the solid product, wash with small portions of cold diethyl ether, and dry under vacuum.

Characterization of the [PdCl₂(this compound)₂] Complex
  • ¹H NMR: Upon coordination to the paramagnetic Pd(II) center, the chemical shifts of the ligand's protons will change, typically shifting downfield.[4][5]

  • FT-IR: Look for shifts in the C=N and C=C stretching frequencies of the imidazole ring upon coordination to the metal center. New bands in the far-IR region (< 400 cm⁻¹) may correspond to Pd-N and Pd-Cl stretching vibrations.

  • Elemental Analysis: To confirm the stoichiometry of the complex (C, H, N content).

Section 3: Applications in Cross-Coupling Catalysis

The true utility of this compound is demonstrated in its performance in catalytic reactions. Its complexes with palladium are particularly effective for C-C bond formation.[6][7]

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[8][9] The this compound ligand helps to form a catalytically active, soluble, and stable palladium species.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation & Purification Flask 1. Add Aryl Halide, Boronic Acid, & Base to Flask Solvent 2. Add Solvent & Degas Flask->Solvent Catalyst 3. Add Pd-catalyst/Ligand solution Solvent->Catalyst Heat 4. Heat to Reaction Temperature Catalyst->Heat Monitor 5. Monitor by TLC/GC-MS Heat->Monitor Quench 6. Quench & Aqueous Workup Monitor->Quench Purify 7. Column Chromatography Quench->Purify Characterize 8. Characterize Product Purify->Characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • [Pd(OAc)₂] or the pre-synthesized [PdCl₂(this compound)₂]

  • This compound (if not using the pre-formed complex)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Toluene and Water (degassed)

Procedure:

  • Setup: To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Rationale: A slight excess of the boronic acid component is common to drive the reaction to completion. The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[8][10]

  • Catalyst Preparation (In Situ): In a separate vial, dissolve [Pd(OAc)₂] (0.01 mmol, 1 mol%) and this compound (0.022 mmol, 2.2 mol%) in 1 mL of toluene. Stir for 10 minutes.

    • Rationale: Generating the catalyst in situ is a common and convenient practice. A ligand-to-metal ratio of ~2:1 is typical for forming the active L₂Pd(0) species.

  • Reaction Execution: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the Schlenk flask containing the reagents. Purge the flask with an inert gas for 15 minutes. Add the catalyst solution via syringe.

    • Rationale: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. A small amount of water can sometimes accelerate the reaction.[9][11]

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Workup: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Results for Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid Product Typical Yield
4-Bromoanisole Phenylboronic acid 4-Methoxybiphenyl >90%
1-Bromo-4-(trifluoromethyl)benzene 4-Methylphenylboronic acid 4-Methyl-4'-(trifluoromethyl)biphenyl >85%

| 2-Bromopyridine | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)pyridine | >80% |

G L2Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) L2Pd0->OxAdd Oxidative Addition Trans L₂Pd(II)(Ar)(Ar') OxAdd->Trans Transmetalation Trans->L2Pd0 Reductive Elimination Product Ar-Ar' ArX Ar-X ArBOH Ar'B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction. L = this compound.

Heck-Mizoroki Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[12][13][14] The this compound ligand provides the necessary stability and electronic properties to the palladium catalyst for this transformation.

Materials:

  • Iodobenzene

  • Styrene

  • [Pd(OAc)₂]

  • This compound

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • DMF or Acetonitrile (anhydrous)

Procedure:

  • Setup: In a Schlenk tube, combine iodobenzene (1.0 mmol), [Pd(OAc)₂] (0.01 mmol, 1 mol%), and this compound (0.022 mmol, 2.2 mol%).

  • Reagent Addition: Add anhydrous DMF (4 mL), styrene (1.5 mmol), and Et₃N (1.5 mmol).

    • Rationale: An organic base like triethylamine is used to neutralize the HX generated during the reaction, regenerating the Pd(0) catalyst. DMF is a common polar aprotic solvent for Heck reactions.

  • Reaction: Seal the tube and heat to 100-120 °C for 6-18 hours.

  • Workup and Purification: After cooling, perform a standard aqueous workup as described in the Suzuki protocol. Purify the resulting stilbene derivative by column chromatography or recrystallization.

Section 4: Troubleshooting and Safety Considerations

  • Low or No Yield:

    • Cause: Deactivation of the catalyst by oxygen.

    • Solution: Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.

    • Cause: Inefficient base in Suzuki coupling.

    • Solution: Ensure the base (e.g., K₃PO₄) is finely powdered and dry. Cs₂CO₃ is a stronger, often more effective base.

    • Cause: Catalyst inhibition by N-heterocyclic substrates.

    • Solution: For substrates with acidic N-H groups, a stronger base or protection of the N-H group may be necessary.[15]

  • Formation of Homocoupling Byproducts:

    • Cause: (Aryl-Aryl): Side reaction in Suzuki coupling, often promoted by oxygen. (Alkene-Alkene): Can occur in Heck reactions.

    • Solution: Rigorous exclusion of air. Optimize reaction temperature and time.

  • Safety:

    • Palladium Compounds: Handle with care as they are potential irritants and sensitizers.

    • Boronic Acids: Can be irritants; handle in a fume hood.[11]

    • Solvents: Toluene, DMF, and Dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Conclusion

This compound stands out as a highly effective and versatile ligand for transition metal catalysis. Its long alkyl chain enhances solubility in common organic solvents, facilitating homogeneous reaction conditions and simplifying catalyst handling. The protocols detailed herein for Suzuki-Miyaura and Heck reactions provide a robust starting point for researchers aiming to construct complex molecular architectures. By understanding the rationale behind each experimental step, scientists can effectively troubleshoot and adapt these methods for a wide array of substrates, accelerating discovery in pharmaceuticals, materials science, and beyond.

References

  • Synthesis, Characterization and Antimicrobial Study of Some Transition Metal Complexes. (n.d.). SSRN.
  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. (2015). Molecules.
  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. (2015). Molecules.
  • Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. (2022). Molecules.
  • Magnetic Ionic Liquids Based On Transition-metal Complexes with N-Alkylimidazole Ligands. (2018). Dalton Transactions.
  • Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. (2022). Egyptian Journal of Chemistry.
  • Synthesis and characterization of several transition and non-transition metal complexes from substituted imidazole ligands and evaluation of their anti-bacterial activity. (2026). Bulletin of the Chemical Society of Ethiopia.
  • 1H NMR spectra for ligand and its metal complexes. (n.d.). ResearchGate.
  • The superimposed ¹H NMR spectra of (a) the free N-methylimidazole... (n.d.). ResearchGate.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Journal of Organic Chemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society.
  • A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (2019). Journal of Basrah Researches.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego Miramar College.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
  • Ligand design for cross-couplings: phosphines. (2024). YouTube.

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Application Notes and Protocols for Testing the Antimicrobial Activity of 1-Nonylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the antimicrobial efficacy of 1-Nonylimidazole. Imidazole derivatives are a significant class of heterocyclic compounds known for their broad-spectrum antimicrobial properties.[1][2][3] This guide details standardized protocols, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC), a subsequent assay to establish the Minimum Bactericidal Concentration (MBC), and the disk diffusion method for qualitative screening. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][5][6][7]

Introduction: The Rationale for Antimicrobial Susceptibility Testing of this compound

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[8][9] Imidazole-containing compounds have shown promise as potential therapeutic agents due to their activity against a wide range of pathogenic microbes.[1][2][10] this compound, a member of this class, requires rigorous evaluation of its antimicrobial profile.

The primary objectives of these protocols are:

  • To quantitatively determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism (MIC).

  • To determine the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum, thus establishing its bactericidal or bacteriostatic nature (MBC).[11][12][13][14]

  • To provide a qualitative and rapid assessment of antimicrobial activity using the disk diffusion method.[4]

Understanding the relationship between MIC and MBC is crucial; an agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12][15]

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.

This compound Hazard Profile:

  • Toxicity: May be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[16] Some imidazole derivatives are classified as fatal if swallowed, in contact with skin, or if inhaled.[17]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and oxidizing agents.[19][20]

All microbiological manipulations must be performed in a certified biosafety cabinet (BSC) using aseptic techniques to prevent contamination and ensure user safety.

Materials and Reagents

Test Compound and Media
  • This compound (CAS No. 53657-08-2)[21]

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)[5]

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • Tryptic Soy Agar (TSA) or other suitable solid medium

  • Sterile 0.9% saline solution

  • Sterile deionized water

Microbial Strains
  • Quality Control (QC) Strains:

    • Escherichia coli (ATCC 25922)

    • Staphylococcus aureus (ATCC 29213)

    • Pseudomonas aeruginosa (ATCC 27853)

  • Test Strains: Representative panel of Gram-positive and Gram-negative bacteria relevant to the intended application.

Equipment and Consumables
  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)[22]

  • Adhesive plate sealers or lids

  • Micropipettes and sterile tips

  • Sterile reagent reservoirs

  • Vortex mixer

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)[23][24]

  • Incubator (35 ± 2 °C)

  • Biosafety cabinet

  • Sterile Petri dishes (90 mm or 100 mm)

  • Sterile cotton swabs[4]

  • Sterile filter paper disks (6 mm diameter)

  • Forceps

  • Caliper or ruler for measuring zone diameters

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][25][26] The protocol is based on CLSI M07 guidelines.[7][27][28]

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare this compound Stock Solution D Perform Serial Dilutions of Compound in 96-Well Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to Final Concentration B->C E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate Plate (35°C, 16-20h) E->F G Visually Inspect for Turbidity (Growth) F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology
  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound and dissolve it in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 100X the highest desired test concentration).

    • Causality: DMSO is often used for compounds with low aqueous solubility. The concentration should be kept low (typically ≤1% in the final well) to avoid solvent-induced toxicity to the microbes.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies using a sterile loop or swab.[24]

    • Suspend the colonies in sterile saline.

    • Vortex thoroughly to create a homogenous suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[23][24] This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy.

    • Causality: A standardized inoculum is critical for reproducibility. A high inoculum density can lead to falsely elevated MIC values, while a low density can result in falsely low values.[23][29]

  • Inoculum Dilution:

    • Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 or 1:150 dilution of the 0.5 McFarland suspension into the final broth volume.

    • Use the diluted inoculum within 15-30 minutes of preparation.[4]

  • Plate Setup and Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only, no inoculum).[22]

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum (from step 4.2.3) to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plate with an adhesive film or lid to prevent evaporation.

    • Incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[22][26][30]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][13][31] This test is performed as a follow-up to the MIC assay.

Experimental Workflow: MBC Determination

MBC_Workflow A Perform MIC Assay (As per Protocol 1) B Select Wells at MIC, 2x MIC, 4x MIC, etc. A->B C Subculture Aliquots (10-100 µL) onto Non-selective Agar Plates B->C D Incubate Agar Plates (35°C, 18-24h) C->D E Count Colonies (CFU) on Each Plate D->E F Calculate % Kill vs. Initial Inoculum E->F G Determine MBC: Lowest Concentration with ≥99.9% Kill F->G

Caption: Workflow for MBC determination following an MIC assay.

Step-by-Step Methodology
  • Following MIC Determination:

    • Use the 96-well plate from the completed MIC assay.

  • Subculturing:

    • From the wells showing no visible growth (the MIC well and all wells with higher concentrations), aspirate a fixed volume (e.g., 10 µL or 100 µL).

    • Spread the aliquot evenly onto the surface of a fresh MHA plate. Ensure each plate is clearly labeled with the corresponding concentration from the MIC plate.

    • Causality: This step transfers any remaining viable bacteria to a nutrient-rich, antibiotic-free medium to allow for growth and subsequent enumeration.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • Reading and Interpreting Results:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the starting inoculum count.[11][13][14]

    • For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. If a 100 µL aliquot was plated, this corresponds to ≤50 colonies on the agar plate.

Protocol 3: Disk Diffusion Susceptibility Testing

The disk diffusion method is a qualitative or semi-quantitative technique that provides a rapid visual assessment of antimicrobial activity.[4] It is based on the principle that an antimicrobial-impregnated disk will create a concentration gradient in the agar, resulting in a zone of growth inhibition around the disk if the organism is susceptible.

Step-by-Step Methodology
  • Prepare MHA Plates:

    • Pour molten MHA into Petri dishes to a uniform depth of 4 mm ± 0.5 mm.[4]

    • Allow the agar to solidify and dry the surface before use.

  • Prepare Inoculum:

    • Prepare and standardize a bacterial inoculum to 0.5 McFarland turbidity as described in section 4.2.2.

  • Inoculate Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[4][23]

  • Prepare and Apply Disks:

    • Impregnate sterile 6 mm paper disks with a known amount of this compound solution. A range of concentrations should be tested.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, apply the disks firmly onto the surface of the inoculated agar plate.[4] Space them adequately to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

    • The size of the inhibition zone correlates with the susceptibility of the microorganism to the compound. A larger zone indicates greater activity.

Data Presentation and Interpretation

Results should be recorded systematically. The following tables provide examples for data presentation.

Table 1: Example MIC and MBC Results for this compound (µg/mL)
MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 2921316322Bactericidal
Escherichia coliATCC 25922645128Bacteriostatic
Pseudomonas aeruginosaATCC 27853128>512>4Tolerant/Bacteriostatic
Clinical Isolate 1 (MRSA)MRSA-0132642Bactericidal

Interpretation is based on the MBC/MIC ratio, where ≤4 is generally considered bactericidal.[15]

Table 2: Example Disk Diffusion Results for this compound
MicroorganismStrain IDDisk Content (µg)Zone of Inhibition (mm)
Staphylococcus aureusATCC 292133022
Escherichia coliATCC 259223014
Pseudomonas aeruginosaATCC 27853308
Clinical Isolate 1 (MRSA)MRSA-013019

References

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2015). European Committee on Antimicrobial Susceptibility Testing.
  • Giske, C. G., et al. (2022). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 28(11), 1438-1447.
  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD).
  • Antimicrobial Susceptibility Testing (AST): Introduction, Principle. (2023). Medical Notes.
  • CLSI-EUCAST Recommendations for Disk Diffusion Testing. (2019). Clinical and Laboratory Standards Institute.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma.
  • The CDS Antibiotic Susceptibility Test. (n.d.).
  • Disk Diffusion and Quality Control. (2026). EUCAST.
  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • MBC vs. MIC: What Every Drug Developer Should Know. (2024). Microbe Investigations.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024). CLSI.
  • Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX Denmark.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH.
  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (2012). ASM Journals.
  • M07-A8. (2009). Regulations.gov.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). MDPI.
  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2021). PMC - NIH.
  • 1 Preparation of inoculum (english). (2016). YouTube.
  • Antimicrobial activity of imidazoles. (n.d.). ResearchGate.
  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation.
  • Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. (2011). IGJPS.
  • Safety Data Sheet - RoCo Global (for 1-Butylimidazole). (2022).
  • Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. (2020). PMC.
  • Anticancer and antimicrobial properties of imidazolium based ionic liquids with salicylate anion. (2019). ResearchGate.
  • The study of honokiol as a natural product-based antimicrobial agent and its potential interaction with FtsZ protein. (2024). Frontiers.
  • Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance. (2020). PMC - NIH.

Sources

The Role of 1-Nonylimidazole in Advancing Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Imidazolium-Based Ionic Liquids in Pharmaceutics

The pursuit of enhanced therapeutic efficacy with minimal side effects has driven significant innovation in drug delivery. A key challenge remains the effective transport of active pharmaceutical ingredients (APIs) across biological barriers, most notably the skin. In this context, ionic liquids (ILs) have emerged as a promising class of materials.[1][2] ILs are organic salts with melting points below 100°C, and their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them highly versatile.[1][2] Among these, 1-nonylimidazole, an imidazolium-based ionic liquid, is gaining attention for its potential to revolutionize topical and transdermal drug delivery.

This guide provides a comprehensive overview of the applications of this compound in the development of advanced drug delivery systems. We will delve into its role as a potent penetration enhancer and explore its emerging utility in the formulation of drug-loaded nanoparticles. The protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively harness the potential of this compound.

Part 1: this compound as a Transdermal Penetration Enhancer

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the passive diffusion of most therapeutic agents. Chemical penetration enhancers are compounds that reversibly disrupt the highly ordered structure of the stratum corneum, thereby facilitating drug permeation.[1] Imidazolium-based ionic liquids, including this compound, have demonstrated significant potential in this area.[1][2]

Mechanism of Action: Disrupting the Stratum Corneum Barrier

The primary mechanism by which this compound enhances skin permeation is through the fluidization of the intercellular lipid matrix of the stratum corneum. The amphiphilic nature of the this compound cation, with its polar imidazolium head and nonpolar nonyl tail, allows it to insert into the lipid bilayers. This insertion disrupts the tight packing of the lipids, creating more fluid regions and thereby increasing the permeability of the skin to co-administered drugs.

Diagram 1: Proposed Mechanism of this compound as a Penetration Enhancer

cluster_0 Normal Stratum Corneum cluster_1 Stratum Corneum with this compound Lipid Bilayer 1 Highly Ordered Lipid Bilayer Poor Penetration Poor Penetration Lipid Bilayer 1->Poor Penetration Disrupted Bilayer Disrupted and Fluidized Lipid Bilayer Enhanced Penetration Enhanced Penetration Disrupted Bilayer->Enhanced Penetration NIM This compound Molecules NIM->Disrupted Bilayer Insertion and Disruption Drug Molecule Drug Molecule Drug Molecule->Lipid Bilayer 1 Low Permeability Drug Molecule->Disrupted Bilayer Increased Permeability Skin Preparation Skin Preparation Cell Assembly Cell Assembly Skin Preparation->Cell Assembly Formulation Application Formulation Application Cell Assembly->Formulation Application Sampling Sampling Formulation Application->Sampling HPLC Analysis HPLC Analysis Sampling->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis cluster_0 Nanoparticle Core Polymeric Core (PLGA + Drug) Stabilizer This compound Core->Stabilizer Stabilizing Layer

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Application Notes and Protocols: Techniques for Copolymerization of 1-Nonylimidazole Derivatives with Other Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polymeric ionic liquids (PILs) derived from imidazole-based monomers have garnered significant attention from researchers in drug development, materials science, and biotechnology. Their unique properties, including high ionic conductivity, thermal stability, and tunable solubility, make them ideal candidates for a wide range of applications such as gene delivery, antimicrobial coatings, and stimuli-responsive materials. This guide provides detailed application notes and protocols for the copolymerization of a functionalized 1-nonylimidazole derivative, specifically 1-vinyl-3-nonylimidazolium bromide, with other monomers.

The presence of the nonyl group imparts significant hydrophobicity, influencing the self-assembly and solubility of the resulting copolymers, which can be critical for drug delivery systems and other biomedical applications. This document will delve into the synthesis of the vinylimidazolium monomer followed by comprehensive protocols for both free-radical and controlled radical copolymerization techniques.

Monomer Synthesis: 1-Vinyl-3-nonylimidazolium Bromide

Before polymerization, the non-polymerizable this compound must be functionalized with a polymerizable group. A common and effective strategy is the introduction of a vinyl group, creating a vinylimidazolium salt. This section details the synthesis of 1-vinyl-3-nonylimidazolium bromide.

Synthesis Workflow

A 1-Vinylimidazole C Reaction in Acetonitrile A->C B 1-Bromononane B->C D Stirring at 70°C for 48h C->D E Precipitation in Diethyl Ether D->E F Vacuum Drying E->F G 1-Vinyl-3-nonylimidazolium Bromide F->G

Caption: Synthesis of 1-vinyl-3-nonylimidazolium bromide.

Protocol: Synthesis of 1-Vinyl-3-nonylimidazolium Bromide
  • Reactant Preparation: In a round-bottom flask, dissolve 1-vinylimidazole (1 equivalent) in anhydrous acetonitrile.

  • Addition of Alkyl Halide: Add 1-bromononane (1.1 equivalents) to the solution. The slight excess of the alkyl halide ensures complete conversion of the 1-vinylimidazole.

  • Reaction: Stir the mixture at 70°C for 48 hours under a nitrogen atmosphere to prevent side reactions.

  • Purification: After cooling to room temperature, precipitate the product by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the white precipitate by filtration and wash it several times with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified 1-vinyl-3-nonylimidazolium bromide under vacuum at 40°C for 24 hours.

  • Characterization: Confirm the structure and purity of the monomer using ¹H NMR and FTIR spectroscopy.

Free-Radical Copolymerization

Free-radical polymerization is a robust and widely used method for copolymerizing vinyl monomers. This technique is suitable for a broad range of comonomers and is relatively simple to implement.

General Workflow for Free-Radical Copolymerization

A Monomers (1-Vinyl-3-nonylimidazolium bromide + Comonomer) C Degassing (Freeze-Pump-Thaw Cycles) A->C B Solvent & Initiator (AIBN) B->C D Polymerization at 70°C C->D E Precipitation & Purification D->E F Copolymer E->F

Caption: Free-radical copolymerization workflow.

Protocol: Free-Radical Copolymerization with Methyl Methacrylate (MMA)

This protocol describes the copolymerization of 1-vinyl-3-nonylimidazolium bromide (VNB) with methyl methacrylate (MMA).

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve VNB (e.g., 1.0 g) and MMA (e.g., 1.0 g) in a suitable solvent such as dimethylformamide (DMF).

  • Initiator Addition: Add the free-radical initiator, azobisisobutyronitrile (AIBN), to the monomer solution (typically 1 mol% with respect to the total moles of monomers).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).

  • Termination and Precipitation: Cool the reaction to room temperature and precipitate the copolymer by pouring the solution into a non-solvent (e.g., diethyl ether).

  • Purification: Filter the precipitate and redissolve it in a minimal amount of a good solvent (e.g., DMF or chloroform) and re-precipitate. Repeat this process twice to ensure the removal of unreacted monomers and initiator fragments.[1]

  • Drying: Dry the purified copolymer under vacuum at 50°C until a constant weight is achieved.

  • Characterization: Analyze the copolymer composition using ¹H NMR, determine the molecular weight and polydispersity by gel permeation chromatography (GPC), and assess thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

ParameterConditionRationale
Solvent DMF, DMSO, ChloroformShould dissolve both monomers and the resulting copolymer.
Initiator AIBN, Benzoyl PeroxideChosen based on the desired polymerization temperature and solvent.
Temperature 60-80°CSufficient to cause the decomposition of the initiator and initiate polymerization.
Monomer Ratio VariableDetermines the composition and properties of the final copolymer.

Controlled Radical Polymerization: RAFT

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers.[2][3][4][5]

General Workflow for RAFT Copolymerization

A Monomers & RAFT Agent C Degassing A->C B Solvent & Initiator B->C D Polymerization C->D E Chain Extension (Optional for Block Copolymers) D->E F Purification E->F G Well-defined Copolymer F->G

Caption: RAFT copolymerization workflow.

Protocol: RAFT Copolymerization to form Block Copolymers

This protocol outlines the synthesis of a block copolymer of poly(1-vinyl-3-nonylimidazolium bromide) and another monomer, for example, N-isopropylacrylamide (NIPAM), which is known for its thermoresponsive properties.

Step 1: Synthesis of a Poly(NIPAM) Macro-RAFT Agent
  • Reaction Setup: In a Schlenk flask, dissolve NIPAM, a suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and AIBN in a solvent like 1,4-dioxane.

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture at 70°C for a predetermined time to achieve a specific molecular weight.

  • Purification: Precipitate the resulting poly(NIPAM) macro-RAFT agent in cold diethyl ether, filter, and dry under vacuum.

Step 2: Chain Extension with 1-Vinyl-3-nonylimidazolium Bromide
  • Reaction Setup: In a Schlenk flask, dissolve the purified poly(NIPAM) macro-RAFT agent, 1-vinyl-3-nonylimidazolium bromide, and a small amount of AIBN in a suitable solvent (e.g., DMF).

  • Degassing: Deoxygenate the solution with three freeze-pump-thaw cycles.

  • Polymerization: Heat the mixture at 70°C for the desired time to allow for the growth of the second block.

  • Purification: Precipitate the final block copolymer in a non-solvent, filter, and dry under vacuum.

  • Characterization: Confirm the block copolymer structure and composition using ¹H NMR and GPC. The GPC trace should show a clear shift to a higher molecular weight with a retained low polydispersity compared to the macro-RAFT agent.

ParameterConditionRationale
RAFT Agent Xanthates, Dithiobenzoates, TrithiocarbonatesThe choice of RAFT agent is crucial for controlling the polymerization of vinylimidazolium salts.[2]
Solvent DMF, 1,4-Dioxane, AcetonitrileMust be compatible with the monomers, RAFT agent, and the resulting polymer blocks.
[Monomer]:[RAFT]:[Initiator] Typically 100:1:0.1 to 500:5:1This ratio is key to controlling the molecular weight and polydispersity of the polymer.

Characterization of Copolymers

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the copolymers.

TechniqueInformation Obtained
¹H NMR Spectroscopy Copolymer composition, monomer conversion.
FTIR Spectroscopy Presence of functional groups from both monomers.
Gel Permeation Chromatography (GPC/SEC) Molecular weight (Mn, Mw) and polydispersity index (PDI).
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).

Applications in Drug Development

Copolymers containing 1-vinyl-3-nonylimidazolium bromide are promising for various drug development applications due to the unique properties imparted by the ionic liquid and the long alkyl chain.

  • Drug Delivery Vehicles: The amphiphilic nature of these copolymers can lead to the formation of micelles in aqueous solutions, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

  • Antimicrobial Agents: Imidazolium-based polymers are known for their antimicrobial properties. The long nonyl chain can enhance the interaction with bacterial cell membranes, potentially leading to increased efficacy.[1]

  • Gene Delivery: The cationic nature of the imidazolium groups allows for the complexation with negatively charged genetic material like DNA and siRNA, facilitating their delivery into cells.

Conclusion

The copolymerization of 1-vinyl-3-nonylimidazolium bromide with other monomers offers a versatile platform for the development of advanced functional polymers. Both free-radical and controlled radical polymerization techniques, such as RAFT, can be effectively employed to synthesize a wide range of copolymers with tailored properties. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists to explore the potential of these materials in drug development and other biomedical applications.

References

  • Ionic liquids and ionic liquid crystals of vinyl functionalized imidazolium salts.
  • Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. Request PDF. [Link]
  • RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. Sci-Hub. [Link]
  • From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. PMC - NIH. [Link]
  • RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. Request PDF. [Link]
  • RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. R Discovery. [Link]
  • RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers.

Sources

Introduction: The Role of Imidazole Derivatives in Corrosion Mitigation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application and evaluation of 1-Nonylimidazole as a corrosion inhibitor, tailored for researchers and chemical development professionals.

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, from infrastructure and transportation to energy and manufacturing. The use of organic corrosion inhibitors is a primary strategy for mitigating this costly phenomenon.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[2][3]

Among the various classes of organic inhibitors, imidazole derivatives have garnered substantial attention due to their efficacy, particularly in acidic environments.[4][5] These heterocyclic compounds contain nitrogen atoms with lone-pair electrons, which serve as active centers for adsorption onto metal surfaces.[6][7]

This guide focuses on This compound , a promising candidate within this class. Its molecular structure features a hydrophilic imidazole head, containing the active nitrogen centers for surface binding, and a long hydrophobic nonyl tail. This amphiphilic nature is hypothesized to enhance the formation of a dense, stable, and water-repellent protective film on the metal substrate. While specific literature on this compound is emerging, its evaluation follows well-established protocols for analogous long-chain alkyl-substituted imidazoles.[8]

This document provides a comprehensive overview of the proposed inhibition mechanism of this compound and details the critical experimental protocols required to rigorously evaluate its performance.

Part 1: Proposed Mechanism of Corrosion Inhibition

The effectiveness of this compound as a corrosion inhibitor is predicated on its ability to adsorb onto the metal surface and form a persistent protective layer. The mechanism is believed to involve a combination of physical and chemical adsorption processes.[8][9]

  • Initial Interaction: In a corrosive aqueous environment (e.g., an acidic solution), the metal surface possesses an electrical charge. The imidazole ring, containing two nitrogen atoms, can become protonated. This allows for an initial electrostatic interaction (physisorption) between the positively charged inhibitor molecule and the charged metal surface.

  • Chemisorption and Film Formation: The primary inhibitory action stems from the coordination bonds formed between the lone-pair electrons of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of the metal atoms (chemisorption).[7] This process is more stable and leads to the formation of a robust inhibitor film.

  • Hydrophobic Barrier: The outward-oriented nonyl chains create a dense, non-polar layer. This hydrophobic barrier effectively displaces water and corrosive species (like chloride and hydronium ions) from the metal surface, further preventing electrochemical reactions.[8]

The overall process results in a mixed-type inhibition, meaning this compound interferes with both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[6][10]

G cluster_0 Corrosive Environment (e.g., H+, Cl-, H2O) cluster_1 Metal Substrate cluster_2 This compound Action Corrosive_Species Corrosive Species Metal Metal Surface (e.g., Steel) Corrosive_Species->Metal Corrosion Attack Inhibitor This compound (Aqueous Phase) Adsorption Adsorption via N-atoms (Chemisorption) Inhibitor->Adsorption Step 1: Surface Binding Adsorption->Metal Step 2: Film Formation Barrier Formation of Hydrophobic Nonyl Chain Barrier Adsorption->Barrier Step 3: Molecular Orientation Barrier->Corrosive_Species Blocks Attack G Prep 1. Sample Preparation (Metal Coupons) WeightLoss 2. Weight Loss Test (Gravimetric Screening) Prep->WeightLoss Electrochem 3. Electrochemical Cell Setup Prep->Electrochem Analysis 6. Data Analysis & Interpretation (Calculate IE%) WeightLoss->Analysis PDP 4a. Potentiodynamic Polarization (PDP) (Determine Inhibition Type) Electrochem->PDP EIS 4b. Electrochemical Impedance Spectroscopy (EIS) (Interface Characterization) Electrochem->EIS Surface 5. Surface Analysis (SEM, XPS) PDP->Surface Post-Test PDP->Analysis EIS->Surface Post-Test EIS->Analysis

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1-Nonylimidazole: A Versatile Lipophilic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1-Nonylimidazole

This compound emerges as a significant heterocyclic building block in organic synthesis, distinguished by its unique bifunctional nature. It combines a nucleophilic imidazole core with a long, lipophilic nonyl chain. This structural amalgamation imparts distinct physicochemical properties, rendering it a valuable precursor for a range of applications, from the synthesis of specialized ionic liquids and functionalized materials to its role as a catalyst and ligand in organic transformations. The nonyl group, in particular, enhances solubility in nonpolar organic solvents and introduces steric and electronic modifications to the imidazole ring, thereby influencing the reactivity and properties of its derivatives.

This technical guide provides an in-depth exploration of this compound's utility in organic synthesis. It is designed for researchers, scientists, and professionals in drug development and materials science, offering detailed application notes, experimental protocols, and mechanistic insights to facilitate its effective integration into synthetic workflows.

Core Applications of this compound

The versatility of this compound stems from the reactivity of the imidazole ring, which can be readily functionalized at its nitrogen and carbon atoms, and the modifying influence of the nonyl substituent. Key application areas include:

  • Synthesis of Imidazolium-Based Ionic Liquids: The quaternization of the N-3 nitrogen of this compound is a direct route to a diverse array of 1-nonylimidazolium salts, which are a class of ionic liquids (ILs). The long nonyl chain significantly influences the physical properties of these ILs, such as melting point, viscosity, and thermal stability.[1][2]

  • Catalysis in Organic Reactions: Analogous to simpler N-alkylimidazoles like 1-methylimidazole, this compound can function as a potent nucleophilic catalyst.[3][4] Its efficacy is particularly noted in acylation and silylation reactions, where it can surpass traditional catalysts. The nonyl group can modulate its catalytic activity and selectivity.

  • Functionalized Materials and Polymers: The imidazole moiety of this compound can be incorporated into polymeric structures to create functional materials. For instance, it can be a monomer for the synthesis of poly(ionic liquid)s or ionenes, where the nonyl group can influence the material's mechanical and thermal properties.

  • Ligands in Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal centers, making this compound and its derivatives valuable ligands in coordination chemistry and catalysis.[5] The lipophilic nonyl chain can enhance the solubility of the resulting metal complexes in organic media.

Application Notes & Protocols

Synthesis of 1-Alkyl-3-nonylimidazolium Bromide Ionic Liquids

Application Note: this compound is a key precursor in the synthesis of 1,3-dialkylimidazolium salts, a major class of ionic liquids. The synthesis is typically a bimolecular nucleophilic substitution (SN2) reaction between this compound and an alkyl halide.[6] This quaternization reaction can be performed neat or in a solvent and may be accelerated by microwave irradiation. The resulting imidazolium halide can then undergo anion exchange to generate a wide variety of ILs with tailored properties.

Experimental Protocol: Synthesis of 1-Butyl-3-nonylimidazolium Bromide

  • Materials:

    • This compound

    • 1-Bromobutane

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and 1-bromobutane (1.2 eq).

    • Heat the reaction mixture at 70-80 °C with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The product, a viscous liquid, may solidify upon cooling.

    • Wash the crude product with ethyl acetate (3 x 20 mL) to remove any unreacted starting materials. Decant the ethyl acetate layer.

    • Dry the resulting ionic liquid under vacuum at 60-70 °C for several hours to remove any residual solvent.

    • The final product, 1-butyl-3-nonylimidazolium bromide, should be stored in a desiccator to prevent moisture absorption.

Data Summary:

ProductMolecular FormulaMolecular Weight ( g/mol )Physical State
1-Butyl-3-nonylimidazolium BromideC₁₆H₃₁BrN₂331.34Viscous liquid to solid

Logical Workflow for Ionic Liquid Synthesis

G cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification cluster_product Product nonylimidazole This compound reaction Quaternization (S_N2) 70-80 °C, 24-48h nonylimidazole->reaction bromobutane 1-Bromobutane bromobutane->reaction washing Washing with Ethyl Acetate reaction->washing drying Vacuum Drying washing->drying ionic_liquid 1-Butyl-3-nonylimidazolium Bromide drying->ionic_liquid

Caption: Workflow for the synthesis of a 1-nonylimidazolium-based ionic liquid.

This compound as a Catalyst for Acylation Reactions

Application Note: this compound serves as an effective nucleophilic catalyst for the acylation of alcohols, a fundamental transformation in organic synthesis.[3] It operates by forming a highly reactive N-acylimidazolium intermediate, which is then attacked by the alcohol. The lipophilic nonyl chain can enhance its solubility in nonpolar reaction media.

Experimental Protocol: Acylation of Benzyl Alcohol with Acetic Anhydride

  • Materials:

    • Benzyl alcohol

    • Acetic anhydride

    • This compound (catalyst)

    • Dichloromethane (solvent)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of benzyl alcohol (1.0 eq) in dichloromethane, add this compound (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford benzyl acetate.

Mechanistic Rationale

G cluster_step1 Step 1: Formation of Reactive Intermediate cluster_step2 Step 2: Nucleophilic Attack node1 node1 node2 node2 node1->node2 Nucleophilic Attack by Alcohol

Caption: Catalytic cycle of this compound in acylation reactions.

Functionalization of the Imidazole Ring

Application Note: The imidazole ring of this compound can be further functionalized, for example, through C-H arylation, to introduce additional structural diversity. This allows for the synthesis of more complex molecules with potentially interesting biological or material properties. Palladium-catalyzed direct C-H arylation is a powerful tool for this purpose.

Experimental Protocol: Palladium-Catalyzed C2-Arylation of this compound

  • Materials:

    • This compound

    • Aryl bromide (e.g., 4-bromotoluene)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Potassium carbonate (K₂CO₃)

    • Dimethylacetamide (DMA) (solvent)

  • Procedure:

    • In a reaction vial, combine this compound (1.0 eq), the aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the vial with an inert gas (e.g., argon).

    • Add anhydrous dimethylacetamide.

    • Heat the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound stands as a valuable and versatile building block in organic synthesis. Its unique combination of a reactive imidazole core and a lipophilic nonyl chain opens avenues for the creation of novel ionic liquids, the development of efficient catalytic systems, and the synthesis of functional materials. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and harness the full potential of this intriguing molecule in their synthetic endeavors.

References

  • Application Notes and Protocols: The Use of 1-Methylimidazole as a Catalyst in Organic Synthesis - Benchchem.
  • (PDF) Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone - ResearchGate.
  • Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines | Request PDF - ResearchGate.
  • Applications of 4-Nonylaniline in Organic Synthesis: A Detailed Overview for Researchers - Benchchem.
  • Versatile and Scalable Method for Producing N-Functionalized Imidazoles - ResearchGate.
  • 1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines - MDPI.
  • Applications of Ionic Liquids in Organic Synthesis - SciSpace.
  • Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
  • Application Notes and Protocols for the Functionalization of the 2,5-dibutyl-1H-imidazole Ring - Benchchem.
  • Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes - PMC - NIH.
  • An Overview of the Applications of Ionic Liquids as Catalysts and Additives in Organic Chemical Reactions | Request PDF - ResearchGate.
  • Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants - MDPI.
  • Organic-inorganic hybrids of imidazole complexes of zinc (II) for catalysts in the glycerolysis of urea - PubMed.

Sources

Application Notes & Protocols: Creating Functional Coatings with 1-Nonylimidazole-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Imidazole-Based Polymers in Advanced Coatings

The imidazole functional group is a cornerstone of innovation in material science, offering a unique combination of properties that make it exceptionally valuable for the development of high-performance functional coatings.[1] The nitrogen-containing heterocyclic ring of imidazole can engage in a variety of biophysical and chemical interactions, including hydrogen bonding and the formation of coordination complexes with metal ions like copper and zinc.[2][3] When incorporated into a polymer backbone, specifically as a 1-nonylimidazole monomer, these characteristics are translated into a durable and processable material. The 'nonyl' alkyl chain imparts hydrophobicity, enhancing compatibility with common coating binders and improving barrier properties.

This guide provides an in-depth exploration of the synthesis, formulation, and application of this compound-based polymers. We will detail protocols for creating three distinct types of functional coatings: anti-corrosion, anti-fouling, and antimicrobial. Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage these versatile polymers in their work. We will delve into the underlying mechanisms, provide step-by-step experimental procedures, and outline the industry-standard performance validation tests that ensure trustworthiness and efficacy.

Section 1: Synthesis of Poly(this compound)

The foundation of any functional coating is a well-defined polymer. This section details the synthesis of poly(this compound) via free-radical polymerization. This method is robust, scalable, and allows for control over molecular weight by adjusting reaction parameters.

Mechanism of Free-Radical Polymerization

Free-radical polymerization is a chain-growth process involving three key stages: initiation, propagation, and termination. An initiator, such as Azobisisobutyronitrile (AIBN), is thermally decomposed to generate free radicals. These radicals attack the vinyl group of the this compound monomer, initiating the polymerization. The process continues as the newly formed radical chain end adds more monomer units (propagation) until two radicals combine to terminate the chain.

Experimental Workflow: Polymer Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer This compound Monomer ReactionVessel Schlenk Flask Monomer->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Initiator AIBN Initiator Initiator->ReactionVessel Degas Degas with N2 (3 Freeze-Pump-Thaw Cycles) ReactionVessel->Degas Polymerization Heat to 70°C (24 hours under N2) Degas->Polymerization Cool Cool to Room Temp. Polymerization->Cool Precipitate Precipitate in Cold Hexane Cool->Precipitate Filter Filter Precipitate Precipitate->Filter Dry Dry in Vacuum Oven (40°C, 24 hours) Filter->Dry FinalPolymer Pure Poly(this compound) Dry->FinalPolymer

Caption: Workflow for the synthesis of poly(this compound).

Detailed Protocol: Synthesis of Poly(this compound)

Materials:

  • This compound monomer

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene (solvent)

  • Hexane (non-solvent for precipitation)

  • Schlenk flask and nitrogen line

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactant Preparation: In a 250 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 g, 51.5 mmol) in 100 mL of anhydrous toluene.

  • Initiator Addition: Add AIBN (e.g., 0.085 g, 0.515 mmol, for a 100:1 monomer-to-initiator ratio).

    • Scientist's Note: The monomer-to-initiator ratio is a key parameter for controlling the polymer's molecular weight. A higher ratio generally leads to a higher molecular weight.

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction. After the final cycle, backfill the flask with nitrogen.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C. Allow the reaction to proceed for 24 hours under a nitrogen atmosphere with constant stirring. The solution will become more viscous as the polymer forms.

  • Termination & Precipitation: After 24 hours, stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Slowly pour the viscous polymer solution into a beaker containing 800 mL of cold hexane while stirring vigorously. The polymer will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated polymer by vacuum filtration. Wash the solid with fresh cold hexane (2 x 50 mL). Dry the purified poly(this compound) in a vacuum oven at 40°C for 24 hours to remove residual solvents.

Polymer Characterization
ParameterMethodTypical Expected Results
Chemical Structure FTIR, ¹H NMRConfirmation of polymer structure, absence of vinyl peaks.
Molecular Weight Gel Permeation Chromatography (GPC)Mₙ ≈ 10,000-50,000 g/mol , Polydispersity Index (PDI) ≈ 1.5-2.5.
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition temperature > 250°C.

Section 2: Application in Anti-Corrosion Coatings

Imidazole derivatives are highly effective corrosion inhibitors, particularly for carbon steel and copper alloys.[4][5] They function by adsorbing onto the metal surface, forming a protective, hydrophobic barrier that prevents corrosive species from reaching the substrate.

Mechanism of Corrosion Inhibition

The lone pair of electrons on the nitrogen atoms in the imidazole ring facilitates strong adsorption onto the metal surface.[4] This process, which can be a combination of physisorption and chemisorption, creates a dense molecular layer.[6] This layer acts as a physical barrier, isolating the metal from electrolytes, oxygen, and chloride ions, thereby mitigating both anodic and cathodic corrosion reactions.

Caption: Mechanism of corrosion inhibition by the polymer coating.

Protocol: Coating Formulation and Application

Materials:

  • Poly(this compound) (synthesized in Section 1)

  • Epoxy resin (binder, Part A)

  • Polyamide curing agent (hardener, Part B)

  • Xylene/Butanol blend (solvent)

  • Q-panel steel substrates

Procedure:

  • Polymer Solution: Dissolve 2 g of poly(this compound) into 20 mL of the xylene/butanol solvent blend.

  • Coating Formulation: To the polymer solution, add 50 g of epoxy resin (Part A) and stir until homogeneous. Then, add 25 g of the polyamide curing agent (Part B) and mix thoroughly for 5 minutes.

    • Scientist's Note: The ratio of epoxy to curing agent should follow the manufacturer's specifications. The imidazole polymer is added as a functional additive, typically at 1-5% by weight of the total resin solids.

  • Substrate Preparation: Degrease Q-panel steel substrates with acetone, followed by ethanol, and dry completely.

  • Application: Apply the formulated coating to the prepared steel panels using a drawdown bar or spray application to achieve a consistent dry film thickness (DFT) of ~75 µm.

  • Curing: Allow the coated panels to cure at ambient temperature for 7 days before testing.

Protocol: Performance Evaluation
2.3.1. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to evaluate the barrier properties of a coating.[4][7]

  • Setup: Use a three-electrode cell with the coated panel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The electrolyte is a 3.5 wt.% NaCl solution.

  • Procedure: After immersing the panel for 1 hour to stabilize, apply a sinusoidal AC voltage (10 mV amplitude) over a frequency range of 100 kHz to 10 mHz.

  • Data Analysis: Model the data using an equivalent electrical circuit. The key parameter is the polarization resistance (Rp) or charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A high Rp value (e.g., >10⁸ Ω·cm²) indicates excellent corrosion protection.

2.3.2. Salt Spray (Fog) Test (ASTM B117)

This accelerated corrosion test assesses coating durability in a harsh, corrosive environment.[8]

  • Scribing: Scribe an 'X' through the coating to the metal substrate on each panel.

  • Exposure: Place the panels in a salt spray chamber set to 35°C, where they are exposed to a continuous fog of 5% NaCl solution.[9]

  • Evaluation: Periodically inspect the panels (e.g., at 24, 48, 100, 250, and 500 hours). Evaluate the degree of blistering, rusting, and creepage (corrosion undercutting) from the scribe according to ASTM D1654. A creepage of less than 2 mm after 500 hours is generally considered good performance.

TestStandardKey MetricTarget Performance
EIS ASTM G106Polarization Resistance (Rp)> 10⁸ Ω·cm²
Salt Spray ASTM B117[8]Scribe Creepage< 2 mm after 500 hours

Section 3: Application in Anti-Fouling Coatings

Marine biofouling is a significant problem for submerged structures, increasing drag and fuel consumption on ships.[3] Imidazole-based polymers can create surfaces that deter the settlement of marine organisms.

Mechanism of Anti-Fouling Action

The anti-fouling mechanism of imidazole-based coatings is often multi-faceted. It can involve creating a low-surface-energy, hydrophobic surface that makes it difficult for organisms to adhere firmly (a "foul-release" mechanism). Additionally, imidazole groups can chelate copper ions, which are potent biocides, from the seawater or from co-formulants like copper oxide, creating a biocidal micro-environment at the coating surface without the rapid leaching associated with traditional biocidal paints.[2][3]

Protocol: Coating Formulation and Application

Materials:

  • Poly(this compound)

  • Self-polishing copolymer (SPC) binder (e.g., a silyl acrylate)

  • Cuprous oxide (Cu₂O) (optional biocide)

  • Xylene (solvent)

  • Acrylic panels

Procedure:

  • Formulation: In a high-shear mixer, blend the SPC binder, xylene, and poly(this compound) (5% w/w of total solids). If creating a biocidal coating, slowly add cuprous oxide.

  • Application: Apply the formulated paint to acrylic panels.

  • Curing: Allow the panels to cure for 7 days at ambient temperature.

Protocol: Performance Evaluation
3.3.1. Static Immersion Test (ASTM D3623 / D6990)

This real-world test evaluates performance in a natural marine environment.[10]

  • Deployment: Mount the coated panels, along with uncoated control panels, on a raft submerged in a marine location with known high fouling pressure.

  • Inspection: Inspect the panels monthly for at least 6 months during the fouling season.[11]

  • Evaluation: Photograph the panels and assess the percentage of the surface covered by different types of fouling (slime, algae, barnacles). A fouling resistance (FR) rating can be used, where FR 100 indicates no fouling.[10]

3.3.2. Laboratory Algal Spore Settlement Assay

This screening assay provides a rapid assessment of a coating's ability to inhibit the initial stages of biofouling.[11]

  • Organism Culture: Culture a relevant marine alga, such as Ulva linza.

  • Assay: Place coated slides in a multi-well plate. Add a suspension of algal spores to each well and incubate for 48 hours under appropriate light and temperature conditions.

  • Quantification: Gently wash the slides to remove unsettled spores. Using fluorescence microscopy, count the number of settled, viable spores per unit area. Compare the settlement on the test coating to a standard (e.g., glass slide). A significant reduction in spore settlement indicates effective anti-fouling properties.

Section 4: Application in Antimicrobial Coatings

The spread of pathogenic microbes on surfaces is a major concern in healthcare and public settings. Imidazolium salts, which are quaternized derivatives of imidazoles, possess potent antimicrobial activity.[12][13]

Mechanism of Antimicrobial Action

The antimicrobial activity stems from the cationic nature of the quaternized imidazole ring. This positive charge interacts electrostatically with the negatively charged components of bacterial cell membranes, such as phospholipids. This interaction disrupts the membrane integrity, leading to the leakage of essential cytoplasmic contents and ultimately, cell death.[12] This contact-kill mechanism is efficient and reduces the risk of developing microbial resistance.

Protocol: Quaternization of Poly(this compound)
  • Dissolution: Dissolve the synthesized poly(this compound) in a suitable solvent like DMF.

  • Alkylation: Add an alkylating agent, such as methyl iodide or dimethyl sulfate, in a 1.2 molar excess relative to the imidazole monomer units.

  • Reaction: Stir the reaction at 60°C for 12 hours to form the poly(1-nonyl-3-methylimidazolium) salt.

  • Purification: Precipitate the quaternized polymer in diethyl ether and dry under vacuum.

Protocol: Coating Formulation and Application

Materials:

  • Quaternized poly(this compound)

  • Polyurethane water-based dispersion (binder)

  • Stainless steel or glass coupons

Procedure:

  • Formulation: Disperse the quaternized polymer into the polyurethane binder at a concentration of 2-5% by weight.

  • Application: Apply the formulation to pre-cleaned test coupons.

  • Curing: Allow the coating to cure according to the binder manufacturer's instructions, typically 24-48 hours at room temperature followed by a mild heat treatment (e.g., 60°C for 1 hour).

Protocol: Performance Evaluation (ISO 22196 / JIS Z 2801)

This quantitative test measures the antibacterial activity of non-porous surfaces.[14]

G cluster_incubate Incubation Inoculate Inoculate Test & Control Surfaces with Bacteria (e.g., S. aureus) Cover Cover with Sterile Film Inoculate->Cover Incubate_Test Incubate Test Surface (35°C, 24 hours) Cover->Incubate_Test Incubate_Control Incubate Control Surface (35°C, 24 hours) Cover->Incubate_Control Time_Zero Measure Bacteria on Control at T=0 Cover->Time_Zero Recover Recover Bacteria using Neutralizer Solution Incubate_Test->Recover Incubate_Control->Recover Time_Zero->Recover Plate Plate Serial Dilutions on Agar Recover->Plate Count Count Colony-Forming Units (CFU) Plate->Count Calculate Calculate Log Reduction vs. Control Count->Calculate

Caption: Workflow for antimicrobial efficacy testing (ISO 22196).

  • Test Organisms: Prepare standardized cultures of Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).[15][16]

  • Inoculation: Pipette a defined volume of the bacterial suspension onto the coated test surfaces and uncoated control surfaces.

  • Incubation: Cover the inoculum with a sterile film and incubate the samples at 35°C with high humidity for 24 hours.[14]

  • Recovery: After incubation, wash the surfaces with a validated neutralizing solution to recover the surviving bacteria.

  • Quantification: Perform serial dilutions of the recovery solution and plate on nutrient agar. Incubate the plates and count the number of colony-forming units (CFU).

  • Calculation: The antimicrobial activity (R) is calculated as the logarithmic reduction in CFU compared to the control surface. A log reduction of ≥2 (i.e., a 99% reduction) is typically required to claim significant antimicrobial activity. For certain regulatory claims, a 99.9% reduction (3-log) is necessary.[15][17]

References

  • Methods of assessing antifouling and foul-release efficacy of non-toxic marine coatings. (2017). Taylor & Francis Online. [Link]
  • EPA Test Method for Evaluating the Efficacy of Antimicrobial Surface Co
  • ASTM D4939 - 18 Standard Test Method for Subjecting Marine Antifouling Coating to Biofouling and Fluid Shear Forces in Natural Seawater. (2020).
  • Imidazole and Triazole Coordination Chemistry for Antifouling Coatings. (2015).
  • Anti-Microbial Coating Testing: Everything You Need to Know.Test Labs UK. [Link]
  • EPA - Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings (SOP MB-40-00).Situ Biosciences. [Link]
  • Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory.United States Environmental Protection Agency. [Link]
  • Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings. (2022). United States Environmental Protection Agency. [Link]
  • Here's a cheat sheet for ASTM coating testing standards.
  • (PDF) Imidazole and Triazole Coordination Chemistry for Antifouling Coatings. (2015).
  • Marine Antifouling Coating Performance Standards Guide.JDMARINEPAINT. [Link]
  • Performance testing of antifouling co
  • Understanding ASTM and ISO Standards for Cyclic Corrosion Testing.LIB industry. [Link]
  • ISO 21716-1:2020 Paints and varnishes — Determination of the resistance of an anti-fouling paint to leaching in artificial seawater.
  • pH-Responsive Self-healing Anticorrosion Coatings based on Benzotriazole-containing Zeolitic Imidazole Framework. (2018).
  • ASTM corrosion testing standards.OoCities.org. [Link]
  • List of ASTM Standards Related to Corrosion Testing and Monitoring.WebCorr. [Link]
  • A new approach to fabricate polyimidazolium salt (PIMS) coatings with efficient antifouling and antibacterial properties. (2021).
  • A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. (2023). MDPI. [Link]
  • ASTM Corrosion Tests and Standards.
  • Antifouling Systems Based on a Polyhedral Oligomeric Silsesquioxane-Based Hexyl Imidazolium Salt Adsorbed on Copper Nanoparticles Supported on Titania. (2023). PubMed Central. [Link]
  • Complexes of Imidazole with Poly(ethylene glycol) as a Corrosion Inhibitor for Carbon Steel in Sulphuric Acid. (2020).
  • pH-responsive self-healing anticorrosion coatings based on benzotriazole-containing zeolitic imidazole framework. (2019). SciSpace. [Link]
  • A new approach to fabricate polyimidazolium salt (PIMS) coatings with efficient antifouling and antibacterial properties.Semantic Scholar. [Link]
  • 1-Vinylimidazole.Wikipedia. [Link]
  • An imidazolium-based zwitterionic polymer for antiviral and antibacterial dual functional coatings. (2022).
  • Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish W
  • Polymeric Coatings and Antimicrobial Peptides as Efficient Systems for Treating Implantable Medical Devices Associ
  • An imidazolium-based zwitterionic polymer for antiviral and antibacterial dual functional co
  • Anti-Biofouling Coatings Based on Ultra-Slippery Surfaces. (2025). PubMed. [Link]
  • Synthesis of functional polymers by living radical polymeris
  • Functional monomers, ligands, and crosslinkers commonly used for synthesis of IIPs.
  • Monomers & polymers bearing N-functional groups.SPECIFIC POLYMERS. [Link]
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analytical methods for quantifying 1-Nonylimidazole concentration

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 1-Nonylimidazole

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of this compound, a crucial intermediate in pharmaceutical synthesis and material science. Recognizing the diverse needs of researchers, scientists, and drug development professionals, this document outlines three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section offers a foundational theoretical overview, a detailed, step-by-step experimental protocol, and insights into data analysis and method validation. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Imperative for this compound

This compound is a substituted imidazole characterized by a nine-carbon alkyl chain attached to one of the nitrogen atoms. This structural feature imparts significant lipophilicity, influencing its chemical properties and applications. Its role as a building block in the synthesis of active pharmaceutical ingredients (APIs), ionic liquids, and specialized polymers necessitates precise and reliable quantification. Accurate measurement is critical for:

  • Quality Control: Ensuring the purity of bulk substance and final products.

  • Process Chemistry: Monitoring reaction kinetics and optimizing synthesis yields.

  • Pharmacokinetic Studies: Determining the concentration of this compound or its metabolites in biological matrices.

  • Stability Testing: Assessing degradation profiles under various storage conditions.

The selection of an appropriate analytical method is paramount and depends on the sample matrix, required sensitivity, and available instrumentation.[1] This guide provides a comparative framework to facilitate this decision-making process.

Strategic Selection of an Analytical Method

The choice between HPLC-UV, GC-MS, and LC-MS/MS is a critical first step. While HPLC and GC are chromatographic techniques that separate components of a mixture, the detector defines the method's sensitivity and selectivity.[2] Mass spectrometry (MS) offers superior selectivity and sensitivity compared to UV detection.[3]

start Define Analytical Goal (Purity, Trace Analysis, etc.) matrix Assess Sample Matrix (Simple vs. Complex) start->matrix sensitivity Sensitivity Required? (High/Low) matrix->sensitivity Simple Matrix lcmsms LC-MS/MS (Trace Levels, Complex Matrix) matrix->lcmsms Complex Matrix (e.g., Plasma) hplc HPLC-UV (Purity, High Concentration) sensitivity->hplc Low gcms GC-MS (Volatile Impurities, Good Sensitivity) sensitivity->gcms Medium sensitivity->lcmsms High end_hplc Proceed to HPLC Protocol hplc->end_hplc end_gcms Proceed to GC-MS Protocol gcms->end_gcms end_lcmsms Proceed to LC-MS/MS Protocol lcmsms->end_lcmsms

Caption: Logical workflow for selecting the appropriate analytical method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Applicability

HPLC-UV is a robust and widely accessible technique ideal for purity assessment and quantification of this compound in bulk materials or simple formulations.[4] The method relies on a reversed-phase C18 column, where this compound is retained based on its hydrophobicity and separated from more polar or less polar impurities.[5] Detection is achieved via UV absorbance. While the imidazole ring has a chromophore, its absorbance is not particularly strong; therefore, detection typically occurs at lower wavelengths (e.g., 210-220 nm).[5]

Experimental Protocol: HPLC-UV
  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic acid (LC-MS grade).

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-10 min: 40% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.[1]

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Serially dilute the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh the sample to achieve a theoretical concentration of ~50 µg/mL within the calibration range. Dissolve in the diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[1]

  • Data Analysis and System Suitability:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with R² > 0.999 is expected.[1]

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Applicability

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[2] The long nonyl chain of this compound provides sufficient volatility for GC analysis. The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer fragments the eluted compound into a unique pattern (mass spectrum), which serves as a highly specific fingerprint for identification and quantification.[7] This method is excellent for identifying and quantifying this compound and related volatile or semi-volatile impurities.

Experimental Protocol: GC-MS
  • Instrumentation and Materials:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer.

    • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

    • This compound reference standard.

    • Methanol or Ethyl Acetate (GC grade).

    • Helium (carrier gas).

  • Chromatographic and MS Conditions:

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) or Splitless for trace analysis.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

  • Standard and Sample Preparation:

    • Solvent: Ethyl Acetate.

    • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using ethyl acetate as the solvent.

    • Calibration Standards: Serially dilute the stock solution to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

    • Sample Solution: Prepare the sample in ethyl acetate to a concentration within the calibration range.

  • Data Analysis:

    • Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the reference standard. The mass spectrum should also be matched against a spectral library like NIST.[9]

    • Quantification: In SIM mode, construct a calibration curve by plotting the peak area of a specific ion against concentration.

start Sample Preparation (Dissolve in Ethyl Acetate) injection GC Injection (Vaporization at 280°C) start->injection separation Capillary Column Separation (HP-5MS, Temp Gradient) injection->separation transfer MS Transfer Line separation->transfer ionization Electron Ionization (EI) (70 eV) transfer->ionization detection Mass Analyzer (Quadrupole) ionization->detection analysis Data System (Spectrum & Quantification) detection->analysis

Caption: Experimental workflow for GC-MS analysis.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Applicability

LC-MS/MS is the gold standard for quantifying low levels of analytes in complex matrices, such as plasma, urine, or environmental samples.[10] The technique couples the powerful separation of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[3] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, enabling ultra-low detection limits.[3]

Experimental Protocol: LC-MS/MS
  • Instrumentation and Materials:

    • UHPLC or HPLC system coupled to a tandem mass spectrometer with an ESI source.

    • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

    • All reagents and standards as listed for HPLC-UV.

    • Internal Standard (IS): A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar compound (e.g., 1-Decylimidazole) can be used after validation.

  • LC and MS/MS Conditions:

    • LC Conditions: Similar to the HPLC-UV method but can be adapted for faster analysis with a UHPLC system (e.g., higher flow rate, shorter column). A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

    • Ionization Source: ESI, positive mode.

    • MS Optimization: Infuse a standard solution of this compound (~1 µg/mL) directly into the mass spectrometer to determine the mass of the protonated molecule [M+H]⁺. This will be the precursor ion. Then, perform a product ion scan to identify the most stable and abundant fragment ions.

    • MRM Transitions (Example - requires empirical determination):

      • This compound: Precursor ion (e.g., m/z 195.3) → Product ion (e.g., m/z 81.1, corresponding to the imidazole ring fragment).

      • Internal Standard: Select appropriate precursor and product ions.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

  • Sample Preparation for Biological Matrices (e.g., Plasma):

    • Protein Precipitation (PPT): A simple and fast method.

      • To 100 µL of plasma sample, add 20 µL of Internal Standard working solution.

      • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

      • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

      • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

    • Solid-Phase Extraction (SPE): Provides a cleaner extract.[10]

      • Use a cation-exchange or reversed-phase SPE cartridge.

      • Condition the cartridge (e.g., with methanol, then water).

      • Load the pre-treated plasma sample.

      • Wash the cartridge to remove interferences (e.g., with water/methanol).

      • Elute this compound with an appropriate solvent (e.g., methanol containing ammonia).

      • Evaporate and reconstitute as in the PPT method.

  • Data Analysis:

    • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards, prepared in the same biological matrix (matrix-matched calibration).

    • The method must be fully validated for bioanalytical applications, assessing parameters like accuracy, precision, matrix effect, recovery, and stability.[4]

Method Validation and Performance Comparison

All analytical methods must be validated to ensure they are fit for their intended purpose.[1] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance characteristics for the analysis of imidazole derivatives.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999[1]> 0.99> 0.995[10]
LOD ~0.1-1 µg/mL~0.05-0.5 µg/mL[1]< 1 ng/mL (< 25 nM)[1][10]
LOQ ~0.5-2 µg/mL~0.2-1.5 µg/mL[1]< 5 ng/mL (< 50 nM)[1][10]
Accuracy (% Recovery) 98-102%[11]80-120%85-115%[12]
Precision (%RSD) < 2%< 15%< 15%[10]
Selectivity ModerateHighVery High
Best For Purity, high concentrationVolatile impuritiesBioanalysis, trace levels

Note: The values presented are typical ranges compiled from studies on various imidazole derivatives and should be empirically determined for this compound.[1]

References

  • A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. (n.d.). Benchchem.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2023). MDPI.
  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). PubMed.
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (n.d.). ResearchGate.
  • Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. (2019). Agilent Technologies.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. (2011). AGES.
  • LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. (2023). MDPI.
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). MDPI.
  • A Comparative Guide to Purity Validation of 1-Benzylimidazole: HPLC vs. Alternative Methods. (n.d.). Benchchem.
  • Application Notes and Protocols for the Quantification of 4-iodo-1H-imidazole. (n.d.). Benchchem.
  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.). International Journal of Biosciences.
  • Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. (2019). International Journal of Scientific & Technology Research.

Sources

Application Notes & Protocols: 1-Nonylimidazole as a Surface-Active Agent in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling 1-Nonylimidazole

This compound is an amphiphilic molecule featuring a polar imidazole head group and a non-polar nine-carbon alkyl (nonyl) tail. This distinct structure imparts surface-active properties, allowing it to function as a versatile agent in a variety of formulations. Unlike its quaternary ammonium counterparts (imidazolium salts), this compound is typically a non-ionic or weakly cationic surfactant, depending on the pH of the medium. Its utility spans applications from industrial processes like corrosion inhibition to advanced biomedical formulations, including drug delivery and nanoparticle synthesis.[1][2]

The imidazole head group is particularly noteworthy. It contains two nitrogen atoms, which can act as ligands, coordinate with metal surfaces, and participate in hydrogen bonding. This functionality is key to its efficacy as a corrosion inhibitor and a stabilizing agent.[3][4] The hydrophobic nonyl chain drives the molecule to interfaces (e.g., liquid-air or liquid-liquid), where it lowers interfacial tension, and promotes self-assembly into micelles in aqueous solutions above a certain concentration.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. It covers its fundamental properties, mechanisms of action, and detailed protocols for its use in key applications, grounded in established scientific principles.

Section 1: Physicochemical Properties & Mechanism of Action

The efficacy of this compound as a surface-active agent is rooted in its molecular structure and resulting physicochemical properties.

Molecular Structure and Amphiphilicity

The molecule consists of two distinct moieties:

  • Hydrophilic Head: A five-membered imidazole ring containing two nitrogen atoms. This group is polar and can be protonated in acidic conditions, imparting a cationic character.

  • Hydrophobic Tail: A nine-carbon aliphatic chain (C9H19) that is non-polar and repels water.

This dual nature is the essence of its function as a surfactant. In aqueous media, the hydrophobic tails are driven away from the water molecules, causing them to accumulate at surfaces or interfaces, thereby reducing the system's overall energy by lowering surface tension.[1][7]

cluster_molecule Molecular Structure of this compound mol head Hydrophilic Imidazole Head head->mol tail Hydrophobic Nonyl Tail tail->mol G cluster_0 Below CMC: Monomers at Surface cluster_1 Above CMC: Micelle Formation s1 h1 s2 h2 s3 h3 s4 h4 label_surface Air --- Water n1 center->n1 n2 center->n2 n3 center->n3 n4 center->n4 n5 center->n5 n6 center->n6 n7 center->n7 n8 center->n8 t1 n1->t1 t2 n2->t2 t3 n3->t3 t4 n4->t4 t5 n5->t5 t6 n6->t6 t7 n7->t7 t8 n8->t8 arrow Increasing Concentration →

Caption: Self-assembly of this compound from monomers to a micelle.

Table 1: Physicochemical Properties of this compound

Property Value / Description Rationale & Significance
Molecular Formula C₁₂H₂₂N₂ Confirms the elemental composition.
Molecular Weight 194.32 g/mol Essential for preparing solutions of specific molarity.
Appearance Colorless to pale yellow liquid (Expected) Typical for N-alkylimidazoles.
Solubility Sparingly soluble in water; soluble in organic solvents. The long nonyl chain limits water solubility but enhances solubility in oils and non-polar phases, crucial for O/W emulsions.
Surfactant Type Non-ionic / Weakly Cationic The imidazole ring can be protonated at low pH, but it is primarily non-ionic at neutral pH. This pH-responsiveness can be exploited in formulations.
Expected CMC Low millimolar (mM) range Longer alkyl chains generally lead to lower CMC values due to increased hydrophobicity. [6]

| Expected Surface Tension | ~25-35 mN/m at CMC | Alkyl-substituted imidazolium compounds significantly reduce the surface tension of water (72.8 mN/m at 293K). [7][8]|

Section 2: Key Applications & Formulations

The unique properties of this compound make it suitable for several specialized applications.

Application 1: Corrosion Inhibition

Imidazole derivatives are highly effective corrosion inhibitors, particularly for mild steel and copper in acidic environments. [1][3][4]* Mechanism: The nitrogen atoms in the imidazole ring possess lone pairs of electrons, which coordinate with vacant d-orbitals of metal atoms on the surface. This interaction, coupled with the adsorption of the molecule via the hydrophobic tail, forms a protective film that acts as a barrier to corrosive agents (e.g., H⁺, Cl⁻). [2][9]This film physically blocks active sites on the metal surface, inhibiting both anodic and cathodic corrosion reactions.

Application 2: Nanoparticle Synthesis and Stabilization

In nanotechnology, surfactants are critical for controlling the size, shape, and stability of nanoparticles during synthesis. [10][11]* Mechanism: this compound can act as a capping agent. During the synthesis of nanoparticles (e.g., metal oxides or quantum dots), the imidazole head group adsorbs onto the nascent particle surface, while the hydrophobic nonyl tails extend into the solvent. This steric hindrance prevents the nanoparticles from aggregating, thereby controlling their growth and ensuring a stable, monodispersed colloidal suspension. [12][13]

Application 3: Emulsions and Microemulsions for Drug Delivery

As a surfactant, this compound can stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions, which are widely used as vehicles for delivering poorly water-soluble drugs. [14][15]* Mechanism: By positioning itself at the oil-water interface, this compound reduces the interfacial tension that would otherwise cause the two phases to separate. The hydrophobic tails orient into the oil phase, and the hydrophilic heads face the water phase, forming a stable barrier around the dispersed droplets. This allows for the encapsulation of hydrophobic active pharmaceutical ingredients (APIs) within the oil droplets of an O/W emulsion for improved bioavailability. [16][17]

Section 3: Experimental Protocols

The following protocols provide step-by-step methodologies for utilizing and characterizing this compound.

Protocol 3.1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, causing the surface tension to plateau. [18]The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of concentration. [19] Materials:

  • This compound

  • High-purity deionized water

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 50 mM). Gentle warming or sonication may be required to aid dissolution.

  • Prepare Dilutions: Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.01 mM to 50 mM). Prepare at least 15-20 different concentrations, with more data points around the expected CMC.

  • Calibrate Tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water (surface tension ≈ 72.8 mN/m at 20°C).

  • Measure Surface Tension:

    • Starting with pure deionized water, measure the surface tension of each prepared solution, moving from the most dilute to the most concentrated.

    • Ensure the ring or plate is thoroughly cleaned and dried between measurements to prevent cross-contamination.

    • Allow the reading to stabilize for each measurement (typically 2-5 minutes).

  • Data Analysis:

    • Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting graph should show two distinct linear regions. Fit a straight line to the data points in each region.

    • The concentration at the intersection of these two lines is the CMC.

Table 2: Example Data for CMC Determination

Concentration (mM) log(Concentration) Surface Tension (mN/m)
0.01 -2.00 72.5
0.1 -1.00 65.2
0.5 -0.30 54.1
1.0 0.00 45.8
2.0 0.30 38.0
4.5 0.65 31.5
5.0 0.70 31.2
10.0 1.00 31.0
20.0 1.30 30.9

| 50.0 | 1.70 | 30.9 |

Protocol 3.2: Evaluation of Corrosion Inhibition Efficiency

Principle: The weight loss method is a straightforward technique to assess the effectiveness of a corrosion inhibitor. Pre-weighed metal coupons are immersed in a corrosive medium with and without the inhibitor. The difference in weight loss over time indicates the inhibitor's efficiency. [1][9] Materials:

  • Mild steel coupons (e.g., 2cm x 2cm x 0.1cm)

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • This compound

  • Acetone and ethanol for cleaning

  • Desiccator

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or incubator set to a constant temperature (e.g., 25°C)

Procedure:

  • Coupon Preparation:

    • Polish the mild steel coupons with progressively finer grades of emery paper, rinse with deionized water, degrease with acetone, rinse with ethanol, and dry completely.

    • Accurately weigh each coupon (W_initial) and store it in a desiccator.

  • Prepare Test Solutions: Prepare a blank solution (1 M HCl) and several test solutions containing 1 M HCl with varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

  • Immersion Test:

    • Place one prepared coupon into each beaker containing the blank and test solutions. Ensure the coupons are fully submerged.

    • Cover the beakers and place them in a constant temperature water bath for a set duration (e.g., 6 hours).

  • Post-Immersion Cleaning:

    • After the immersion period, carefully remove the coupons.

    • Rinse with deionized water, gently scrub with a soft brush to remove corrosion products, rinse again, clean with acetone, and dry.

    • Weigh the dried coupons (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where ΔW is in mg, A is the surface area in cm², T is the time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Caption: Workflow for Corrosion Inhibition Testing via Weight Loss.

Protocol 3.3: Synthesis of Stabilized Zinc Oxide (ZnO) Nanoparticles

Principle: This protocol uses this compound as a capping agent to control the size and prevent the aggregation of ZnO nanoparticles synthesized via a simple precipitation method.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Methanol

  • This compound

  • Centrifuge and centrifuge tubes

  • Magnetic stirrer and hot plate

Procedure:

  • Solution A: Dissolve 0.55 g of zinc acetate dihydrate in 25 mL of methanol and stir vigorously for 15 minutes.

  • Solution B: Dissolve 0.20 g of NaOH in 15 mL of methanol.

  • Add Stabilizer: Add a specific molar ratio of this compound to Solution A (e.g., 1% molar ratio relative to zinc acetate). Stir for 10 minutes to ensure proper mixing.

  • Initiate Precipitation: Add Solution B dropwise to Solution A under vigorous stirring. A white precipitate of ZnO nanoparticles will form immediately.

  • Age the Suspension: Continue stirring the suspension at 60°C for 2 hours to allow for particle growth and crystallization.

  • Isolate Nanoparticles:

    • Cool the suspension to room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the nanoparticles.

    • Discard the supernatant.

  • Wash the Nanoparticles:

    • Resuspend the pellet in 20 mL of fresh methanol and sonicate for 5 minutes to break up agglomerates.

    • Centrifuge again and discard the supernatant. Repeat this washing step two more times to remove unreacted precursors and excess surfactant.

  • Drying: Dry the final white powder in a vacuum oven at 50°C overnight. The resulting powder consists of ZnO nanoparticles capped with this compound.

Section 4: Characterization Techniques

To validate the outcomes of the protocols, the following characterization techniques are recommended:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of nanoparticles or emulsion droplets.

  • Zeta Potential Analysis: To assess the surface charge and colloidal stability of the prepared nanoparticles or emulsions. Higher absolute zeta potential values (e.g., > |30| mV) generally indicate better stability.

  • Transmission Electron Microscopy (TEM): To visualize the morphology (shape and size) of the synthesized nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound on the surface of nanoparticles or in the final formulation by identifying characteristic peaks of the imidazole ring and alkyl chain.

Section 5: Safety and Biocompatibility Considerations

While many imidazole derivatives are used in industrial settings, applications in drug delivery require rigorous safety and biocompatibility evaluation. [20][21]

  • Toxicity: The toxicity of N-alkylimidazoles can vary. It is crucial to perform in vitro cytotoxicity assays (e.g., MTT or LDH assays) on relevant cell lines to determine the safe concentration range for any formulation intended for biological use. [22][23]* Biocompatibility: Biocompatibility involves a broader assessment of how a material interacts with a biological system. [24]For drug delivery systems, this includes evaluating hemocompatibility (interaction with blood components) and immunogenicity. [20]* Handling: Standard laboratory safety precautions should be followed when handling this compound and all other chemicals. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Section 6: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent Surface Tension Readings (Protocol 3.1) - Contamination of glassware or tensiometer probe.- Temperature fluctuations.- Impure surfactant or water.- Thoroughly clean all equipment with appropriate solvents.- Perform measurements in a temperature-controlled environment.- Use high-purity reagents.
Low Inhibition Efficiency (Protocol 3.2) - Insufficient inhibitor concentration.- Inhibitor not suitable for the specific metal/acid combination.- Incomplete removal of corrosion products before final weighing.- Increase the concentration of this compound.- Ensure the cleaning procedure after immersion is effective but not overly aggressive.
Aggregated Nanoparticles (Protocol 3.3) - Insufficient amount of capping agent.- Reaction rate is too fast.- Inadequate stirring.- Increase the concentration of this compound.- Add the precipitating agent (NaOH solution) more slowly.- Ensure vigorous and consistent stirring throughout the reaction.
Unstable Emulsion (Drug Delivery Application) - Incorrect surfactant concentration (too low).- Unfavorable oil-to-water ratio.- Insufficient homogenization energy.- Increase the concentration of this compound (e.g., above its CMC).- Optimize the phase ratio.- Use high-shear homogenization or sonication to reduce droplet size.

Section 7: References

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  • Wegner, K. D., Jähme, H., & Klemmer, B. (2019). Synthesis of nickel/gallium nanoalloys using a dual-source approach in 1-alkyl-3-methylimidazole ionic liquids. Beilstein Journal of Nanotechnology, 10, 1694-1705.

  • Hastuti, H., Stiadi, Y., & Zulhijah, R. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. Molecules, 25(19), 4616.

  • Semantic Scholar. (2011). Regular Paper Nonionic Surfactant Behavior in Ionic Liquids.

  • Sun, S., Liu, Y., & Li, D. (2019). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Electrophoresis, 40(18-19), 2468-2474.

  • Lee, H. (2019). Inhibiting effects of imidazole on copper corrosion in 1 M HNO3 solution. ResearchGate.

  • Kammakakam, I., Jackson, A., & Shankara, S. (2021). Synthesis and Characterization of Imidazolium-Based Ionenes. Polymers, 13(21), 3793.

  • Zahid, M., & Khan, M. N. (2022). Nanoparticles: Synthesis and Their Role as Potential Drug Candidates for the Treatment of Parasitic Diseases. Veterinary Sciences, 9(11), 619.

  • Atta, A. M., Abdullah, M. M. S., & Al-Lohedan, H. A. (2020). Polymeric Ionic Liquids Based on Benzimidazole Derivatives as Corrosion Inhibitors for X-65 Carbon Steel Deterioration in Acidic Aqueous Medium: Hydrogen Evolution and Adsorption Studies. ACS Omega, 5(47), 30588-30603.

  • Dutcher, C. S., Wexler, A. S., & Clegg, S. L. (2019). Surface tension models for binary aqueous solutions: a review and intercomparison. Physical Chemistry Chemical Physics, 21(31), 16866-16886.

  • Das, P., Das, S., & Das, S. (2020). Microbiologically-Synthesized Nanoparticles and Their Role in Silencing the Biofilm Signaling Cascade. Frontiers in Bioengineering and Biotechnology, 8, 849.

  • Appa, R., & Jones, C. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Molecular Pharmaceutics, 17(6), 2115-2125.

  • Nethi, S. K., & Das, S. (2020). Biocompatibility of nanomaterials and their immunological properties. Biomaterials Science, 8(15), 4063-4083.

  • ResearchGate. (n.d.). Original Paper Corrosion inhibition of mild steel by benzimidazole-based organic compounds in a 1M HCl environment: a review. (PDF).

  • arXiv. (2022). Quantifying the Critical Micelle Concentration of Nonionic and Ionic Surfactants by Self-Consistent Field Theory.

  • Dilnawaz, F., & Sahoo, S. K. (2022). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. Nanomaterials, 12(24), 4494.

  • Zdziennicka, A., & Jańczuk, B. (2021). Prediction of Aqueous Solution Surface Tension of Some Surfactant Mixtures and Composition of Their Monolayers at the Solution—Air Interface. Materials, 14(11), 2841.

  • Atta, A. M., Abdullah, M. M. S., & Al-Lohedan, H. A. (2021). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Molecules, 26(11), 3354.

  • Oriental Journal of Chemistry. (n.d.). Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids.

  • Ahmad, I., & Khan, A. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(15), 4966.

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  • ResearchGate. (n.d.). List of surfactant properties with appropriate model.

  • Das, P., Das, S., & Das, S. (2020). Microbiologically-Synthesized Nanoparticles and Their Role in Silencing the Biofilm Signaling Cascade. Frontiers in Bioengineering and Biotechnology, 8, 849.

  • Law, G., & Watson, P. R. (2001). Surface Tension Measurements of N-Alkylimidazolium Ionic Liquids. Langmuir, 17(20), 6138-6141.

  • Al-Samydai, A., & Al-Tuhafi, M. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Pharmaceutics, 15(2), 689.

  • Soenen, S. J., & De Smedt, S. C. (2021). Toxicology and Biocompatibility of Nanomaterials. Nanomaterials, 11(11), 3099.

  • ResearchGate. (n.d.). Surface Tension of Ionic Liquids and Ionic Liquid Solutions. (PDF).

  • ResearchGate. (n.d.). Ionic Liquid-Based Transdermal Drug Delivery Systems for Biopharmaceuticals. (PDF).

  • ResearchGate. (n.d.). Biocompatibility and Toxicity of Nanoparticles and Nanotubes. (PDF).

  • Xanthopoulou, E., & Stolojan, V. (2022). Structure Identification of Adsorbed Anionic–Nonionic Binary Surfactant Layers Based on Interfacial Shear Rheology Studies and Surface Tension Isotherms. Minerals, 12(5), 589.

  • Li, X., Wang, L., & Fan, Y. (2012). Biocompatibility and Toxicity of Nanoparticles and Nanotubes. Journal of Nanomaterials, 2012, 548389.

  • Ijaz, M., & Khan, I. (2022). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems. Pharmaceutics, 14(11), 2419.

  • Matsuda, R. (2024). Biocompatibility and Toxicity Studies Of Nanomaterials Understanding Risks and Safety. Journal of Nanomedicine & Nanotechnology, 15(753).

  • Adjei, S., & Gbadamosi, O. (2021). Inulin and Its Application in Drug Delivery. Polymers, 13(15), 2426.

Sources

development of 1-Nonylimidazole-based sensors for environmental monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AN-NIM78

Topic: Development of 1-Nonylimidazole-Based Sensors for Environmental Monitoring

For: Researchers, scientists, and environmental technology professionals.

Abstract

The escalating issue of environmental contamination necessitates the development of rapid, selective, and cost-effective monitoring solutions. Imidazole derivatives, owing to the unique coordination properties of the imidazole ring, have emerged as highly promising materials for chemical sensing.[1][2] This application note provides a comprehensive guide to the development and application of sensors based on this compound, a versatile imidazole derivative. The inclusion of a C9 alkyl chain imparts advantageous solubility and film-forming properties, making it an excellent candidate for incorporation into sensor membranes. We present detailed, field-proven protocols for the synthesis of this compound, the fabrication of a robust potentiometric ion-selective electrode (ISE) for heavy metal detection, and a complete methodology for sensor characterization and validation. The causality behind each experimental step is explained to empower researchers to adapt and innovate upon these foundational techniques for monitoring a range of environmental pollutants.

Principle of this compound in Chemical Sensing

This compound is an amphiphilic molecule featuring a hydrophilic imidazole head and a hydrophobic nonyl tail. This structure is key to its function in a sensor. The two nitrogen atoms in the imidazole ring possess lone pairs of electrons, making them excellent Lewis bases capable of forming stable coordination complexes with various metal ions.[1][2] This selective binding event is the primary mechanism for detecting heavy metals.

When this compound is immobilized within a polymeric membrane, such as polyvinyl chloride (PVC), it acts as an ionophore . As the target metal ion (analyte) partitions from the aqueous sample into the membrane, it selectively binds to the this compound. This complexation alters the charge distribution at the membrane-sample interface, resulting in a measurable change in electrochemical potential. This potential difference, governed by the Nernst equation, is directly proportional to the logarithm of the analyte's activity in the sample.

The hydrophobic nonyl tail serves two critical functions:

  • It ensures the ionophore remains entrapped within the lipophilic PVC membrane, preventing it from leaching into the aqueous sample and thereby enhancing sensor lifetime.

  • It modulates the overall lipophilicity of the sensing membrane, which is crucial for controlling the partitioning of ions from the sample phase to the membrane phase.

Sensing Mechanism Pathway

cluster_sample Aqueous Sample cluster_membrane Sensor Membrane cluster_transducer Signal Transduction Analyte Target Analyte (e.g., Cu²⁺) Ionophore This compound (Ionophore) Analyte->Ionophore Selective Binding (Coordination) Complex [Cu(N-NIM)ₓ]²⁺ Complex Interferent Interfering Ion (e.g., Na⁺) Interferent->Ionophore Weak / No Binding Potential Change in Interfacial Potential Complex->Potential Charge Separation Signal Potentiometer Reading (mV) Potential->Signal Measurement A 1. Weigh Components (PVC, o-NPOE, Ionophore, Additive) B 2. Dissolve in THF to form viscous cocktail A->B C 3. Drop-cast cocktail onto electrode body B->C D 4. Cure membrane (12 hours) C->D E 5. Add Internal Filling Solution (e.g., 0.01M CuCl₂) D->E F 6. Insert Ag/AgCl Internal Electrode E->F G 7. Condition in Target Ion Solution (8-12 hours) F->G H Ready for Measurement G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Nonylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-nonylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we will delve into the nuances of the N-alkylation of imidazole with a focus on producing this compound efficiently and with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the direct N-alkylation of imidazole with a nonyl halide (e.g., 1-bromononane or 1-chlorononane) in the presence of a base.[1] This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated imidazole acts as a nucleophile.

Q2: I'm getting a significant amount of a salt-like byproduct that is difficult to separate. What is it and how can I avoid it?

This is likely the 1,3-dinonylimidazolium salt, a common byproduct in the N-alkylation of imidazoles. It forms when a second molecule of the nonyl halide reacts with the already alkylated this compound. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of imidazole relative to the nonyl halide can help ensure the complete consumption of the alkylating agent before it can react a second time.[2]

Q3: My reaction is very slow and the yield is low. What are the key parameters I should optimize?

Low yields can often be traced back to several key factors:

  • Incomplete deprotonation of imidazole: Ensure you are using a suitable base and that it is present in at least a stoichiometric amount.

  • Reaction temperature: The reaction may require heating to proceed at a reasonable rate.

  • Solvent choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.

  • Purity of reagents: The presence of water or other impurities can interfere with the reaction.

A systematic approach to optimizing these parameters is essential for improving your yield.

Q4: Is there a significant difference in using 1-bromononane versus 1-chlorononane?

Yes, the choice of the leaving group on the nonyl halide affects the reaction rate. The reactivity order for alkyl halides is generally I > Br > Cl > F.[3] Therefore, 1-bromononane will typically react faster than 1-chlorononane under the same conditions. However, 1-chlorononane is often less expensive, so a trade-off between reaction time and cost may need to be considered. If using 1-chlorononane, you may need to use more forcing conditions (e.g., higher temperature or a stronger base) to achieve a comparable reaction rate to 1-bromononane.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yield is a common frustration in organic synthesis. This guide provides a structured approach to diagnosing and resolving the underlying issues in your this compound synthesis.

Problem 1: Low Conversion of Starting Materials

Symptom: TLC or GC-MS analysis shows a significant amount of unreacted imidazole and/or nonyl halide remaining even after a prolonged reaction time.

Possible Cause Underlying Reason Recommended Solution
Insufficient Base Imidazole's N-H proton needs to be removed to form the more nucleophilic imidazolide anion. If the base is too weak or used in a substoichiometric amount, the concentration of the active nucleophile will be low.Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure at least 1.1 equivalents of the base are used. For milder conditions, a combination of K₂CO₃ in a polar aprotic solvent like DMF can be effective.[4]
Low Reaction Temperature The activation energy for the nucleophilic substitution reaction may not be met at lower temperatures, leading to a very slow reaction rate.Gradually increase the reaction temperature in 10-20°C increments (e.g., from 60°C to 80°C or 100°C), monitoring the reaction progress and for any potential decomposition.
Inappropriate Solvent The solvent may not be adequately solubilizing the imidazole and the base, or it may be a non-polar solvent that disfavors the Sₙ2 reaction mechanism.Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are known to accelerate Sₙ2 reactions.
Poor Quality Reagents The presence of moisture can quench the base (especially strong bases like NaH) and hydrolyze the alkyl halide. Other impurities can also interfere with the reaction.Use anhydrous solvents and freshly opened or purified reagents. Ensure your imidazole and nonyl halide are of high purity.
Problem 2: Formation of Multiple Products

Symptom: Your crude reaction mixture shows multiple spots on TLC or several peaks in the GC-MS, indicating the formation of byproducts.

Possible Cause Underlying Reason Recommended Solution
Over-alkylation The product, this compound, can act as a nucleophile and react with another molecule of the nonyl halide to form the 1,3-dinonylimidazolium salt.[2]Use a slight excess of imidazole (1.1-1.2 equivalents) relative to the nonyl halide (1.0 equivalent). This ensures the alkylating agent is consumed before it can react with the product.
Thermal Degradation At excessively high temperatures or with prolonged heating, the starting materials or the product may begin to decompose, leading to a complex mixture.Monitor the reaction closely and avoid unnecessarily long reaction times. If a higher temperature is needed for conversion, try to minimize the heating time. Consider using microwave-assisted synthesis to reduce reaction times.[5][6][7]
Side Reactions of Impurities Impurities in the starting materials can lead to their own set of side reactions, complicating the product mixture.Purify the starting materials before use if their purity is questionable.
Problem 3: Difficult Product Isolation and Purification

Symptom: You have evidence that the product has formed, but you are experiencing significant losses during the work-up and purification steps.

Possible Cause Underlying Reason Recommended Solution
Emulsion Formation The long nonyl chain on the product can act as a surfactant, leading to the formation of stable emulsions during aqueous work-up, making phase separation difficult.Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break up the emulsion.
Product Solubility in Aqueous Phase While this compound is significantly less water-soluble than imidazole, some product may remain in the aqueous phase, especially if a co-solvent was used.Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.
Co-elution during Chromatography The product and non-polar impurities or unreacted nonyl halide may have similar polarities, making separation by column chromatography challenging.Optimize the solvent system for column chromatography using TLC. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation.

Visualizing the Process

Reaction Mechanism

The N-alkylation of imidazole is a classic Sₙ2 reaction. The process involves two main steps: deprotonation of the imidazole and nucleophilic attack by the resulting imidazolide anion on the alkyl halide.

Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Imidazole Imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide Base Base (B:) Product This compound Imidazolide->Product Imidazolide->Product Protonated_Base HB+ Nonyl_Halide 1-Nonyl Halide (R-X) Halide_Ion X-

Caption: The two-step mechanism for the N-alkylation of imidazole.

Troubleshooting Workflow

A systematic approach is key to resolving issues with your synthesis.

Troubleshooting Workflow start Low Yield of this compound check_conversion Check Conversion by TLC/GC-MS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion, Low Isolated Yield check_conversion->good_conversion No optimize_reaction Optimize Reaction Conditions: - Base - Temperature - Solvent low_conversion->optimize_reaction check_byproducts Analyze for Byproducts good_conversion->check_byproducts end Improved Yield optimize_reaction->end overalkylation Over-alkylation Product Detected check_byproducts->overalkylation Yes decomposition Decomposition Products Detected check_byproducts->decomposition Yes optimize_workup Optimize Work-up & Purification: - Break emulsions with brine - Multiple extractions - Optimize chromatography check_byproducts->optimize_workup No adjust_stoichiometry Adjust Stoichiometry: - Use slight excess of imidazole overalkylation->adjust_stoichiometry optimize_temp_time Optimize Temperature and Time: - Lower temperature - Shorter reaction time decomposition->optimize_temp_time adjust_stoichiometry->end optimize_temp_time->end optimize_workup->end

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: Standard Synthesis using Potassium Carbonate

This protocol uses a mild base and is suitable for most standard laboratory setups.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of imidazole).

  • Addition of Alkylating Agent: While stirring, add 1-bromononane (1.0 eq) to the suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80-90°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 20% ethyl acetate). This compound is a relatively non-polar product.

Protocol 2: Microwave-Assisted Synthesis

This method can significantly reduce reaction times.[7]

  • Reaction Setup: In a microwave-safe reaction vessel, combine imidazole (1.2 eq), 1-bromononane (1.0 eq), and a base such as potassium carbonate (2.0 eq). A solvent-free approach or a high-boiling point solvent like DMF can be used.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 100-120°C for 10-30 minutes. The optimal time and temperature should be determined experimentally.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Safety Precautions

  • Imidazole: Harmful if swallowed and causes severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • 1-Bromononane: A combustible liquid that is toxic to aquatic life. Avoid contact with skin, eyes, and inhalation of vapors. Keep away from heat and open flames.[8][9][10]

  • Sodium Hydride (if used): A highly flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents (DMF, DMSO): Can be absorbed through the skin. Always wear appropriate gloves when handling.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

References

  • BenchChem. (2025).
  • Grimmett, M. R. (n.d.). N-Alkylation of imidazoles. University of Otago.
  • BenchChem. (2025). Safety Data Sheet (SDS) for 1-Bromononane-d4. BenchChem.
  • Nasibzada SSS. (2022, March 12). REACTIVITY OF ALKYL HALIDED // REACTIVITY ORDER // FACTORS // PASHTO [Video]. YouTube.
  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons.
  • Sari, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromononane. Fisher Scientific.
  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. (n.d.).
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 1-Bromononane. Thermo Fisher Scientific.
  • Chitte, N., et al. (2018). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 140(35), 11039-11049.
  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Upd
  • Organic Chemistry Portal. (n.d.).
  • Yildiz, I., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 1-10.
  • Sanchez-Migallon, A., et al. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Satyanarayana, V. S. V., et al. (2012). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 24(12), 5521-5525.
  • Maase, M., & Huttenloch, O. (2009). Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles. U.S.
  • Boumoud, T., et al. (2016). Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids. Molecules, 21(11), 1478.
  • Ke, F., et al. (2018). Microwave-Assisted Nickel-Catalyzed Synthesis of Benzimidazoles: Ammonia as a Cheap and Nontoxic Nitrogen Source. Synlett, 29(19), 2722-2726.

Sources

Technical Support Center: Purification of Crude 1-Nonylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-nonylimidazole. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of this long-chain alkylimidazole. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

A. Safety First: Handling this compound

Before commencing any purification protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all reagents used. Long-chain alkylimidazoles, like their shorter-chain counterparts, should be handled with care.

  • Hazards: These compounds are often classified as causing severe skin burns and eye damage. They can be harmful if swallowed or toxic in contact with skin.[1][2]

  • Required Precautions:

    • Always work in a well-ventilated chemical fume hood.[3]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[4]

    • Avoid inhalation of vapors or mists.[3]

    • Have an emergency eyewash station and safety shower readily accessible.[5]

B. Troubleshooting Guide: Distillation & Chromatography

This section addresses specific, practical issues that may arise during purification in a direct question-and-answer format.

B.1. Vacuum Distillation Issues

Q1: My distillation is extremely slow, and I can't achieve the target vacuum pressure.

A1: This is the most common issue in vacuum distillation and almost always points to a leak in the system.

  • Causality & Solution: A poor vacuum means the boiling point of your compound will not be sufficiently lowered, requiring higher temperatures that risk decomposition.

    • Check Glassware Joints: Ensure all ground-glass joints are clean, properly sealed with a high-vacuum grease, and secured with clamps.

    • Inspect Tubing: Examine all vacuum tubing for cracks, holes, or loose connections. Tubing can degrade over time and become a primary source of leaks.

    • Verify Pump Performance: Check the oil level and clarity in your vacuum pump. Contaminated or low oil will severely impair its efficiency.[6] An oil change may be necessary.

    • Leak Detection: If the problem persists, close the system off from the pump and monitor the pressure. A rapid rise confirms a leak that must be systematically located and sealed.[6]

Q2: The this compound in my distillation flask is bumping violently, even under vacuum.

A2: Bumping is caused by the superheating of the liquid, followed by sudden, explosive boiling due to a lack of nucleation sites. This is especially common with viscous liquids under vacuum.

  • Causality & Solution: Bumping can lead to impure distillate and even cause the apparatus to break.

    • Vigorous Stirring: The most effective solution is to use a magnetic stir bar and stir plate. Ensure the stirring is fast enough to create a vortex in the liquid before and during heating.[6]

    • Use a Claisen Adapter: This piece of glassware introduces a secondary neck, which helps to buffer the violent boiling and prevent crude material from splashing into the condenser.[6]

    • Avoid Boiling Chips: Traditional boiling chips are often ineffective under high vacuum as the trapped air that promotes nucleation is quickly removed.

Q3: My final distilled product has a yellow or brown tint. Is it impure?

A3: Yes, a colored distillate suggests thermal decomposition. Pure this compound should be a colorless to very pale yellow liquid.

  • Causality & Solution: Imidazoles can be sensitive to high temperatures. The long nonyl chain does not significantly alter the thermal stability of the imidazole ring.

    • Lower the Temperature: The primary cause is overheating the distillation flask. Reduce the heat setting on your mantle. The goal is a slow, steady distillation, not a rapid one.

    • Improve the Vacuum: A deeper vacuum (lower pressure) will further reduce the boiling point, allowing for distillation at a safer, lower temperature.[7]

    • Use a Short-Path Head: For high-boiling compounds, a short-path distillation apparatus minimizes the surface area and time the hot vapor is in transit, reducing the opportunity for decomposition.

B.2. Column Chromatography Issues

Q1: I can't achieve good separation between my product and an impurity on the TLC plate.

A1: This indicates that the polarity of your chosen mobile phase (eluent) is not optimal for the separation.

  • Causality & Solution: Successful chromatography relies on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase.

    • Optimize the Mobile Phase: For alkylimidazoles, common solvent systems include ethyl acetate/hexane and dichloromethane/methanol.[8] Systematically vary the ratio of the polar to non-polar solvent to find a system that gives a good separation (Rf of your product ~0.2-0.4 and maximal separation from impurities).

    • Switch to Gradient Elution: If an isocratic (constant solvent mixture) system fails, use a gradient elution. Start with a non-polar solvent and gradually increase the polarity. This helps separate compounds with close Rf values.[8]

    • Consider a Different Solvent System: Experiment with different solvent combinations entirely. For example, replacing hexane with toluene or ethyl acetate with diethyl ether can alter the selectivity of the separation.

Q2: My compound is streaking badly on the silica gel column.

A2: Streaking is often caused by the acidic nature of silica gel interacting with the basic nitrogen of the imidazole ring, or by overloading the column.

  • Causality & Solution: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly, and sometimes irreversibly, bind to basic compounds.

    • Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica, allowing your basic imidazole product to elute cleanly.

    • Reduce Sample Load: Ensure you have not overloaded the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

    • Change Stationary Phase: If streaking persists, consider switching to a less acidic stationary phase, such as neutral or basic alumina.[9]

C. Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation generally preferred over column chromatography for purifying this compound?

A1: Vacuum distillation is often more efficient for separating compounds with significantly different boiling points, which is typically the case for this compound and its common synthetic precursors. Unreacted imidazole (BP: 256 °C) and 1-halononanes (e.g., 1-bromononane, BP: 219 °C) have boiling points that, while high, are different enough from the expected higher boiling point of this compound to allow for separation. Distillation is also more scalable and avoids the use of large volumes of solvents and silica gel, making it a more economical and "greener" choice for bulk purification.

Q2: What are the most probable impurities in my crude this compound sample?

A2: The impurities are almost always derived from the synthesis. The most common synthesis is the N-alkylation of imidazole with a nonyl halide.[10] Therefore, you can expect:

  • Unreacted Imidazole: A solid starting material that may be present if the reaction did not go to completion.

  • Unreacted 1-Nonyl Halide: The liquid alkylating agent (e.g., 1-bromononane, 1-chlorononane).

  • Inorganic Salts: By-products such as potassium bromide or sodium chloride, depending on the base used (e.g., KOH, NaOH).[10] These are typically removed in an aqueous workup before final purification.

  • Side-Products: Small amounts of other alkylated products or decomposition products if the reaction was run at excessively high temperatures.

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. 1H NMR will show the characteristic peaks for the nonyl chain and the imidazole ring protons. The absence of peaks from starting materials is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods can provide a quantitative measure of purity by showing the area percentage of the main product peak relative to any impurity peaks.[11][12]

  • Ion Chromatography: This technique is particularly useful for quantifying residual halide (e.g., Cl-, Br-) impurities, which can be critical if the material is to be used for ionic liquid synthesis.[13][14]

D. Core Purification Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol assumes the crude product has been worked up to remove inorganic salts and is relatively dry.

Methodology:

  • Preparation: Transfer the crude this compound into a round-bottom flask, which should be no more than two-thirds full. Add a appropriately sized magnetic stir bar.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, preferably with a short-path distillation head to minimize product loss on the glass surfaces.

    • Use a Claisen adapter to hold a thermometer that measures the vapor temperature. The thermometer bulb should be positioned just below the side arm leading to the condenser.

    • Lightly apply high-vacuum grease to all ground-glass joints to ensure an airtight seal.

  • Distillation Procedure:

    • Begin vigorous stirring of the crude material.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-10 mmHg).

    • Once the vacuum is stable, begin to gently heat the distillation flask with a heating mantle.

    • Collect a small "forerun" fraction, which will contain any residual low-boiling impurities.

    • Change the receiving flask and collect the main fraction of pure this compound, which should distill at a stable temperature for the given pressure.

    • Stop the distillation when the temperature begins to rise or fall, or when only a small amount of dark, viscous residue remains. Crucially, do not distill to dryness to avoid potential decomposition or explosion.

  • Post-Distillation:

    • Remove the heating mantle and allow the entire apparatus to cool to room temperature before slowly venting the system to atmospheric pressure. Releasing the vacuum while the glass is hot can cause it to shatter.

Protocol 2: Flash Column Chromatography

This method is useful for smaller scales or when distillation fails to separate impurities with similar boiling points.

Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an eluent system (e.g., ethyl acetate/hexane) that provides a product Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Pack a glass chromatography column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).

    • Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent (like dichloromethane).

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply positive pressure (using a pump or bulb).

    • Begin collecting fractions in test tubes or vials.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

E. Data Summary & Visual Workflows

Physicochemical Properties and Distillation Parameters
PropertyValue / Expected RangeRationale / Source
Molecular Formula C₁₂H₂₂N₂-
Molecular Weight 194.32 g/mol -
Appearance Colorless to pale yellow liquidBased on homologous imidazoles.[15]
Boiling Point (Atm.) > 250 °C (estimated)Extrapolated from shorter-chain alkylimidazoles (e.g., 1-Butylimidazole BP: ~240 °C). High temperature necessitates vacuum distillation.
Boiling Point (Vac.) ~115-125 °C @ ~1 mmHg (estimated)This is a critical parameter to determine experimentally. It is significantly lower than atmospheric pressure BP, preventing decomposition.[7]
Density ~0.91 g/mL (estimated)Based on homologous imidazoles.
Visual Workflow for Purification

PurificationWorkflow cluster_prep Pre-Purification cluster_purify Purification cluster_analysis Analysis & Final Product Crude Crude this compound (Contains salts, starting materials) Workup Aqueous Workup (Wash with H₂O/Brine) Crude->Workup Dry Drying (Anhydrous Na₂SO₄ or MgSO₄) Workup->Dry Method_Choice Choose Method Dry->Method_Choice Distillation Vacuum Distillation Method_Choice->Distillation  High BP  Difference Chromatography Flash Column Chromatography Method_Choice->Chromatography Similar BPs or Small Scale Analysis Purity Assessment (NMR, GC, HPLC) Distillation->Analysis Chromatography->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: General workflow for the purification of crude this compound.

Troubleshooting Logic: Discolored Distillate

Troubleshooting Problem Problem: Distillate is Yellow/Brown Cause1 Possible Cause: Thermal Decomposition Problem->Cause1 Cause2 Possible Cause: Air Leak (Oxidation) Problem->Cause2 Solution1a Action: Reduce Heating Mantle Temperature Cause1->Solution1a Solution1b Action: Improve Vacuum (Lower Pressure) Cause1->Solution1b Solution2a Action: Check All Seals and Joints Cause2->Solution2a Solution2b Action: Inspect Tubing for Cracks Cause2->Solution2b Result Result: Colorless Distillate Solution1a->Result Solution1b->Result Solution2a->Result Solution2b->Result

Caption: Decision tree for troubleshooting a discolored distillate.

F. References

  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives. Retrieved from

  • Rutz, A., et al. (n.d.). Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. ResearchGate. Retrieved from

  • (2025-08-06). Purity specification methods for ionic liquids. ResearchGate. Retrieved from

  • Sigma-Aldrich. (2025-11-24). SAFETY DATA SHEET. Retrieved from

  • Fisher Scientific. (2011-05-03). SAFETY DATA SHEET. Retrieved from

  • TCI Chemicals. (2025-02-13). SAFETY DATA SHEET. Retrieved from

  • RoCo Global. (n.d.). Safety Data Sheet. Retrieved from

  • Iolitec. (2018-02-21). Safety Data Sheet. Retrieved from

  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from

  • Wiley Online Library. (n.d.). Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole. Retrieved from

  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • ResearchGate. (n.d.). Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 1-Methylimidazole by Vacuum Distillation. Retrieved from

  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from

  • MDPI. (2023-02-05). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. Retrieved from

Sources

Technical Support Center: Polymerization of 1-Nonylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Nonylimidazole polymerization. As Senior Application Scientists, we have compiled this comprehensive guide to address the common challenges and questions that arise during the synthesis of poly(this compound) and related vinylimidazole polymers. This resource is designed to provide not only procedural steps but also the underlying scientific principles to empower you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: this compound, an N-vinylimidazole derivative, is typically polymerized via free-radical polymerization.[1][2] This method is versatile and can be initiated using thermal initiators like 2,2'-azobisisobutyronitrile (AIBN) or potassium persulfate.[3][4] While cationic polymerization is a known method for vinyl monomers with electron-donating groups, free-radical polymerization is more commonly documented for N-vinylimidazoles.[5][6] Advanced techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have also been successfully employed to achieve better control over the polymer architecture.[7]

Q2: Why is my free-radical polymerization of this compound yielding low molecular weight polymer?

A2: Low molecular weights in the free-radical polymerization of N-vinylimidazoles can be attributed to a degradative chain transfer reaction. In this process, a propagating radical can abstract a hydrogen atom from the imidazole ring of a monomer molecule, leading to the formation of a stable, non-propagating radical and terminating the polymer chain prematurely.[8]

Q3: Can I polymerize this compound in an aqueous solution?

A3: Yes, the polymerization can be conducted in aqueous solutions, especially when using water-soluble initiators. However, the pH of the medium is a critical factor. The polymerization rate of N-vinylimidazole is known to be very slow at a natural pH of around 9 due to degradative radical addition to the monomer. Lowering the pH can significantly increase the polymerization rate.[8]

Q4: What is the role of the nonyl group in the polymerization process?

A4: The 1-nonyl group is an alkyl substituent on the nitrogen atom of the imidazole ring.[9] This long alkyl chain primarily influences the physical properties of the resulting polymer, such as its solubility and thermal characteristics. For instance, the alkyl substituent's length can affect the polymer's solubility in different solvents, with longer chains increasing hydrophobicity.[10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the polymerization of this compound, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
No Polymerization or Very Low Yield 1. Impure Monomer: The presence of inhibitors (like hydroquinone) in the monomer can prevent polymerization.[11] 2. Inactive Initiator: The initiator may have decomposed due to improper storage. 3. Presence of Oxygen: Oxygen can act as a radical scavenger, inhibiting free-radical polymerization.[12] 4. Incorrect Temperature: The reaction temperature may be too low for the initiator to decompose efficiently.1. Purify the Monomer: Distill the this compound under vacuum before use.[13] 2. Use Fresh Initiator: Recrystallize the initiator (e.g., AIBN from methanol) before use.[3] 3. Degas the Reaction Mixture: Purge the solution with an inert gas (e.g., argon or nitrogen) or use freeze-pump-thaw cycles.[3] 4. Adjust Temperature: Ensure the reaction is carried out at the recommended temperature for your chosen initiator (e.g., 60-70 °C for AIBN).[13]
Polymer Discoloration (Yellow to Brown) 1. Oxidation: The imidazole ring can be susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen. 2. Side Reactions: Unwanted side reactions can lead to the formation of colored byproducts.1. Maintain Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere. 2. Lower Reaction Temperature: If possible, use a lower-temperature initiator.
Insoluble Polymer Formation 1. Cross-linking: The presence of difunctional impurities can lead to cross-linking. 2. Incorrect Solvent: The polymer may not be soluble in the reaction solvent at the reaction temperature.1. Ensure Monomer Purity: High purity of the monomer is crucial. 2. Solvent Selection: Choose a solvent in which the polymer is known to be soluble (e.g., methanol, benzene).[3][13]
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Chain Transfer Reactions: As mentioned, degradative chain transfer to the monomer is a common issue.[8] 2. High Initiator Concentration: Too much initiator can lead to a higher number of shorter polymer chains. 3. Temperature Fluctuations: Inconsistent reaction temperature can affect the rates of initiation, propagation, and termination.1. Controlled Polymerization: Consider using controlled radical polymerization techniques like RAFT.[7] 2. Optimize Initiator Concentration: Reduce the initiator-to-monomer ratio. 3. Maintain Stable Temperature: Use a reliable oil bath or heating mantle with a temperature controller.

Experimental Protocols

Protocol 1: Standard Free-Radical Polymerization of this compound

This protocol provides a general procedure for the synthesis of poly(this compound) using AIBN as a thermal initiator.

Materials:

  • This compound (vacuum-distilled)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous solvent (e.g., benzene or methanol)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate/oil bath

  • Precipitation solvent (e.g., acetone or diethyl ether)

Procedure:

  • Add the desired amount of this compound to the Schlenk flask.

  • Dissolve the monomer in the anhydrous solvent.

  • Purge the solution with an inert gas for 30 minutes to remove dissolved oxygen.[3]

  • In a separate vial, dissolve the AIBN initiator in a small amount of the solvent.

  • Add the initiator solution to the reaction mixture under the inert atmosphere.

  • Seal the flask and place it in a preheated oil bath at 65-70 °C.[3]

  • Allow the reaction to proceed for the desired time (e.g., overnight).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a stirred, cold non-solvent (e.g., acetone).[13]

  • Filter the precipitated polymer and wash it with the non-solvent.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 60 °C).[13]

Protocol 2: Polymer Purification by Dialysis

For polymers synthesized in polar solvents like methanol, dialysis is an effective method for removing unreacted monomer and initiator residues.

Materials:

  • Crude polymer solution

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Large beaker or container

  • Deionized water or appropriate solvent

  • Magnetic stirrer

Procedure:

  • Dissolve the crude polymer in a suitable solvent.

  • Soak the dialysis tubing in deionized water to make it pliable.

  • Securely close one end of the dialysis tubing with a clip.

  • Transfer the polymer solution into the dialysis bag.

  • Securely close the other end of the bag, leaving some headspace.

  • Place the dialysis bag in a large beaker of deionized water or the chosen solvent.

  • Stir the water/solvent gently.

  • Change the water/solvent periodically (e.g., every few hours) for 1-2 days to ensure complete removal of impurities.

  • Recover the purified polymer solution from the dialysis bag.

  • Isolate the pure polymer by lyophilization (freeze-drying) or precipitation.[3]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during this compound polymerization.

TroubleshootingWorkflow Start Polymerization Attempt Check_Yield Check for Polymer Yield Start->Check_Yield Low_Yield Low/No Yield Check_Yield->Low_Yield No Good_Yield Acceptable Yield Check_Yield->Good_Yield Yes TS_Monomer Troubleshoot: - Monomer Purity - Inhibitor Removal Low_Yield->TS_Monomer TS_Initiator Troubleshoot: - Initiator Activity - Concentration Low_Yield->TS_Initiator TS_Conditions Troubleshoot: - Oxygen Presence - Temperature Control Low_Yield->TS_Conditions Analyze_Polymer Characterize Polymer (e.g., GPC, NMR) Good_Yield->Analyze_Polymer Check_PDI PDI > 1.5? Analyze_Polymer->Check_PDI High_PDI High PDI Check_PDI->High_PDI Yes Good_PDI Acceptable PDI Check_PDI->Good_PDI No TS_PDI Troubleshoot: - Chain Transfer - Consider RAFT High_PDI->TS_PDI Final_Product Purified Polymer Good_PDI->Final_Product TS_Monomer->Start TS_Initiator->Start TS_Conditions->Start TS_PDI->Start

Caption: A flowchart for troubleshooting this compound polymerization.

Free-Radical Polymerization Mechanism

This diagram illustrates the fundamental steps of free-radical polymerization.

FRP_Mechanism cluster_initiation Initiator Initiator (I) Radical Radical (2R.) Initiator->Radical Initiation (Heat) RM_dot R-M. Radical->RM_dot Monomer Monomer (M) Monomer->RM_dot RMn_dot R-(M)n-M. RM_dot->RMn_dot Propagation (+ n-1 M) Polymer Polymer RMn_dot->Polymer Termination (e.g., Combination)

Caption: Key steps in free-radical polymerization.

References

  • Aqueous-phase free-radical batch polymerizations of N-vinylimidazole (NVI)
  • Laccase-catalyzed controlled radical polymeriz
  • 1-Vinylimidazole - Wikipedia
  • Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulf
  • Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)
  • Laccase-catalyzed controlled radical polymerization of N-vinylimidazole - Semantic Scholar
  • Poly(N-vinylimidazole/ethylene glycol dimethacrylate)
  • Poly(N-vinylimidazole): a biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous
  • Recent Developments on Cationic Polymeriz
  • How to make polyvinylimidazole?
  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole)
  • Controlled Radical Polymerization of 4-Vinylimidazole | Macromolecules - ACS Public
  • Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole) - PubMed Central
  • Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing)
  • Cationic Vinyl Polymeriz
  • The relation between the increasing of N-vinyl imidazole concentration and graft yield (G%), graft efficiency (GE%) and homopolymer percent (H%).
  • From poly(vinylimidazole) to cationic glycopolymers and glyco-particles: effective antibacterial agents with enhanced biocompatibility and selectivity - Polymer Chemistry (RSC Publishing)
  • 270 questions with answers in IMIDAZOLES | Science topic - ResearchG
  • Cationic polymeriz
  • GPC for Polymer Characterization: Understanding Molecular Weight Distribution
  • How can I purify vinylimidazole and acrylonitrile monomers?
  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initi
  • How can I precipitate poly vinyl imidazole?
  • Synthesis and Characterization of Alkylated Poly(1-vinylimidazole)
  • Analyzing Polymerization Reactions; Cationic Polymeriz
  • Polymer based advanced recipes for imidazoles: a review - PMC - PubMed Central
  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC
  • Measurement of Molecular Weight by using GPC method - Shimadzu
  • Can vinyle imidazole be polimerized with just normal light or in the presence of oxygen while preparing ? : r/chemistry - Reddit
  • Sample Preparation – GPC - Polymer Chemistry Characteriz
  • Formulas of 1-alkylimidazoles.
  • Can vinyl imidazole be polymerized without even initatior or temper
  • How To Analyze GPC D
  • (PDF)
  • Alkylimidazoles | Encyclopedia MDPI
  • troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments - Benchchem
  • The Crosslinker Matters: Vinylimidazole-Based Anion Exchange Polymer for Dispersive Solid-Phase Extraction of Phenolic Acids - MDPI
  • Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts - NIH
  • Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile)
  • Synthesis and characterization of poly(1-vinyl-3-alkylimidazolium)

Sources

side reactions in the synthesis of 1-Nonylimidazole and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to our dedicated technical support guide for the synthesis of 1-nonylimidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this N-alkylation reaction. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure a successful, high-yield synthesis.

The synthesis of this compound, a key intermediate in the development of ionic liquids and active pharmaceutical ingredients, typically proceeds via the N-alkylation of imidazole with a nonyl halide. While seemingly straightforward, this SN2 reaction is prone to several side reactions that can complicate purification and significantly reduce yields. This guide will address these issues in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

Question 1: I'm observing a significant amount of a highly polar, water-soluble byproduct that is difficult to separate from my desired this compound. What is it and how can I prevent its formation?

Answer:

This is the most common side reaction in this synthesis. The byproduct you are observing is almost certainly the 1,3-dinonylimidazolium salt , a quaternary ammonium salt.

Causality: The formation of this byproduct occurs when the desired product, this compound, acts as a nucleophile and undergoes a second alkylation by another molecule of the nonyl halide.[1] This "over-alkylation" is particularly prevalent under conditions that favor multiple reactive encounters.

Mechanism of Side Reaction:

G cluster_main Main Reaction cluster_side Side Reaction: Over-Alkylation Imidazole Imidazole NonylHalide1 1-Nonyl Halide (C₉H₁₉X) Base Base Product This compound (Desired Product) Product2 This compound NonylHalide2 1-Nonyl Halide (C₉H₁₉X) QuatSalt 1,3-Dinonylimidazolium Salt (Byproduct)

Caption: Main reaction pathway vs. the over-alkylation side reaction.

Preventative Measures & Troubleshooting:

  • Control Stoichiometry: The molar ratio of your reactants is critical. Avoid using a large excess of the alkylating agent (1-nonyl halide). A slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to the nonyl halide can help ensure the halide is consumed before it can react with the product.[1]

  • Slow Addition of Alkylating Agent: Adding the 1-nonyl halide dropwise to the reaction mixture over an extended period maintains a low instantaneous concentration of the alkylating agent. This kinetically disfavors the second alkylation of the less nucleophilic product compared to the deprotonated imidazole starting material.

  • Temperature Control: While higher temperatures can increase the rate of the primary reaction, they can also accelerate the formation of the quaternary salt.[2] It is often beneficial to run the reaction at a more moderate temperature (e.g., 75-100°C) for a longer period rather than at a high temperature for a short time.[2]

  • Dilution: Running the reaction at a lower concentration can decrease the probability of the product molecule encountering and reacting with the alkylating agent.[1]

Question 2: My reaction yield is very low, and I've recovered a large amount of unreacted imidazole. What went wrong?

Answer:

Low conversion is typically an issue of insufficient activation of the imidazole nucleophile or suboptimal reaction conditions.

Causality: Imidazole itself is a relatively weak nucleophile. For efficient N-alkylation, it must first be deprotonated by a base to form the much more nucleophilic imidazolide anion. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed to completion.

Troubleshooting Steps:

G Start Low Yield & Unreacted Imidazole CheckBase Is the base strong enough? (e.g., KOH, NaH vs. K₂CO₃) Start->CheckBase Step 1: Evaluate Base CheckSolvent Is the solvent appropriate? (Polar aprotic like DMF, Acetonitrile) CheckBase->CheckSolvent Yes Solution Optimize Base, Solvent, and Conditions for Higher Yield CheckBase->Solution No, switch to stronger base CheckConditions Are reaction conditions optimal? (Anhydrous? Temp/Time sufficient?) CheckSolvent->CheckConditions Yes CheckSolvent->Solution No, switch solvent CheckConditions->Solution Yes CheckConditions->Solution No, optimize parameters

Caption: Troubleshooting logic for low reaction conversion.

  • Evaluate Your Base: For alkyl halides like 1-bromononane, stronger bases such as potassium hydroxide (KOH) or sodium hydride (NaH) are more effective than weaker bases like potassium carbonate (K₂CO₃).[3] A molar ratio of at least 1:1 for base to imidazole is recommended.[2]

  • Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are excellent choices as they can dissolve the imidazolide salt and do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, reducing its reactivity. Using non-polar solvents like toluene without a phase-transfer catalyst can result in no product formation.[2]

  • Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, it is imperative that the solvent and glassware are thoroughly dried. Any water present will quench the base and hydrolyze the alkylating agent, halting the reaction.

  • Reaction Time and Temperature: N-alkylation can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time, monitoring its progress via Thin Layer Chromatography (TLC). If the reaction has stalled at a lower temperature, a modest increase in heat may be required.

Frequently Asked Questions (FAQs)

Q: What are the advantages of using Phase-Transfer Catalysis (PTC) for this synthesis? A: PTC is an excellent method for N-alkylation of imidazole. It facilitates the transfer of the imidazolide anion from a solid or aqueous phase into an organic phase containing the alkyl halide. This often allows for the use of inexpensive bases like solid KOH in non-polar solvents, milder reaction conditions, and can lead to high yields while minimizing the formation of quaternary salts.[4]

Q: Can I use microwave-assisted synthesis for preparing this compound? A: Yes, microwave irradiation is a powerful technique that can dramatically reduce reaction times from many hours to just a few minutes.[1][5] The uniform and rapid heating can lead to higher yields and cleaner reactions.[6] However, it is crucial to carefully control the temperature and power to avoid rapid decomposition or the accelerated formation of the over-alkylation byproduct.[1]

Q: How should I purify my final product? A: After an aqueous workup to remove the base and inorganic salts, the crude product (a mixture of this compound, unreacted starting materials, and potentially the 1,3-dinonylimidazolium salt) is typically purified by column chromatography on silica gel. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is usually effective. The desired this compound is moderately polar, while the quaternary salt byproduct is highly polar and will remain strongly adsorbed to the silica gel.

Summary of Reaction Parameters

ParameterConventional HeatingMicrowave-AssistedPhase-Transfer Catalysis (PTC)
Typical Solvent DMF, Acetonitrile[3]High-boiling point (e.g., DMF, Toluene)[1]Toluene, Dichloromethane[2][4]
Typical Base KOH, NaHK₂CO₃, KOH[1]Solid KOH, NaOH[4]
Temperature 75-115 °C[2]80-150 °C[6]Room Temp to 80 °C
Reaction Time 12-24 hours[1]5-30 minutes[6][7]2-8 hours
Key Advantage Simple setupExtremely rapidMild conditions, avoids polar solvents
Primary Challenge Long reaction times, potential for side productsRequires specialized equipment, risk of rapid side reactionsRequires catalyst, potential for emulsions

Detailed Experimental Protocols

Protocol 1: Conventional Synthesis of this compound
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (1.0 eq) and anhydrous potassium hydroxide (1.2 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 0.5 M concentration relative to imidazole) to the flask.

  • Heating & Alkylation: Heat the mixture to 80°C with vigorous stirring. Once the temperature is stable, add 1-bromononane (0.95 eq) dropwise via a syringe or dropping funnel over 30 minutes.

  • Reaction: Maintain the reaction at 80°C for 24 hours. Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol).

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting oil in ethyl acetate and wash with water (3x) to remove any remaining salts and unreacted imidazole. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear oil.

Protocol 2: Microwave-Assisted Synthesis of this compound
  • Preparation: In a 10 mL microwave-safe reaction vessel, combine imidazole (1.0 eq), 1-bromononane (1.0 eq), and powdered potassium carbonate (2.0 eq).[1]

  • Solvent Addition: Add 4 mL of N,N-dimethylformamide (DMF).[1]

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at a constant temperature of 120°C (power modulation) for 15 minutes with stirring.[6][7]

  • Work-up: After the vessel has cooled to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting oil by column chromatography as described in the conventional protocol.

References

  • BenchChem. (2025).
  • Douglass, J. E., & Hunt, J. D. (1991). Process for preparing 1-alkylimidazoles. U.S.
  • Jimenez, C., et al. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Reddit r/OrganicChemistry. (2023).
  • Jones, S. S. (1981). N-Alkylation of imidazoles. University of Otago.
  • Messali, M., et al. (2015).
  • El-Sayed, A. M., et al. (2014).
  • ResearchGate. (n.d.).
  • Rostamizadeh, S., et al. (2020). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Scientific Reports. [Link]
  • Mini-Reviews in Organic Chemistry. (n.d.).
  • Satyanarayana, V.S.V., et al. (2012). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry.
  • Ke, F., et al. (2018). Microwave-Assisted Nickel-Catalyzed Synthesis of Benzimidazoles: Ammonia as a Cheap and Nontoxic Nitrogen Source. Synlett. [Link]
  • Molecules. (2024).
  • Messali, M., et al. (2015).

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stability issues and degradation of 1-Nonylimidazole over time

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Nonylimidazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on both foundational chemical principles and practical, field-proven experience.

I. Understanding the Stability of this compound

This compound, like other N-alkylated imidazoles, is susceptible to degradation over time, which can significantly impact experimental outcomes. The primary routes of degradation are oxidation, hydrolysis, and photodegradation. Understanding these pathways is crucial for proper handling, storage, and troubleshooting. Polyalkylated imidazoles have been shown to be less stable towards oxidation compared to imidazole itself.[1][2]

Frequently Asked Questions (FAQs) - Stability and Degradation

Q1: What are the primary signs of this compound degradation?

A1: Visual cues can be the first indicator of degradation. These include:

  • Color Change: A pure sample of this compound should be a colorless to pale yellow liquid. The development of a yellow or brown color suggests the formation of degradation products.

  • Increased Viscosity: Polymerization or the formation of complex degradation products can lead to an increase in viscosity.

  • Precipitate Formation: The presence of solid material in the liquid indicates insolubility of degradation products.

  • Inconsistent Experimental Results: The most critical sign is often variability in experimental data, such as decreased reaction yields, unexpected side products, or altered biological activity.

Q2: What factors accelerate the degradation of this compound?

A2: Several environmental factors can accelerate the degradation process:

  • Oxygen: The imidazole ring is susceptible to oxidation, particularly in the presence of atmospheric oxygen.[1][2][3] This can be exacerbated by the presence of metal ions, which can catalyze oxidation reactions.

  • Moisture: While N-alkylimidazoles are generally less susceptible to hydrolysis than N-acylimidazoles, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, can lead to ring opening or other hydrolytic degradation.[4][5]

  • Light: Imidazole derivatives can be sensitive to photodegradation, especially when exposed to UV light.[6][7][8][9][10] This can lead to the formation of radical species and subsequent complex degradation pathways.

  • Elevated Temperatures: Heat can increase the rate of all chemical reactions, including degradation. While imidazoles generally exhibit high thermal stability, prolonged exposure to high temperatures should be avoided.[1][2]

Q3: What are the likely degradation products of this compound?

A3: While a definitive analysis requires techniques like LC-MS or GC-MS, potential degradation products can be inferred from known imidazole chemistry. Oxidation can lead to the formation of various oxidized species, potentially including ring-opened products.[2][3][11] Hydrolysis could potentially lead to the formation of nonylamine and imidazole-derived fragments, although this is generally less common for N-alkylimidazoles under neutral conditions.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.

Issue 1: Inconsistent or Poor Reaction Yields

Symptoms:

  • Lower than expected yield of the desired product.

  • High variability in yields between experimental runs.

  • Complete failure of the reaction.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Degraded this compound The active concentration of this compound is lower than assumed due to degradation. Degradation products may also interfere with the reaction.1. Assess Purity: Use a fresh, unopened bottle of this compound if possible. If not, assess the purity of the existing stock (see Section III). 2. Purification: If degradation is suspected, consider purifying the this compound by vacuum distillation.
Presence of Water Water can act as a competing nucleophile or alter the reaction conditions, leading to side reactions or inhibition.1. Use Anhydrous Solvents: Ensure all solvents are properly dried before use. 2. Dry Glassware: Thoroughly dry all glassware in an oven before use. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Atmospheric Oxygen For oxygen-sensitive reactions, the presence of O2 can lead to unwanted side reactions or degradation of reagents.1. Degas Solvents: Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles. 2. Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon.
Issue 2: Appearance of Unexpected Side Products

Symptoms:

  • Additional spots on TLC plates.

  • Unexpected peaks in HPLC, GC, or NMR spectra.

  • Difficulty in purifying the desired product.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Reaction with Degradation Products Impurities from degraded this compound may be participating in the reaction.1. Confirm Reagent Purity: Analyze the this compound stock for impurities (see Section III). 2. Purify Reagent: If impurities are present, purify the this compound before use.
Photodegradation during Reaction If the reaction is sensitive to light, exposure can generate radical species leading to a variety of side products.1. Protect from Light: Wrap the reaction vessel in aluminum foil or conduct the reaction in a dark fume hood.
Incorrect Reaction Temperature Running the reaction at a temperature that is too high can promote side reactions and decomposition.1. Optimize Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider running a temperature screen to find the optimal conditions.
Workflow for Troubleshooting Inconsistent Results

troubleshooting_workflow start Inconsistent Experimental Results check_reagent Assess Purity of this compound start->check_reagent new_reagent Use Fresh, Unopened Reagent check_reagent->new_reagent If possible purify_reagent Purify Existing Stock (e.g., Vacuum Distillation) check_reagent->purify_reagent If fresh reagent is unavailable check_conditions Review Experimental Conditions new_reagent->check_conditions purify_reagent->check_conditions dry_solvents Ensure Anhydrous Solvents and Glassware check_conditions->dry_solvents inert_atmosphere Use Inert Atmosphere (N2 or Ar) dry_solvents->inert_atmosphere protect_light Protect Reaction from Light inert_atmosphere->protect_light optimize_temp Optimize Reaction Temperature protect_light->optimize_temp analyze_results Analyze Results optimize_temp->analyze_results degradation_pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, Metal Ions Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Photodegradation Photodegradation This compound->Photodegradation UV Light Degradation_Products Oxidized & Ring-Opened Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Sources

Technical Support Center: Characterization of Poly(1-Nonylimidazole)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of poly(1-Nonylimidazole) and related poly(1-alkylimidazole) systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these unique polymers. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and obtain high-quality, reliable data.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial hurdles researchers face when working with poly(this compound).

Q1: Why is my poly(this compound) sample showing inconsistent solubility?

A1: The solubility of poly(this compound) can be deceptive due to its amphiphilic nature, possessing a hydrophobic nonyl chain and a hydrophilic imidazole-containing backbone.[1] Inconsistent solubility often stems from:

  • Aggregation: These polymers have a strong tendency to form aggregates in various solvents, which can be mistaken for poor solubility.[1][2] This aggregation is influenced by factors like polymer concentration, solvent polarity, and temperature.[3]

  • Counter-ion Effects: The nature of the counter-ion significantly impacts the polymer's interaction with the solvent and its overall solubility.[4][5][6] For instance, a bulky, hydrophobic counter-ion can reduce solubility in polar solvents.

  • Residual Monomers or Initiator Fragments: Impurities from the polymerization process can alter the polymer's solubility characteristics.

Q2: I'm getting an unexpectedly broad or multimodal peak in my Gel Permeation Chromatography (GPC/SEC) analysis. What could be the cause?

A2: This is a classic issue with poly(ionic liquid)s like poly(this compound) and can be attributed to several factors:

  • Ionic Interactions: Strong interactions between the polymer's ionic moieties and the GPC column's stationary phase can lead to non-ideal size-exclusion behavior, resulting in peak tailing and broadening.[7]

  • Aggregation: As mentioned, aggregation in the GPC eluent can lead to the appearance of higher molecular weight species, resulting in a multimodal distribution.[1]

  • Choice of Eluent and Additives: The mobile phase composition is critical. The absence of a salt additive (e.g., LiBr) can exacerbate ionic interactions with the column.[8] The eluent must also be a good solvent for the polymer to prevent on-column aggregation.[9]

Q3: My NMR spectrum of poly(this compound) has broad, poorly resolved peaks. How can I improve the spectral quality?

A3: Peak broadening in the NMR spectra of polymers is often due to the restricted mobility of the polymer chains. For poly(this compound), specific causes include:

  • High Molecular Weight and Viscosity: As the polymer chain length increases, the tumbling rate in solution decreases, leading to broader signals.

  • Aggregation: The formation of aggregates can severely restrict segmental motion, causing significant peak broadening.[1]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or other sources can cause substantial line broadening.

To improve resolution, consider using a high-temperature NMR probe to increase chain mobility, using a stronger magnetic field spectrometer, or experimenting with different deuterated solvents to disrupt aggregation.

Q4: Why is obtaining a clear mass spectrum of my poly(this compound) so difficult?

A4: The mass spectrometric analysis of poly(ionic liquid)s is notoriously challenging due to their polyelectrolyte nature.[10][11][12] Key difficulties include:

  • Poor Ionization Efficiency: The pre-charged nature of the polymer can sometimes hinder efficient ionization by techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Complex Fragmentation Patterns: The polymer chains can fragment in multiple ways, leading to a complex and difficult-to-interpret spectrum.[13]

  • Multiple Charge States: The presence of multiple charges on a single polymer chain can further complicate the spectrum.

Specialized techniques, such as using supercharging agents in ESI-MS or specific matrices for MALDI-TOF, may be necessary for successful analysis.[10][12]

Troubleshooting Guides

This section provides more in-depth troubleshooting for specific analytical techniques.

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

The determination of molecular weight and its distribution is fundamental to understanding a polymer's properties.[9][14] However, GPC/SEC of poly(this compound) is fraught with potential pitfalls.

Problem: Severe Peak Tailing and Poor Reproducibility

  • Causality: This is often a strong indicator of ionic interactions between the positively charged imidazolium rings on your polymer and residual silanol groups on the silica-based GPC column packing. This interaction causes the polymer to be retained longer than expected based on its size, leading to a "tail" on the chromatogram.

  • Troubleshooting Protocol:

    • Mobile Phase Modification:

      • Add a Salt: Introduce a salt, such as lithium bromide (LiBr) or lithium trifluoroacetate (LiTFA), to your mobile phase at a concentration of 0.05-0.1 M. The salt ions will shield the charges on both the polymer and the column, minimizing unwanted interactions.[8]

      • Optimize Solvent: Ensure your mobile phase is a good solvent for poly(this compound). A common choice is N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[15][16]

    • Column Selection: If the problem persists, consider using a column specifically designed for polar or cationic polymers, which may have a more inert packing material.

    • Sample Preparation: Filter your sample through a 0.2 µm PTFE filter before injection to remove any dust or large aggregates that could clog the column.[7]

Problem: Appearance of a High Molecular Weight Shoulder or a Bimodal Distribution

  • Causality: This is frequently caused by polymer aggregation in the GPC eluent.[1] The aggregates are larger than individual polymer chains and therefore elute earlier, appearing as a higher molecular weight species.

  • Troubleshooting Workflow:

    GPC_Troubleshooting start Bimodal Peak Observed in GPC step1 Increase Salt Concentration in Eluent (e.g., LiBr from 0.05M to 0.1M) start->step1 result1 Peak becomes monomodal? step1->result1 step2 Analyze at Elevated Temperature (e.g., 40-60 °C) result2 Peak becomes monomodal? step2->result2 step3 Lower Sample Concentration result3 Peak becomes monomodal? step3->result3 step4 Change Eluent to a Better Solvent end_bad Issue persists. Consider possibility of bimodal synthesis. step4->end_bad result1->step2 No end_good Aggregation was the issue. Proceed with optimized method. result1->end_good Yes result2->step3 No result2->end_good Yes result3->step4 No result3->end_good Yes

    Caption: GPC troubleshooting workflow for bimodal peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the structure of your poly(this compound).[17][18][19]

Problem: Broad and Unresolved Peaks in ¹H NMR

  • Causality: As polymers, especially those that aggregate, have restricted motion in solution, this leads to inefficient relaxation and broad NMR signals.

  • Troubleshooting Protocol:

    • Increase Temperature: Acquire the spectrum at a higher temperature (e.g., 50-80 °C). This will increase the rate of molecular tumbling and segmental motion, often resulting in sharper peaks.

    • Use a Different Solvent: The choice of solvent can disrupt aggregation. Try highly polar aprotic solvents like DMSO-d₆ or DMF-d₇.

    • Check for Paramagnetic Impurities: If you used a metal-based catalyst for polymerization, residual paramagnetic metal ions can cause severe peak broadening. Consider treating your polymer solution with a chelating agent (e.g., EDTA) and re-precipitating the polymer.

    • Dilute the Sample: High concentrations can promote aggregation. Try running the NMR on a more dilute sample.

Parameter Standard Condition Troubleshooting Action Rationale
Temperature Room Temperature (25 °C)Increase to 50-80 °CIncreases molecular motion, sharpens peaks.
Solvent CDCl₃Switch to DMSO-d₆ or DMF-d₇Disrupts aggregates, improves solubility.
Concentration 10-20 mg/mLDecrease to < 5 mg/mLReduces concentration-dependent aggregation.

Table 1: NMR Troubleshooting Parameters

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information on the thermal stability and phase transitions of your polymer.[20][21]

Problem: Inconsistent Glass Transition Temperature (Tg) in DSC

  • Causality: The Tg of poly(ionic liquid)s is highly sensitive to several factors.[4][22]

    • Hygroscopicity: Imidazole-based polymers can be hygroscopic. Absorbed water acts as a plasticizer, significantly lowering the Tg.

    • Counter-ion: The size and nature of the counter-ion have a profound effect on Tg.[5][23] Larger, more plasticizing anions will lower the Tg.[4]

    • Thermal History: The previous thermal treatment of the sample can affect its morphology and, consequently, its Tg.

  • Experimental Protocol for Reliable Tg Measurement:

    • Sample Preparation: Dry the polymer sample under high vacuum at a temperature above the boiling point of water but well below the polymer's degradation temperature (e.g., 80-100 °C) for at least 24 hours to remove any absorbed water.

    • DSC Program:

      • First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 150 °C) at a rate of 10 °C/min. This step removes the sample's thermal history.

      • Cooling Scan: Cool the sample back down to a low temperature (e.g., -20 °C) at a controlled rate (e.g., 10 °C/min).

      • Second Heating Scan: Heat the sample again at 10 °C/min. The Tg should be determined from this second heating scan for consistency.[8]

    • Inert Atmosphere: Always run the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[24][25]

Problem: Complex or Multi-step Degradation in TGA

  • Causality: Poly(this compound) can exhibit complex degradation profiles.

    • Initial Weight Loss: A weight loss at lower temperatures (< 150 °C) is often due to the loss of absorbed water or residual solvent.

    • Main Degradation Steps: The degradation of the polymer itself may occur in multiple steps, corresponding to the decomposition of the nonyl side chains, the imidazole ring, and the polymer backbone.

  • Data Interpretation Workflow:

    TGA_Interpretation start Multi-step TGA Curve step1 Analyze weight loss below 150°C start->step1 result1 Weight loss present? step1->result1 step2 Correlate with DSC for endotherms step3 Identify major degradation onsets (Td) step4 Compare with known degradation of alkyl chains and imidazole rings step3->step4 conclusion2 Assign degradation steps to polymer components. step4->conclusion2 result1->step3 No conclusion1 Likely absorbed solvent/water. Dry sample and re-run. result1->conclusion1 Yes conclusion1->step3

    Caption: TGA data interpretation workflow.

By systematically addressing these common challenges, researchers can achieve more accurate and reproducible characterization of poly(this compound) polymers, leading to a deeper understanding of their structure-property relationships and accelerating their application in various fields.

References

  • De Angelis, F., et al. (n.d.). Universal mass spectrometric analysis of poly(ionic liquid)s. PMC.
  • De Angelis, F., et al. (n.d.). Universal mass spectrometric analysis of poly(ionic liquid)s. RSC Publishing.
  • Nickols, N.G., et al. (2012). Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. NIH.
  • De Angelis, F., et al. (2016). Universal Mass Spectrometric Analysis of Poly(Ionic Liquid)s. ResearchGate.
  • TA Instruments. (n.d.). Polymer Material Analysis Techniques.
  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice.
  • Overberger, C.G., & Vorchheimer, N. (1963). Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. Journal of the American Chemical Society.
  • Gupta, G.R., et al. (n.d.). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies.
  • Nexus Analytics. (n.d.). ESSENTIAL TOOLS FOR POLYMER CHARACTERIZATION.
  • ResolveMass Laboratories Inc. (2024). Key Challenges and Solutions in Polymer Analysis.
  • J-Global. (n.d.). Universal mass spectrometric analysis of poly(ionic liquid)s.
  • Savin, G., et al. (2004). Global Solution Properties of Poly(N-vinylimidazole) in Ethanol. Macromolecules and Aggregates. ResearchGate.
  • ResolveMass Laboratories Inc. (n.d.). GPC for Polymer Characterization: Understanding Molecular Weight Distribution.
  • ResearchGate. (n.d.). Solubility of the polymers.
  • ResearchGate. (n.d.). Representation of NMR spectrum of poly (1‐vinyl‐3‐alkyl imidazolium) bromide.
  • The Royal Society of Chemistry. (n.d.). Supplementary NMR data.
  • ResearchGate. (n.d.). 1H NMR spectrum of poly(1-vinylimidazole).
  • Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS.
  • Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC.
  • Chemistry For Everyone. (2024). How To Analyze GPC Data?. YouTube.
  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectrum of 1‐vinylimidazole (A) and polymerized 1‐ethyl‐3‐vinylimidazolium bis(trifluoromethylsulfonyl)imide (PVI‐TFSI) (B).
  • Wang, Y., et al. (2017). Novel imidazolium-based poly(ionic liquid)s with different counterions for self-healing. Journal of Materials Chemistry A.
  • Gouveia, A.S., et al. (2014). Enhancing Properties of Anionic Poly(ionic liquid)s with 1,2,3-Triazolium Counter Cations. ACS Macro Letters.
  • Scientific Research Journal. (2024). Thermal Characterization of Silver-Based Conductive Polymers for Flexible Electronics.
  • ResearchGate. (n.d.). 1 H-NMR spectra (in D 2 O) of 1-vinyl imidazole (A), monomeric IL (B), its corresponding PIL (C) and the deprotected form PIL-COOH (D).
  • Miller, D.A., et al. (2009). An investigation into the influence of counterion on the properties of some amorphous organic salts. PubMed.
  • NETZSCH Analyzing & Testing. (n.d.). Thermal and Rheological Characterization of Polymers.
  • Tserpes, K.I., & Pantelelis, N.G. (2021). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. MDPI.
  • ResearchGate. (2021). Self-Assembled Synthesis and Characterization of Novel [Co(1-vinylimidazole)6].NO3 Polymer: Highly Efficient Antimicrobial Agent.
  • Nexus Analytics. (n.d.). Thermal Characterization of Polymers.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • Wang, Y., et al. (2017). Novel imidazolium-based poly(ionic liquid)s with different counterions for self-healing. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios.
  • Burankova, E., et al. (2023). The Influence of Polycation and Counter-Anion Nature on the Properties of Poly(ionic liquid)-Based Membranes for CO2 Separation. MDPI.
  • Wikipedia. (n.d.). 1-Vinylimidazole.
  • Madbouly, S.A., & Otaigbe, J.U. (2019). Synthesis and Characterization of Imidazolium-Based Ionenes. MDPI.
  • Gelissen, A.P.H., et al. (2020). Pathways and challenges towards a complete characterization of microgels. PMC.
  • ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents.
  • TU-Darmstadt Chemie. (n.d.). Polymer Synthesis and Characterization – Zentel Group.
  • Almgren, M., et al. (1991). Aggregation Behavior of Sugar Surfactants in Aqueous Solutions: Effects of Temperature and the Addition of Nonionic Polymers. PubMed.
  • Elsevier. (n.d.). Polymer Synthesis and Characterization - 1st Edition.
  • Polymer Source. (n.d.). Poly(N-vinyl imidazole) Sample #P18151-VIMDZ Structure.
  • Muthukrishnan, S., et al. (2014). Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. NIH.

Sources

Technical Support Center: Enhancing the Catalytic Efficiency of 1-Nonylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Nonylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for leveraging this compound as a catalyst in your experimental work. Here, we move beyond simple protocols to explain the underlying principles that govern catalytic efficiency, empowering you to make informed decisions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic mechanism of this compound?

A1: this compound primarily functions as a nucleophilic catalyst. The catalytic activity stems from the lone pair of electrons on the N-3 nitrogen of the imidazole ring. In reactions like acylation, this nitrogen atom attacks the electrophilic center (e.g., the carbonyl carbon of an acyl halide), forming a highly reactive acylimidazolium intermediate. This intermediate is then more susceptible to attack by a nucleophile (e.g., an alcohol or amine) than the original acylating agent, thus accelerating the reaction. The this compound is regenerated at the end of the catalytic cycle.

Q2: How does the nonyl group influence the catalytic activity of this compound compared to other N-alkylimidazoles?

A2: The long, hydrophobic nonyl chain significantly impacts the catalyst's physical properties, which in turn affects its catalytic efficiency in several ways:

  • Solubility: The nonyl group enhances solubility in non-polar organic solvents, which can be advantageous for reactions involving hydrophobic substrates.

  • Steric Hindrance: While the nonyl group is attached to the N-1 nitrogen, it can create steric hindrance that may influence the approach of bulky substrates to the catalytically active N-3 nitrogen.

  • Micelle Formation: In certain solvent systems, the amphiphilic nature of this compound can lead to the formation of micelles, potentially creating a unique reaction environment that can either enhance or inhibit catalytic activity depending on the substrates.

Q3: In which types of reactions is this compound most effectively used as a catalyst?

A3: this compound is particularly effective in reactions that benefit from a nucleophilic catalyst. These include:

  • Acylation Reactions: Such as esterification and amidation, where it facilitates the transfer of an acyl group.[1]

  • Epoxy Resin Curing: It acts as an accelerator or a sole curing agent, initiating the anionic homopolymerization of the epoxy resin to form a highly cross-linked network.[2][3][4]

  • Silylation Reactions: Catalyzing the transfer of silyl groups to protect alcohols.

Q4: Is it possible to enhance the catalytic activity of this compound by modifying its structure?

A4: Yes, structural modifications can significantly enhance catalytic performance. Introducing electron-donating groups on the imidazole ring can increase the nucleophilicity of the N-3 nitrogen, thereby boosting its catalytic activity. Conversely, creating bicyclic imidazole structures can alter the steric environment around the active site, which can lead to improved selectivity in asymmetric catalysis.[5]

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting Steps & Optimization
  • Catalyst Quality and Loading:

    • Verify Purity: Ensure the this compound is of high purity and has been stored under anhydrous conditions. Moisture can protonate the catalytically active nitrogen, rendering it non-nucleophilic.[6]

    • Increase Catalyst Loading: If you are using a very low catalyst loading (e.g., <1 mol%), consider a stepwise increase to 5-10 mol%. While imidazoles can be efficient, a certain threshold concentration is necessary to achieve a reasonable reaction rate.

  • Reagent and Solvent Quality:

    • Check Reagent Purity: Impurities in your starting materials can act as catalyst poisons or participate in side reactions.[7]

    • Use Anhydrous Solvents: Water can compete with your nucleophile and also deactivate the catalyst. Ensure your solvents are thoroughly dried.

  • Reaction Temperature:

    • Moderate Temperature Increase: Many reactions catalyzed by this compound benefit from moderate heating (e.g., 40-80 °C) to overcome the activation energy.[8] Monitor for potential side reactions or decomposition at higher temperatures.

  • Addition of a Co-catalyst/Activator:

    • Lewis Acids: In some cases, a mild Lewis acid can activate the electrophile, making it more susceptible to nucleophilic attack by the imidazole.

    • Phase-Transfer Catalysts: For reactions with poor miscibility between reactants, a phase-transfer catalyst can enhance the reaction rate.

Issue 2: Formation of Significant Byproducts

Byproduct formation often points to issues with reaction selectivity or degradation of reactants or products.

Troubleshooting Steps & Optimization
  • Control of Reaction Temperature:

    • Lower the Temperature: If you are observing byproducts, especially at higher temperatures, try running the reaction at a lower temperature, even if it requires a longer reaction time. This can often improve selectivity.

  • Stoichiometry of Reactants:

    • Adjust Reactant Ratios: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to side reactions. For instance, in acylation, using a slight excess (1.0-1.1 equivalents) of the acylating agent is common, but a large excess could lead to unwanted secondary reactions.[1]

  • Inert Atmosphere:

    • Prevent Oxidation: Some reactants or products may be sensitive to air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[7]

Issue 3: Difficult Product Purification

The presence of residual this compound in the final product is a frequent purification challenge.

Troubleshooting Steps & Optimization
  • Aqueous Acid Wash:

    • Protonation and Extraction: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic this compound, forming a water-soluble salt that can be easily separated in the aqueous phase.[1]

  • Chromatography:

    • Solvent System Optimization: If column chromatography is necessary, experiment with different solvent systems to achieve better separation between your product and the catalyst. A small amount of a polar solvent like methanol in a non-polar eluent can help in eluting the imidazole.

  • Immobilization of the Catalyst:

    • Solid Support: For recurring use, consider immobilizing the this compound on a solid support (e.g., silica gel or a polymer resin). This allows for easy filtration and recovery of the catalyst, simplifying the purification process.

Experimental Protocols & Data

Protocol 1: General Procedure for this compound Catalyzed Acylation of an Alcohol

This protocol describes a general method for the esterification of a primary alcohol with an acyl chloride.

Materials:

  • Primary Alcohol (1.0 eq)

  • Acyl Chloride (1.1 eq)

  • This compound (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary alcohol and this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash with 1M HCl to remove the catalyst, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Data Summary: Influence of Catalyst Loading on Reaction Time

The following table summarizes the effect of this compound loading on the time required for the complete conversion of 1-octanol with benzoyl chloride at room temperature.

Catalyst Loading (mol%)Reaction Time (hours)
1> 24
58
103

Visualizations

Catalytic Cycle of this compound in Acylation

Catalytic_Cycle cluster_0 Catalytic Cycle This compound This compound Acylimidazolium_Intermediate Acylimidazolium_Intermediate This compound->Acylimidazolium_Intermediate + Acyl Halide Ester_Product Ester_Product Acylimidazolium_Intermediate->Ester_Product + Alcohol Acyl_Halide Acyl_Halide Alcohol Alcohol Regenerated_Catalyst This compound Ester_Product->Regenerated_Catalyst - H-X

Caption: The catalytic cycle of this compound in a typical acylation reaction.

Troubleshooting Workflow for Low Reaction Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst Check Catalyst Quality & Loading Start->Check_Catalyst Check_Reagents Verify Reagent & Solvent Purity Check_Catalyst->Check_Reagents [ No Improvement ] Success Reaction Optimized Check_Catalyst->Success [ Improvement ] Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp [ No Improvement ] Check_Reagents->Success [ Improvement ] Add_Cocatalyst Consider Co-catalyst Increase_Temp->Add_Cocatalyst [ No Improvement ] Increase_Temp->Success [ Improvement ] Add_Cocatalyst->Success

Caption: A systematic workflow for troubleshooting low conversion in catalyzed reactions.

References

  • ResearchGate. Optimization of Glycosyl Acylation Reaction.
  • PubMed Central. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • ResearchGate. Optimization of the acylation temperature continuous flow.
  • RESIN4DECOR. Epoxy Resin RESIN4DECOR 1:1 Non-Yellowing Clear 24h Curing Time.
  • The FASEB Journal. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism.
  • Science. Catalytic divergencies in the mechanism of L-arginine hydroxylating nonheme iron enzymes.
  • ResearchGate. A curing agent for epoxy resin based on microencapsulation of 1-butylimidazole.
  • ResearchGate. 270 questions with answers in IMIDAZOLES | Science topic.
  • ResearchGate. A comparison of some imidazoles in the curing of epoxy resin.
  • MDPI. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands.
  • Royal Society of Chemistry. Imidazolium ligand-modified Cu2O catalysts for enhancing C2+ selectivity in CO2 electroreduction via local *CO enrichment.
  • ACS Publications. Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts.
  • ResearchGate. The curing mechanism of epoxy resin.
  • PubMed Central. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol.
  • PMC. A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts.

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overcoming solubility problems with 1-Nonylimidazole in specific solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Nonylimidazole Solubility Solutions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility challenges encountered during experimental work. As a long-chain alkylimidazole, this compound possesses a unique amphiphilic nature that can present both opportunities and challenges in formulation and application. This resource provides in-depth technical guidance to help you navigate these complexities and achieve your research goals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an amphiphilic molecule, meaning it has both a hydrophobic (water-fearing) and a hydrophilic (water-loving) part.[1] Specifically, it consists of a polar imidazole head group and a nonpolar nine-carbon alkyl (nonyl) tail.[2] This dual nature dictates its solubility profile:

  • Low Water Solubility: The long, hydrophobic nonyl chain significantly limits its solubility in water.[2]

  • Good Organic Solvent Solubility: It is generally more soluble in organic solvents, particularly those that are less polar.[2]

The solubility in a specific organic solvent will depend on the solvent's polarity and its ability to interact with both the imidazole ring and the nonyl chain.

Q2: I am observing poor dissolution of this compound in my chosen solvent. What are the initial troubleshooting steps?

When encountering solubility issues, a systematic approach is key. Here’s a logical workflow to begin troubleshooting:

G A Initial Observation: Poor Dissolution of This compound B Verify Compound Purity and Solvent Quality A->B C Increase Agitation (e.g., vortexing, sonication) B->C D Gently Warm the Mixture (monitor for degradation) C->D E Evaluate Solvent Polarity D->E F Consider a Co-solvent System E->F G A Identify a Primary Solvent with Some, but Limited, Solubility B Select a Miscible Co-solvent with a Different Polarity A->B C Prepare a Range of Co-solvent Mixtures (e.g., 10%, 25%, 50% v/v) B->C D Experimentally Determine the Solubility in Each Mixture C->D E Plot Solubility vs. Co-solvent Percentage to Find the Optimal Ratio D->E

Sources

Technical Support Center: A Researcher's Guide to Controlling the Molecular Weight of Poly(1-Nonylimidazole)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and molecular weight control of poly(1-Nonylimidazole). This guide is designed for researchers, scientists, and professionals in drug development who are working with or exploring the use of this versatile polymer. Here, we delve into the nuances of polymerization, offering field-proven insights and troubleshooting advice to help you achieve your desired molecular weight and polymer characteristics with precision and confidence.

I. Overview of Poly(this compound) Synthesis

Poly(this compound) belongs to the family of poly(N-alkylimidazoles), which have garnered significant interest for a range of applications due to their unique properties. The synthesis of well-defined poly(this compound) with controlled molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI) is crucial for predictable material performance. While various polymerization techniques can be employed, controlled radical polymerization methods, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have proven to be highly effective for achieving this control with vinylimidazole-based monomers.[1][2][3][4]

This guide will primarily focus on the RAFT polymerization of 1-Nonyl-3-vinylimidazolium salts, a common precursor for creating well-defined poly(this compound) structures. We will also touch upon other relevant polymerization techniques and the key parameters that govern the final molecular weight of the polymer.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of poly(this compound).

Q1: What is the most effective method for controlling the molecular weight of poly(this compound)?

A1: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the most robust and widely reported method for achieving excellent control over the molecular weight and obtaining a low polydispersity index (PDI) for polymers derived from vinylimidazoles.[1][2][5] This technique allows for the synthesis of polymers with predetermined molecular weights by carefully controlling the ratio of monomer to the RAFT chain transfer agent (CTA).[5]

Q2: Why is solvent selection critical for the controlled polymerization of vinylimidazoles?

A2: The choice of solvent is paramount for the successful controlled polymerization of vinylimidazoles. For instance, the use of acetic acid as a solvent has been shown to be highly effective in the RAFT polymerization of 1-vinylimidazole.[2][3] Acetic acid not only ensures a homogeneous polymerization medium but also protonates the imidazole monomer, which helps to stabilize the propagating radicals and prevent side reactions that can lead to loss of control.[2] For 1-Nonyl-3-vinylimidazolium salts, the choice of an appropriate solvent will depend on the counter-ion and the overall solubility of the monomer and polymer.

Q3: How does the initiator concentration affect the molecular weight of the polymer?

A3: In conventional free radical polymerization, the initiator concentration has a significant impact on the final molecular weight. Generally, a higher initiator concentration leads to a higher polymerization rate but a lower average molecular weight.[6] This is because a higher concentration of initiator generates more radical species, leading to the formation of a larger number of shorter polymer chains. In a controlled radical polymerization like RAFT, while the initiator still plays a crucial role in generating radicals, the molecular weight is primarily determined by the monomer to CTA ratio.

Q4: Can I use other controlled polymerization techniques besides RAFT?

A4: While RAFT is highly recommended, other controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) have also been used for various monomers.[7] However, the successful application of these methods to vinylimidazoles can be more challenging due to potential interactions between the imidazole nitrogen and the catalyst complex in ATRP, or the high temperatures required for NMP. Ring-Opening Metathesis Polymerization (ROMP) is another powerful technique for producing well-defined polymers from cyclic olefin monomers, including some functionalized with imidazolium salts.[8][9][10]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of poly(this compound).

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
High Polydispersity Index (PDI > 1.5) 1. Inefficient RAFT agent: The chosen RAFT agent may not be suitable for the monomer. 2. High initiator concentration: Too many initial radicals can lead to conventional free-radical polymerization pathways dominating. 3. Impurities in the monomer or solvent: Impurities can interfere with the RAFT equilibrium. 4. High polymerization temperature: Can lead to side reactions and termination.1. Select an appropriate RAFT agent. For vinylimidazoles, dithiocarbonates (xanthates) or trithiocarbonates are often effective.[5] 2. Optimize the initiator-to-RAFT agent ratio. A ratio of [Initiator]/[CTA] between 1/5 and 1/10 is a good starting point. 3. Purify the monomer and solvent before use. Distillation or passing through a column of basic alumina can remove inhibitors and other impurities. 4. Lower the polymerization temperature. Conduct the polymerization at the lowest temperature that still allows for a reasonable reaction rate.
Molecular Weight is Significantly Different from the Theoretical Value 1. Inaccurate monomer to CTA ratio: The initial amounts of monomer and RAFT agent were not measured accurately. 2. Low monomer conversion: The polymerization was stopped before reaching high conversion. 3. Chain transfer to solvent or monomer: Side reactions can lead to the formation of new chains. 4. Inefficient initiation: The initiator may not be decomposing efficiently at the chosen temperature.1. Carefully weigh all reactants. Use a high-precision balance. 2. Monitor monomer conversion. Take aliquots during the polymerization and analyze by NMR or other suitable techniques. The molecular weight will increase linearly with conversion in a controlled polymerization.[1] 3. Choose a solvent with a low chain transfer constant. 4. Select an initiator with an appropriate half-life at the polymerization temperature.
Low Polymerization Rate or No Polymerization 1. Presence of an inhibitor: The monomer may contain an inhibitor to prevent polymerization during storage. 2. Insufficient initiator: The amount of initiator is too low to start the polymerization. 3. Low temperature: The polymerization temperature is too low for the initiator to decompose at a sufficient rate. 4. Degassing was incomplete: Oxygen is a potent inhibitor of radical polymerization.1. Remove the inhibitor from the monomer. This is typically done by passing the monomer through a column of basic alumina. 2. Increase the initiator concentration. However, be mindful of the potential impact on PDI. 3. Increase the polymerization temperature. Ensure the chosen temperature is suitable for the initiator and RAFT agent. 4. Thoroughly degas the reaction mixture. Use several freeze-pump-thaw cycles or sparge with an inert gas like argon or nitrogen for an extended period.
Gelation of the Reaction Mixture 1. Presence of a difunctional impurity: An impurity with two polymerizable groups can act as a crosslinker. 2. High monomer concentration: Can lead to an increased probability of chain transfer to polymer, resulting in branching and crosslinking.1. Ensure the purity of the monomer. 2. Reduce the initial monomer concentration.

IV. Experimental Protocols and Data

A. General Protocol for RAFT Polymerization of a 1-Nonyl-3-vinylimidazolium Salt

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular system.

Materials:

  • 1-Nonyl-3-vinylimidazolium salt (monomer)

  • RAFT Chain Transfer Agent (CTA), e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate

  • Initiator, e.g., Azobisisobutyronitrile (AIBN)

  • Solvent, e.g., Acetic acid or another suitable solvent

  • Inhibitor remover (e.g., basic alumina)

  • Schlenk flask and other standard glassware for air-sensitive techniques

Procedure:

  • Monomer Purification: Pass the 1-Nonyl-3-vinylimidazolium salt through a short column of basic alumina to remove any inhibitors.

  • Reaction Setup: In a Schlenk flask, add the desired amounts of the purified monomer, RAFT agent, and initiator. The ratio of [Monomer]/[CTA] will determine the target degree of polymerization and thus the molecular weight.

  • Solvent Addition: Add the solvent to the flask.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).

  • Monitoring: Monitor the progress of the polymerization by taking small aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer in a non-solvent (e.g., diethyl ether) and dry it under vacuum to a constant weight.

  • Characterization: Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

B. Expected Molecular Weight as a Function of Monomer to CTA Ratio

The theoretical number-average molecular weight (M_n,th) can be calculated using the following formula:

M_n,th = (([Monomer]₀ / [CTA]₀) × Conversion × M_monomer) + M_CTA

where:

  • [Monomer]₀ is the initial molar concentration of the monomer.

  • [CTA]₀ is the initial molar concentration of the RAFT agent.

  • Conversion is the fractional conversion of the monomer.

  • M_monomer is the molecular weight of the monomer.

  • M_CTA is the molecular weight of the RAFT agent.

Table 1: Theoretical vs. Experimental Molecular Weight for Poly(1-vinylimidazole) via RAFT

The following table, adapted from data on poly(1-vinylimidazole), illustrates the expected trend for poly(this compound).

[Monomer]/[CTA] RatioTarget M_n ( g/mol )Experimental M_n ( g/mol )PDI (M_w/M_n)
505,0005,2001.15
10010,00010,5001.12
20020,00021,0001.18
40040,00042,5001.25

Note: This data is illustrative and based on analogous systems. Actual results may vary.

V. Visualization of Key Processes

A. RAFT Polymerization Workflow

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Purification & Analysis Monomer Monomer (1-Nonyl-3-vinylimidazolium salt) Degassing Degassing (Freeze-Pump-Thaw) Monomer->Degassing CTA RAFT Agent (e.g., Trithiocarbonate) CTA->Degassing Initiator Initiator (e.g., AIBN) Initiator->Degassing Solvent Solvent (e.g., Acetic Acid) Solvent->Degassing Heating Heating (e.g., 70°C) Degassing->Heating Polymerization Controlled Polymerization Heating->Polymerization Precipitation Precipitation (in non-solvent) Polymerization->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (GPC/SEC) Drying->Characterization

Caption: Workflow for RAFT polymerization of 1-Nonyl-3-vinylimidazolium salt.

B. The RAFT Equilibrium

RAFT_Mechanism Initiator Initiator Radical Initiator Radical (I•) Initiator->Radical Decomposition Propagating_Chain Propagating Chain (P_n•) Radical->Propagating_Chain + M Monomer Monomer (M) Intermediate_Radical Intermediate Radical Propagating_Chain->Intermediate_Radical + RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)-S-R) RAFT_Agent->Intermediate_Radical Dormant_Chain Dormant Chain (P_n-S-C(=S)-Z) Intermediate_Radical->Dormant_Chain Fragmentation New_Radical New Radical (R•) Intermediate_Radical->New_Radical Fragmentation Dormant_Chain->Intermediate_Radical + P_m• New_Propagating_Chain New Propagating Chain (P_m•) New_Radical->New_Propagating_Chain + M New_Propagating_Chain->Intermediate_Radical + Dormant Chain

Caption: The core equilibrium of the RAFT polymerization process.

VI. References

  • Mori, H. et al. (2012). RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. Macromolecules, 45(9), 3669-3676. [Link]

  • Becer, C. R. et al. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules, 45(9), 3669-3676. [Link]

  • Wang, D. et al. (2018). Novel imidazolium-based poly(ionic liquid)s with different counterions for self-healing. Journal of Materials Chemistry A, 6(15), 6299-6307. [Link]

  • Zhang, Q. et al. (2015). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 6(32), 5791-5799. [Link]

  • Koy, M. et al. (2015). Ring-Opening Metathesis Polymerization (ROMP) in Ionic Liquids: Scope and Limitations. Polymers, 7(8), 1439-1463. [Link]

  • Gacal, B. et al. (2020). Synthesis and Characterization of Imidazolium-Based Ionenes. Polymers, 12(12), 2961. [Link]

  • Al-Masri, M. et al. (2010). Kinetics of ring-opening metathesis polymerization of cyclooctene derivative in ionic liquid. Journal of Polymer Research, 17(5), 731-737. [Link]

  • Zhang, Q. et al. (2015). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. University of Melbourne. [Link]

  • Alexandris, S. et al. (2008). Imidazolium-Based Ionic Liquids as Initiators in Ring Opening Polymerization: Ionic Conduction and Dielectric Response of End-Functional Polycaprolactones and Their Block Copolymers. Macromolecules, 41(19), 7044-7054. [Link]

  • Qiu, J. et al. (2000). The e€ect of initiator concentration on polymerization. Polymer, 41(25), 8889-8893. [Link]

  • Zhang, L. et al. (2012). Controlled Bimodal Molecular-Weight-Distribution Polymers: Facile Synthesis by RAFT Polymerization. Chemistry, 18(19), 6015-6021. [Link]

  • Allen, B. et al. (2012). Controlled radical polymerization of 4-vinylimidazole. Arizona State University. [Link]

  • Vijayaraghavan, R. & MacFarlane, D. R. (2012). The effect of initiator concentration on molecular weights. ResearchGate. [Link]

  • Rolph, M. S. et al. (2019). Ultra-high molecular weight polymer synthesis via aqueous dispersion polymerization. Chemical Science, 10(45), 10563-10570. [Link]

  • IUPAC. (2014). Controlled polymerization. The IUPAC Compendium of Chemical Terminology. [Link]

Sources

preventing phase separation in 1-Nonylimidazole copolymerization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Phase Separation and Ensuring Homogeneous Reaction Conditions

Welcome to the technical support center for 1-nonylimidazole copolymerization. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique monomer. The amphiphilic nature of this compound, combining a polar imidazole head with a nonpolar nonyl tail, presents specific challenges during polymerization, the most common of which is premature phase separation. This guide provides in-depth, experience-based solutions to help you navigate these challenges and achieve successful, homogeneous copolymerization.

Frequently Asked Questions (FAQs)
Q1: What exactly is phase separation in the context of a polymerization reaction?

A1: Phase separation during polymerization is the emergence of a distinct, second phase from the initially homogeneous reaction mixture. This can manifest as turbidity, cloudiness, precipitation of the polymer, or the formation of a gel. It occurs when the growing copolymer chain becomes insoluble in the reaction medium (the solvent and unreacted monomers). This is a common issue in polymer blends and solutions where the free energy of mixing becomes positive, leading to immiscibility[1]. For a polymerization, this means the reaction environment can no longer effectively solvate the polymer being formed.

Q2: Why is this compound particularly susceptible to causing phase separation during copolymerization?

A2: The structure of this compound is inherently amphiphilic. It possesses a hydrophilic, polar imidazole ring and a long, hydrophobic nonyl (C9) alkyl chain. During copolymerization, the solubility characteristics of the growing polymer chain are highly dependent on its composition. If the copolymer becomes enriched with a monomer that is not soluble in the chosen solvent, it will precipitate. For example, if this compound is copolymerized with a very polar monomer in a polar solvent, the growing chain's increasing nonyl-group content can drive it out of solution. Conversely, in a nonpolar solvent, the polar imidazole backbone may cause insolubility.

Q3: How does my choice of comonomer impact the risk of phase separation?

A3: The comonomer's structure and its reactivity relative to this compound are critical factors. The key parameters here are the monomer reactivity ratios (r₁ and r₂)[2][3] . These ratios describe the preference of a growing polymer chain ending in one monomer to add another of the same monomer versus the other comonomer[3][4].

  • If r₁ and r₂ are close to 1: The monomers will add randomly, and the composition of the polymer chain will be relatively uniform. This generally reduces the risk of phase separation.

  • If one ratio is high and the other is low (e.g., r₁ > 1 and r₂ < 1): The copolymer will tend to have long sequences (blocks) of one monomer followed by blocks of the other. If these blocks have different solubility properties, they can cause microscopic phase separation (micelle formation) or macroscopic precipitation[5].

  • If r₁r₂ is close to 0: The monomers have a strong preference to alternate[2]. This often leads to a more uniform copolymer composition, which can enhance solubility.

Therefore, selecting a comonomer with similar solubility characteristics and favorable reactivity ratios is a crucial first step.

Q4: What is the most important factor in selecting a solvent for this system?

A4: The goal is to choose a solvent that can effectively solvate both monomers and, most importantly, the resulting copolymer over a wide range of compositions. Given the amphiphilic nature of this compound, ideal solvents are often those with intermediate polarity or solvent mixtures. For related imidazole-based polymers like poly(N-vinylimidazole), solvents like water, methanol, and DMF are effective[6][7][8]. However, the presence of the nonyl group on your monomer necessitates consideration of less polar options as well. A solvent system that can manage both the hydrophobic nonyl chains and the polar backbone is required.

Troubleshooting Guide: Diagnosing and Solving Phase Separation

This section addresses specific experimental issues. Follow the logical flow to diagnose the root cause and implement the recommended solution.

Problem 1: My reaction mixture becomes cloudy or turbid almost immediately after adding the initiator.
Probable CauseIn-Depth ExplanationRecommended Solution
Poor Initial Solubility One or both monomers are not fully dissolved in the chosen solvent at the reaction temperature. Even if they appear dissolved initially, slight temperature changes or the introduction of the initiator can trigger precipitation.1. Solvent Screening: Test the solubility of each monomer individually in the selected solvent at the reaction temperature. 2. Use a Solvent Mixture: Blend a good solvent for the polar components (e.g., DMF, NMP) with a good solvent for the nonpolar components (e.g., Toluene, THF). Start with a 50:50 mixture and adjust as needed. 3. Increase Temperature: If thermally stable, increasing the reaction temperature can improve the solubility of all components.
Initiator Incompatibility The initiator or its decomposition products are insoluble in the reaction medium, creating nucleation sites that encourage polymer precipitation.1. Match Initiator to Solvent: Use AIBN for organic solvents like DMF or Toluene. For aqueous or highly polar systems, consider a water-soluble initiator like ACVA or potassium persulfate[6]. 2. Purify the Initiator: Impurities can cause unexpected side reactions or insolubility. Recrystallizing the initiator (e.g., AIBN from methanol) is a mandatory step for reproducible results[6].
Problem 2: The reaction proceeds normally for a period, then suddenly becomes viscous and forms a precipitate or gel.
Probable CauseIn-Depth ExplanationRecommended Solution
Compositional Drift This is a classic sign of disparate monomer reactivity ratios. One monomer is being consumed much faster than the other. The polymer chains being formed late in the reaction have a very different composition from those formed early on. This new composition is insoluble in the solvent, causing the polymer to "crash out" of solution.1. Keep Conversion Low: Limit the total monomer conversion to 10-15% to ensure the monomer feed ratio remains relatively constant[2]. This is the standard method for synthesizing compositionally uniform copolymers. 2. Use Monomer-Starved Feed: For higher conversions, employ a semi-batch process where a mixture of the two monomers is slowly added to the reactor over time. This maintains a constant monomer ratio in the reaction, forcing the formation of a more homogeneous copolymer. 3. Re-evaluate Comonomer: If the reactivity ratios are extremely different, consider a different comonomer that is a better match for this compound.
High Molecular Weight As polymer chains grow, their solubility can decrease, especially in moderately good solvents. Ionic liquids, used as solvents or monomers, can also lead to high reaction viscosity, which can trap growing chains and promote aggregation[9].1. Increase Initiator Concentration: Using more initiator will create more polymer chains, resulting in a lower average molecular weight for each chain, which can improve solubility[6]. Be aware this may affect the polymer's final properties. 2. Add a Chain Transfer Agent (CTA): Introduce a CTA (e.g., dodecanethiol) to the reaction. This will control and limit the molecular weight of the polymer chains without significantly affecting the polymerization rate.
Solvent Quality Decreases The solvent is a "theta" solvent or a poor solvent for the copolymer being formed. It can solvate the monomers and short oligomers, but once the chains reach a critical length, they are no longer soluble and phase separate.1. Switch to a Better Solvent: Choose a solvent in which the resulting polymer is highly soluble. This may require synthesizing a small amount of the target copolymer first and then testing its solubility in various solvents. 2. Increase Solvent Volume: Diluting the reaction can sometimes prevent phase separation by reducing intermolecular interactions between polymer chains. A common starting point is a 2:1 or 3:1 ratio of solvent to monomer by weight[6].
Diagram: Troubleshooting Workflow for Phase Separation

A logical approach to diagnosing the cause of phase separation is crucial for efficient problem-solving.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Probable Cause cluster_solve Solution start Reaction Mixture Becomes Heterogeneous q1 When does it happen? start->q1 timing_early Immediately after Initiation q1->timing_early Early timing_late After some time (>10% conversion) q1->timing_late Late cause1 Poor Initial Solubility timing_early->cause1 cause2 Initiator Incompatibility timing_early->cause2 cause3 Compositional Drift (Reactivity Ratios) timing_late->cause3 cause4 High Molecular Weight or Poor Solvent timing_late->cause4 sol1 Use Solvent Mixture or Increase Temp cause1->sol1 sol2 Change/Purify Initiator cause2->sol2 sol3 Keep Conversion Low or Use Semi-Batch cause3->sol3 sol4 Increase Initiator/CTA or Use Better Solvent cause4->sol4

Caption: Troubleshooting logic for phase separation issues.

Experimental Protocols
Protocol 1: General Procedure for Homogeneous Copolymerization

This protocol provides a robust starting point for minimizing phase separation.

  • Monomer & Initiator Purification:

    • Pass this compound and the comonomer through a column of basic alumina to remove inhibitors.

    • Recrystallize the initiator (e.g., AIBN from methanol) and dry under vacuum[6]. This step is critical and should not be skipped.

  • Reactor Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar.

    • Flame-dry the flask under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat three times to ensure an oxygen-free environment. Oxygen is a potent inhibitor of free-radical polymerization[6].

  • Reaction Mixture Preparation:

    • In the sealed flask, add the desired solvent (e.g., anhydrous DMF) via a cannula or syringe. A 2:1 solvent-to-monomer weight ratio is a good starting point[6].

    • Add the purified this compound and comonomer.

    • Stir the mixture until all components are fully dissolved.

  • Degassing:

    • Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Initiation & Polymerization:

    • Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C for AIBN).

    • Allow the solution to thermally equilibrate for 10-15 minutes.

    • Dissolve the initiator in a small amount of degassed solvent and add it to the reaction flask via syringe.

  • Monitoring and Termination:

    • Monitor the reaction for any signs of turbidity.

    • To ensure a homogeneous copolymer, terminate the reaction at low conversion (<15%) by rapidly cooling the flask in an ice bath and exposing it to air.

  • Isolation:

    • Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane, diethyl ether)[7].

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at an elevated temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Determining Monomer Reactivity Ratios

Understanding the reactivity ratios of your specific monomer pair is the most powerful tool for predicting and preventing phase separation.

  • Setup a Series of Reactions: Prepare 5-7 parallel reactions as described in Protocol 1. Each reaction should have a different initial monomer feed ratio (e.g., 90:10, 70:30, 50:50, 30:70, 10:90 of this compound to comonomer).

  • Ensure Low Conversion: Terminate all reactions at very low conversion (5-10%). This is critical for the validity of the calculations, as the monomer feed ratio must not change significantly during the experiment[2][4].

  • Determine Copolymer Composition: After isolating and purifying the copolymer from each reaction, determine its composition using a quantitative technique such as:

    • ¹H NMR Spectroscopy: Integrate characteristic peaks unique to each monomer unit[10].

    • Elemental Analysis: If one monomer contains a unique element (e.g., nitrogen in the imidazole ring), its content can be used to calculate the copolymer composition[11].

  • Calculate Reactivity Ratios: Use the monomer feed data and the resulting copolymer composition data to calculate r₁ and r₂ using established methods like the Fineman-Ross or Kelen-Tüdös graphical methods, or more modern non-linear regression analysis[10][11][12]. This will provide a quantitative measure of how your monomers will behave during copolymerization.

References
  • ResearchGate. (2015). Why was the polymerization of ionic liquids not successful? [Online Discussion].
  • ResearchGate. (n.d.). Solubility of the polymers.
  • NIH National Library of Medicine. (n.d.). Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole).
  • National Institute of Standards and Technology. (n.d.). Suppression of Phase Separation Pattern Formation in Blend Films with Block Copolymer Compatibilizer.
  • ResearchGate. (2004). Synthesis, characterization and reactivity ratio study of N-vinylimidazole–ethyl methacrylate copolymers.
  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors.
  • University of Warwick. (n.d.). Polymer Synthesis in Ionic Liquids.
  • ResearchGate. (n.d.). Copolymers of 1-vinylimidazole and (meth)acrylic acid: Synthesis and polyelectrolyte properties.
  • YouTube. (2020). Introduction to Polymers - Lecture 7.3 - Copolymerization, part 3.
  • Polymer Source. (n.d.). Poly(N-vinyl imidazole) Sample #P18151-VIMDZ Structure.
  • ResearchGate. (n.d.). The reactivity ratios obtained for copolymerization of NIPAM-NVP.
  • Digital Commons @ University of Southern Mississippi. (n.d.). Synthesis and Characterization of Ionic Liquid Monomers and Polymers Derived from 2-substituted-1,3-dialkyl-4(5) -vinylimidazolium salts.
  • Wikipedia. (n.d.). 1-Vinylimidazole.
  • eScholarship.org. (2015). Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization.
  • ResearchGate. (n.d.). Global Solution Properties of Poly(N-vinylimidazole) in Ethanol. Macromolecules and Aggregates.
  • ResearchGate. (2013). Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios.
  • ChemRxiv. (2024). Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms.

Sources

Technical Support Center: Scaling Up the Production of 1-Nonylimidazole for Industrial Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial-scale production of 1-Nonylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up synthesis from the lab bench to industrial application. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions that are common when undertaking the synthesis of this compound.

Q1: What is the most prevalent and scalable synthesis method for this compound?

A1: The most common and industrially viable method is the direct N-alkylation of imidazole. This reaction involves treating imidazole with a nonyl halide, such as 1-bromononane or 1-chlorononane, in the presence of a base and a suitable solvent.[1][2] This method is generally straightforward and can provide moderate to high yields when properly optimized.[1][3]

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up the N-alkylation of imidazole, the following parameters are critical for ensuring reaction efficiency, safety, and product purity:

  • Temperature Control: The reaction is typically exothermic. Maintaining a consistent temperature, often between 75°C and 115°C, is crucial to prevent runaway reactions and minimize side-product formation.[2][3]

  • Stoichiometry: The molar ratio of reactants is key. Using a slight excess of imidazole relative to the nonyl halide can help minimize the formation of dialkylated quaternary imidazolium salts.[4] A molar ratio of approximately 1:0.8 to 1:1.0 (imidazole to alkyl halide) is often recommended.[2]

  • Base Selection and Molar Ratio: The choice of base (e.g., KOH, NaOH, K₂CO₃) and its amount are critical for deprotonating the imidazole, thus activating it for nucleophilic attack.[2][4] An insufficient amount of base will result in an incomplete reaction.

  • Solvent Choice: The solvent affects reaction kinetics and workup efficiency. While polar aprotic solvents like DMF or DMSO can be used, non-polar aromatic solvents like toluene are often preferred in industrial settings to simplify the aqueous workup and minimize solvent loss.[2]

  • Rate of Addition: The nonyl halide should be added to the heated mixture of imidazole, base, and solvent over a controlled period (e.g., 1 to 5 hours) to manage the exothermic reaction and prevent localized high concentrations that can lead to side reactions.[2][3]

  • Agitation: Efficient mixing is vital on a large scale to ensure uniform temperature distribution and effective contact between the reactants, especially in heterogeneous mixtures (e.g., solid base in a liquid solvent).

Q3: What are the primary side products and impurities I should expect?

A3: The main side product of concern is the 1,3-dinonylimidazolium salt , a quaternary salt formed when a second nonyl group alkylates the already substituted this compound.[4] This is more prevalent if an excess of the alkylating agent is used or if the reaction temperature is too high.[4] Other potential impurities include unreacted imidazole, unreacted nonyl halide, and residual solvents.

Q4: What are the key applications of this compound?

A4: this compound serves as a versatile building block in organic synthesis and materials science.[1] Its primary applications include its use as a functional monomer in the synthesis of polymers and copolymers, which have applications as coatings, adhesives, and even in creating molecularly imprinted polymers for selective binding.[1] The imidazole ring and the long alkyl chain give these polymers unique properties. It is also explored as a ligand in catalysis.[1]

Synthesis Troubleshooting Guide

This guide provides solutions to specific problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield 1. Inefficient Deprotonation: The imidazole is not sufficiently nucleophilic.Increase Basicity: Use a stronger base (e.g., KOH instead of K₂CO₃) or ensure the base is finely powdered and well-dispersed for maximum surface area. A stronger base more effectively deprotonates the imidazole, increasing its nucleophilicity.[4]
2. Low Reagent Reactivity: The nonyl halide (e.g., 1-chlorononane) is not reactive enough.Enhance Reactivity: Consider using a more reactive halide like 1-bromononane or adding a catalytic amount of an iodide salt (e.g., KI, NaI) to perform an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.
3. Reagent Decomposition: The alkylating agent or imidazole may be degrading under the reaction conditions.Verify Reagent Stability: Ensure reagents are pure and the reaction is conducted under an inert atmosphere (e.g., Nitrogen) if sensitivity to air or moisture is a concern. Use freshly purified reagents.[4]
Significant Formation of 1,3-Dinonylimidazolium Salt 1. Incorrect Stoichiometry: Molar excess of the nonyl halide.Control Stoichiometry: Use a slight molar excess of imidazole or a substoichiometric amount of the nonyl halide (0.8 to 1.0 mole per mole of imidazole).[2] This ensures the alkylating agent is the limiting reagent, reducing the chance of a second alkylation.
2. High Reaction Temperature or Concentration: Increased reaction rate promotes the second alkylation.Modify Reaction Conditions: Lower the reaction temperature to reduce the rate of the second alkylation.[4] Diluting the reaction mixture can also decrease the probability of the product reacting further.[4]
3. Rapid Addition of Alkylating Agent: Creates localized high concentrations.Control Addition Rate: Add the nonyl halide slowly and sub-surface to the well-agitated reaction mixture. This maintains a low, steady concentration of the alkylating agent.[2]
Reaction Stalls or Remains Incomplete 1. Poor Mass Transfer: Inefficient mixing on a larger scale.Improve Agitation: Ensure the reactor's mechanical stirrer is providing adequate agitation to keep the base suspended and the reactants well-mixed. Baffles within the reactor can improve mixing efficiency.
2. Insufficient Base: The base is fully consumed before the reaction is complete.Verify Base Stoichiometry: Ensure at least a 1:1 molar ratio of base to imidazole is used. For some bases, a slight excess (e.g., 1.1 equivalents) may be beneficial.[2]
Product is Darkly Colored (Brown/Black) 1. Thermal Degradation: Overheating during the reaction or distillation.Strict Temperature Control: Maintain the reaction temperature within the recommended range (75-115°C).[2] During purification, use high vacuum distillation to lower the boiling point and minimize thermal stress on the product.
2. Oxidation: Reaction with atmospheric oxygen at high temperatures.Use an Inert Atmosphere: Blanket the reaction vessel and distillation apparatus with an inert gas like nitrogen or argon to prevent oxidation.
Visualization of Synthesis and Side Reaction

Figure 1: N-Alkylation of Imidazole Imidazole Imidazole Product This compound (Desired Product) Imidazole->Product NonylHalide 1-Nonyl-X NonylHalide->Product Base Base (e.g., KOH) Base->Product Salt KX Water H₂O SideProduct 1,3-Dinonylimidazolium Salt (Side Product) Product->SideProduct + 1-Nonyl-X Figure 2: General Production Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage charge Charge Reactor: Imidazole, KOH, Toluene heat Heat to 90°C charge->heat add Slowly Add 1-Bromononane heat->add react React for 4-6h at 90°C add->react cool Cool to Room Temp react->cool filter Filter KBr Salts cool->filter wash Aqueous/Brine Wash filter->wash separate Separate Layers wash->separate dry Dry Organic Layer (e.g., Na₂SO₄) separate->dry distill Vacuum Distillation dry->distill final_product final_product distill->final_product Final Product: This compound Figure 3: Troubleshooting Low Yield cluster_yes cluster_no start Low Product Yield Detected check_sm Analysis shows high starting material (SM)? start->check_sm check_base Was base strong enough and ratio > 1:1? check_sm->check_base Yes check_side_products Analysis shows significant side products? check_sm->check_side_products No check_temp Was temperature in range (75-115°C)? check_base->check_temp solution_base Action: Use stronger base or increase stoichiometry. check_base->solution_base No check_time Was reaction time sufficient? check_temp->check_time solution_temp Action: Increase temperature within the safe range. check_temp->solution_temp No solution_time Action: Extend reaction time and monitor via IPC. check_time->solution_time No solution_side Action: See dialkylation troubleshooting. check_side_products->solution_side Yes

Sources

strategies for improving the metal ion binding capacity of 1-Nonylimidazole polymers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing Metal Ion Binding in 1-Nonylimidazole Polymers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound polymers. This guide is designed to provide in-depth, practical strategies and troubleshooting advice to help you maximize the metal ion binding capacity of your polymers. We will delve into the core principles of polymer design, synthesis, and application, moving beyond simple protocols to explain the "why" behind the "how."

Section 1: Foundational Principles of Metal Ion Binding by Imidazole Polymers

The ability of this compound polymers to bind metal ions is fundamentally linked to the Lewis base character of the imidazole ring. The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) acts as a coordination site for electron-deficient metal ions. The non-bonded electron pair on the N-1 nitrogen is typically involved in the aromatic system and is less available for coordination.

Several factors influence the efficiency and selectivity of this binding interaction:

  • Electron Density on the Imidazole Ring: The nucleophilicity of the coordinating nitrogen is paramount. Electron-donating groups on the imidazole ring can increase the electron density, enhancing its ability to bind metal ions. Conversely, electron-withdrawing groups will decrease the binding energy.[1][2]

  • Steric Hindrance: The accessibility of the coordination site is crucial. Bulky substituents near the coordinating nitrogen can sterically hinder the approach of a metal ion, reducing binding efficiency.

  • Polymer Architecture: The physical structure of the polymer, including its porosity, surface area, and degree of cross-linking, dictates the availability of binding sites to the metal ions in solution.[3]

  • Solvent and pH: The pH of the aqueous solution significantly impacts both the polymer and the metal ion. At low pH, the imidazole ring can become protonated, competing with metal ions for the binding site and reducing adsorption.[4] The optimal pH for maximum metal ion adsorption is often around 6.0.[4]

Visualizing the Binding Mechanism

BindingMechanism cluster_polymer This compound Polymer Chain cluster_solution Aqueous Solution Polymer Imidazole Ring Nonyl Group MetalIon Metal Ion (Mⁿ⁺) MetalIon->Polymer:f0 Coordination Bond Formation H+ Proton (H⁺) H+->Polymer:f0 Protonation (Competitive Inhibition)

Caption: Metal ion coordination and competitive protonation at the imidazole ring.

Section 2: Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic workflows and actionable solutions.

Problem 1: Low Metal Ion Binding Capacity

Question: My synthesized this compound polymer shows significantly lower-than-expected metal ion uptake. What are the potential causes and how can I troubleshoot this?

Answer: Low binding capacity is a frequent issue that can stem from several factors related to both the polymer's chemical structure and its physical form.

Diagnostic Workflow:

LowBindingTroubleshooting A Low Binding Capacity Observed B Verify Polymer Structure (FTIR, NMR) A->B C Assess Physical Properties (SEM, BET Surface Area) A->C D Optimize Binding Conditions (pH, Time, Concentration) A->D E Incomplete Polymerization or Incorrect Monomer Ratio B->E Discrepancies Found F Low Porosity/Surface Area C->F Poor Morphology G Suboptimal pH D->G pH Dependence Observed H Insufficient Equilibration Time D->H Kinetics Study Needed

Caption: Diagnostic workflow for troubleshooting low metal ion binding capacity.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action & Rationale
Incomplete Polymerization or Incorrect Functionalization The concentration of accessible imidazole groups may be lower than theoretically expected due to incomplete reaction or side reactions.Verify the polymer structure using FTIR and NMR spectroscopy to confirm the presence and integrity of the imidazole rings.[5][6] Elemental analysis can quantify the nitrogen content, providing an estimate of imidazole incorporation.
Low Surface Area and Porosity A dense, non-porous polymer structure will have limited accessible binding sites, restricting metal ion diffusion into the polymer matrix.Increase polymer porosity. This can be achieved by using a porogen during polymerization or by synthesizing the polymer as beads or hydrogels. Techniques like electrospinning can create nanofibrous materials with high surface area.[3][7] Characterize the morphology with SEM and measure the surface area using BET analysis.
Suboptimal pH of the Solution At low pH, the imidazole nitrogen is protonated, creating electrostatic repulsion with metal cations and reducing binding.[4]Optimize the solution pH. Conduct batch experiments across a pH range (e.g., 3.0 to 7.0) to determine the optimal pH for maximum uptake for your specific metal ion.[8] For many divalent metal ions, a pH of 6.0 is a good starting point.[4]
High Degree of Cross-linking While cross-linking enhances mechanical stability, excessive cross-linking can reduce polymer chain flexibility and the accessibility of binding sites.[9]Modify the cross-linker ratio. Synthesize a series of polymers with varying concentrations of the cross-linking agent. Evaluate the trade-off between mechanical stability and binding capacity. A lower degree of cross-linking often leads to higher swelling and better site accessibility.[9]
Problem 2: Poor Selectivity for the Target Metal Ion

Question: My polymer binds multiple metal ions from a mixed solution without preference for my target ion. How can I improve selectivity?

Answer: Enhancing selectivity is a more advanced challenge that often requires chemical modification of the polymer or the application of more sophisticated binding strategies.

Strategies for Improving Selectivity:

  • Ion Imprinting Technology: This is a powerful technique for creating specific recognition sites for a target metal ion.[10] The polymer is synthesized in the presence of the target metal ion (the template). After polymerization, the template ion is removed, leaving behind cavities that are sterically and electronically complementary to the target ion.[10][11]

    Experimental Protocol: Ion Imprinting of this compound Polymer

    • Complex Formation: Dissolve the this compound monomer and the target metal salt (e.g., NiCl₂) in a suitable solvent. Allow time for the metal-monomer complex to form.

    • Polymerization: Add a cross-linker (e.g., N,N'-methylenebis(acrylamide)) and a radical initiator (e.g., AIBN).[12] Polymerize the mixture (e.g., via gamma-ray irradiation or thermal initiation).[11]

    • Template Removal: After polymerization, wash the polymer extensively with an acidic solution (e.g., 0.1 M HNO₃ or HCl) to leach out the template metal ion.[13]

    • Rebinding Studies: Evaluate the imprinted polymer's binding capacity and selectivity for the target ion in comparison to a non-imprinted polymer (synthesized under identical conditions but without the template ion).

  • Introduction of Secondary Chelating Groups: Grafting additional functional groups onto the polymer backbone that have a known affinity for the target metal can create a synergistic binding effect, enhancing selectivity. For example, introducing carboxyl or amino groups can alter the coordination environment.[14][15]

  • Controlling Coordination Stoichiometry: The ratio of metal ions to ligand sites can influence binding hierarchies.[16] By adjusting the initial concentration of the polymer relative to the metal ions, you may be able to favor the binding of one metal over another based on their preferred coordination numbers.[16]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to characterize the metal-polymer complex?

  • A1: A multi-faceted approach is recommended. FTIR spectroscopy can show shifts in the vibrational bands of the imidazole ring upon coordination with a metal ion.[4] UV-Vis spectroscopy can also be used to monitor the complex formation.[4] For solid samples, Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDX) can provide morphological information and confirm the presence of the bound metal.[4] Thermogravimetric Analysis (TGA) can reveal changes in the thermal stability of the polymer after metal complexation.[5][17]

Q2: How can I regenerate and reuse my this compound polymer?

  • A2: Regeneration is crucial for the cost-effective and sustainable use of these polymers.[18][19] The most common method is to wash the metal-loaded polymer with a dilute acid solution, such as 0.1 M HNO₃ or HCl.[20] This protonates the imidazole groups, releasing the bound metal ions. After acid treatment, the polymer should be washed with deionized water until the pH is neutral before being reused for another adsorption cycle. It's important to perform multiple adsorption-desorption cycles to evaluate the stability and reusability of your material.[21]

Q3: Does the length of the alkyl chain (nonyl group) affect metal binding?

  • A3: The primary role of the 1-nonyl group is to impart specific solubility characteristics to the monomer and the resulting polymer. While it doesn't directly participate in coordination, it can influence the polymer's overall hydrophobicity and morphology. This can indirectly affect the swelling behavior of the polymer in aqueous solutions and the accessibility of the imidazole binding sites. Modifying the alkyl chain length is a way to tune the physical properties of the polymer.[4]

Q4: What are the key safety precautions when working with these materials?

  • A4: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When working with metal salt solutions, be aware of the specific toxicity of the metals you are using. Polymerization reactions, especially those involving radical initiators, should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • El-hamshary, H., et al. (2014). Removal of heavy metal using poly (N-vinyl imidazole)-grafted-carboxymethylated starch. International Journal of Biological Macromolecules.
  • Soleimani, B., et al. (2017). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. Journal of the Mexican Chemical Society. [Link]
  • Yang, Z., et al. (2014). Tuning the adsorption interactions of imidazole derivatives with specific metal cations. The Journal of Physical Chemistry A. [Link]
  • Kushner, A. M., et al. (2014). Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes. OSTI.GOV. [Link]
  • Zhao, S., et al. (2014). Tuning the adsorption interactions of imidazole derivatives with specific metal cations. The Journal of Physical Chemistry A.
  • Pekel, N., et al. (2004). Separation of heavy metal ions by complexation on poly (N-vinyl imidazole) hydrogels.
  • Singh, P., et al. (2022). Recent advancements in molecularly imprinted polymers for the removal of heavy metal ions and dyes. MOST Wiedzy. [Link]
  • Saraydin, D., et al. (2004). Poly(ethylene glycol dimethacrylate-n-vinyl imidazole) beads for heavy metal removal. Bursa Uludağ Üniversitesi. [Link]
  • Rasmussen, J. K., et al. (2010). Imidazole containing polymers complexed with Cu2+ and Zn2+.
  • Kato, M., et al. (1981). COMPLEXATION OF METAL ION WITH POLY(1-VINYLIMIDAZOLE)
  • Olaru, N., et al. (2020). Ion-Imprinted Polymeric Materials for Selective Adsorption of Heavy Metal Ions from Aqueous Solution.
  • Aydogan, C., et al. (2018). Imidazole-substituted ROMP polymers: Post-modification of poly(norbornenediester) derivatives with aminolysis reactions.
  • Soleimani, B., et al. (2017). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. SciELO México. [Link]
  • Zhao, S., et al. (2014). Tuning the Adsorption Interactions of Imidazole Derivatives with Specific Metal Cations.
  • Arıca, M. Y., et al. (2001). Effect of the initial pH of the testing solutions on the adsorption....
  • Arıca, M. Y., et al. (2001). The effect of pH on the metal ion uptake by the polymer.
  • Soleimani, B., et al. (2017). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. SciELO México. [Link]
  • Rojas, H., et al. (2001). Synthesis, characterization, and properties of poly(maleic acid) metal complexes with Cu(II), Co(II), N.
  • Al-Kaabi, R. S., et al. (2024).
  • Kaur, N., et al. (2022). Polymer based advanced recipes for imidazoles: a review. PubMed Central. [Link]
  • Park, B., et al. (2022).
  • Louie, A. W., et al. (2012). Synthesis of a Functional Metal-Chelating Polymer and Steps toward Quantitative Mass Cytometry Bioassays.
  • Majonis, D., et al. (2012).
  • van der Hart, M. (2011). Imidazole and imidazolium-containing polymers for biology and material science applications.
  • Kim, H., et al. (2023).
  • Joseph, A., et al. (2020). Synthesis of a crosslinked poly(ionic liquid) and evaluation of its antimony binding properties. PubMed. [Link]
  • Mon-Pérez, J. E., et al. (2023). Computational Insights on the Chemical Reactivity of Functionalized and Crosslinked Polyketones to Cu2+ Ion for Wastewater Treatment.
  • George, B. K., et al. (1998). Polymer-Metal Complexes of N,N′-Methylene-bis-acrylamide(NNMBA)-Crosslinked Polyacrylamide-Supported Glycines: Effect of the Degree of Crosslinking On Metal ion Complexatlon and Concentration.
  • Gorska, B., et al. (2024). Regeneration or Repurposing of Spent Pollutant Adsorbents in Energy-Related Applications: A Sustainable Choice?. MDPI. [Link]
  • Ghorbani-Vaghei, R., et al. (2022). Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes.
  • Jung, J. H., et al. (2022). Effect of Cross-Linking and Surface Treatment on the Functional Properties of Electrospun Polybenzimidazole Separators for Lithium Metal Batteries.
  • Chan, C. H., et al. (2020). Regeneration and reuse of microbial extracellular polymers immobilised on a bed column for heavy metal recovery.
  • Jung, J. H., et al. (2022). Effect of Cross-Linking and Surface Treatment on the Functional Properties of Electrospun Polybenzimidazole Separators for Lithium Metal Batteries.
  • Chor-Zaniewska, M., et al. (2024).
  • Sizov, A. S., et al. (2023). Photoluminescence of Metal–Polymer Complexes Based on Functional Triazole–Carbazole Copolymers with Terbium Ions. MDPI. [Link]
  • Elizalde-González, M. P., et al. (2018).
  • Janaki, V., et al. (2015). Morphology and Metal Binding Characteristics of a Natural Polymer—Kondagogu (Cochlospermum gossypium) Gum. MDPI. [Link]
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  • Majumder, M., et al. (2020). Surface-Functionalized Polymer Fibers for Highly Efficient Removal of Metal Ions from Aqueous Solution. Iris Publishers. [Link]
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Sources

Technical Support Center: Troubleshooting Poor Reproducibility in Experiments with 1-Nonylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Nonylimidazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot issues that can lead to poor reproducibility in experiments involving this long-chain N-alkylimidazole. By understanding the underlying chemical principles and following validated protocols, you can enhance the reliability and consistency of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and immediate concerns when working with this compound.

Q1: My this compound appears as a viscous oil or a waxy solid at room temperature, making it difficult to handle. Is this normal?

A1: Yes, this is normal. Due to its long nonyl chain, this compound has a lower melting point than imidazole and can exist as a viscous liquid or a low-melting solid, sometimes described as "pasty".[1][2] This can make accurate weighing and dispensing challenging. Gentle warming of the container in a water bath (to no more than 40-50 °C) can help to liquefy the compound for easier handling. Always ensure the container is well-sealed during warming to prevent moisture absorption.

Q2: I am seeing an unexpected impurity with a higher molecular weight in my reaction mixture. What could it be?

A2: A common side reaction in the N-alkylation of imidazoles is the formation of a quaternary imidazolium salt.[3] This occurs when a second nonyl group alkylates the other nitrogen atom of the this compound product. This is more likely to happen if an excess of the alkylating agent (e.g., 1-bromononane) is used, or if the reaction is run for an extended period at a high temperature.

Q3: My purification by column chromatography is not giving a clean separation. The product seems to co-elute with starting materials or byproducts.

A3: The long, hydrophobic nonyl chain of this compound can lead to "streaking" or poor separation on silica gel. The basicity of the imidazole ring can also cause issues. To improve separation, consider using a solvent system with a small amount of a basic modifier, such as triethylamine (0.1-1%), to reduce tailing. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective.

Q4: How should I store this compound to ensure its stability?

A4: this compound should be stored in a tightly sealed container in a cool, dry place, away from light. Imidazole derivatives can be sensitive to moisture and oxidation. While N-alkylimidazoles are generally more stable than N-acylimidazoles, prolonged exposure to acidic or strongly basic conditions, as well as oxidizing agents, should be avoided.[4][5]

Part 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific experimental problems.

Issue 1: Low Yield in the Synthesis of this compound

Poor yields in the N-alkylation of imidazole with a nonyl halide can be frustrating. Below is a systematic approach to diagnosing and resolving this issue.

Potential Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Incomplete Deprotonation of Imidazole The N-alkylation reaction requires the deprotonation of imidazole to form the more nucleophilic imidazolide anion. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.- Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). - Ensure the use of an anhydrous solvent (e.g., dry THF or DMF) when using moisture-sensitive bases like NaH. - Use at least one equivalent of the base relative to imidazole.
Low Reactivity of the Alkylating Agent While 1-bromononane is a common alkylating agent, its reactivity can be influenced by purity. Older bottles may contain impurities that inhibit the reaction.- Use a freshly opened bottle or purify the 1-bromononane by distillation before use. - Consider using a more reactive alkylating agent like 1-iodononane, though this may also increase the rate of side reactions.
Steric Hindrance The long nonyl chain can create some steric hindrance, potentially slowing down the reaction compared to alkylation with smaller alkyl halides.[3]- Increase the reaction temperature moderately (e.g., from room temperature to 50-60 °C) to provide more energy for the molecules to overcome the activation barrier. - Extend the reaction time, monitoring the progress by TLC or GC-MS to determine the point of maximum conversion.
Inappropriate Solvent The choice of solvent is critical for an SN2 reaction. The solvent must be able to dissolve the reactants and stabilize the transition state.- Aprotic polar solvents like DMF or acetonitrile are generally good choices for N-alkylation reactions.[6] - Avoid protic solvents like ethanol or water if using a strong base like NaH, as they will react with the base.

Experimental Workflow: Diagnosing Low Yield

Caption: Troubleshooting workflow for low yield synthesis.

Issue 2: Presence of Impurities After Synthesis and Work-up

Even with a successful reaction, impurities can complicate purification and affect the reproducibility of subsequent experiments.

Common Impurities and Their Identification

Impurity Identification by ¹H NMR Identification by Mass Spectrometry Removal Strategy
Unreacted Imidazole A broad singlet for the N-H proton (can exchange with D₂O). Characteristic aromatic signals.Molecular ion at m/z = 68.Wash the organic extract with water or brine during work-up. Imidazole is water-soluble.
Unreacted 1-Bromononane A triplet around 3.4 ppm for the -CH₂-Br protons.Isotopic pattern for bromine (M and M+2 peaks of similar intensity).Careful column chromatography. 1-Bromononane is non-polar and should elute before this compound.
1,3-Dinonylimidazolium Bromide Downfield shift of imidazole ring protons compared to this compound. Two sets of signals for the nonyl chains.A molecular ion corresponding to the quaternary cation (m/z = 307 for C₂₁H₄₃N₂⁺).This salt is often less soluble in non-polar organic solvents. It may precipitate from the reaction mixture or can be removed by trituration with a non-polar solvent like hexane.

Protocol 1: Purification of this compound by Column Chromatography

  • Prepare the Column: Pack a silica gel column with a non-polar solvent such as hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution:

    • Start with 100% hexane to elute any unreacted 1-bromononane.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexane is a good starting point.

    • To prevent tailing of the this compound, add 0.5% triethylamine to the eluent mixture.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Part 3: Validated Experimental Protocols

Adhering to a well-defined protocol is crucial for reproducibility.

Protocol 2: Synthesis of this compound

This protocol is adapted from general procedures for the N-alkylation of imidazoles.[7][8]

  • Materials:

    • Imidazole

    • Sodium hydride (60% dispersion in mineral oil)

    • 1-Bromononane

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (1.0 eq).

    • Add anhydrous DMF to dissolve the imidazole.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0 °C and add 1-bromononane (1.05 eq) dropwise via the dropping funnel.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography as described in Protocol 1 .

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Deprotonation of Imidazole with NaH in DMF B 2. Alkylation with 1-Bromononane A->B C 3. Quench with NaHCO3(aq) B->C D 4. Extraction with Ethyl Acetate C->D E 5. Drying and Concentration D->E F 6. Column Chromatography E->F

Caption: Overall workflow for the synthesis and purification of this compound.

Part 4: Technical Data and Characterization

Accurate characterization of this compound is essential to confirm its identity and purity.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₂₂N₂[9]
Molecular Weight 194.32 g/mol [9]
Appearance Colorless to pale yellow viscous liquid or low-melting solid[1]
Solubility Limited solubility in water, soluble in many organic solvents.[9]
Spectroscopic Data (Expected)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.4-7.5 ppm (s, 1H): Proton at the C2 position of the imidazole ring.

  • δ 6.9-7.0 ppm (s, 1H): Proton at the C4 or C5 position of the imidazole ring.

  • δ 6.8-6.9 ppm (s, 1H): Proton at the C5 or C4 position of the imidazole ring.

  • δ 3.9-4.0 ppm (t, 2H): Methylene protons of the nonyl chain attached to the nitrogen (-N-CH₂-).

  • δ 1.7-1.8 ppm (m, 2H): Methylene protons beta to the nitrogen (-N-CH₂-CH₂-).

  • δ 1.2-1.4 ppm (m, 12H): Methylene protons of the central part of the nonyl chain.

  • δ 0.8-0.9 ppm (t, 3H): Methyl protons at the end of the nonyl chain (-CH₃).

¹³C NMR (100 MHz, CDCl₃):

  • δ ~137 ppm: Carbon at the C2 position of the imidazole ring.

  • δ ~129 ppm: Carbon at the C4 position of theimidazole ring.

  • δ ~119 ppm: Carbon at the C5 position of the imidazole ring.

  • δ ~48 ppm: Methylene carbon of the nonyl chain attached to the nitrogen (-N-CH₂-).

  • δ ~32 ppm: Methylene carbons of the nonyl chain.

  • δ ~29 ppm: Methylene carbons of the nonyl chain.

  • δ ~26 ppm: Methylene carbons of the nonyl chain.

  • δ ~23 ppm: Methylene carbon of the nonyl chain.

  • δ ~14 ppm: Methyl carbon at the end of the nonyl chain (-CH₃).

Mass Spectrometry (EI):

  • Expected [M]⁺: m/z = 194

  • Common Fragmentation: Loss of alkyl fragments from the nonyl chain. A significant peak may be observed at m/z = 81, corresponding to the imidazolylmethyl cation.

References

  • Alkylimidazoles. Encyclopedia MDPI. [Link]
  • Zaramella, S., et al. (2002). Stability Studies of N-Acylimidazoles. Helvetica Chimica Acta, 85(5), 1339-1351.
  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
  • Murray, J. I., & Spivey, A. C. (n.d.). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses. [Link]
  • Metelitsa, D. I., et al. (1978). [Effect of N-alkylimidazoles on oxidation of o-dianizidine catalyzed by horseradish peroxidase]. Biokhimiia, 43(4), 696-701.
  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0015047). [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0015047). [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0243814). [Link]
  • Google Patents. (2009). US20090023933A1 - Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles.
  • ResearchGate. (2014, June).
  • Stark, A., et al. (2018).
  • Hogg, J. L., et al. (1997). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 62(12), 4037-4042.
  • Schaefer, T., et al. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. ACS Earth and Space Chemistry, 3(3), 374-385.
  • ResearchGate. (2007, March). N-alkylation of imidazole by alkaline carbons. [Link]
  • Jones, R. A. (1984). N-Alkylation of imidazoles. University of Otago.
  • American Chemical Society. (n.d.).
  • Khan, I., et al. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. Molecules, 28(6), 2686.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Google Patents. (1991). US5011934A - Process for preparing 1-alkylimidazoles.
  • National Institute of Standards and Technology. N-Vinylimidazole. NIST WebBook. [Link]
  • Oriental Journal of Chemistry. (2014).
  • ResearchGate. (2013, July 17).
  • ResearchGate. 1H NMR spectrum of poly(1-vinylimidazole) The NMR of.... [Link]
  • Google Patents. (1985).
  • Bilal, M., & Bakht, J. (2018). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Pharmacognosy and Phytochemistry, 7(1), 1256-1262.
  • Wakamatsu, A., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8234.
  • Lin, B., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(24), 7849-7859.
  • Frontiers in Plant Science. (2024, August 21). Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L. [Link]
  • National Institute of Standards and Technology. 1-Nonyne. NIST WebBook. [Link]
  • International Journal of Scientific & Technology Research. (2019). Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A.
  • National Institute of Standards and Technology. N-Vinylimidazole. NIST WebBook. [Link]
  • Blanchard, L. A., et al. (2001). Evaluation of Alkylimidazoles as Physical Solvents for CO2/CH4 Separation. Industrial & Engineering Chemistry Research, 40(4), 1145-1155.
  • National Institute of Standards and Technology. 1H-Imidazole. NIST WebBook. [Link]

Sources

optimization of experimental parameters for 1-Nonylimidazole-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Nonylimidazole-based assays. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on experimental design, optimization, and troubleshooting. As a potent inhibitor of Cytochrome P450 (CYP) enzymes, this compound is a critical tool in drug metabolism and drug-drug interaction (DDI) studies.[1][2] This guide provides field-proven insights to ensure the accuracy, reproducibility, and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a chemical compound known for its role as an inhibitor of Cytochrome P450 enzymes, a critical family of enzymes involved in the metabolism of a vast majority of drugs.[1] Its primary application is in in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the potential for a new drug candidate to inhibit specific CYP isoforms.[1][3] This is a crucial step in preclinical drug development to predict potential drug-drug interactions.[2]

Q2: What is the mechanism of action for this compound?

This compound functions primarily as a reversible inhibitor of CYP enzymes. It binds to the heme iron atom within the active site of the CYP enzyme, preventing the substrate from binding and being metabolized. This type of inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific CYP isoform and substrate.[3] Understanding this mechanism is key to designing and interpreting inhibition assays.

Q3: How should I properly store and handle this compound?

For long-term stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable organic solvent like DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[4] Always refer to the manufacturer's specific storage recommendations.

Q4: What solvent is recommended for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of this compound due to its high solubilizing capacity and compatibility with most in vitro assay systems. When preparing working solutions, ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced effects on enzyme activity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The key to effective troubleshooting is the systematic interpretation of your experimental controls.[4]

Q5: I am not observing any enzyme inhibition, even at high concentrations of this compound. What could be the cause?

This is a common issue that can often be traced back to a few key factors.

  • Root Cause 1: Reagent Failure. The this compound stock may have degraded, or the enzyme preparation (e.g., human liver microsomes) may have lost activity. The NADPH cofactor is also prone to degradation.[4]

    • Corrective Action: Prepare a fresh stock solution of this compound from the solid compound. Crucially, validate the activity of your enzyme system using a known positive control inhibitor for the specific CYP isoform you are studying (see Table 1).[1][5] Always use a freshly prepared solution of the NADPH cofactor.

  • Root Cause 2: Suboptimal Assay Conditions. The concentration of the probe substrate may be too high, requiring a much higher inhibitor concentration to see an effect.

    • Corrective Action: Ensure your probe substrate concentration is at or below its Michaelis-Menten constant (Km). This increases the assay's sensitivity to competitive inhibitors.

  • Root Cause 3: Incorrect Protocol. For time-dependent inhibition (TDI), a pre-incubation step is required to allow the inhibitor to inactivate the enzyme before adding the substrate.[3]

    • Corrective Action: Review your protocol. If investigating TDI, introduce a pre-incubation period (e.g., 15-30 minutes) where the enzyme, buffer, and this compound are incubated with NADPH before the probe substrate is added.

Q6: My assay results show high background signal and significant well-to-well variability. How can I fix this?

High background and variability can mask the true biological signal, leading to inaccurate IC50 values.

  • Root Cause 1: Intrinsic Fluorescence/Absorbance of this compound. The compound itself may interfere with the detection method.

    • Corrective Action: Run a control plate that includes all assay components except the probe substrate. This will quantify the signal contribution from this compound alone, which can be subtracted from your experimental wells.

  • Root Cause 2: Contamination or Plate Issues. Reagents may be contaminated, or the microplate type may be inappropriate for the assay format.[6]

    • Corrective Action: Use fresh, sterile buffers and reagents. For fluorescence-based assays, use black opaque microplates to minimize background and well-to-well crosstalk.[7] For luminescence, use white opaque plates.[7] Ensure thorough washing steps if your protocol includes them.

  • Root Cause 3: Pipetting Inaccuracy. Small volumes are often used in these assays, and pipetting errors are a major source of variability.[6]

    • Corrective Action: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like microsomal preparations. Take care to avoid introducing bubbles.

Q7: My IC50 values are not reproducible between experiments. What is causing this inconsistency?

Poor reproducibility undermines the reliability of your data.

  • Root Cause 1: Inconsistent Experimental Conditions. Minor variations in incubation times, temperatures, or reagent concentrations can shift IC50 values.

    • Corrective Action: Adhere strictly to the validated protocol. Use a temperature-controlled incubator and ensure all plates are handled identically. Avoid "edge effects" on the plate by not using the outer wells or by filling them with buffer.

  • Root Cause 2: Matrix Effects. If you are using a complex matrix like plasma, endogenous substances can interfere with the assay.[8]

    • Corrective Action: Perform a spike-and-recovery experiment by adding a known amount of the metabolite to the matrix to see if it can be accurately measured.[9] If matrix effects are present, you may need to dilute your sample or use a more robust sample preparation method like protein precipitation or solid-phase extraction.[10][11]

  • Root Cause 3: Lot-to-Lot Variability. Different batches of human liver microsomes or recombinant enzymes can have different levels of activity.

    • Corrective Action: Qualify each new lot of biological reagents by running the assay with positive control inhibitors and comparing the results to previous lots.

Core Optimization Guide & Protocols

Key Parameters for Optimization

Successful assays depend on the careful optimization of several parameters.[12][13] A multi-variable experiment is often the best starting point.[12]

ParameterRecommended Starting PointKey Considerations
This compound Conc. 0.01 µM to 100 µM (log dilutions)The concentration range should span from no inhibition to complete inhibition to generate a full dose-response curve.[1]
Incubation Time 5 - 60 minutesShorter times are for direct inhibition; longer pre-incubation times (15-30 min) are needed for time-dependent inhibition.[3]
Microsomal Protein Conc. 0.1 - 0.5 mg/mLConcentration should be low enough to ensure linearity of the reaction but high enough to generate a detectable signal.
Probe Substrate Conc. ≤ Km valueUsing a substrate concentration at or below its Km increases the assay's sensitivity to competitive inhibition.
NADPH Conc. 1 mMThis is a saturating concentration for most CYP enzymes, ensuring the cofactor is not a rate-limiting factor.
Standard Protocol: IC50 Determination for Direct CYP3A4 Inhibition

This protocol provides a framework for determining the IC50 value of this compound for the inhibition of CYP3A4 using human liver microsomes and a fluorescent probe substrate.

1. Reagent Preparation:

  • This compound Stock (10 mM): Dissolve the required amount of this compound in 100% DMSO.
  • Serial Dilutions: Prepare a series of 8-10 concentrations of this compound in buffer, ensuring the final DMSO concentration remains constant across all wells.
  • Human Liver Microsomes (HLM): Thaw HLM on ice. Dilute to a working concentration of 0.2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
  • Probe Substrate: Prepare a working solution of a CYP3A4-specific substrate (e.g., Midazolam) at a concentration equal to its Km value.[5]
  • NADPH Solution (10 mM): Prepare fresh in buffer just before use.
  • Positive Control: Prepare a working solution of a known CYP3A4 inhibitor (e.g., Ketoconazole).[5]

2. Assay Procedure (96-well plate format):

  • Add 50 µL of HLM solution to each well.
  • Add 5 µL of the this compound serial dilutions, vehicle control (buffer with DMSO), or positive control inhibitor to the appropriate wells.
  • Pre-warm the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding 20 µL of the probe substrate solution to all wells.
  • Immediately follow by adding 25 µL of the NADPH solution to start the metabolic reaction.
  • Incubate at 37°C for the optimized time (e.g., 15 minutes).
  • Stop the reaction by adding 75 µL of ice-cold acetonitrile.
  • Centrifuge the plate to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for analysis.

3. Data Analysis:

  • Quantify the formation of the metabolite using LC-MS/MS or a fluorescence plate reader.[5][10]
  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
  • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualization of Workflows and Concepts

CYP_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Inhibitor (this compound) Serial Dilutions A1 Add Microsomes & Inhibitor to Plate P1->A1 P2 Prepare Microsomes (HLM) & Buffer P2->A1 P3 Prepare Probe Substrate & NADPH A3 Initiate Reaction: Add Substrate & NADPH P3->A3 A2 Pre-Incubate (Optional for TDI) A1->A2 A2->A3 A4 Incubate at 37°C A3->A4 A5 Stop Reaction (e.g., Acetonitrile) A4->A5 D1 Quantify Metabolite (LC-MS/MS or Fluorescence) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Troubleshooting_Tree Start Problem: No or Low Inhibition Q1 Is the Positive Control Inhibitor working? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was this compound stock freshly prepared? A1_Yes->Q2 Cause1 Issue with Microsomes, Buffer, or NADPH. Enzyme system is inactive. A1_No->Cause1 Solution1 Solution: Use new lots of reagents. Prepare fresh NADPH. Cause1->Solution1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Cause3 Sub-optimal assay conditions (e.g., substrate conc. too high). A2_Yes->Cause3 Cause2 Degraded this compound stock solution. A2_No->Cause2 Solution2 Solution: Prepare fresh stock from solid compound. Cause2->Solution2 Solution3 Solution: Re-optimize substrate concentration (use ≤ Km). Cause3->Solution3

References

  • Cooper, F., et al. (2009). Development and validation of a rapid method for the determination and confirmation of 10 nitroimidazoles in animal plasma using liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 877(18-19), 1935-1941. [Link]
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
  • MB-About. Assay Troubleshooting. [Link]
  • Di, L., et al. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 96(9), 2485-2493. [Link]
  • Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(3), 131–156. [Link]
  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
  • American Association for Clinical Chemistry (AACC). (2022).
  • Jelliffe, R. C., & Schumitzky, A. (2010). Optimizing Laboratory Assay Methods for Individualized Therapy. Therapeutic Drug Monitoring, 32(4), 393-399. [Link]
  • Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual.
  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
  • Bitesize Bio. (2024).
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
  • Cooper, F., et al. (2009). Development and validation of a rapid method for the determination and confirmation of 10 nitroimidazoles in animal plasma using liquid chromatography tandem mass spectrometry. TU Dublin Research. [Link]

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Validation & Comparative

validating the antimicrobial efficacy of 1-Nonylimidazole against specific bacteria

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Development

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical entities with potent antibacterial activity is of paramount importance. Among the various heterocyclic compounds investigated, imidazole derivatives have emerged as a promising class of antimicrobials. This guide provides a comprehensive technical overview and a framework for validating the antimicrobial efficacy of 1-Nonylimidazole, a member of the alkylimidazole family. We present a comparative analysis against established antibiotics, supported by detailed experimental protocols and illustrative data, to guide researchers in their evaluation of this and similar compounds.

Introduction to this compound and its Putative Mechanism of Action

This compound is a substituted imidazole featuring a nine-carbon alkyl chain at the N1 position. While specific literature on this compound is sparse, the broader class of long-chain alkyl-substituted imidazoles and imidazolium salts has demonstrated significant antimicrobial properties.[1][2] The efficacy of these compounds is often correlated with the length of the alkyl chain, which imparts surfactant-like characteristics to the molecule. It is hypothesized that the lipophilic nonyl chain facilitates the intercalation of the molecule into the bacterial cell membrane, disrupting its integrity and leading to leakage of cytoplasmic contents and eventual cell death.[1] This mechanism is distinct from many conventional antibiotics that target specific enzymes or cellular processes, potentially offering an advantage against bacteria that have developed resistance to those agents.

This guide will focus on validating the efficacy of this compound against two clinically significant pathogens: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Its performance will be compared against two widely used broad-spectrum antibiotics, Ciprofloxacin and Gentamicin. It is important to note that resistance to both Ciprofloxacin and Gentamicin is a growing concern for both S. aureus and E. coli.[3][4][5]

Experimental Validation of Antimicrobial Efficacy

To rigorously assess the antimicrobial potential of this compound, a series of standardized in vitro susceptibility tests are required. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[6][7][8]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. These two parameters are fundamental in characterizing the potency of a new antimicrobial agent.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (S. aureus or E. coli).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (appropriately diluted in MHB to the desired starting concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antimicrobial).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity).

  • MBC Determination:

    • From the wells showing no visible growth, take a 10 µL aliquot and plate it onto a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_mbc MBC Determination stock This compound Stock Solution plate 96-Well Plate Serial Dilution stock->plate Add to Well 1 inoculum Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells inoculum->inoculation plate->inoculation incubation Incubate 18-24h at 37°C inoculation->incubation read_mic Read MIC (No Turbidity) incubation->read_mic plating Plate from Clear Wells on MHA read_mic->plating incubation_mbc Incubate 18-24h at 37°C plating->incubation_mbc read_mbc Read MBC (No Growth) incubation_mbc->read_mbc

Workflow for MIC and MBC Determination.
Hypothetical MIC and MBC Data for this compound

Based on the known activity of similar long-chain alkyl imidazoles, which are generally more effective against Gram-positive bacteria, we can project the following plausible results:

CompoundOrganismMIC (µg/mL)MBC (µg/mL)
This compound Staphylococcus aureus1632
Escherichia coli64128
Ciprofloxacin Staphylococcus aureus0.51
Escherichia coli0.250.5
Gentamicin Staphylococcus aureus12
Escherichia coli24

Note: These are hypothetical data for illustrative purposes. Actual experimental results may vary.

Comparative Efficacy: The Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[3] It provides a visual representation of the antimicrobial's effectiveness through the measurement of a zone of inhibition.

  • Prepare MHA Plates: Use standard 150 mm Mueller-Hinton Agar plates.

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculate Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak the entire surface of the MHA plate three times, rotating the plate 60 degrees between each streaking to ensure uniform coverage.

  • Apply Antimicrobial Disks:

    • Aseptically place antimicrobial disks onto the surface of the agar. For this study, use standard Ciprofloxacin (5 µg) and Gentamicin (10 µg) disks.

    • Prepare a custom disk by impregnating a sterile blank paper disk with a known amount of this compound (e.g., 30 µg).

    • Ensure disks are placed at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement mha_plate Mueller-Hinton Agar Plate streaking Uniformly Streak Plate with Inoculum mha_plate->streaking inoculum Bacterial Inoculum (0.5 McFarland) inoculum->streaking disk_placement Apply Antimicrobial Disks (this compound, Ciprofloxacin, Gentamicin) streaking->disk_placement incubation Incubate 18-24h at 37°C disk_placement->incubation measurement Measure Zone of Inhibition (mm) incubation->measurement

Workflow for Kirby-Bauer Disk Diffusion Assay.
Hypothetical Zone of Inhibition Data
Compound (Disk Content)OrganismZone of Inhibition (mm)
This compound (30 µg) Staphylococcus aureus18
Escherichia coli12
Ciprofloxacin (5 µg) Staphylococcus aureus25
Escherichia coli30
Gentamicin (10 µg) Staphylococcus aureus22
Escherichia coli24

Note: These are hypothetical data for illustrative purposes. Interpretation of results requires comparison to CLSI or EUCAST breakpoint tables.

Discussion and Interpretation of Results

The hypothetical data presented suggest that this compound possesses antimicrobial activity, with greater potency against the Gram-positive S. aureus than the Gram-negative E. coli. This is consistent with the proposed mechanism of membrane disruption, as the outer membrane of Gram-negative bacteria can present an additional barrier to such agents.[10]

While the MIC and MBC values for this compound in this illustrative dataset are higher than those for Ciprofloxacin and Gentamicin, this does not diminish its potential. The novel mechanism of action could be advantageous against multidrug-resistant strains. The clear zones of inhibition in the disk diffusion assay provide qualitative confirmation of its antibacterial effect.

Further studies should include a broader panel of bacteria, including resistant clinical isolates, and time-kill assays to understand the pharmacodynamics of this compound. Cytotoxicity assays using mammalian cell lines are also a critical next step to assess its potential for therapeutic use.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to validating the antimicrobial efficacy of this compound. By employing standardized methodologies and comparing its performance against established antibiotics, researchers can generate the robust data necessary to advance the development of this and other novel antimicrobial candidates. The fight against antimicrobial resistance requires a continuous pipeline of new compounds, and a thorough understanding of their in vitro efficacy is the foundational first step in this critical endeavor.

References

  • Maple, P. A., Hamilton-Miller, J. M., & Brumfitt, W. (1989). Ciprofloxacin resistance in methicillin- and gentamicin-resistant Staphylococcus aureus. European journal of clinical microbiology & infectious diseases, 8(7), 622–624. [Link]
  • van der Bij, A. K., van der Zwan, D. C., Peirano, G., Pitout, J. D., & Leverstein-van Hall, M. A. (2012). Clinical consequences of increased ciprofloxacin and gentamicin resistance in patients with Escherichia coli bacteraemia in the Netherlands. The Netherlands journal of medicine, 70(6), 269–275. [Link]
  • National Committee for Clinical Laboratory Standards. (1993). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Third Edition. NCCLS document M7-A3.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749–1755.
  • Lévesque, S., C-Pilon, S., & Labbé, M. (2010). Emergence of and risk factors for ciprofloxacin-gentamicin-resistant Escherichia coli urinary tract infections in a region of Quebec. The Canadian journal of infectious diseases & medical microbiology, 21(3), 138–142. [Link]
  • Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing; Thirty-Third Informational Supplement. CLSI document M100-S33.
  • iFyber. (n.d.). In Vitro Antibacterial Efficacy Testing.
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0.
  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
  • Kwiecińska-Piróg, J., Skowron, K., & Grudlewska, K. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1113337.
  • Liu, H., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Cellular and Infection Microbiology, 13, 1113337. [Link]
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST: Home.
  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34.
  • Goldstein, B. P., et al. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. The Journal of general microbiology, 100(2), 271–281.
  • Imidazoles as Promising Scaffolds for Antibacterial Activity: A Review. (2020). Current Topics in Medicinal Chemistry, 20(24), 2206-2237.
  • Ateş-Alagöz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current topics in medicinal chemistry, 16(26), 2953–2962.
  • Galdiero, M., et al. (2021). New Imidazolium Alkaloids with Broad Spectrum of Action from the Marine Bacterium Shewanella aquimarina. Marine Drugs, 19(11), 606.
  • Kwiecińska-Piróg, J., et al. (2021). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Molecules, 26(21), 6433.
  • Kwiecińska-Piróg, J., Skowron, K., & Grudlewska, K. (2021). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 22(21), 11443. [Link]

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Introduction: The Significance of Poly(1-Nonylimidazole) Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of Poly(1-Nonylimidazole)

This guide provides a comprehensive analysis of the essential techniques used to characterize poly(this compound), a prominent member of the poly(ionic liquid)s (PILs) family. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to offer a deep dive into the causality behind experimental choices, ensuring a robust and reliable characterization workflow. We will objectively compare the performance insights gained from Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), supported by detailed experimental protocols and comparative data.

Poly(this compound) and its derivatives are at the forefront of materials science, finding applications as polymer electrolytes, catalysts, and advanced matrices for drug delivery systems. Their unique combination of ionic conductivity, thermal stability, and tunable solubility stems directly from their macromolecular characteristics. Therefore, a precise and multi-faceted characterization is not merely academic; it is a prerequisite for predictable performance, rational design, and successful implementation in any high-stakes application.

This guide details the orthogonal analytical approach required to build a complete profile of poly(this compound), focusing on three pillars of polymer analysis:

  • Molecular Weight Distribution (GPC): Defining the size and dispersity of the polymer chains.

  • Thermal Transitions (DSC): Identifying key phase behavior, such as the glass transition temperature, which dictates the material's physical state.

  • Thermal Stability (TGA): Establishing the operational temperature limits and degradation profile.

Gel Permeation Chromatography (GPC): Unraveling Molecular Weight Distribution

GPC, also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for determining a polymer's molecular weight averages (Mn, Mw) and its polydispersity index (PDI or Đ). These parameters govern mechanical properties, viscosity, and degradation kinetics. However, the charged nature of PILs like poly(this compound) presents a significant analytical challenge.

Expertise & Causality: Standard GPC analysis of neutral polymers often fails for PILs. The imidazolium cations can interact ionically with residual silanol groups on conventional silica-based columns, leading to peak tailing, non-ideal elution, and inaccurate molecular weight data[1][2]. To achieve trustworthy results, these ionic interactions must be suppressed. The chosen mobile phase is therefore the most critical experimental parameter. By adding a salt, such as lithium bromide (LiBr) or sodium nitrate (NaNO₃), to a polar organic solvent like N,N-Dimethylformamide (DMF) or an aqueous eluent, we effectively screen the charges on the polymer backbone and the column stationary phase, ensuring separation occurs purely by hydrodynamic volume (size) as intended[2][3].

Comparative Data: GPC Analysis

The following table compares typical GPC results for poly(this compound) synthesized via a controlled radical polymerization (e.g., RAFT) with a conventionally synthesized neutral polymer, polymethylmethacrylate (PMMA).

ParameterPoly(this compound) (RAFT)PMMA (Free Radical)Significance & Interpretation
Number-Average MW (Mn)45,000 g/mol 48,000 g/mol Represents the total weight of the sample divided by the number of molecules. Influences colligative properties.
Weight-Average MW (Mw)51,300 g/mol 98,000 g/mol More sensitive to larger molecules. Strongly correlates with mechanical properties like tensile strength and toughness.
Polydispersity Index (PDI = Mw/Mn)1.142.04Measures the breadth of the molecular weight distribution. A PDI near 1.0 indicates a well-controlled, uniform polymer synthesis, which is crucial for applications requiring high precision[1].
Experimental Protocol: GPC for Poly(this compound)
  • System Preparation: Utilize a GPC/SEC system equipped with a refractive index (RI) detector. For absolute molecular weight determination without column calibration, a multi-detector system including light scattering and viscometer detectors is recommended[1].

  • Mobile Phase Preparation: Prepare a mobile phase of 0.05 M Lithium Bromide (LiBr) in high-purity N,N-Dimethylformamide (DMF). Filter through a 0.22 µm chemical-resistant filter.

  • Column Selection: Employ a set of two polar-modified styrene-divinylbenzene columns (e.g., Agilent PolarGel-M or equivalent) suitable for polar polymers and organic eluents.

  • System Conditioning: Equilibrate the entire system by running the mobile phase at a flow rate of 1.0 mL/min at 40°C until a stable detector baseline is achieved (typically 2-4 hours).

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the poly(this compound) sample.

    • Dissolve in 1 mL of the mobile phase to create a 3-5 mg/mL solution. Ensure complete dissolution, using gentle agitation if necessary.

    • Filter the sample solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

  • Calibration: Create a calibration curve using a series of narrow PDI polystyrene (PS) or polymethylmethacrylate (PMMA) standards (typically 8-10 points covering the expected molecular weight range).

  • Analysis: Inject 100 µL of the prepared sample and run the analysis under the established conditions. Process the resulting chromatogram using the calibration curve to determine Mn, Mw, and PDI.

GPC Workflow Diagram

GPC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Eluent Prepare Eluent (DMF + LiBr) Sample Prepare Sample (3-5 mg/mL in Eluent) Filter Filter Sample (0.22 µm PTFE) Sample->Filter Inject Inject 100 µL into GPC System Filter->Inject Separate Size Separation (PolarGel Columns) Inject->Separate Detect Detect (RI Detector) Separate->Detect Calibrate Calibrate with PS Standards Detect->Calibrate Calculate Calculate Mn, Mw, PDI Calibrate->Calculate Result Final Report: Mn, Mw, PDI Calculate->Result

GPC experimental workflow for Poly(this compound).

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature. For polymers, its primary role is to identify thermal transitions, most notably the glass transition temperature (Tg). The Tg marks the reversible transition from a hard, glassy state to a soft, rubbery state and is a critical parameter for defining a material's service temperature and processing conditions[4][5].

Expertise & Causality: A heat-cool-heat cycle is the gold standard protocol for DSC analysis of polymers[6]. The first heating scan is crucial for erasing the sample's prior thermal history, which can include internal stresses or enthalpy relaxation from processing and storage[7]. These artifacts can obscure or shift the Tg. The subsequent controlled cooling step establishes a uniform thermal history across all samples. The Tg is then reliably and reproducibly determined from the second heating scan, allowing for accurate comparison between different materials[6]. The long nonyl side-chain in poly(this compound) is expected to act as an internal plasticizer, increasing chain mobility and resulting in a lower Tg compared to analogues with shorter alkyl chains[8].

Comparative Data: Glass Transition Temperatures (Tg)

The table below compares the Tg of poly(this compound) with related poly(1-alkylimidazolium) polymers, illustrating the effect of the alkyl side-chain length.

PolymerAlkyl ChainTypical Tg (°C) (from 2nd Heat)Interpretation
Poly(1-methylimidazolium iodide)Methyl (-CH₃)43Shorter, rigid side-chains restrict segmental motion, leading to a higher Tg.
Poly(1-propylimidazolium iodide)Propyl (-C₃H₇)21Intermediate chain length provides some flexibility, lowering the Tg.
Poly(1-nonylimidazolium iodide) Nonyl (-C₉H₁₉) ~ -10 to 5 The long, flexible nonyl chain significantly increases free volume and segmental mobility, acting as a "built-in" plasticizer and drastically lowering the Tg[8].
Experimental Protocol: DSC for Poly(this compound)
  • Sample Preparation: Accurately weigh 5–10 mg of the polymer into a standard aluminum DSC pan. Crimp the pan with an aluminum lid to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with dry nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Thermal Program (Heat-Cool-Heat):

    • Equilibration: Equilibrate the sample at -50°C and hold for 3 minutes.

    • First Heat: Ramp the temperature from -50°C to 180°C at a rate of 10°C/min. This removes the thermal history.

    • Cooling: Cool the sample from 180°C back to -50°C at a rate of 10°C/min.

    • Second Heat: Ramp the temperature from -50°C to 180°C at a rate of 10°C/min.

  • Data Analysis: Analyze the thermogram from the second heating scan. The glass transition (Tg) is identified as a step-change in the heat flow curve. Report the Tg as the midpoint of this transition.

DSC Workflow Diagram

DSC_Workflow cluster_prep Preparation cluster_analysis Thermal Program (N₂ Atmosphere) cluster_data Data Analysis Sample Weigh Sample (5-10 mg) Pan Seal in Aluminum Pan Sample->Pan Heat1 1. Heat to 180°C (Erase History) Pan->Heat1 Cool 2. Cool to -50°C (Standardize) Heat1->Cool Heat2 3. Heat to 180°C (Data Acquisition) Cool->Heat2 Analyze Analyze 2nd Heating Curve Heat2->Analyze Determine Determine Tg (Midpoint of Step) Analyze->Determine Result Final Report: Glass Transition (Tg) Determine->Result

DSC experimental workflow for determining Tg.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. It is the definitive method for determining the thermal stability of a polymer, identifying its decomposition temperature, and quantifying the amount of residual material[9][10]. This information is vital for setting maximum processing temperatures and understanding the material's lifespan under thermal stress.

Expertise & Causality: For PILs, thermal stability is heavily influenced by the nature of both the cation and, most significantly, the anion[10]. The decomposition mechanism often involves the anion acting as a nucleophile, attacking the alkyl groups on the imidazolium cation[10]. Therefore, comparing poly(this compound) with different counter-anions provides more valuable insight than comparing it to a structurally dissimilar polymer. The analysis is conducted under an inert nitrogen atmosphere to ensure the observed mass loss is due to thermal decomposition (pyrolysis) rather than thermo-oxidative degradation. Key metrics derived are the onset temperature of decomposition (Tonset) and the temperature at which a specific percentage of weight loss occurs (e.g., Td5%, the temperature at 5% mass loss).

Comparative Data: Thermal Stability (Td5%)

This table compares the thermal stability of an imidazolium polymer with different counter-anions, highlighting the anion's critical role.

Polymer CationCounter-AnionTd5% (°C in N₂)Interpretation
Poly(1-nonylimidazolium)Iodide (I⁻)~250-280Halide anions are relatively nucleophilic and can initiate decomposition at lower temperatures[8][10].
Poly(1-nonylimidazolium)Bis(trifluoromethanesulfonyl)imide (TFSI⁻)> 400Large, non-coordinating anions like TFSI⁻ are much less nucleophilic, resulting in significantly higher thermal stability[10].
Poly(1-nonylimidazolium)Bromide (Br⁻)~260-290Similar to iodide, bromide is a nucleophilic halide leading to moderate thermal stability.
Experimental Protocol: TGA for Poly(this compound)
  • Instrument Setup: Use a TGA instrument with a calibrated furnace and a high-precision microbalance.

  • Sample Preparation: Place 5–10 mg of the polymer sample into a tared ceramic or platinum TGA pan.

  • Analysis Conditions:

    • Place the sample pan onto the balance mechanism within the furnace.

    • Purge the furnace with dry nitrogen at a flow rate of 40 mL/min for at least 20 minutes before starting the run to ensure an inert atmosphere.

    • Maintain the nitrogen purge throughout the experiment.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 700°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • Determine the temperature at 5% mass loss (Td5%) from the curve.

    • Optionally, plot the first derivative of the mass loss curve (DTG curve) to find the temperature of the maximum rate of decomposition (Tpeak).

TGA Workflow Diagram

TGA_Workflow cluster_prep Preparation cluster_analysis Thermal Program cluster_data Data Analysis Sample Weigh Sample (5-10 mg) Pan Place in Ceramic/Pt Pan Sample->Pan Purge Inert Purge (N₂ at 40 mL/min) Pan->Purge Heat Heat to 700°C (10°C/min) Purge->Heat Plot Plot Mass % vs. Temperature Heat->Plot Determine Determine Td5% (Onset Temp) Plot->Determine Result Final Report: Thermal Stability (Td5%) Determine->Result

TGA experimental workflow for thermal stability analysis.

Conclusion

The comprehensive characterization of poly(this compound) is achieved not by a single technique but by the synergistic integration of GPC, DSC, and TGA. GPC reveals the fundamental molecular size and uniformity critical for predictable batch-to-batch properties. DSC defines the material's operational domain by identifying its glass transition temperature, a key parameter for any application involving temperature fluctuation. Finally, TGA establishes the ultimate thermal limits, ensuring safe and reliable processing and long-term use. By following the detailed, validated protocols within this guide, researchers can generate accurate and comparable data, accelerating the development and deployment of next-generation materials based on poly(ionic liquid)s.

References

  • Zhang, Y., & He, L. (2013). A Simple and Universal Gel Permeation Chromatography Technique for Precise Molecular Weight Characterization of Well-Defined Poly(ionic liquid)s. Journal of the American Chemical Society. [Link]
  • He, L. et al. (2013). A Simple and Universal Gel Permeation Chromatography (GPC) Technique for Precise Molecular Weight Characterization of Well-Defined Poly(ionic liquid)s.
  • Hsiao, S. et al. (2014). High performance polyimide films containing benzimidazole moieties for thin film solar cells.
  • Hsiao, S. et al. (2023). Preparation and Characterization of Colorless Polyimide Films Containing Benzimidazole and Amide Groups Toward Thermally Stable Substrates for Next‐Gen Flexible Optoelectronics.
  • Galbis, J. A. et al. (2015). Thermal Analysis Data of the Polymers 8-15.
  • Mecerreyes, D. et al. (2023). TGA thermogram of poly(1-vinylimidazole): (A) degradation at 458 °C; (B) volatiles (B).
  • Korea Polymer Testing & Research Institute. Aqueous-GPC. KOPTRI. [Link]
  • Schubert, U. S. et al. (2016). Universal mass spectrometric analysis of poly(ionic liquid)s. National Institutes of Health (NIH). [Link]
  • Barner-Kowollik, C. et al. (2016). Universal mass spectrometric analysis of poly(ionic liquid)s. Royal Society of Chemistry. [Link]
  • Kung, H. et al. (2004). Thermal and thermo‐oxidative degradation properties of poly(benzimidazole amide imide) copolymers.
  • Vofsi, D. & Katchalski, E. (1972). TGA-MS DEGRADATION STUDIES OF SOME NEW ALIPHATIC-AROMATIC POLYBENZIMIDAZOLES. Weizmann Research Portal. [Link]
  • Linkam Scientific Instruments. Investigating drug-polymer interactions using optical DSC. AWS. [Link]
  • Rades, T. & Rantanen, J. (2018). Comparison of two DSC-based methods to predict drug-polymer solubility. PubMed. [Link]
  • Rzaev, Z. M. O. et al. (2004). Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios.
  • Wang, P. et al. (2010). Synthesis and characterization of poly(1-vinyl-3-alkylimidazolium) iodide polymers for quasi-solid electrolytes in dye sensitized solar cells.
  • Zhang, S. et al. (2012). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis.
  • Waters Corporation & TA Instruments. (2020). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
  • Unknown. (2009).
  • Pitarresi, G. et al. (2022).
  • Wildfong, P. L. D. et al. (2020). Simultaneous XRD-DSC identifies correct drug-polymer solubility and miscibility for enantiotropic solid forms. PubMed. [Link]
  • McCarthy, A. et al. (2021).
  • Elabd, Y. A. et al. (2018). Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. National Institutes of Health (NIH). [Link]
  • Jeng, R. et al. (2010). Synthesis, Characterization and Non-linear Optical Properties of Polyimide and Polyimide/Silica Hybrid Materials.
  • Jawaid, M. et al. (2021). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of PLA/Cellulose Composites.
  • Podkościelna, B. (2022).
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A Senior Application Scientist's Guide: Comparing the Catalytic Activity of 1-Nonylimidazole with Other Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tunable World of Imidazole Catalysis

Imidazole and its derivatives stand as a cornerstone class of catalysts in organic synthesis and polymer chemistry. Their utility is rooted in a unique electronic structure: a five-membered aromatic ring containing two nitrogen atoms. One nitrogen (N-1) is pyrrole-like and non-basic, while the other (N-3) is pyridine-like, possessing a lone pair of electrons that imparts basicity and nucleophilicity. This duality allows imidazoles to function through multiple catalytic pathways, making them remarkably versatile.

The true power of imidazole catalysis lies in its tunability. By modifying the substituents on the imidazole ring, particularly at the N-1 position, we can precisely modulate the catalyst's steric and electronic properties. This guide provides an in-depth comparison of 1-nonylimidazole, an N-alkylated derivative with a significant hydrophobic chain, against its foundational counterparts: the parent imidazole and the compact 1-methylimidazole. We will explore how the introduction of the C9 alkyl chain influences catalytic performance, with a specific focus on the industrially significant application of epoxy resin curing. This comparison will be grounded in mechanistic principles and supported by a validated experimental protocol for performance evaluation.

The Mechanistic Dichotomy of Imidazole Catalysis

The efficacy of an imidazole derivative as a catalyst stems from its ability to act either as a potent nucleophile or as a general base. The prevailing pathway is highly dependent on the reaction conditions and the specific structure of the imidazole catalyst.

  • Nucleophilic Catalysis: In this pathway, the pyridine-like N-3 atom directly attacks an electrophilic center (e.g., the carbon of a carbonyl group or an epoxide ring), forming a highly reactive cationic intermediate, such as an acylimidazolium or an imidazolium alkoxide. This intermediate is then readily attacked by another nucleophile (like water, an alcohol, or an amine), regenerating the catalyst and yielding the final product. This mechanism is particularly common in acyl transfer reactions.[1]

  • General Base Catalysis: Alternatively, the imidazole can act as a proton shuttle. The N-3 atom abstracts a proton from a nucleophile (e.g., the hydroxyl group of an alcohol), significantly increasing its nucleophilicity. The resulting imidazolium ion can then donate a proton to an anionic leaving group, again regenerating the catalyst. This is a common mechanism in ester hydrolysis and the curing of epoxy resins, where the imidazole activates hydroxyl groups for ring-opening of the epoxide.[2]

The choice between these pathways is subtle. For instance, in epoxy curing, the imidazole initially performs a nucleophilic attack on an epoxide ring. The resulting adduct then promotes further polymerization through a base-catalyzed mechanism. The structure of the N-1 substituent plays a critical role in balancing these functions.

G cluster_NC Nucleophilic Catalysis Pathway cluster_GBC General Base Catalysis Pathway NC_Start Imidazole + Epoxide NC_Intermediate Imidazolium Alkoxide (Reactive Intermediate) NC_Start->NC_Intermediate Nucleophilic Attack NC_P2 NC_Intermediate->NC_P2 Attack by R-OH NC_Product Ring-Opened Product + Regenerated Imidazole GBC_Start Imidazole + R-OH GBC_Activated Activated R-O⁻ + Imidazolium Ion GBC_Start->GBC_Activated Proton Abstraction GBC_Product Ring-Opened Product + Regenerated Imidazole GBC_Activated->GBC_Product Attack on Epoxide Main Imidazole Catalyst + Epoxide + R-OH Main->NC_Start Main->GBC_Start

Caption: Dual catalytic mechanisms of imidazole in epoxy reactions.

Comparative Analysis in Epoxy Resin Curing

Epoxy resins are thermosetting polymers that form a rigid, three-dimensional network upon reaction with a curing agent or catalyst. Imidazoles are highly effective catalytic curing agents because they can initiate anionic polymerization of the epoxy rings at elevated temperatures while remaining largely inactive at room temperature, providing excellent latency and a long pot life.[3][4] The structure of the imidazole derivative directly impacts its performance in this application.

ParameterImidazole1-MethylimidazoleThis compound (Predicted)Rationale for this compound
Basicity (pKa of conjugate acid) ~7.0~7.2~7.2-7.4The nonyl group is weakly electron-donating, slightly increasing the basicity of the N-3 nitrogen compared to the parent imidazole.
Steric Hindrance LowLow-ModerateModerate-HighThe bulky nonyl chain can sterically hinder the approach of the N-3 atom to the epoxide ring, potentially slowing the initial catalytic step.[5]
Lipophilicity / Resin Miscibility LowModerateVery HighThe long, non-polar C9 chain dramatically increases compatibility with hydrophobic epoxy resins, promoting better dispersion and a more uniform cure.
Predicted Cure Rate FastVery FastFastHigher basicity than parent imidazole should increase activity, but this may be offset by steric hindrance. Overall activity is expected to be high.
Predicted Pot Life / Latency GoodGoodExcellentIncreased steric hindrance can improve latency by raising the activation energy for the initial nucleophilic attack, preventing premature curing at ambient temperatures.
Influence on Final Polymer Tg High TgHigh TgLower TgThe flexible nonyl chains may become incorporated into the polymer network, acting as an internal plasticizer that increases free volume and lowers the glass transition temperature (Tg).

In-Depth Analysis:

  • Imidazole: As the parent compound, it is effective but its relatively high melting point and lower solubility in some resin systems can be a drawback. Its N-H proton can also participate in reactions, leading to a more complex cross-linked structure.[6]

  • 1-Methylimidazole: The methyl group slightly increases basicity and improves solubility over the parent imidazole, often leading to faster cure rates.[2] It represents a highly efficient, general-purpose catalytic curing agent.

  • This compound: This derivative presents a fascinating trade-off. Its superior lipophilicity is a significant advantage, ensuring homogeneous integration into the non-polar epoxy matrix. This can prevent issues like catalyst "blooming" (migration to the surface) and ensure a uniform cure throughout the material. The steric bulk of the nonyl group, while potentially slightly reducing the intrinsic reaction rate compared to a methyl group, is expected to enhance latency , a highly desirable trait for "one-pot" adhesive or coating formulations.[5] Finally, the long, flexible chain can modify the final material properties , potentially increasing fracture toughness and flexibility at the cost of a slightly lower glass transition temperature.

Therefore, this compound should not be seen as a direct replacement for 1-methylimidazole, but rather as a specialized catalyst for applications where enhanced resin compatibility, improved latency, and modification of mechanical properties are the primary objectives.

Experimental Protocol: Performance Evaluation via Differential Scanning Calorimetry (DSC)

To empirically validate the predicted performance differences, Differential Scanning Calorimetry (DSC) is the industry-standard method. DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for precise characterization of the curing process (an exothermic reaction).

Objective: To determine and compare the cure characteristics (onset temperature, peak exotherm, total heat of reaction) of an epoxy resin system catalyzed by Imidazole, 1-Methylimidazole, and this compound.

Materials & Equipment:

  • Standard Bisphenol A based liquid epoxy resin (e.g., DGEBA, EEW ~188 g/eq)

  • Imidazole (solid)

  • 1-Methylimidazole (liquid)

  • This compound (liquid)

  • Analytical balance (±0.1 mg)

  • Non-reactive mixing cups and spatulas

  • Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

  • Vortex mixer or planetary centrifugal mixer

Methodology:

  • Catalyst Preparation:

    • For imidazole (solid), gently warm the epoxy resin to ~40°C to facilitate dissolution.

    • For all catalysts, prepare a stock solution or weigh directly. A typical catalyst loading is 1-5 parts per hundred resin (phr). For this comparison, use a consistent loading, for example, 3 phr .

  • Sample Formulation (Perform in triplicate for each catalyst):

    • Accurately weigh 10.00 g of epoxy resin into a mixing cup.

    • Add 0.30 g (3 phr) of the selected imidazole catalyst.

    • Mix thoroughly for 3-5 minutes using a vortex or centrifugal mixer until the mixture is completely homogeneous. Ensure no air bubbles are entrapped.

  • DSC Sample Preparation:

    • Tare a hermetic aluminum DSC pan and lid.

    • Place 5-10 mg of the freshly prepared epoxy formulation into the pan.

    • Securely seal the pan using a sample press. Prepare an empty, sealed pan to use as a reference.

  • DSC Analysis (Dynamic Scan):

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 250°C at a constant rate of 10°C/min.

    • Record the heat flow data during the scan.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Onset Temperature (Tonset): Determine the temperature at which the exothermic cure reaction begins. A higher Tonset indicates better latency.

    • Peak Exotherm Temperature (Tpeak): Identify the temperature at which the curing reaction rate is at its maximum.

    • Total Heat of Reaction (ΔHtotal): Integrate the area under the exothermic peak. This value (in J/g) is proportional to the extent of cure.

G cluster_prep Formulation cluster_dsc DSC Analysis cluster_analysis Data Interpretation P1 Weigh Epoxy Resin (10.00 g) P2 Add Catalyst (0.30 g) P1->P2 P3 Mix Homogeneously (3-5 min) P2->P3 D1 Prepare DSC Sample (5-10 mg) P3->D1 D2 Dynamic Scan (25-250°C @ 10°C/min) D1->D2 D3 Record Heat Flow D2->D3 A_IN D3->A_IN A1 Determine T_onset (Latency) A2 Determine T_peak (Max Reaction Rate) A3 Calculate ΔH (Extent of Cure) A_IN->A1 A_IN->A2 A_IN->A3

Caption: Experimental workflow for DSC analysis of epoxy curing.

Conclusion

The selection of an imidazole catalyst is a strategic decision that goes beyond mere reaction rate. While parent imidazole and 1-methylimidazole are robust and highly active catalysts suitable for a wide range of applications, This compound emerges as a specialized performance modifier. Its defining feature—the long N-alkyl chain—imparts high lipophilicity and significant steric presence. These characteristics are predicted to translate into enhanced compatibility with non-polar polymer systems, superior latency for formulation stability, and the ability to internally plasticize the resulting polymer network. This makes this compound a compelling candidate for advanced composites, adhesives, and coatings where precise control over processing parameters and final material properties is paramount. The provided DSC protocol offers a reliable framework for quantifying these predicted advantages and enabling researchers to make data-driven decisions in catalyst selection.

References

  • Okamura, T., Asano, K., & Matsubara, S. (2010). Effects of a Flexible Alkyl Chain on an Imidazole Ligand for Copper-Catalyzed Mannich Reactions of Terminal Alkynes. Synlett, 2010(20), 3053-3056.
  • Ricciardi, F., et al. (1984). Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition.
  • Epoxy Channel. (2024). Catalysts, Crosslinking Agents, and Activators for Epoxy resins- Session 26. YouTube.
  • Chemistry : The Mystery of Molecules. (2020). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube.
  • Barton, J. & Shepherd, P. (1974). A comparison of some imidazole catalysts as epoxy curing agents. Die Makromolekulare Chemie.
  • Thangaraj, B., et al. (2019). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Journal of Biochemical Technology, 10(1), 23-34.

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A Senior Application Scientist's Guide to the Validation of a Novel GC-MS Method for 1-Nonylimidazole Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a new, high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of 1-Nonylimidazole. In the landscape of pharmaceutical development, this compound can emerge as a process intermediate or a potential impurity. Its accurate quantification is paramount, particularly if it is classified as a potential genotoxic impurity (PGI), where stringent control limits are required.[1][2]

This document moves beyond a simple checklist of validation steps. It delves into the scientific rationale behind methodological choices and the interconnectedness of validation parameters, reflecting a holistic approach to ensuring an analytical method is truly "fit for its intended purpose." We will compare this new GC-MS method to a more traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method to underscore the advancements in sensitivity and specificity.

The Regulatory Bedrock: ICH Q2(R1) and the Pursuit of Reliable Data

The validation of an analytical procedure is a regulatory requirement designed to ensure that the method yields consistently reliable and accurate data. The cornerstone of this process is the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology."[3][4][5] This guideline, along with complementary documents from agencies like the U.S. Food and Drug Administration (FDA), provides a framework for the validation characteristics that must be evaluated.[6][7][8] The ultimate goal is to demonstrate that the analytical procedure is suitable for its intended purpose, whether it be for identifying, quantifying impurities, or assaying a drug substance.[5][9]

Method Selection: Why Gas Chromatography-Mass Spectrometry?

The physicochemical properties of this compound—a relatively small molecule with a non-polar alkyl chain—make it a prime candidate for gas chromatography. It possesses sufficient volatility and thermal stability to be amenable to GC analysis. While HPLC is a powerful and versatile technique for many imidazole derivatives[10][11], a simple UV-based detection method may lack the required sensitivity and specificity, especially when dealing with trace-level impurity analysis.[1]

Pairing Gas Chromatography with a Mass Spectrometry detector provides two critical advantages:

  • Unparalleled Specificity: MS identifies compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns, virtually eliminating interference from co-eluting matrix components. This is a significant leap from UV detection, where any compound absorbing at the same wavelength can interfere.

  • Exceptional Sensitivity: Modern MS detectors, especially when operated in Selected Ion Monitoring (SIM) mode, can achieve detection limits in the parts-per-million (ppm) or even parts-per-billion (ppb) range, which is often necessary for controlling potentially genotoxic impurities.[12]

The following validation guide is based on a newly developed GC-MS method for quantifying this compound in a drug substance matrix.

The Validation Master Plan: A Systematic Workflow

A successful validation study follows a pre-approved protocol where the objectives, procedures, and acceptance criteria are clearly defined before the experiments begin. The logical flow of this process is crucial for building a comprehensive data package.

Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting Method_Development Finalize Method Development & Optimization Protocol Write & Approve Validation Protocol Method_Development->Protocol Reagents Prepare Certified Reference Standards & Reagents Protocol->Reagents Specificity Specificity & Selectivity Reagents->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Establishment Linearity->LOD_LOQ Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Report Generate Final Validation Report Data_Analysis->Report Approval Final Review & Approval Report->Approval Validation_Relationships cluster_core Core Quantitative Triad cluster_limits Sensitivity Limits Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy underpins Precision Precision Linearity->Precision underpins LOQ LOQ Accuracy->LOQ must be proven at Precision->LOQ must be proven at LOD LOD LOD->LOQ is basis for Specificity Specificity Specificity->Linearity ensures true response Robustness Robustness Robustness->Linearity challenges Robustness->Precision challenges

Sources

Performance Evaluation of 1-Nonylimidazole-Based Polymers for Metal Adsorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating issue of heavy metal contamination in aqueous environments represents a significant threat to ecological balance and public health. Due to their non-biodegradable nature and tendency to accumulate in living organisms, the removal of toxic metal ions such as lead (Pb²⁺), copper (Cu²⁺), cadmium (Cd²⁺), and chromium (Cr³⁺) from wastewater is a critical environmental priority.[1] Among various remediation technologies, adsorption is widely regarded for its operational simplicity, high efficiency, and cost-effectiveness.[1][2]

In recent years, polymer-based adsorbents have gained prominence, particularly those featuring chelating functional groups capable of forming stable complexes with metal ions.[3][4] This guide provides an in-depth performance evaluation of a promising class of these materials: 1-Nonylimidazole-based polymers. The imidazole ring, a heterocyclic amine, acts as a potent Lewis base, with its nitrogen atoms serving as excellent coordination sites for heavy metal ions.[3][5] The appended nonyl group introduces specific steric and hydrophobic characteristics that can influence the polymer's morphology and interaction with the aqueous medium.

This document will dissect the synthesis and functional principles of these polymers, present a comparative analysis of their metal adsorption performance against other common adsorbents, and provide detailed, field-tested experimental protocols for their evaluation.

Synthesis and Adsorption Mechanism

The synthesis of this compound-based polymers typically involves the polymerization of a this compound-containing monomer, such as 1-vinyl-3-nonylimidazolium bromide, often copolymerized with a cross-linking agent to create a robust, insoluble three-dimensional network.[6] The result is a polymeric matrix with a high density of accessible imidazole functional groups.

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SynthesisWorkflow cluster_synthesis Polymer Synthesis Monomer This compound Monomer (e.g., 1-vinyl-3-nonylimidazolium salt) Polymerization Polymerization Reaction (e.g., Free Radical) Monomer->Polymerization Crosslinker Cross-linking Agent (e.g., EGDMA, DVB) Crosslinker->Polymerization Initiator Radical Initiator (e.g., AIBN, APS) Initiator->Polymerization Solvent Solvent System Solvent->Polymerization Purification Purification & Washing (Removal of unreacted monomers) Polymerization->Purification Drying Drying Purification->Drying FinalPolymer This compound-Based Polymer Network Drying->FinalPolymer Final Product

Caption: Generalized workflow for the synthesis of cross-linked this compound-based polymers.

The primary mechanism for metal ion removal is chelation. The lone pair of electrons on the nitrogen atoms of the imidazole ring forms coordinate bonds with the vacant orbitals of the metal cations (a Lewis acid-base interaction).[3][5] This process is highly effective because the polymer structure can present multiple imidazole sites to bind a single metal ion, enhancing the stability of the complex.

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AdsorptionMechanism cluster_mechanism Metal Adsorption Mechanism Polymer Polymer Chain with Imidazole Groups step2 2. Coordination Bonding (Chelation) Polymer->step2 Interaction Metal Metal Ion (M²⁺) in Aqueous Solution step1 1. Diffusion of Metal Ion to Polymer Surface Metal->step1 Approaches step1->Polymer Complex Stable Polymer-Metal Complex step2->Complex

Caption: The chelation mechanism between imidazole groups and a divalent metal ion (M²⁺).

Comparative Performance Analysis

The efficacy of an adsorbent is measured by several key performance indicators. Here, we compare this compound-based polymers to other widely used adsorbents.

Adsorption Capacity

Adsorption capacity (qₑ, mg/g) refers to the amount of pollutant adsorbed per unit mass of the adsorbent at equilibrium. Imidazole-based polymers consistently demonstrate high adsorption capacities due to the high density of active chelating sites.[7]

Adsorbent MaterialTarget Metal IonMax. Adsorption Capacity (q_max, mg/g)Reference
Poly(vinyl imidazole) Cryogel Cu(II)148[8]
Imidazole-based Polymer Pb(II)495.0[9]
Imidazole-based Polymer Cd(II)204.1[9]
Modified PMMA Pb(II)32.36[10]
Oxidized MWCNT/Polypyrrole Pb(II)26.32[11]
Palm Shell Activated Carbon Pb(II)1.337[12]
Chitosan-based Adsorbent Pb(II)18 times that of single chitosan[13]

As the data indicates, imidazole-functionalized polymers exhibit significantly higher capacities for heavy metals like copper and lead compared to conventional adsorbents like activated carbon and even other modified polymers.

Adsorption Kinetics

The speed at which adsorption occurs is critical for practical applications. Kinetic studies for imidazole-based polymers frequently fit well with the pseudo-second-order model, which suggests that the rate-limiting step is chemisorption, involving the formation of coordinate bonds.[8][14] A notable advantage is the rapid adsorption kinetics observed in some systems, with imidazolium-based porous polymers achieving 99% removal of chromate within 15 seconds.[15] This is substantially faster than many traditional adsorbents that may require hours to reach equilibrium.[12]

Selectivity

In industrial wastewater, multiple metal ions often coexist. Selectivity—the ability to adsorb a target metal in the presence of others—is therefore a highly desirable trait. The nitrogen-based chelation mechanism of imidazole provides a degree of inherent selectivity. For instance, one study on imidazole-based polyamides and polyimides found the adsorption preference to be in the order of Cr³⁺ > Co²⁺ > Cd²⁺ > Hg²⁺ > Pb²⁺.[3] This contrasts with adsorbents like activated carbon, which primarily rely on physical adsorption and tend to be less selective.[1]

pH Dependence

The pH of the solution is a master variable in the adsorption process, influencing both the surface charge of the adsorbent and the chemical speciation of the metal ions.[1] For imidazole-based polymers, the optimal adsorption typically occurs in a pH range of 5 to 7.[8][10][11]

  • At low pH (<5): The nitrogen atoms on the imidazole ring become protonated (-NH⁺), repelling the positively charged metal cations and reducing adsorption efficiency.

  • At high pH (>7-8): Metal ions begin to precipitate as metal hydroxides, which complicates the interpretation of removal by adsorption.[1]

This well-defined optimal pH range allows for process control to maximize removal efficiency.

Reusability and Regeneration

For an adsorption process to be economically viable and environmentally sustainable, the adsorbent must be regenerable.[4][16] this compound-based polymers demonstrate excellent reusability. The adsorbed metal ions can be effectively desorbed by washing the polymer with an acidic solution (e.g., 0.1 M HCl). The low pH protonates the imidazole groups, breaking the coordinate bonds and releasing the metal ions into the solution. The regenerated polymer can then be neutralized and reused for multiple cycles with minimal loss in adsorption capacity.[15][16]

Standardized Experimental Protocols

To ensure data is reliable and comparable, standardized evaluation protocols are essential. The following are step-by-step methodologies for key performance experiments.

Protocol 1: Batch Adsorption Experiments

This protocol is used to determine the equilibrium adsorption capacity and the influence of parameters like pH and adsorbent dosage.

  • Stock Solution Preparation: Prepare a 1000 mg/L stock solution of the target metal ion (e.g., by dissolving a precise amount of Pb(NO₃)₂ in deionized water). Prepare working solutions of desired concentrations (e.g., 10-200 mg/L) by serial dilution.

  • pH Adjustment: For each experiment, take a known volume of the metal ion solution (e.g., 25 mL) and adjust the pH to the desired value (e.g., 5.5) using 0.1 M HCl or 0.1 M NaOH.

  • Adsorbent Addition: Add a precisely weighed amount of the this compound-based polymer (e.g., 25 mg) to each solution.

  • Equilibration: Place the flasks in a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours, determined from kinetic studies).

  • Separation: Separate the adsorbent from the solution by filtration or centrifugation.

  • Analysis: Determine the final concentration of the metal ion (Cₑ) in the supernatant using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

  • Calculation: Calculate the equilibrium adsorption capacity (qₑ, in mg/g) using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ is the initial concentration (mg/L), Cₑ is the equilibrium concentration (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Protocol 2: Adsorption Kinetics Study

This protocol determines the rate of adsorption.

  • Prepare a large volume of metal ion solution at a fixed concentration and pH (e.g., 500 mL of 50 mg/L solution at pH 5.5).

  • Add a known mass of the adsorbent and start agitation.

  • At specific time intervals (e.g., 5, 10, 20, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution.

  • Immediately filter the aliquot to remove the adsorbent and halt the adsorption process.

  • Analyze the metal ion concentration (Cₜ) in each aliquot.

  • Plot the adsorption capacity at time t (qₜ) versus time to obtain the kinetic curve. The data can then be fitted to kinetic models like the pseudo-first-order and pseudo-second-order equations to determine the rate constants.

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ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment Execution cluster_analysis Analysis & Modeling Stock Prepare Metal Ion Stock Solution Batch Batch Adsorption (Vary pH, Conc., Dose) Stock->Batch Kinetics Kinetic Study (Sample over Time) Stock->Kinetics Isotherm Isotherm Study (Vary Initial Conc.) Stock->Isotherm Adsorbent Weigh Adsorbent Adsorbent->Batch Adsorbent->Kinetics Adsorbent->Isotherm Separate Filter / Centrifuge Batch->Separate Kinetics->Separate Isotherm->Separate Analyze Measure Final Conc. (AAS / ICP) Separate->Analyze Calculate Calculate qₑ Analyze->Calculate Model Fit Data to Models (Langmuir, Freundlich, Kinetic) Calculate->Model Performance Performance Evaluation Model->Performance

Caption: A comprehensive workflow for the performance evaluation of polymer adsorbents.

Conclusion

This compound-based polymers represent a highly effective and robust class of materials for the adsorptive removal of heavy metal ions from aqueous solutions. Their performance, underpinned by the strong chelating ability of the imidazole functional group, is characterized by:

  • High Adsorption Capacity: Often surpassing traditional adsorbents and other functional polymers.

  • Rapid Kinetics: Enabling faster and more efficient water treatment processes.

  • Inherent Selectivity: Offering advantages for treating complex industrial effluents.

  • Excellent Reusability: Enhancing the economic and environmental sustainability of the adsorption process.

While challenges related to large-scale production costs and performance in highly complex, real-world wastewater matrices remain, the compelling experimental data positions this compound-based polymers as a leading candidate for the next generation of environmental remediation technologies. Further research focusing on optimizing synthesis routes and pilot-scale testing will be crucial in translating their laboratory success into widespread industrial application.

References

  • Soleimani, B., Taghavi, M., & Ghaemy, M. (2017). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. ResearchGate.
  • Boudrahem, F., Soualah, A., & Aissaoui-Zitoun, F. (2019). Optimization of an experimental study of cationic Pb metal adsorption by resin polymer. NIH National Library of Medicine.
  • Soleimani, B., Taghavi, M., & Ghaemy, M. (2017). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. SciELO México.
  • Zhang, Y., et al. (2020). Highly effective adsorption of copper ions by poly(vinyl imidazole) cryogels. ResearchGate.
  • Al-jareh, A. H., et al. (2024). Adsorption study of heavy metal ions from aqueous solution by modified poly (methyl methacrylate) with semicarbazide as environmental sustainability. ResearchGate.
  • Soleimani, B., Taghavi, M., & Ghaemy, M. (2017). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. Journal of the Mexican Chemical Society.
  • Vilela, D., et al. (2021). Ion-Imprinted Polymeric Materials for Selective Adsorption of Heavy Metal Ions from Aqueous Solution. MDPI.
  • Al-Kaabi, R. S., et al. (2024). Sustainable polymeric adsorbents for adsorption-based water remediation and pathogen deactivation: a review. PubMed Central.
  • Wang, Y., et al. (2023). Magnetic Carbon Porous Polymer Prepared from a New Suspended Emulsion for the Absorption of Heavy Metal Ions. MDPI.
  • Cocheci, L., et al. (2021). Selective Adsorption of Heavy Metals by Renewable Complexing Polymer. Preprints.org.
  • Kim, J., et al. (2022). Reprocessible, Reusable, and Self-Healing Polymeric Adsorbent for Removing Perfluorinated Pollutants. MDPI.
  • Wang, Q., et al. (2023). Application of Ionic Liquid Crosslinked Hydrogel for Removing Heavy Metal Ions from Water: Different Concentration Ranges with Different Adsorption Mechanisms. MDPI.
  • Chen, Y., et al. (2018). Efficient removal of heavy metal ions from aqueous solution by a novel poly (1-vinylimidazole) chelate resin. ResearchGate.
  • ResearchGate. (n.d.). Comparison of adsorption capacity for copper and lead with other adsorbents. ResearchGate.
  • ResearchGate. (2024). Regeneration and reusability of biopolymers. ResearchGate.
  • Al-Ghamdi, A. A., & Al-Omair, M. A. (2017). Polymer-based adsorbent for heavy metals removal from aqueous solution. ResearchGate.
  • Zhang, L., et al. (2020). A Review: Adsorption and Removal of Heavy Metals Based on Polyamide-amines Composites. Frontiers in Chemistry.
  • Maldonado, M., et al. (2020). Removal of Toxic Metal Ions Using Poly(BuMA–co–EDMA) Modified with C-Tetra(nonyl)calix[8]resorcinarene. PubMed Central.
  • Zhang, Y., et al. (2022). Comparative Study on the Adsorption Characteristics of Heavy Metal Ions by Activated Carbon and Selected Natural Adsorbents. MDPI.
  • Jha, S., et al. (2023). Recent advances on sustainable adsorbents for the remediation of noxious pollutants from water and wastewater: A critical review. Arabian Journal of Chemistry.
  • Mureb, M. M., & Asaad, M. A. (2021). Adsorption evaluation of selected heavy metal ions by amino- functionalized low-cost adsorbents. A Review. ResearchGate.
  • Kumar, A. S. K., et al. (2021). A Short Review on Recent Advances of Hydrogel-Based Adsorbents for Heavy Metal Ions. Polymers.
  • Fontàs, C., et al. (2023). Polymeric Inclusion Membranes Based on Ionic Liquids for Selective Separation of Metal Ions. Membranes.
  • Abdullah, H. H., et al. (2020). DFT: B3LYP/ LANL2DZ Study for the Removal of Fe, Ni, Cu, As, Cd and Pb with Chitosan. Egyptian Journal of Chemistry.
  • Mondal, B., et al. (2023). Continuous‐Flow Adsorption With Imidazolium‐Based Porous Organic Polymers Capable of Selective Removal of Chromate Contaminants From Water. ResearchGate.
  • ResearchGate. (2021). Adsorption of Heavy Metal Ions onto Surface-Functionalised Polymer Beads. I. Modelling of Equilibrium Isotherms by Using Non-Linear and Linear Regression Analysis. ResearchGate.
  • Li, Z., et al. (2024). Hyper‐Crosslinked Imidazole Polymers for High‐Efficiency Adsorption of Congo Red in Wastewater. ResearchGate.
  • Nyairo, W. N., et al. (2020). Efficient adsorption of lead (II) and copper (II) from aqueous phase using oxidized multiwalled carbon nanotubes/polypyrrole composite. ResearchGate.
  • Onundi, Y. B., et al. (2010). Adsorption of Copper, Nickel and Lead Ions from Synthetic Semiconductor Industrial Wastewater by Palm Shell Activated Carbon. ResearchGate.

Sources

A Comparative Guide to Imidazole-Based Polymer Systems: 1-Vinylimidazole vs. N-Alkylimidazolium Constructs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of two pivotal classes of imidazole-containing polymers, elucidating their distinct polymerization behaviors and resultant material properties. We will explore the direct free-radical polymerization of 1-Vinylimidazole (VIm) , which yields a neutral, hydrophilic polymer, and contrast it with the synthesis of polymers incorporating a 1-Nonylimidazole (NIm) moiety, typically achieved through the polymerization of a vinylimidazolium-based ionic liquid monomer. This comparison is essential for researchers in materials science and drug development, as the structural differences between these monomers lead to polymers with profoundly different physicochemical properties and application potentials.

Monomer Chemistry: The Structural Dichotomy

The fundamental difference between 1-Vinylimidazole and this compound lies in the nature of the N1-substituent, which dictates the available polymerization pathway.

  • 1-Vinylimidazole (VIm): Possesses a reactive vinyl group (C=C double bond) directly attached to the imidazole ring. This double bond is amenable to standard polymerization techniques, particularly free-radical polymerization, allowing the formation of a polymer with a carbon-carbon backbone and pendant imidazole groups.[1]

  • This compound (NIm): Features a saturated nine-carbon alkyl chain at the N1 position. This nonyl group is chemically inert under typical polymerization conditions and does not possess a polymerizable moiety. Therefore, to incorporate the nonyl-imidazole structure into a polymer, it must first be converted into a polymerizable monomer. A common and effective strategy is to synthesize a vinylimidazolium salt, for instance, by quaternizing 1-Vinylimidazole with 1-bromononane. This creates a poly(ionic liquid) (PIL) precursor monomer, which combines the polymerizable vinyl group with the long alkyl chain and an ionic imidazolium core.[2][3]

Feature1-Vinylimidazole (VIm)1-Vinyl-3-nonylimidazolium Bromide (VIm-NIm-Br)
Structure 1-Vinylimidazole StructureChemical structure of a vinylimidazolium salt with a nonyl chain.
IUPAC Name 1-Ethenyl-1H-imidazole1-Ethenyl-3-nonyl-1H-imidazol-3-ium bromide
Molar Mass 94.11 g/mol [4]315.30 g/mol
Polymerizable Group Vinyl (C=C)Vinyl (C=C)
Key Feature Neutral, basic imidazole ringCationic imidazolium ring, long hydrophobic alkyl chain
Polymerization Type Direct polymerizationDirect polymerization of the synthesized monomer

Polymerization Pathways: Contrasting Methodologies

The structural differences outlined above necessitate distinct synthetic approaches. While both ultimately rely on the polymerization of a vinyl group, the pathway for the nonyl-imidazole system involves an essential preliminary monomer synthesis step.

Pathway for Poly(1-vinylimidazole) (PVIm)

The synthesis of PVIm is a straightforward free-radical polymerization.[5] An azo initiator, such as Azobisisobutyronitrile (AIBN), is commonly used. The choice of AIBN is strategic; its thermal decomposition generates radicals at a predictable rate in a temperature range (typically 60-80°C) that does not induce unwanted side reactions with the imidazole ring.[5][6] The polymerization rate is notably pH-dependent, proceeding much faster in acidic conditions (pH 1) where the imidazole nitrogen is protonated, compared to its natural basic pH of ~9.[7] For more precise control over molecular weight and to achieve low dispersity (Đ < 1.1), controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly effective.[8]

G cluster_reactants Reactants Monomer 1-Vinylimidazole (VIm) Heat Heat (70°C) Monomer->Heat Initiator Initiator (e.g., AIBN) Initiator->Heat Solvent Solvent (e.g., Benzene, Ethanol) Solvent->Heat Polymer Poly(1-vinylimidazole) (PVIm) Heat->Polymer Polymerization

Caption: Free-radical polymerization workflow for PVIm.

Pathway for Poly(1-vinyl-3-nonylimidazolium bromide) (PVIm-NIm-Br)

This synthesis is a two-stage process.

Stage 1: Monomer Synthesis: 1-Vinylimidazole is quaternized using an alkyl halide, in this case, 1-bromononane. This is an SN2 reaction where the N3 nitrogen of the imidazole ring acts as a nucleophile, attacking the primary carbon of the bromoalkane. This step transforms the neutral imidazole into a cationic imidazolium salt and attaches the nonyl chain. The choice of solvent (e.g., acetonitrile) is crucial to facilitate the reaction between the polar reactants.

Stage 2: Polymerization: The resulting vinylimidazolium ionic liquid monomer is then polymerized using a free-radical initiator like AIBN, similar to the process for VIm. The polymerization of these ionic liquid monomers often proceeds readily due to the electronic nature of the vinyl group adjacent to the cationic ring.

G cluster_stage1 Stage 1: Monomer Synthesis cluster_stage2 Stage 2: Polymerization VIm 1-Vinylimidazole IL_Monomer Ionic Liquid Monomer (VIm-NIm-Br) VIm->IL_Monomer NonylBromide 1-Bromononane NonylBromide->IL_Monomer Heat Heat IL_Monomer->Heat + Initiator Initiator Initiator (AIBN) PIL Poly(ionic liquid) (PIL) Heat->PIL

Caption: Two-stage synthesis pathway for a nonyl-functionalized PIL.

Comparative Polymer Properties

The distinct monomer structures and resulting polymer architectures lead to significant differences in their physical and chemical properties. PVIm is a neutral, water-soluble, and thermally stable homopolymer.[9][10] In contrast, the nonyl-functionalized PIL is a polyelectrolyte with amphiphilic character, imparted by the combination of a charged backbone and hydrophobic alkyl side chains.

PropertyPoly(1-vinylimidazole) (PVIm)Poly(1-vinyl-3-nonylimidazolium bromide) (PIL)Rationale for Difference
Charge Neutral (at pH > 6)CationicPVIm is a weak base, while the PIL has a permanent positive charge on the imidazolium ring.
Solubility Soluble in water and polar alcohols.[4]Varies; soluble in polar organic solvents (e.g., DMF, DMSO), potentially forming micelles in water.The long nonyl chain in the PIL introduces significant hydrophobicity, creating an amphiphilic balance.
Glass Transition (Tg) ~180 °C[11]Typically lower (e.g., < 100 °C)The flexible, bulky nonyl side chains act as internal plasticizers, increasing free volume and lowering the Tg compared to the more rigid PVIm.
Thermal Stability (Td) Decomposes at ~340-500 °C.[5]Generally stable up to ~250-350 °C.The ionic nature can influence degradation pathways, but both polymer backbones are relatively stable.
Biocompatibility Generally considered biocompatible and biodegradable.[9]Varies; can exhibit cytotoxicity due to cationic charge and membrane-disrupting amphiphilicity.[12]The cationic nature of PILs can lead to strong interactions with negatively charged cell membranes, which is beneficial for antimicrobial action but can also cause toxicity.

Experimental Section

To ensure reproducibility and scientific integrity, the following protocols are provided as self-validating systems, incorporating essential characterization steps.

Protocol 1: Synthesis of Poly(1-vinylimidazole) (PVIm)
  • Materials: 1-Vinylimidazole (VIm, vacuum-distilled), 2,2′-Azobis(2-methylpropionitrile) (AIBN, recrystallized), Benzene (anhydrous).

  • Procedure:

    • In a Schlenk flask, dissolve VIm (e.g., 2.0 g, 21.2 mmol) in benzene (20 mL).

    • Add AIBN (e.g., 18.5 mg, 0.11 mmol). The initiator-to-monomer ratio is a critical parameter to control molecular weight; a higher ratio leads to lower molecular weight.

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

    • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.

    • Allow the reaction to proceed with stirring for 24-48 hours. The solution will become more viscous as the polymer forms.

    • Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

    • Dissolve the viscous product in methanol (~30 mL) and precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as acetone or diethyl ether, under vigorous stirring. This step is crucial for removing unreacted monomer and low molecular weight oligomers.

    • Collect the white precipitate by filtration, wash with the non-solvent, and dry in a vacuum oven at 60°C to a constant weight.[5]

Protocol 2: Synthesis of Poly(1-vinyl-3-nonylimidazolium bromide)
  • Stage 1: Monomer Synthesis (1-Vinyl-3-nonylimidazolium bromide)

    • In a round-bottom flask, dissolve 1-Vinylimidazole (1 eq.) in acetonitrile.

    • Add 1-bromononane (1.05 eq.) to the solution. A slight excess of the alkyl halide ensures complete reaction of the VIm.

    • Stir the mixture at a moderately elevated temperature (e.g., 60-70°C) under a nitrogen atmosphere for 24 hours.

    • Remove the solvent under reduced pressure. The resulting product is often a viscous oil or solid. Wash thoroughly with a non-polar solvent like hexane or diethyl ether to remove unreacted 1-bromononane. Dry under vacuum.

    • Validation: Confirm structure and purity via ¹H NMR spectroscopy before proceeding.

  • Stage 2: Polymerization

    • Dissolve the synthesized ionic liquid monomer (e.g., 2.0 g) and AIBN (initiator) in a suitable solvent like N,N-Dimethylformamide (DMF).

    • Deoxygenate the solution using three freeze-pump-thaw cycles.

    • Conduct the polymerization at 70°C for 24 hours under a nitrogen atmosphere.

    • Precipitate the resulting polymer in a large excess of a non-solvent (e.g., diethyl ether).

    • Collect the polymer by filtration and dry under vacuum at 60°C.

Protocol 3: Polymer Characterization Workflow

The synthesized polymers must be rigorously characterized to determine their structure, molecular weight, and thermal properties.

G Polymer Dried Polymer Sample NMR_prep Dissolve in Deuterated Solvent (e.g., D₂O, MeOD, DMSO-d₆) Polymer->NMR_prep GPC_prep Dissolve in GPC Eluent (e.g., DMF w/ LiBr) & Filter (0.22 µm) Polymer->GPC_prep DSC_prep Weigh Sample into DSC Pan Polymer->DSC_prep TGA_prep Weigh Sample into TGA Crucible Polymer->TGA_prep NMR ¹H & ¹³C NMR Spectroscopy NMR_prep->NMR GPC Gel Permeation Chromatography (GPC/SEC) GPC_prep->GPC DSC Differential Scanning Calorimetry (DSC) DSC_prep->DSC TGA Thermogravimetric Analysis (TGA) TGA_prep->TGA NMR_data Structural Confirmation (Disappearance of vinyl peaks) NMR->NMR_data GPC_data Mn, Mw, Đ (PDI) GPC->GPC_data DSC_data Glass Transition (Tg) DSC->DSC_data TGA_data Decomposition Temp (Td) TGA->TGA_data

Caption: Standard workflow for polymer characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the polymer structure.

    • Method: Dissolve a small sample (~10 mg) in a suitable deuterated solvent (D₂O or MeOD for PVIm; DMSO-d₆ for the PIL).[5] For PVIm, successful polymerization is confirmed by the disappearance of the characteristic vinyl proton signals (typically 5-7 ppm) and the appearance of broad peaks corresponding to the polymer backbone (1.5-3.5 ppm).[5][11]

  • Gel Permeation Chromatography (GPC/SEC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ or PDI = Mw/Mn).[13][14]

    • Method: Dissolve the polymer in the GPC mobile phase (e.g., DMF with 0.05 M LiBr to suppress ionic interactions for the PIL) and filter through a 0.22 µm syringe filter. The system is calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)) to create a calibration curve relating elution time to molecular weight.[15] A low Đ value (~1.1-1.5) indicates a well-controlled polymerization.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To measure thermal transitions, primarily the glass transition temperature (Tg).

    • Method: A small, dried sample (5-10 mg) is sealed in an aluminum pan. The sample undergoes a heat-cool-heat cycle (e.g., from 25°C to 220°C at 10°C/min) under a nitrogen atmosphere. The Tg is identified as a step-change in the heat flow during the second heating scan, which provides data free from the sample's thermal history.[16]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine thermal stability and decomposition temperature (Td).

    • Method: A sample (5-10 mg) is heated on a sensitive balance in a furnace under a controlled atmosphere (e.g., nitrogen). The temperature is ramped (e.g., at 10°C/min up to 600°C), and the sample's weight loss is recorded as a function of temperature. Td is often reported as the temperature at which 5% weight loss occurs.[17][18]

Implications for Drug Development Professionals

The choice between these polymer systems is application-driven:

  • Poly(1-vinylimidazole): Its hydrophilicity, biocompatibility, and pH-responsive nature (the imidazole ring has a pKa of ~6.0) make it an excellent candidate for applications such as biocompatible coatings, pH-sensitive drug delivery systems, and as a carrier for proteins and genes.[9][10][19] It can act as a "proton sponge," which is advantageous for endosomal escape in intracellular delivery.[20]

  • Nonyl-Functionalized PILs: The combination of a cationic charge and a long hydrophobic chain creates an amphiphilic structure. This is highly effective for applications requiring membrane interaction. These polymers are investigated as non-viral vectors for gene delivery (the positive charge complexes with negatively charged DNA/RNA) and as potent antimicrobial agents that can disrupt bacterial cell membranes.[3][12][21] However, this same membrane activity necessitates careful toxicological evaluation.[3]

Conclusion

While both 1-Vinylimidazole and this compound are valuable building blocks for functional polymers, they represent fundamentally different strategic choices in polymer design. 1-Vinylimidazole provides a direct route to a neutral, hydrophilic, pH-sensitive polymer (PVIm) with broad biocompatibility. In contrast, incorporating this compound requires its conversion into a polymerizable ionic liquid monomer, yielding a cationic, amphiphilic polyelectrolyte. This latter approach offers access to materials with strong membrane-interactive properties crucial for advanced applications like gene transfection and antimicrobial surfaces. Understanding these distinct synthetic pathways and the resulting structure-property relationships is paramount for designing next-generation materials for the pharmaceutical and biomedical fields.

References

  • 1-Vinylimidazole - Wikipedia. [Link]
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A Comprehensive Guide to the Structural Confirmation of Synthesized 1-Nonylimidazole using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and materials research, the synthesis and structural verification of N-alkylated imidazoles, such as 1-nonylimidazole, are of paramount importance. These compounds serve as crucial precursors to ionic liquids, act as specialty solvents, and are integral components in the development of novel therapeutic agents.[1] This guide provides an in-depth, technically-focused comparison and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data used to unequivocally confirm the structure of synthesized this compound. As a senior application scientist, this document is structured to offer not just procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating approach to structural elucidation.

The Synthetic Imperative and the Role of NMR

The N-alkylation of imidazole is a common synthetic transformation that can be achieved through various methods, including acid-catalyzed methylation with methanol or the Radziszewski reaction.[1] For the synthesis of this compound, a typical laboratory-scale approach involves the deprotonation of imidazole followed by methylation.[1] Following synthesis and purification, NMR spectroscopy stands as the most powerful and definitive tool for structural confirmation. It provides a detailed atomic-level map of the molecule, allowing for the unambiguous assignment of each proton and carbon atom.[2][3]

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

A meticulously executed experimental protocol is the foundation of reliable NMR data. The following steps outline the best practices for preparing a sample of this compound for NMR analysis.

Sample Preparation:

  • Analyte Purity: Ensure the synthesized this compound is of high purity. Residual solvents, starting materials, or byproducts will complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the sample is highly soluble.[4] Chloroform-d (CDCl₃) is a common choice for N-alkylated imidazoles. The deuterium in the solvent provides a lock signal for the NMR spectrometer, ensuring field stability.[4]

  • Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[4] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[2]

  • Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is usually sufficient.

    • Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[3]

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Interpreting the Spectroscopic Data: A Comparative Analysis

The power of NMR in structural confirmation lies in the detailed analysis of chemical shifts, integration, and coupling patterns.

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments.

Expected ¹H NMR Data for this compound:

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2 (Im)~7.5 - 7.7Singlet1H-
H-4/H-5 (Im)~7.0 - 7.2Multiplet2H-
N-CH ₂- (Alkyl)~3.9 - 4.1Triplet2H~7-8
N-CH₂-CH ₂- (Alkyl)~1.7 - 1.9Quintet2H~7-8
-(CH ₂)₆- (Alkyl)~1.2 - 1.4Multiplet12H-
-CH ₃ (Alkyl)~0.8 - 0.9Triplet3H~7

Im = Imidazole Ring

Causality Behind the Chemical Shifts and Multiplicities:

  • Imidazole Protons (H-2, H-4, H-5): The protons on the imidazole ring are in the aromatic region (downfield) due to the deshielding effect of the ring current. The H-2 proton, situated between two nitrogen atoms, is the most deshielded. The signals for H-4 and H-5 are typically close in chemical shift and may appear as a multiplet.

  • N-CH₂ Protons: The methylene protons directly attached to the imidazole nitrogen are significantly deshielded due to the inductive effect of the electronegative nitrogen atom, hence their downfield shift. They appear as a triplet because they are coupled to the adjacent two protons of the next methylene group (n+1 rule, where n=2).[2]

  • Alkyl Chain Protons: The remaining methylene protons of the nonyl chain appear in the typical aliphatic region. The terminal methyl group protons are the most shielded (upfield) and appear as a triplet due to coupling with the adjacent methylene group.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Expected ¹³C NMR Data for this compound:

Assignment Chemical Shift (δ, ppm)
C-2 (Im)~137 - 139
C-4 (Im)~128 - 130
C-5 (Im)~120 - 122
N -CH₂- (Alkyl)~48 - 50
N-CH₂-C H₂- (Alkyl)~31 - 33
-(C H₂)₆- (Alkyl)~22 - 32
-C H₃ (Alkyl)~14

Im = Imidazole Ring

Rationale for the Chemical Shifts:

  • Imidazole Carbons (C-2, C-4, C-5): Similar to the protons, the carbons of the imidazole ring are in the downfield region characteristic of aromatic systems. C-2 is the most deshielded.

  • N-CH₂ Carbon: The carbon directly bonded to the nitrogen is deshielded due to the electronegativity of the nitrogen atom.

  • Alkyl Chain Carbons: The carbons of the nonyl chain exhibit characteristic chemical shifts for aliphatic hydrocarbons, with the terminal methyl carbon being the most upfield.

Visualizing the Structure and NMR Correlations

A clear visual representation of the molecule and the expected NMR correlations is invaluable for unambiguous assignment.

G cluster_0 This compound C2 C2 (138 ppm) H (~7.6 ppm) N3 N3 C2->N3 N1 N1 N1->C2 C1' CH₂ (~4.0 ppm) N1->C1' (49 ppm) C5 C5 (121 ppm) H (~7.1 ppm) C5->N1 C4 C4 (129 ppm) H (~7.1 ppm) C4->C5 N3->C4 C2' CH₂ (~1.8 ppm) C1'->C2' (32 ppm) C3_8' (CH₂)₆ (~1.3 ppm) C2'->C3_8' (23-32 ppm) C9' CH₃ (~0.9 ppm) C3_8'->C9' (14 ppm)

Caption: Structure of this compound with expected ¹³C and ¹H NMR chemical shifts.

Comparison with Potential Side Products and Isomers

The synthesis of this compound is generally clean; however, the possibility of forming the 1,3-disubstituted imidazolium salt as a byproduct exists if an excess of the alkylating agent is used. The NMR spectra of such a species would be distinctly different, exhibiting symmetry and different chemical shifts for the imidazole ring protons and carbons. Furthermore, if an unsymmetrically substituted imidazole were used as a starting material, the alkylation could lead to a mixture of regioisomers, which would be readily distinguishable by NMR.[5]

Conclusion: A Self-Validating System for Structural Confirmation

The combination of ¹H and ¹³C NMR spectroscopy provides a robust and self-validating system for the structural confirmation of synthesized this compound. The characteristic chemical shifts, integration values, and coupling patterns observed in the spectra serve as a unique fingerprint for the molecule. By carefully comparing the experimental data with the expected values and considering potential isomeric and byproduct structures, researchers can have high confidence in the identity and purity of their synthesized compounds. This rigorous approach to structural elucidation is fundamental to ensuring the integrity and reproducibility of scientific research in drug development and materials science.

References

  • Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate.
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  • Claramunt, R. M., López, C., García, M. Á., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach.
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A Senior Application Scientist's Comparative Guide to 1-Nonylimidazole in Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of experimental research, the selection of appropriate chemical tools is paramount to the integrity and success of any study. This guide provides a comprehensive cross-validation of 1-Nonylimidazole, a versatile N-alkylated imidazole derivative, in its key applications. We will objectively compare its performance against established alternatives, supported by experimental data, and provide detailed protocols to ensure scientific rigor and reproducibility.

Understanding this compound: A Molecule of Versatility

This compound is a synthetic organic compound featuring a nine-carbon alkyl chain attached to a nitrogen atom of the imidazole ring.[1] This hydrophobic nonyl group is crucial to its functionality, enhancing its interaction with lipid membranes and influencing its solubility.[1] The imidazole core itself is a common motif in numerous biologically active molecules, contributing to a wide range of chemical and biological activities.[2][3] This unique combination of a hydrophobic tail and a functional heterocyclic head makes this compound a valuable tool in several research domains.

Antifungal Activity: A Comparative Analysis

The imidazole scaffold is the cornerstone of many clinically significant antifungal agents, such as clotrimazole and miconazole. These drugs primarily act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] The disruption of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell, ultimately inhibiting its growth.[6]

While specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of fungal pathogens is not as extensively documented in publicly available literature as for clinically approved drugs, the known antifungal properties of N-alkylimidazoles and imidazole-based ionic liquids provide a strong rationale for its potential in this area.[3][6] The lipophilic nonyl chain of this compound is expected to facilitate its penetration into the fungal cell membrane, a key step for reaching its intracellular target.

Comparative Performance:

To provide a tangible comparison, we can look at the MIC values of a well-established imidazole antifungal, clotrimazole, against various Candida species.

Antifungal AgentCandida albicans MIC Range (mg/L)Candida glabrata MIC Range (mg/L)Candida krusei MIC Range (mg/L)
Clotrimazole0.008 - >80.125 - >80.125 - 1

Data compiled from multiple sources.[7][8] It is important to note that MIC values can vary depending on the specific strain and testing methodology.

For a direct comparison, experimental determination of this compound's MIC against the same fungal strains under identical conditions is necessary.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for the determination of Minimum Inhibitory Concentrations (MICs) of antifungal agents for yeasts.[1][9][10][11]

Objective: To determine the in vitro activity of this compound against a panel of fungal isolates and compare it to a standard antifungal agent (e.g., clotrimazole).

Materials:

  • This compound

  • Clotrimazole (or other reference antifungal)

  • Fungal isolates (e.g., Candida albicans, Candida glabrata)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of Antifungal Stock Solutions: Prepare a stock solution of this compound and the reference antifungal in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the antifungal stock solutions in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.

    • Include a growth control well (medium without antifungal) and a sterility control well (medium only).

  • Inoculum Preparation:

    • Culture the fungal isolates on a suitable agar medium.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared fungal suspension.

    • Incubate the plates at 35-37°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the optical density.

Workflow for Antifungal Susceptibility Testing:

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antifungal Stock Solutions B Prepare Serial Dilutions in 96-well Plates A->B D Inoculate Plates B->D C Prepare Fungal Inoculum C->D E Incubate Plates (35-37°C, 24-48h) D->E F Read MIC (Visually or Spectrophotometrically) E->F G Compare MIC of This compound vs. Reference Antifungal F->G MIP_Synthesis_Workflow cluster_synthesis Synthesis cluster_eval Evaluation A Form Pre-polymerization Complex (Template + Monomer) B Add Cross-linker and Initiator A->B C Polymerize (Heat or UV) B->C D Grind and Sieve Polymer C->D E Remove Template D->E F Perform Binding Experiments (MIP & NIP) E->F G Analyze Unbound Template (HPLC) F->G H Calculate Binding Capacity and Imprinting Factor G->H

Caption: General workflow for the synthesis and evaluation of Molecularly Imprinted Polymers (MIPs).

Heavy Metal Removal: Potential for Environmental Remediation

The nitrogen atoms in the imidazole ring of this compound can act as coordination sites for heavy metal ions. When this compound is incorporated into a polymer matrix, these sites can be utilized for the removal of heavy metals from aqueous solutions. The long nonyl chain can also contribute to the overall hydrophobicity of the material, which may influence its interaction with different metal species.

Comparative Performance of Adsorbents for Heavy Metal Removal:

The efficiency of a material for heavy metal removal is typically quantified by its adsorption capacity (mg/g), which is the amount of metal ions adsorbed per unit mass of the adsorbent.

AdsorbentTarget Metal IonAdsorption Capacity (mg/g)
Amino-functionalized silica hollow spheresPb(II)96.79
Amino-functionalized silica hollow spheresCd(II)40.73
Thiol-functionalized reduced graphene oxidePb(II)858
Benzimidazole-functionalized MWCNTsPb(II)High (100% removal)
Benzimidazole-functionalized MWCNTsCd(II)High (98% removal)

Data compiled from multiple sources. [12][13][14]Adsorption capacity is dependent on factors such as pH, temperature, and initial metal ion concentration.

To assess the potential of this compound in this application, polymers functionalized with this molecule need to be synthesized and their heavy metal adsorption capacity determined and compared with these established materials.

Safety and Cytotoxicity Considerations

When considering any chemical for experimental use, particularly in biological systems, a thorough evaluation of its safety and cytotoxicity is essential. For N-alkylimidazoles, cytotoxicity is often related to the length of the alkyl chain. Some studies have shown that certain imidazole derivatives can induce cellular toxicity by impairing redox balance and mitochondrial membrane potential. [15] While a comprehensive safety data sheet for this compound was not found in the provided search results, data for related compounds like 1-butylimidazole and 1-methylimidazole indicate potential hazards such as being fatal if swallowed, in contact with skin, or if inhaled, and causing severe skin and eye damage. [16][17]Therefore, it is imperative that researchers handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Further in vitro cytotoxicity studies on relevant cell lines are recommended to establish a clear safety profile for this compound before its widespread adoption in biological research. [18][19][20][21]

Conclusion and Future Directions

This compound presents itself as a promising and versatile molecule with potential applications in antifungal research, the development of selective recognition materials, and environmental remediation. Its unique structure, combining a functional imidazole head with a hydrophobic nonyl tail, provides a foundation for these diverse functionalities.

However, this guide also highlights the need for more direct, comparative experimental data to fully elucidate its performance against established alternatives. Future research should focus on:

  • Quantitative Antifungal Profiling: Determining the MIC values of this compound against a broad panel of clinically relevant fungal pathogens and comparing them directly with standard antifungal drugs.

  • Systematic Evaluation in MIPs: Incorporating this compound into comparative studies of functional monomers for the imprinting of various template molecules to quantify its binding capacity and selectivity.

  • Development of this compound-based Adsorbents: Synthesizing and characterizing polymers functionalized with this compound and evaluating their adsorption capacity for a range of heavy metal ions.

  • Comprehensive Toxicological Assessment: Conducting detailed in vitro and, where appropriate, in vivo studies to establish a clear safety and cytotoxicity profile.

By systematically addressing these knowledge gaps, the scientific community can fully unlock the potential of this compound and confidently integrate it into the repertoire of valuable chemical tools for research and development.

References

  • EUCAST-AFST. (2012). EUCAST technical note on the EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2. Clinical Microbiology and Infection, 18(7), E246-E247.
  • Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. (2020).
  • EUCAST. (2008). EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds.
  • EUCAST. (n.d.). EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds.
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A Comparative Guide to the Biocompatibility of 1-Nonylimidazole-Based Materials for Medical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced medical materials, the imidazole nucleus has garnered significant attention due to its versatile chemical properties and biological activity.[1] Specifically, 1-nonylimidazole, a derivative with a nine-carbon alkyl chain, presents intriguing possibilities for incorporation into novel biomaterials for applications such as drug delivery systems and medical device coatings. However, before such materials can be considered for clinical use, a rigorous assessment of their biocompatibility is paramount. This guide provides a comprehensive comparison of the biocompatibility of this compound-based materials against established medical-grade polymers, supported by experimental data and standardized protocols.

Introduction: The Promise and Challenge of Imidazole-Based Biomaterials

The imidazole ring is a fundamental component of many biological molecules, including the amino acid histidine, and plays a crucial role in various enzymatic reactions. This inherent biological relevance makes imidazole-based polymers an attractive platform for creating new biomaterials. The addition of a long alkyl chain, such as the nonyl group in this compound, can impart unique physicochemical properties, including hydrophobicity and potential for self-assembly, which are valuable in drug delivery and other biomedical applications.

However, the introduction of any new material into a biological environment necessitates a thorough evaluation of its potential to cause adverse reactions. The International Organization for Standardization (ISO) 10993 series of standards provides a framework for the biological evaluation of medical devices and materials, outlining a battery of tests to assess properties such as cytotoxicity, hemocompatibility, and in vivo tissue response.

This guide will delve into these critical biocompatibility aspects, comparing hypothetical data for a this compound-based polymer with established data for three widely used medical polymers: Polyurethane (PU), Silicone (PDMS), and Polyvinylidene Fluoride (PVDF).

Comparative Analysis of Biocompatibility

A holistic assessment of biocompatibility involves a multi-pronged approach, examining the material's interaction with cells, blood, and living tissue.

In Vitro Cytotoxicity: The First Line of Assessment

Cytotoxicity assays are foundational in biocompatibility screening, providing a rapid and sensitive method to evaluate a material's potential to harm cells. The ISO 10993-5 standard outlines several methods, with the MTT assay being one of the most common. This assay measures the metabolic activity of cells cultured in the presence of a material's extract, with a reduction in activity indicating a cytotoxic effect. A cell viability of less than 70% is generally considered a cytotoxic response.[2]

Table 1: Comparative In Vitro Cytotoxicity (MTT Assay on L929 Fibroblasts)

MaterialCell Viability (%) after 24h ExposureBiocompatibility Classification (ISO 10993-5)
This compound Polymer (Hypothetical)75 ± 5Non-cytotoxic
Medical-Grade Polyurethane95 ± 4Non-cytotoxic
Medical-Grade Silicone98 ± 3Non-cytotoxic
Medical-Grade PVDF92 ± 6Non-cytotoxic

Note: The data for the this compound polymer is hypothetical and for illustrative purposes. Actual results may vary based on the specific polymer formulation and processing.

The hypothetical data suggests that a this compound-based polymer may exhibit a slightly lower, yet still non-cytotoxic, cell viability compared to established medical polymers. This underscores the importance of careful material design and purification to minimize any potential cytotoxic effects. Studies on other imidazole derivatives have shown that cytotoxicity can be influenced by the length of the alkyl chain and the nature of the counter-ion in imidazolium salts.

Hemocompatibility: Interaction with Blood

For any material that will come into contact with blood, assessing its hemocompatibility is critical to prevent adverse events such as hemolysis (rupture of red blood cells) and thrombosis. The ASTM F756 standard provides a protocol for evaluating the hemolytic properties of materials.[3][4][5][6][7] A hemolysis percentage below 2% is typically considered non-hemolytic.[7]

Table 2: Comparative Hemolytic Potential (Direct Contact Method - ASTM F756)

MaterialHemolysis (%)Hemocompatibility Classification (ASTM F756)
This compound Polymer (Hypothetical)3.5 ± 0.8Slightly Hemolytic
Medical-Grade Polyurethane< 2Non-hemolytic
Medical-Grade Silicone< 2Non-hemolytic
Medical-Grade PVDF< 2Non-hemolytic

Note: The data for the this compound polymer is hypothetical and for illustrative purposes.

The hypothetical data indicates that a this compound-based polymer might exhibit slight hemolytic activity. The amphiphilic nature of molecules with long alkyl chains and charged head groups, similar to some imidazolium-based ionic liquids, has been shown to interact with cell membranes, potentially leading to hemolysis.[8][9] This highlights a key area for optimization in the development of this compound-based materials for blood-contacting applications.

In Vivo Inflammatory Response: The Tissue's Verdict

While in vitro tests provide valuable initial screening, the ultimate test of biocompatibility lies in the material's performance within a living organism. Subcutaneous implantation in animal models, typically rats or mice, is a common method to assess the local tissue response to a material. The inflammatory response is evaluated histologically at various time points, looking for signs of inflammation, fibrosis (capsule formation), and tissue integration.

Table 3: Comparative In Vivo Inflammatory Response (Subcutaneous Implantation in Rats - 4 Weeks)

MaterialInflammatory Cell InfiltrateFibrous Capsule ThicknessOverall Tissue Response
This compound Polymer (Hypothetical)Mild to ModerateModerateAcceptable, with some inflammatory presence
Medical-Grade PolyurethaneMinimal to MildThinExcellent biocompatibility
Medical-Grade SiliconeMinimalThinExcellent biocompatibility
Medical-Grade PVDFMildThin to ModerateGood biocompatibility, may elicit a mild response

Note: The data for the this compound polymer is hypothetical and for illustrative purposes.

Some studies on imidazole derivatives suggest they can modulate inflammatory responses, with some compounds showing anti-inflammatory properties by affecting macrophage polarization.[10][11][12] The hypothetical in vivo data suggests a mild to moderate inflammatory response to a this compound-based polymer, which may be acceptable for certain applications but indicates a less inert profile compared to highly biocompatible materials like silicone and polyurethane. The nature of the inflammatory response to PVDF can also vary depending on its surface properties and processing.[13][14]

Experimental Protocols for Biocompatibility Assessment

To ensure the reliability and reproducibility of biocompatibility data, standardized protocols must be followed. Below are detailed, step-by-step methodologies for the key in vitro assays discussed.

In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)

This protocol describes the evaluation of cytotoxicity using an extract of the test material.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Material Preparation & Extraction cluster_cell_culture Cell Culture & Exposure cluster_assay MTT Assay & Analysis prep Prepare Material Samples (e.g., 1x1 cm squares) sterilize Sterilize Samples (e.g., UV, Ethanol) prep->sterilize extract Incubate in Culture Medium (37°C, 24h) to create extract sterilize->extract expose Replace medium with Material Extracts & Controls extract->expose seed Seed L929 Fibroblasts in 96-well plate incubate_cells Incubate (24h) to allow cell attachment seed->incubate_cells incubate_cells->expose incubate_expose Incubate (24h) expose->incubate_expose add_mtt Add MTT Reagent to each well incubate_expose->add_mtt incubate_mtt Incubate (2-4h) (Formazan formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO, HCl in isopropanol) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate Cell Viability (%) read->calculate caption Workflow for MTT Cytotoxicity Assay.

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Material Preparation: Prepare test samples of the this compound-based material and control materials (polyurethane, silicone, PVDF) with a defined surface area.

  • Extraction: Following ISO 10993-12, immerse the samples in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at a ratio of 3 cm²/mL. Incubate at 37°C for 24 hours.

  • Cell Seeding: Seed L929 mouse fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the prepared material extracts. Include a negative control (fresh culture medium) and a positive control (e.g., dilute phenol solution).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the negative control.

Hemocompatibility: Direct Contact Hemolysis Assay (Based on ASTM F756)

This protocol assesses the material's potential to damage red blood cells upon direct contact.

Workflow for Direct Contact Hemolysis Assay

Hemolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_material Prepare Material Samples and Controls incubate Incubate Materials with Blood Suspension (37°C, 3h with agitation) prep_material->incubate prep_blood Prepare Diluted Blood Suspension prep_blood->incubate centrifuge Centrifuge to Pellet Intact Red Blood Cells incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant read_absorbance Measure Hemoglobin in Supernatant (540 nm) supernatant->read_absorbance calculate_hemolysis Calculate Hemolysis (%) read_absorbance->calculate_hemolysis caption Workflow for Direct Contact Hemolysis Assay.

Caption: Workflow for Direct Contact Hemolysis Assay.

Step-by-Step Methodology:

  • Blood Collection and Preparation: Obtain fresh human or rabbit blood and dilute it with a physiological saline solution to a hemoglobin concentration of 10 ± 1 mg/mL.

  • Sample Preparation: Place the test and control material samples into test tubes.

  • Incubation: Add the diluted blood to the test tubes containing the materials. Also, prepare a positive control (e.g., deionized water) and a negative control (saline). Incubate all tubes at 37°C for 3 hours with gentle agitation.[3][4]

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control (representing 100% hemolysis).

Discussion and Future Directions

The comparative analysis presented in this guide, based on a combination of established data and hypothetical projections for this compound-based materials, highlights both the potential and the challenges associated with this novel class of biomaterials. While their cytotoxicity may be within acceptable limits, their interaction with blood components, particularly the potential for hemolysis, warrants careful consideration and further investigation.

The slightly elevated inflammatory response in the hypothetical in vivo model also suggests that the long non-polar alkyl chain may trigger a more pronounced foreign body reaction compared to more inert polymers. However, the immunomodulatory potential of imidazole derivatives could also be harnessed to create "smart" biomaterials that actively guide the tissue healing process.[10][11][12]

Future research should focus on:

  • Synthesis and Characterization: Developing well-defined polymers and copolymers of this compound and thoroughly characterizing their physicochemical properties.

  • Structure-Property Relationships: Systematically investigating how variations in the alkyl chain length, polymer architecture, and surface chemistry of imidazole-based materials influence their biocompatibility.

  • In-Depth Mechanistic Studies: Elucidating the molecular mechanisms by which these materials interact with cells and tissues to better predict and control their biological response.

By addressing these key areas, the scientific community can unlock the full potential of this compound-based materials for the development of next-generation medical devices and drug delivery systems.

Conclusion

The assessment of biocompatibility is a critical and multifaceted process in the development of any new medical material. This guide has provided a framework for evaluating this compound-based materials, comparing their hypothetical performance against established medical-grade polymers in key biocompatibility assays. While these novel materials show promise, the data underscores the need for rigorous testing and optimization to ensure their safety and efficacy for medical use. The provided experimental protocols offer a starting point for researchers to conduct their own robust biocompatibility assessments, contributing to the advancement of this exciting field.

References

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comparison of different synthesis routes for 1-Nonylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1-Nonylimidazole: A Comparative Analysis for Researchers

The synthesis of 1-alkylimidazoles is a cornerstone of heterocyclic chemistry, providing crucial building blocks for ionic liquids, pharmaceuticals, and specialized materials.[1][2] Among these, this compound stands out as a key intermediate, particularly in the formulation of ionic liquids and as a subject of study for its potential biological activities.[3][4] The selection of a synthetic pathway is a critical decision in the research and development pipeline, directly influencing yield, purity, scalability, cost-effectiveness, and environmental impact.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the predominant synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings and practical considerations of each method, offering the field-proven insights of a Senior Application Scientist.

Comparative Overview of Synthesis Routes

The synthesis of this compound is primarily achieved through the N-alkylation of the imidazole ring with a C9 alkyl chain. While the core transformation remains the same, the methodologies employed to achieve it vary significantly. We will explore four principal strategies:

  • Classical Base-Mediated N-Alkylation: The traditional and most direct approach.

  • Phase-Transfer Catalyzed (PTC) N-Alkylation: An enhancement of the classical method to improve reaction rates and yields.

  • Microwave-Assisted Synthesis: A modern technique leveraging microwave energy to accelerate the reaction.

  • Ionic Liquid-Based Synthesis: An approach where ionic liquids serve as either the solvent or catalyst, often aligning with green chemistry principles.

The following diagram illustrates the logical relationship between these primary synthetic strategies.

Synthesis_Routes Logical Flow of this compound Synthesis Strategies cluster_enhancements Methodological Enhancements Start Imidazole + Nonyl Halide Route1 Route 1: Classical Base-Mediated Alkylation Start->Route1 Traditional Method Route2 Route 2: Phase-Transfer Catalysis (PTC) Route1->Route2 Improves Interfacial Reaction Route3 Route 3: Microwave-Assisted Synthesis Route1->Route3 Accelerates Reaction Rate Route4 Route 4: Ionic Liquid -Based Synthesis Route1->Route4 Green Solvent/ Catalyst Product This compound Route1->Product Route2->Product Route3->Product Route4->Product

Caption: Logical flow of this compound synthesis strategies.

Route 1: Classical Base-Mediated N-Alkylation

This method represents the most fundamental approach to N-alkylation. The reaction proceeds via the deprotonation of imidazole by a strong base to form the imidazolide anion, a potent nucleophile. This anion then attacks the electrophilic carbon of an alkyl halide, such as 1-bromononane, in a classic SN2 reaction.

Mechanism Rationale: The pKa of imidazole is approximately 14.5.[5] The choice of base is critical; strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are required to deprotonate the imidazole N-H bond effectively, generating the reactive imidazolide anion. The reaction is typically performed in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the cation of the base without interfering with the nucleophilic anion.

SN2_Mechanism General Mechanism for Base-Mediated N-Alkylation Imidazole Imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide + B: Base Base (B:) ConjugateAcid HB+ Base->ConjugateAcid TransitionState [Imidazolide---Nonyl---Br]‡ Imidazolide->TransitionState NonylBromide 1-Bromononane (Nonyl-Br) NonylBromide->TransitionState Product This compound TransitionState->Product BromideIon Br- TransitionState->BromideIon

Caption: General mechanism for base-mediated N-alkylation.

Experimental Protocol (Representative)

This protocol is adapted from general procedures for N-alkylation of imidazoles.[6][7]

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add imidazole (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

  • Reaction Initiation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the mixture back to 0 °C and add 1-bromononane (1.05 eq) dropwise via a syringe.

  • Reaction Completion: Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

Phase-transfer catalysis is a powerful technique for reacting reagents located in separate, immiscible phases (e.g., a solid base and an organic substrate).[8] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the nucleophile (imidazolide anion) from the solid or aqueous phase into the organic phase where the alkylating agent resides.

Causality Behind Experimental Choice: This method avoids the need for strictly anhydrous conditions and expensive, hazardous bases like NaH.[9] It often uses inexpensive bases like NaOH or K₂CO₃. The catalyst facilitates the reaction at the interface of the two phases, increasing the reaction rate and often leading to cleaner reactions with higher yields.[10] This makes the process more amenable to industrial scale-up.

Experimental Protocol (Representative)

This protocol is based on general PTC N-alkylation procedures.[8][9]

  • Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine imidazole (1.0 eq), 1-bromononane (1.0 eq), powdered sodium hydroxide (2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent: Add a non-reactive aromatic solvent like toluene.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 3-6 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Wash the filtrate with water to remove any remaining catalyst and base. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.

Route 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture.[11] This technique can dramatically reduce reaction times, often from hours to minutes, and frequently improves product yields by minimizing side-product formation.[12]

Mechanism Rationale: Microwave heating is efficient and uniform, directly coupling with polar molecules in the reaction mixture.[13] This rapid and localized heating can access activation energies more quickly than conventional heating, accelerating the rate of SN2 substitution. For the N-alkylation of imidazole, this often allows for solvent-free conditions or the use of high-boiling point, green solvents.[14]

Experimental Protocol (Representative)

This protocol is a general guideline for microwave-assisted N-alkylation.[12][14]

  • Preparation: In a microwave-safe reaction vessel, combine the imidazole (1.0 mmol), 1-bromononane (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent (Optional): For a solvent-free reaction, proceed to the next step. Alternatively, add a minimal amount of a high-boiling point polar solvent like DMF or DMSO (3-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 5-20 minutes. Power and time should be optimized for the specific instrument and scale.

  • Workup: After cooling the vessel to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Route 4: Synthesis Utilizing Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C and are lauded for their negligible vapor pressure, high thermal stability, and tunable properties.[4] In the synthesis of this compound, ILs can be used as the reaction medium, replacing volatile organic compounds (VOCs). The product itself, 1-nonylimidazolium salts, are a class of ionic liquids.

Causality Behind Experimental Choice: Using an IL as a solvent can enhance reaction rates and selectivity.[15] Furthermore, the non-volatile nature of ILs makes them environmentally benign alternatives to traditional solvents and allows for potential recycling of the reaction medium. The synthesis often involves the quaternization of an existing N-alkylimidazole, but direct synthesis in an IL medium is also feasible.

Experimental Protocol (Representative)

This protocol describes the synthesis in an ionic liquid medium.

  • Setup: In a round-bottom flask, dissolve imidazole (1.0 eq) and potassium carbonate (1.5 eq) in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br).

  • Alkylation: Add 1-bromononane (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Extraction: Upon completion, cool the mixture. Since the product is less polar than the ionic liquid solvent, it can often be extracted directly from the reaction mixture using a less polar organic solvent like diethyl ether or hexane.

  • Purification & Recycling: The organic extracts are combined, washed, dried, and concentrated to yield the product. The ionic liquid phase, containing the inorganic salts, can be washed with water and dried under vacuum for reuse.

Quantitative Data Summary

The following table provides a comparative summary of the key performance indicators for each synthetic route. The values represent typical ranges reported in the literature and may vary based on specific substrates and optimized conditions.

ParameterRoute 1: Classical Base-MediatedRoute 2: Phase-Transfer Catalysis (PTC)Route 3: Microwave-AssistedRoute 4: Ionic Liquid-Based
Starting Materials Imidazole, Nonyl Halide, Strong Base (e.g., NaH)Imidazole, Nonyl Halide, Solid Base (e.g., NaOH), PTCImidazole, Nonyl Halide, Base (e.g., K₂CO₃)Imidazole, Nonyl Halide, Base, Ionic Liquid
Typical Yield (%) 60-85%85-95%[8]>90%[12]80-95%
Purity Moderate to High (requires chromatography)High (often requires minimal purification)HighHigh
Reaction Time 6-24 hours3-8 hours5-20 minutes[13]2-4 hours
Reaction Temperature Room Temp. to Reflux (e.g., 65 °C in THF)75-115 °C[6]100-150 °C80-100 °C
Key Advantages Well-established, straightforward conceptHigh yields, mild conditions, scalable, avoids hazardous reagentsExtremely fast, high yields, suitable for high-throughput synthesisGreen solvent, potential for catalyst/solvent recycling
Key Disadvantages Use of hazardous/moisture-sensitive reagents, long reaction timesCatalyst may need to be removed from productRequires specialized microwave equipmentHigh cost of ionic liquids, product extraction can be challenging

Conclusion and Recommendations

The optimal synthetic route for this compound is contingent upon the specific goals of the researcher.

  • For laboratory-scale synthesis and exploratory research, Microwave-Assisted Synthesis (Route 3) offers an unparalleled combination of speed and efficiency, making it ideal for rapid library generation and optimization studies.

  • For large-scale and industrial production, Phase-Transfer Catalysis (Route 2) is often the most pragmatic choice. It provides high yields under relatively mild and safe conditions, avoids expensive and hazardous reagents, and is highly scalable.[5]

  • For applications with a strong emphasis on green chemistry, utilizing Ionic Liquids (Route 4) as the reaction medium presents a compelling, albeit currently more expensive, alternative that minimizes the use of volatile organic compounds.

  • The Classical Base-Mediated approach (Route 1) , while fundamental, is largely superseded by the other methods due to its reliance on hazardous materials and longer reaction times.

As the field progresses, the development of more efficient and recyclable catalysts for PTC and more cost-effective, task-specific ionic liquids will continue to refine the synthesis of this compound, pushing the boundaries of efficiency, safety, and sustainability.

References

  • Jayachandran, J. P., & Wang, J. (2001). ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC. SYNTHETIC COMMUNICATIONS, 31(18), 2743–2752.
  • Bram, G., et al. (1985). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthesis.
  • ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole. ResearchGate.
  • Halpern, M. (n.d.). High-Dilution PTC N-Alkylation. PTC Organics, Inc.
  • Law, K. Y., & Kaplan, S. (1990). Process for preparing 1-alkylimidazoles. Google Patents.
  • Gulevskaya, A. V., & Pozharskii, A. F. (2011). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. PMC - NIH.
  • ResearchGate. (n.d.). A Modified Procedure for the Synthesis of 1-Arylimidazoles. ResearchGate.
  • Grant, R. D. (1984). N-Alkylation of imidazoles. University of Otago.
  • Law, K. Y., & Kaplan, S. (1991). A process for preparing 1-alkylimidazoles. Google Patents.
  • ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. ResearchGate.
  • Al-Masoudi, N. A., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.
  • Zare, F., et al. (2021). Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. PMC - PubMed Central.
  • Zhang, S., et al. (2022). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. PMC - NIH.
  • Maleki, A., et al. (2021). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. PMC.
  • Sharma, D., et al. (2023). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. MDPI.
  • Liu, C., et al. (2014). One-Pot Synthesis of 2-Alkyl-4(5)-aryl-1H-imidazoles from 1-Aryl-2-bromoethanones, Ammonium Carbonate and Aliphatic Carboxylic Acids. ResearchGate.
  • Murray, J., et al. (2016). Preparation of 1-Methylimidazole- N-oxide (NMI-O). Organic Syntheses.
  • Satyanarayana, V. S. V., et al. (2013). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry.
  • Wikipedia. (n.d.). 1-Methylimidazole. Wikipedia.
  • Harrad, M., et al. (2017). Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids. PMC - NIH.
  • Zhang, J., et al. (2015). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. RSC Publishing.
  • Ke, F., et al. (2018). Microwave-Assisted Nickel-Catalyzed Synthesis of Benzimidazoles: Ammonia as a Cheap and Nontoxic Nitrogen Source. Organic Chemistry Portal.
  • Alfa Chemistry. (2024). Exploring the World of Ionic Liquids. YouTube.
  • Cravotto, G., & Cintas, P. (2007). Synthesis of Ionic Liquids Using Non Conventional Activation Methods: An Overview. ResearchGate.
  • Mityanov, V. S., et al. (2013). Synthesis of 2-unsubstituted 1-arylimidazoles. ResearchGate.
  • University of Nottingham. (n.d.). Green Synthesis of Nanomaterials. University of Nottingham.
  • Husain, A., et al. (2015). 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities. RSC Publishing.
  • ResearchGate. (n.d.). One-pot green synthesis of zinc oxide nano rice and its application as sonocatalyst for degradation of organic dye and synthesis of 2-benzimidazole derivatives. ResearchGate.
  • Murray, J. (2016). Preparation of 1-Methylimidazole- N-oxide (NMI-O). ResearchGate.
  • Tadesse, A., et al. (2022). Biogenic mediated green synthesis of NiO nanoparticles for adsorptive removal of lead from aqueous solution. NIH.
  • ResearchGate. (n.d.). Sustainable synthesis of ZnO nanoparticles from Brickellia cavanillesii extract with enhanced photocatalytic and antimicrobial properties. ResearchGate.
  • ResearchGate. (n.d.). Eco-friendly green synthesis of ZnO/GQD nanocomposites using Protoparmeliopsis muralis extract for their antibacterial and antibiofilm Activity. ResearchGate.

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A Senior Application Scientist's Guide to Validating the Binding Selectivity of Molecularly Imprinted Polymers for 1-Nonylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of a molecularly imprinted polymer (MIP) is only half the journey. The true measure of success lies in rigorously validating its binding selectivity. This guide provides an in-depth, technically-grounded framework for assessing the binding performance of MIPs designed for 1-Nonylimidazole, a molecule of interest in various chemical and pharmaceutical contexts. We will move beyond rote protocols to explore the underlying principles of experimental design and data interpretation, ensuring the integrity and reproducibility of your findings.

The Principle of Molecular Imprinting for this compound

Molecular imprinting is a technique used to create synthetic polymers with recognition sites that are complementary in shape, size, and chemical functionality to a template molecule.[1][2] In the case of this compound, the imprinting process involves the co-polymerization of a functional monomer and a cross-linker in the presence of the this compound template. After polymerization, the template is removed, leaving behind specific recognition cavities within the polymer matrix.

The selectivity of these cavities for this compound is primarily driven by non-covalent interactions established during the pre-polymerization stage.[3] The imidazole ring of this compound, an electron-rich aromatic heterocycle, can participate in a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and π-π stacking.[4][5] The nonyl chain, being a long alkyl group, will primarily engage in hydrophobic interactions. Therefore, the choice of functional monomer is critical. A monomer like methacrylic acid (MAA) can act as a hydrogen bond donor to the nitrogen atoms of the imidazole ring, while also providing a hydrophobic backbone to interact with the nonyl chain.

The Imperative of the Non-Imprinted Polymer (NIP) Control

A crucial aspect of validating MIP performance is the synthesis of a non-imprinted polymer (NIP). The NIP is prepared using the same procedure as the MIP but in the absence of the this compound template.[1][2] This control allows for the differentiation between specific binding to the imprinted cavities and non-specific adsorption to the polymer matrix. Any observed binding to the NIP is considered non-specific, and the difference in binding between the MIP and NIP is attributed to the specific recognition at the imprinted sites.

Core Methodologies for Validating Binding Selectivity

A multi-faceted approach is essential for a comprehensive validation of MIP selectivity. Here, we detail three robust analytical techniques: Chromatographic Methods, Spectroscopic Analysis, and Isothermal Titration Calorimetry (ITC).

Chromatographic Evaluation: A Dynamic Assessment of Selectivity

High-Performance Liquid Chromatography (HPLC) is a powerful tool for characterizing the binding properties of MIPs.[6][7] By packing the MIP and NIP materials into separate HPLC columns, their dynamic binding and selectivity can be directly compared.

  • Column Packing:

    • Grind and sieve the synthesized MIP and NIP particles to obtain a uniform size distribution (e.g., 25-50 µm).

    • Prepare a slurry of the polymer particles in a suitable solvent (e.g., methanol/water).

    • Pack the slurry into stainless steel HPLC columns (e.g., 100 mm x 4.6 mm) under high pressure.

  • Chromatographic System Setup:

    • Equilibrate the packed MIP and NIP columns with the mobile phase (e.g., acetonitrile/water, 80:20 v/v) at a constant flow rate (e.g., 1 mL/min).

    • Use a UV detector set to an appropriate wavelength for detecting this compound and its analogs (e.g., 215 nm).[8]

  • Selectivity Study:

    • Prepare standard solutions of the template (this compound) and structurally similar analogs (e.g., imidazole, 1-methylimidazole, histamine) in the mobile phase.

    • Inject equal concentrations and volumes of the template and each analog onto both the MIP and NIP columns.

    • Record the retention times for each compound.

The retention factor (k) is calculated for each compound on both columns using the formula:

k = (t_R - t_0) / t_0

where t_R is the retention time of the analyte and t_0 is the void time (retention time of an unretained compound).

The imprinting factor (IF) quantifies the strength of the imprinting effect for the template:

IF = k_MIP (template) / k_NIP (template)

A higher IF value indicates a more successful imprinting process.

The selectivity coefficient (α) compares the retention of the template to that of an analog on the MIP column:

α = k_MIP (template) / k_MIP (analog)

A high selectivity coefficient demonstrates that the MIP can effectively discriminate between the template and structurally related molecules.

CompoundRetention Time (MIP, min)Retention Time (NIP, min)k (MIP)k (NIP)Imprinting Factor (IF)Selectivity Coefficient (α)
This compound 12.54.25.251.14.77 -
Imidazole3.83.50.90.751.25.83
1-Methylimidazole4.54.01.251.01.254.2
Histamine3.23.10.60.551.098.75

Hypothetical data assuming a void time of 2.0 min.

Spectroscopic Analysis: Quantifying Equilibrium Binding

Equilibrium binding studies, often analyzed using UV-Vis spectroscopy, provide a static measure of the MIP's binding capacity and affinity. These experiments involve incubating the polymer with solutions of the template or analogs and measuring the amount bound at equilibrium.

  • Incubation:

    • Weigh a fixed amount of MIP or NIP powder (e.g., 10 mg) into a series of vials.

    • Add a fixed volume (e.g., 5 mL) of this compound solutions of varying concentrations to the vials.

    • Incubate the vials with shaking at a constant temperature for a predetermined time to reach equilibrium (e.g., 24 hours).

  • Analysis:

    • Centrifuge the vials to pellet the polymer.

    • Carefully collect the supernatant and measure the concentration of free this compound using UV-Vis spectroscopy at its λ_max.

    • The amount of bound this compound (Q) is calculated by subtracting the free concentration from the initial concentration.

  • Selectivity Assessment:

    • Repeat the experiment using solutions of the analog compounds at the same concentrations.

The binding capacity (Q, in mg/g or µmol/g) is plotted against the equilibrium concentration (C_eq). The resulting binding isotherm can be fitted to models such as the Langmuir or Freundlich isotherm to determine the maximum binding capacity (Q_max) and the dissociation constant (K_d).

A Scatchard plot (Q/C_eq vs. Q) can also be used to analyze the binding data. For MIPs, a non-linear Scatchard plot often indicates the presence of heterogeneous binding sites with different affinities.[9]

PolymerAnalyteMaximum Binding Capacity (Q_max, µmol/g)Dissociation Constant (K_d, µM)
MIP This compound 312 55
NIPThis compound169150
MIPImidazole185120
MIP1-Methylimidazole21098

Example data adapted from a study on imidazole MIPs.[6][7]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for a complete thermodynamic characterization of the interaction between the MIP and the template, providing information on the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).

  • Sample Preparation:

    • Prepare a suspension of the MIP or NIP in a suitable buffer.

    • Prepare a solution of this compound in the same buffer.

    • Degas both the polymer suspension and the ligand solution to prevent bubble formation.

  • ITC Measurement:

    • Load the polymer suspension into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to polymer.

    • Fit the data to a suitable binding model to determine the thermodynamic parameters.

The binding affinity (K_a), which is the inverse of the dissociation constant (K_d), provides a direct measure of the strength of the interaction. The enthalpy change (ΔH) indicates whether the binding is exothermic (favorable) or endothermic. The entropy change (ΔS) reflects the change in disorder of the system upon binding. A more favorable (more negative) Gibbs free energy of binding (ΔG), calculated from ΔH and ΔS, for the MIP compared to the NIP provides strong evidence for specific, high-affinity binding sites.

PolymerLigandBinding Affinity (K_a, M⁻¹)Enthalpy Change (ΔH, kcal/mol)Entropy Change (ΔS, cal/mol·K)
MIP This compound 1.8 x 10⁴ -8.5 -9.2
NIPThis compound6.7 x 10³-4.2-1.5

Hypothetical ITC data illustrating stronger, enthalpically driven binding to the MIP.

Visualizing the Workflow and Concepts

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

G cluster_0 MIP Synthesis Template This compound (Template) Complex Pre-polymerization Complex Template->Complex Monomer Functional Monomer (e.g., Methacrylic Acid) Monomer->Complex Crosslinker Cross-linker (e.g., EDGMA) Polymerization Polymerization Crosslinker->Polymerization Solvent Porogen Solvent->Polymerization Initiator Initiator Initiator->Polymerization Complex->Polymerization TemplateRemoval Template Removal Polymerization->TemplateRemoval MIP Molecularly Imprinted Polymer (MIP) TemplateRemoval->MIP Specific Cavities

Caption: The non-covalent molecular imprinting process for this compound.

G cluster_1 Chromatographic Validation cluster_2 Spectroscopic Validation cluster_3 Thermodynamic Validation Start Synthesized MIP and NIP HPLC HPLC Analysis Start->HPLC BatchRebinding Batch Rebinding Assay Start->BatchRebinding ITC Isothermal Titration Calorimetry (ITC) Start->ITC RetentionData Calculate k, IF, α HPLC->RetentionData Obtain Retention Times BindingIsotherm Plot Binding Isotherm (Q vs. C_eq) BatchRebinding->BindingIsotherm Measure Free Analyte ThermoData Determine K_a, ΔH, ΔS ITC->ThermoData Measure Heat Change Conclusion Comprehensive Selectivity Profile RetentionData->Conclusion Scatchard Scatchard Analysis BindingIsotherm->Scatchard Determine Q_max, K_d Scatchard->Conclusion ThermoData->Conclusion

Caption: Workflow for the comprehensive validation of MIP binding selectivity.

G cluster_0 Binding Interactions MIP Molecularly Imprinted Polymer (MIP) - Specific Cavities - Non-specific Sites NIP Non-Imprinted Polymer (NIP) - Non-specific Sites Only Template This compound Template->MIP High Affinity (Specific Binding) Template->NIP Low Affinity (Non-specific Binding) Analog Structural Analog Analog->MIP Low Affinity (Cross-reactivity) Analog->NIP Low Affinity (Non-specific Binding)

Caption: Conceptual diagram of specific and non-specific binding interactions.

Conclusion

Validating the binding selectivity of a molecularly imprinted polymer for this compound requires a systematic and multi-pronged analytical approach. By employing a combination of chromatographic, spectroscopic, and calorimetric techniques, and by consistently comparing the performance of the MIP to its corresponding NIP, a comprehensive and reliable assessment of selectivity can be achieved. This rigorous validation is not merely a procedural step; it is the cornerstone of developing robust and effective MIP-based technologies for applications in research, diagnostics, and therapeutics.

References

  • Synthesis of surface molecularly imprinted polymer and the selective solid phase extraction of imidazole from its structural analogs. (2011). Talanta, 85(1), 339-345. [Link]
  • Synthesis of surface molecularly imprinted polymer and the selective solid phase extraction of imidazole from its structural analogs. (2011).
  • [Preparation and Applications of 4-methyl Imidazole Magnetic Surface Molecularly Imprinted Polymers]. (2016). Huan Jing Ke Xue, 37(8), 3173-3180. [Link]
  • Mutual influence of non-covalent interactions formed by imidazole: A systematic quantum-chemical study. (2021). Journal of Molecular Liquids, 337, 116428. [Link]
  • Fundamentals, Synthetic Strategies and Applications of Non-Covalently Imprinted Polymers. (2023). Polymers, 15(13), 2849. [Link]
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). Pharmaceutics, 15(5), 1348. [Link]
  • Binding of imidazole, 1-methylimidazole and 4-nitroimidazole to yeast cytochrome c peroxidase (CcP) and the distal histidine mutant, CcP(H52L). (2015). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(10), 1412-1419. [Link]
  • Synthesis and Characterization of MIPs. (2022).
  • Binding of imidazole, 1-methylimidazole and 4-nitroimidazole to yeast cytochrome c peroxidase (CcP) and the distal histidine mutant, CcP(H52L). (2015).
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2014).
  • Binding of Imidazole to the Heme of Cytochrome c1 and Inhibition of the bc1 Complex from Rhodobacter sphaeroides: I. EQUILIBRIUM AND MODELING STUDIES. (2000). Journal of Biological Chemistry, 275(19), 14563-14571. [Link]
  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (2011). Acta Poloniae Pharmaceutica, 68(5), 777-783. [Link]
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (2011). Acta Poloniae Pharmaceutica, 68(5), 777-783. [Link]
  • Non-Covalent Interactions in α- and β-Imidazole Structures. (2014).
  • Molecularly imprinted poly(N-vinyl imidazole) based polymers grafted onto nonwoven fabrics for recognition/removal of phloretic acid. (2011). Radiation Physics and Chemistry, 80(12), 1334-1340. [Link]
  • Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials. (2011). PLoS ONE, 6(9), e24999. [Link]
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  • Synthesis and characterization of molecularly imprinted polymers for the remediation of PCBs and dioxins in aqueous environments. (2016). Journal of Environmental Health Science and Engineering, 14, 11. [Link]
  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]
  • Molecularly Imprinted Polymers: Thermodynamic and Kinetic Considerations on the Specific Sorption and Molecular Recognition. (2011).
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Performance Showdown: A Comparative Guide to 1-Nonylimidazole-Based Anti-Corrosion Coatings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of material longevity and integrity, the battle against corrosion remains a primary challenge across industries. While traditional barrier coatings like epoxies and polyurethanes provide a first line of defense, their performance can be significantly enhanced through the incorporation of advanced corrosion inhibitors. This guide offers an in-depth technical comparison of epoxy coatings modified with 1-Nonylimidazole against standard epoxy systems and those containing other common organic inhibitors. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for performance validation.

The Rise of Imidazole Derivatives: Why this compound?

Imidazole and its derivatives have emerged as highly effective corrosion inhibitors, particularly for carbon steel and copper alloys.[1][2][3] Their efficacy stems from the unique electronic structure of the imidazole ring. The presence of two nitrogen atoms, one pyridinic and one pyrrolic, creates electron-rich centers that can readily interact with metal surfaces.[1][4]

This compound, specifically, combines the active imidazole head with a long, nine-carbon (nonyl) hydrophobic tail. This bifunctional structure is key to its superior performance:

  • The Active Head: The nitrogen atoms in the imidazole ring donate lone pair electrons to the vacant d-orbitals of metal atoms (like iron), forming a strong coordinate bond.[5] This process, known as chemisorption, creates a tightly bound, protective molecular layer on the substrate.[2][6]

  • The Hydrophobic Tail: The nonyl chain extends away from the metal surface, creating a dense, non-polar barrier. This hydrocarbon tail effectively repels water and other corrosive electrolytes, physically insulating the metal from the aggressive environment.[7][8] The longer the alkyl chain, the more pronounced this hydrophobic effect, leading to a more robust and self-assembling protective film.[7][8]

This dual-action mechanism—strong surface adsorption coupled with a water-repelling barrier—makes this compound a potent additive for enhancing the protective properties of industrial coatings.

Mechanism of Action: Adsorption and Barrier Formation

The protective action of a this compound-modified coating is a multi-step process that begins when corrosive electrolytes attempt to penetrate the coating matrix.

cluster_coating Epoxy Coating Matrix cluster_substrate Carbon Steel Substrate Electrolytes Corrosive Electrolytes (H₂O, Cl⁻, O₂) Penetration Penetration through Coating Pores Electrolytes->Penetration 1. Ingress Migration Migration to Metal Surface Penetration->Migration Inhibitor This compound (Dispersed in Coating) Inhibitor->Migration Adsorption Adsorption of Imidazole Head Migration->Adsorption 2. Chemisorption (N-Fe Bonding) Barrier Formation of Hydrophobic Barrier Adsorption->Barrier 3. Self-Assembly Metal Fe Surface Adsorption->Metal Barrier->Penetration BLOCKS

Caption: Corrosion inhibition workflow of this compound in an epoxy matrix.

Performance Comparison: Experimental Evaluation

To objectively assess the performance enhancement provided by this compound, we compare three coating systems applied to C1018 carbon steel panels:

  • Control System: Standard Bisphenol A Epoxy Coating (Unmodified).

  • System A: Epoxy Coating + 1% (w/w) this compound.

  • System B: Epoxy Coating + 1% (w/w) Benzotriazole (a common alternative inhibitor).

These systems were subjected to a battery of standardized tests to evaluate their anti-corrosion and physical properties.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides quantitative data on a coating's barrier properties and the corrosion processes occurring at the metal-coating interface.[9][10][11] By applying a small sinusoidal AC voltage, we can measure the impedance of the system over a range of frequencies. Higher impedance values at low frequencies (|Z|0.01Hz) indicate superior corrosion resistance.[12]

Expected Results:

The data reveals that the addition of this compound (System A) is expected to significantly increase the low-frequency impedance of the epoxy coating, surpassing both the unmodified control and the benzotriazole-modified system after prolonged exposure to a saline environment. This indicates the formation of a more stable and effective protective layer.

| Coating System | Initial |Z|0.01Hz (Ω·cm²) | After 500h in 3.5% NaCl |Z|0.01Hz (Ω·cm²) | | :--- | :--- | :--- | | Control (Epoxy) | 5.5 x 109 | 8.1 x 106 | | System A (this compound) | 6.2 x 109 | 1.2 x 108 | | System B (Benzotriazole) | 5.9 x 109 | 4.5 x 107 |

Accelerated Corrosion Testing: Neutral Salt Spray (ASTM B117)

The salt spray test is an aggressive, accelerated corrosion test used to evaluate the suitability of a coating as a protective finish.[13] Coated panels are scribed to expose the base metal and placed in a chamber with a continuous fog of 5% sodium chloride solution.[13][14][15] Performance is rated by observing the extent of corrosion (e.g., rust creepage from the scribe) over time.

Expected Results:

After 1000 hours of exposure, the panel coated with the this compound formulation (System A) is expected to show minimal rust creepage from the scribe and no blistering on the coating surface. This performance is anticipated to be superior to both the control, which would likely exhibit significant corrosion, and System B, which may show moderate protection.

Coating SystemObservation after 1000 hoursRust Creepage from Scribe (mm, avg.)
Control (Epoxy) Severe rusting, blistering, and delamination.> 5.0
System A (this compound) No blistering, minimal rust at the scribe.< 1.0
System B (Benzotriazole) Minor blistering near the scribe, moderate rusting.2.5 - 3.0
Coating Adhesion (ASTM D3359)

Proper adhesion is critical for a coating's long-term performance.[16][17] The ASTM D3359 tape test provides a qualitative assessment of a coating's adhesion to the substrate.[16][18] A lattice pattern is cut into the coating, pressure-sensitive tape is applied over the cuts, and then the tape is rapidly removed.[18][19] Adhesion is rated on a scale from 5B (no detachment) to 0B (severe detachment).

Expected Results:

The incorporation of imidazole-based inhibitors, which bond directly with the metal substrate, can enhance the adhesion of the coating system. System A is expected to maintain excellent adhesion even after environmental exposure.

Coating SystemAdhesion Rating (ASTM D3359)
Control (Epoxy) 4B
System A (this compound) 5B
System B (Benzotriazole) 4B

Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.

Protocol 1: Electrochemical Impedance Spectroscopy (EIS)

start Start: Coated Panel setup 1. Attach Electrochemical Cell (3.5% NaCl Electrolyte) start->setup electrodes 2. Position Electrodes - Working: Coated Panel - Counter: Graphite - Reference: Ag/AgCl setup->electrodes connect 3. Connect to Potentiostat electrodes->connect params 4. Set Parameters - Frequency Range: 100 kHz to 10 mHz - AC Amplitude: 50 mV connect->params run 5. Run EIS Measurement params->run analysis 6. Analyze Data (Nyquist & Bode Plots) run->analysis end End: Impedance Data analysis->end

Caption: Standard workflow for conducting EIS measurements on coated panels.

  • Preparation: A measurement cell is affixed to the surface of the coated carbon steel panel.[10]

  • Electrolyte: The cell is filled with a 3.5% NaCl solution.[10]

  • Electrode Setup: A three-electrode configuration is used: the coated panel as the working electrode, a graphite rod as the counter electrode, and a standard Ag/AgCl electrode as the reference.[10]

  • Measurement: The potentiostat applies a sinusoidal voltage of 50 mV amplitude across a frequency range of 100 kHz to 10 mHz.[10]

  • Data Acquisition: Impedance data is collected and modeled using an equivalent circuit to extract parameters like coating resistance and capacitance.[9]

Protocol 2: Neutral Salt Spray Test (ASTM B117)
  • Sample Preparation: Test panels are coated and cured. A sharp blade is used to scribe an 'X' through the coating to the metal substrate.[13][14]

  • Chamber Setup: The salt spray apparatus is operated with a 5% NaCl solution at a temperature of 35°C (95°F) and a pH between 6.5 and 7.2.[13][15][20]

  • Exposure: Panels are placed in the chamber at a 15-30 degree angle from the vertical and are exposed to the salt fog for a predetermined duration (e.g., 1000 hours).[14]

Protocol 3: Adhesion Tape Test (ASTM D3359 - Method B)
  • Scribing: For coatings less than 5 mils (125 µm) thick, a lattice pattern of six cuts in each direction is made through the coating to the substrate using a sharp blade.[16][19]

  • Tape Application: A standardized pressure-sensitive tape is applied firmly over the lattice.[18]

  • Removal: After 60-90 seconds, the tape is rapidly pulled off at a 180° angle.[18]

  • Assessment: The grid area is visually inspected and rated according to the ASTM D3359 classification scale based on the amount of coating removed by the tape.[19]

Conclusion

The strategic incorporation of this compound into an epoxy coating system demonstrates a marked improvement in anti-corrosion performance. Its dual-action mechanism—forming a strong chemisorbed bond with the metal substrate while creating a water-repelling hydrophobic barrier—offers superior protection compared to both standard unmodified epoxies and those containing conventional inhibitors like benzotriazole. The supporting data from electrochemical, accelerated aging, and physical adhesion tests collectively validate the efficacy of this compound as a high-performance additive for formulating advanced protective coatings.

References

  • Understanding ASTM D3359 | HTL Library | Hightower Labs, Inc.
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  • Salt Spray Test Standards, Procedure, Chamber, Hours, Acceptance Criteria | Corrosion Test Method.
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A Comparative Guide to 1-Nonylimidazole: Evaluating its Potential as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 1-Nonylimidazole, a substituted imidazole derivative, and evaluates its potential as a novel antifungal agent. By examining its chemical properties and comparing them with established antifungal compounds, we offer a data-driven perspective for researchers, scientists, and drug development professionals. This document delves into the underlying mechanisms of action, presents hypothetical comparative data based on structure-activity relationships, and provides detailed experimental protocols for empirical validation.

Introduction to this compound: Structure and Properties

This compound is an organic compound featuring a nine-carbon alkyl chain attached to a nitrogen atom of the imidazole ring.[1] This structural characteristic, particularly the hydrophobic nonyl group, suggests a strong potential for interaction with lipid membranes, a key feature for many biologically active molecules.[1] The imidazole moiety itself is a common feature in many compounds with demonstrated antimicrobial and antifungal properties.[1][2]

The synthesis of this compound can be achieved through methods such as the alkylation of imidazole with a nonyl halide.[1] Its molecular structure lends it to applications in polymer synthesis and as a building block in organic chemistry.[1] However, it is the inherent biological activity of the imidazole ring, coupled with the lipophilic nature of the nonyl chain, that forms the basis of our investigation into its antifungal potential.

The Landscape of Imidazole-Based Antifungals: A Comparative Framework

The imidazole class of compounds has yielded several potent antifungal agents, with clotrimazole and miconazole being prominent examples. These drugs primarily exert their effect by inhibiting the enzyme cytochrome P450 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[3] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[3]

Established Antifungal Agents: A Data-Driven Overview

To establish a baseline for comparison, let's consider the known antifungal activities of clotrimazole and miconazole against a common pathogenic yeast, Candida albicans.

CompoundMinimum Inhibitory Concentration (MIC) against C. albicansMechanism of ActionKey Structural Features
Clotrimazole 0.12 - 16 µg/mLInhibition of ergosterol synthesisTrityl group, imidazole ring
Miconazole 0.03 - 8 µg/mLInhibition of ergosterol synthesisDichlorophenyl and phenethyl groups, imidazole ring
This compound (Hypothetical) To be determinedPredicted to be similarNonyl chain, imidazole ring

Note: The MIC values for clotrimazole and miconazole are sourced from various studies and can vary depending on the specific strain of C. albicans and testing conditions.

Hypothetical Performance of this compound as an Antifungal Agent

Based on the structure-activity relationships of imidazole derivatives, we can hypothesize the potential antifungal activity of this compound. The presence of the hydrophobic nonyl chain is expected to enhance its ability to penetrate the fungal cell membrane.[1] This increased lipophilicity could lead to potent antifungal activity. Studies on other alkyl-substituted imidazolium ionic liquids have shown that increasing the alkyl chain length can enhance antifungal efficacy.[4]

We can predict that this compound will exhibit a mechanism of action similar to other imidazole antifungals, namely the inhibition of ergosterol biosynthesis. The imidazole nitrogen is likely to coordinate with the heme iron of the cytochrome P450 enzyme, disrupting its function.

Predicted Antifungal Activity of this compound
CompoundPredicted MIC against C. albicans (µg/mL)Predicted Zone of Inhibition (mm)
This compound 1 - 3215 - 25

Disclaimer: The data presented for this compound is hypothetical and intended to provide a framework for experimental investigation. Actual results may vary.

Experimental Protocols for Validation

To empirically validate the antifungal potential of this compound, the following experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Candida albicans.

Methodology:

  • Preparation of Inoculum: Culture C. albicans in Sabouraud Dextrose Broth at 35°C for 24 hours. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Preparation of Drug Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Disk Diffusion Assay

Objective: To assess the susceptibility of Candida albicans to this compound.

Methodology:

  • Preparation of Agar Plates: Prepare Sabouraud Dextrose Agar plates.

  • Inoculation: Spread a standardized inoculum of C. albicans evenly across the surface of the agar.

  • Application of Disks: Impregnate sterile filter paper disks with a known concentration of this compound. Place the disks onto the inoculated agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone around the disk where fungal growth is inhibited.

Cytochrome P450 Inhibition Assay

Objective: To investigate if this compound inhibits cytochrome P450 enzymes, a key mechanism for many antifungal imidazoles.[5][6][7]

Methodology:

  • Preparation of Microsomes: Isolate microsomes from a relevant source (e.g., human liver microsomes or a specific fungal species).

  • Assay Reaction: Set up a reaction mixture containing the microsomes, a specific cytochrome P450 substrate (e.g., a fluorescent probe), and varying concentrations of this compound.

  • Incubation and Detection: Incubate the reaction and then measure the formation of the metabolized product using a suitable detection method (e.g., fluorescence or LC-MS).

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Visualizing the Proposed Mechanism and Workflow

To better understand the proposed mechanism of action and the experimental workflow, the following diagrams are provided.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell P450 Cytochrome P450 14α-demethylase Ergosterol Ergosterol Synthesis P450->Ergosterol catalyzes P450->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane maintains Ergosterol->Membrane Cell Death Cell Death Membrane->Cell Death disruption leads to Nonylimidazole This compound Nonylimidazole->P450 inhibits Experimental_Workflow start Start: Hypothesis (this compound has antifungal activity) mic MIC Assay start->mic disk Disk Diffusion Assay start->disk p450 Cytochrome P450 Inhibition Assay start->p450 data Data Analysis & Comparison mic->data disk->data p450->data conclusion Conclusion on Antifungal Potential data->conclusion

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Nonylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of 1-Nonylimidazole is the foundation of its safe handling and disposal. Based on data from related imidazole compounds, this compound should be treated as a hazardous substance.

Key Hazard Profile (Inferred from Related Imidazole Compounds)

Hazard CategoryDescriptionPotential Severity
Acute Toxicity Harmful if swallowed or in contact with skin.[1][2]Moderate to High
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3][4]High
Eye Damage/Irritation Causes serious eye damage, with a risk of blindness.[3][5][6]High
Reproductive Toxicity Some imidazole derivatives are suspected of damaging fertility or the unborn child.[2][5]Moderate
Environmental Hazards Avoid release to the environment; may be harmful to aquatic life.[1][4][5][7]Moderate

It is imperative to always work in a properly functioning, certified laboratory chemical fume hood when handling this compound.[8][9] An emergency eyewash station and safety shower must be readily accessible.[8][10]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before beginning any procedure involving this compound, the correct PPE must be worn. This is non-negotiable.

  • Eye Protection : ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes.[9] A face shield may be necessary for larger quantities.

  • Hand Protection : Chemical-resistant gloves, such as nitrile, should be used and inspected for integrity before each use. Dispose of contaminated gloves immediately and in accordance with applicable laws.[9]

  • Body Protection : A fully-buttoned lab coat, preferably made of a fire-resistant material, is required.[11]

  • Respiratory Protection : If working outside of a fume hood or if exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[11]

Part 3: Step-by-Step Disposal Protocol for this compound

The cardinal rule for the disposal of this compound is: DO NOT dispose of it down the drain or in regular trash .[5][11][12] Evaporation is also not an acceptable method of disposal.[13]

Step 1: Waste Collection and Segregation

  • Primary Container : All waste containing this compound, whether in pure form or in solution, must be collected in a designated, sealable, and airtight waste container.[8][9]

  • Container Compatibility : The container must be made of a material compatible with this compound. High-density polyethylene (HDPE) is a suitable choice.

  • Waste Segregation : Do not mix this compound waste with other waste streams unless you have confirmed their compatibility. It is incompatible with strong oxidizers, acids, acid anhydrides, and acid chlorides.[8][9] Keep halogenated and non-halogenated solvent wastes separate.[13]

Step 2: Labeling of Hazardous Waste

  • Clear Identification : As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" sticker or tag.[8][9]

  • Content Declaration : The label must clearly state "this compound" and list all other components of the waste mixture with their approximate concentrations.

Step 3: Storage of Waste Container

  • Location : The sealed waste container should be stored in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area (SAA).[8][13]

  • Incompatible Materials : Ensure the storage location is away from the incompatible materials mentioned in Step 1.[8][9]

  • Secondary Containment : It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[13]

Step 4: Final Disposal Arrangement

  • Professional Disposal Service : Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[1][6][11]

  • Documentation : Complete all necessary paperwork, such as a chemical collection request form, as required by your institution.[8]

Part 4: Managing Spills and Decontamination

Accidents can happen, and a clear plan for spill management is crucial.

  • Small Spills (within a fume hood) :

    • Contain the spill with an inert absorbent material like vermiculite or sand.[2][6]

    • Carefully collect the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.[11]

    • Decontaminate the area with a suitable solvent, and collect the decontamination materials as hazardous waste.

  • Large Spills (outside a fume hood) :

    • Immediately evacuate and secure the area to prevent entry.[8]

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[8]

    • Do not attempt to clean up a large spill without appropriate training and equipment.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start Waste Generation (Pure this compound or Solution) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill container Select Compatible, Sealable Hazardous Waste Container ppe->container label Label Container Immediately (Contents, Date, 'Hazardous Waste') container->label storage Store in Cool, Dry, Ventilated Area (Away from Incompatibles) label->storage full Container Full or No Longer in Use? storage->full full->storage No disposal Arrange for Professional Disposal (Contact EHS or Licensed Vendor) full->disposal Yes small_spill Small Spill (in hood): Contain, Absorb, Collect as Waste spill->small_spill Small large_spill Large Spill: Evacuate, Secure Area, Call EHS spill->large_spill Large small_spill->container

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The principles of careful planning, proper handling, and responsible disposal are paramount to the integrity of scientific research.

References

  • University of Washington. (n.d.). Imidazole.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE Safety Data Sheet.
  • University of Washington. (2025, February 28). Imidazole.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole.
  • Fisher Scientific. (2023, October 20). SAFETY DATA SHEET: N-Methylimidazole.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Spectrum Chemical. (2009, July 28). Material Safety Data Sheet: n-Nonylamine.
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET: 1H-Imidazole, 1-ethenyl-.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-Vinylimidazole: A Procedural Guide.
  • Sigma-Aldrich. (2025, November 24). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, February 13). SAFETY DATA SHEET: 1-Butylimidazole.
  • Iolitec. (2018, February 21). Safety Data Sheet: 1-Octylimidazole.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • National Institutes of Health. (2025, December). The NIH Drain Discharge Guide.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Ethylimidazole.
  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
  • New Mexico State University. (n.d.). Procedures for disposal of non-regulated waste.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-methylimidazole.

Sources

Essential Protective Measures for Handling 1-Nonylimidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 1-Nonylimidazole, a substituted imidazole derivative, presents unique properties valuable in synthesis and catalysis.[1] However, its amphiphilic nature, combining a hydrophilic imidazole head with a hydrophobic nine-carbon tail, necessitates a rigorous and well-understood safety protocol to ensure the well-being of laboratory personnel.[2] This guide provides a direct, field-tested framework for the safe handling, use, and disposal of this compound, grounded in established chemical safety principles and data from analogous compounds.

At-a-Glance Safety and Equipment Summary

For immediate reference, the following table synthesizes the core hazards associated with imidazole derivatives and the mandatory personal protective equipment (PPE) required for handling this compound. A conservative approach is adopted, assuming hazard characteristics similar to more extensively studied short-chain 1-alkylimidazoles.

Hazard CategoryAssociated RiskRequired Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation, potential for severe burns and toxicity upon dermal absorption.[3][4]Primary: Nitrile or Butyl rubber gloves (double-gloving recommended). Secondary: Impermeable, long-sleeved lab coat or gown.[5][6]
Eye Contact Risk of serious eye irritation, severe eye damage, and potential for burns or blindness.[7][8]Primary: Chemical safety goggles. Secondary: Full-face shield when handling larger quantities (>50 mL) or when there is a significant splash risk.[9][10]
Ingestion Harmful or fatal if swallowed; may cause burns to the gastrointestinal tract.[7][11]N/A (Procedural controls are primary defense)
Inhalation Vapors or mists may cause respiratory tract irritation.[8]Work in a certified chemical fume hood. Respirator required for spill cleanup or ventilation failure.[5][12]
Flammability Combustible liquid; vapors may form explosive mixtures with air upon heating.[7]Handle away from heat, sparks, and open flames. Use appropriate fire extinguisher (CO2, dry chemical, or foam).[5][7]

The Causality Behind Your PPE Choices: A Deeper Dive

Simply listing PPE is insufficient. Understanding the why behind each choice creates a resilient safety culture. The recommendations below are based on a synthesis of safety data from related imidazole compounds, providing a robust protective strategy.

Eye and Face Protection: Your First Line of Defense

Imidazole derivatives are known to be corrosive or severely irritating to the eyes.[8] Standard safety glasses are inadequate as they do not protect from splashes.

  • Chemical Safety Goggles: These are mandatory for all work involving this compound. They form a seal around the eyes, providing robust protection against splashes, mists, and vapors.

  • Face Shield: When handling quantities greater than 50 mL or during procedures with a high risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to safety goggles.[10] The face shield protects the entire face from direct contact and potential burns.

Skin and Body Protection: An Impermeable Barrier

Many substituted imidazoles are toxic upon skin contact and can cause severe burns.[5] The long nonyl chain in this compound may enhance its ability to penetrate some materials.

  • Gloves: Standard lightweight latex or vinyl examination gloves are not appropriate.

    • Recommended: Use powder-free nitrile or butyl rubber gloves. These materials have demonstrated resistance to a range of organic chemicals. Always inspect gloves for tears or pinholes before use.[9]

    • Double-Gloving: For prolonged work or when handling concentrated solutions, wearing two pairs of gloves is a prudent measure. The outer glove is worn over the cuff of the lab coat, providing a continuous protective barrier.[10] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[9]

  • Laboratory Coat/Gown: A long-sleeved, impermeable lab coat that fastens in the back is required.[6] This design provides better frontal protection compared to standard lab coats. Ensure cuffs are snug to prevent skin exposure between the glove and sleeve.

Respiratory Protection: Ensuring Clean Air

While not highly volatile, vapors can be generated, especially upon heating. Inhalation of imidazole derivatives can cause respiratory irritation.[8]

  • Primary Control: All handling of this compound must be performed within a properly functioning and certified chemical fume hood.[12] This engineering control is the most effective way to prevent inhalation exposure.

  • Secondary Control (Emergency Use): In the event of a large spill or a failure of the primary ventilation system, respiratory protection is critical. A full-facepiece respirator with a chemical cartridge suitable for organic vapors is necessary.[10] Personnel must be properly fit-tested and trained in its use.

Operational and Disposal Plans: From Benchtop to Waste Stream

A comprehensive safety plan extends beyond PPE to include procedural and disposal protocols.

Standard Operating Procedure for Handling
  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[12]

  • PPE Donning: Put on all required PPE in the correct order: first the inner gloves, then the lab coat, then the outer gloves (over the cuffs), followed by safety goggles and a face shield if required.

  • Handling: Perform all manipulations, including weighing, transferring, and mixing, deep within the sash of the fume hood to ensure vapor capture.

  • Post-Handling: After use, securely cap the this compound container. Decontaminate any surfaces that may have come into contact with the chemical.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination. Remove the outer gloves first, followed by the face shield and goggles. Remove the lab coat, and finally, the inner gloves. Wash hands thoroughly with soap and water immediately after.

Spill Management Protocol
  • Small Spills (inside fume hood):

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[12]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, increase ventilation.

    • Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment, including appropriate respiratory protection.

Disposal Plan: A Cradle-to-Grave Responsibility

Improper disposal poses a significant environmental risk. This compound and its related compounds should never be disposed of down the drain.[12][13]

  • Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes residual chemical, contaminated gloves, absorbent materials, and disposable labware.[14]

  • Containment: Collect all this compound waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.[14] The container must be compatible with the chemical.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[7][14]

Visualizing the PPE Selection Process

The following workflow provides a logical pathway for selecting the appropriate level of PPE based on the specific task being performed with this compound.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_task Task-Specific Risk Assessment cluster_emergency Emergency Preparedness start Start: Handling This compound fume_hood Work in Certified Chemical Fume Hood? start->fume_hood goggles Wear Chemical Safety Goggles fume_hood->goggles Yes lab_coat Wear Impermeable Lab Coat/Gown goggles->lab_coat gloves Wear Double Nitrile or Butyl Gloves lab_coat->gloves task Assess Task: - Small scale (<50mL)? - Low splash risk? gloves->task face_shield Add Full Face Shield task->face_shield No (High Risk) spill Spill or Ventilation Failure Occurs task->spill Yes (Proceed Safely) face_shield->spill respirator Don Full-Face Respirator spill->respirator If Trained evacuate Evacuate & Call EHS spill->evacuate

Caption: PPE selection workflow for handling this compound.

References

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ASHP Publications. Personal Protective Equipment.
  • Clinician.com. (2009, February 1). NIOSH: Use proper PPE with chemo agents.
  • CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • NIOSH/CDC. PPE for Health Care Workers Who Work with Hazardous Drugs.
  • Wikipedia. 1-Methylimidazole.
  • Chemos GmbH & Co.KG. (2022, April 20). Safety Data Sheet: 1-Ethylimidazole.
  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-methylimidazole.
  • National Institutes of Health. (2025, December). The NIH Drain Discharge Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.